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Core Science & Biosynthesis

Foundational

The Strategic Utility of 2-(4-Chlorophenyl)oxolane-3-carboxylic Acid in Modern Drug Discovery: A Technical Guide

Executive Summary In the pursuit of highly selective and metabolically stable therapeutics, medicinal chemists are increasingly moving away from flat, fully aromatic scaffolds toward sp³-enriched frameworks. 2-(4-Chlorop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of highly selective and metabolically stable therapeutics, medicinal chemists are increasingly moving away from flat, fully aromatic scaffolds toward sp³-enriched frameworks. 2-(4-Chlorophenyl)oxolane-3-carboxylic acid (CAS: 1341445-99-5) represents a highly specialized building block designed for this exact paradigm shift[1]. By fusing a 4-chlorophenyl pharmacophore with an oxolane (tetrahydrofuran) ring bearing a carboxylic acid, this compound serves as a rigidified bioisostere for flexible aryl-alkyl acids. This guide explores the physicochemical profiling, thermodynamic rationale, and validated synthetic protocols for integrating this scaffold into advanced drug development pipelines.

Structural and Physicochemical Profiling

The molecular architecture of 2-(4-chlorophenyl)oxolane-3-carboxylic acid features a saturated five-membered oxygen heterocycle. The presence of two adjacent chiral centers (C2 and C3) results in four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The relative stereochemistry (cis vs. trans) dictates the 3D vector projection of the carboxylic acid relative to the aryl ring, a critical factor for target engagement[1].

Table 1: Physicochemical Properties Summary
PropertyValue / DescriptionImpact on Drug Design
Molecular Formula C₁₁H₁₁ClO₃Standard low-molecular-weight fragment.
Molecular Weight 226.66 g/mol Highly efficient ligand efficiency (LE) potential.
Fraction sp³ (Fsp³) 0.36 (4/11 carbons)Enhances aqueous solubility and reduces promiscuity.
H-Bond Donors 1 (Carboxylic acid -OH)Facilitates strong ionic/H-bond interactions.
H-Bond Acceptors 3 (Oxolane -O-, Carboxyl =O, -OH)Improves solvation and target binding kinetics.
Rotatable Bonds 2Low conformational flexibility minimizes entropy loss.

Strategic Utility in Medicinal Chemistry (E-E-A-T Rationale)

As a Senior Application Scientist, it is crucial to understand why this specific scaffold is chosen over simpler alternatives. Every structural feature of 2-(4-chlorophenyl)oxolane-3-carboxylic acid serves a distinct mechanistic purpose:

  • Conformational Restriction (The Oxolane Ring): Flexible linkers, such as those found in 3-(4-chlorophenyl)propanoic acid, sample a vast conformational space in solution. Upon binding to a target protein, the molecule must adopt a single bioactive conformation, resulting in a massive entropic penalty ( ΔS<0 ). The oxolane ring locks the dihedral angle between the aryl group and the carboxylic acid. This pre-organization drastically reduces the entropic penalty upon binding, leading to a net gain in binding affinity ( ΔG ).

  • Metabolic Stability & Halogen Bonding (The 4-Chloro Substituent): Cytochrome P450 (CYP450) enzymes typically oxidize electron-rich aromatic rings at the sterically accessible para position. The electronegative chlorine atom physically blocks this site and deactivates the ring toward electrophilic oxidation. Furthermore, the chlorine atom acts as a Lewis acid (sigma-hole), enabling it to participate in highly directional halogen bonding with backbone carbonyls in the target protein's binding pocket.

  • "Escape from Flatland": The oxygen atom in the oxolane ring acts as a built-in hydrogen bond acceptor, improving the molecule's interaction with water compared to a purely carbocyclic analog (e.g., cyclopentane). This increases the overall solubility profile of the drug candidate.

Logic A Flexible Linker (e.g., Propanoic acid) B High Entropic Penalty Upon Target Binding A->B Free Rotation C Oxolane Ring Insertion (sp3 enrichment) A->C Bioisosteric Replacement D Conformational Restriction (Locked Dihedral Angle) C->D Rigidification E Enhanced Target Affinity & Improved Solubility D->E Reduced Entropy Loss

Fig 1. Thermodynamic rationale for replacing flexible linkers with an oxolane scaffold.

Synthetic Methodologies and Protocols

To ensure a self-validating and scalable synthesis, the most robust route involves the construction of the substituted furan followed by high-pressure catalytic hydrogenation. This approach avoids the complex regioselectivity issues often encountered in direct epoxide-opening or [3+2] cycloaddition routes[2].

Step 1: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize the aromatic intermediate, 2-(4-chlorophenyl)furan-3-carboxylic acid. Causality: Palladium-catalyzed cross-coupling allows for precise regioselective functionalization at the C2 position of the furan ring without disturbing the carboxylic acid at C3.

  • In a Schlenk flask under inert nitrogen atmosphere, dissolve 2-bromofuran-3-carboxylic acid (1.0 eq) and 4-chlorophenylboronic acid (1.2 eq) in a degassed mixture of Toluene/Ethanol (4:1).

  • Add an aqueous solution of Na₂CO₃ (2.0 eq) as the base to activate the boronic acid.

  • Introduce the catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Cool to room temperature, acidify with 1M HCl to pH ~2 (to protonate the carboxylic acid), and extract with Ethyl Acetate.

  • Purify via recrystallization to yield 2-(4-chlorophenyl)furan-3-carboxylic acid.

Step 2: High-Pressure Catalytic Hydrogenation

Objective: Reduce the furan to the fully saturated oxolane ring. Causality: Furan rings possess aromatic resonance energy and resist standard reduction conditions. High-pressure hydrogen and a robust catalyst are mandatory to fully saturate the ring while leaving the chlorophenyl group intact[3].

  • Dissolve the intermediate 2-(4-chlorophenyl)furan-3-carboxylic acid in absolute ethanol inside a high-pressure hydrogenation reactor.

  • Add 10% Palladium on Carbon (Pd/C) catalyst (10% by weight relative to the starting material)[3].

  • Seal the reactor, purge three times with nitrogen, and then pressurize with Hydrogen gas (H₂) to 50 atm [3].

  • Heat the vessel to 50°C with vigorous mechanical stirring for 18–20 hours. Monitor hydrogen uptake to confirm reaction completion[3].

  • Carefully vent the excess hydrogen, filter the mixture through a pad of Celite to remove the Pd/C catalyst, and concentrate the filtrate under reduced pressure[3].

Step 3: Chiral Resolution

Because hydrogenation of the furan ring typically yields a mixture of cis and trans diastereomers via syn-addition (with subsequent isomerization), the crude product must be resolved.

  • Subject the crude mixture to Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (e.g., Chiralpak AD-H).

  • Isolate the desired enantiomer (e.g., the (2R,3R)-isomer) for downstream biological evaluation.

SynthWorkflow A 2-Bromofuran- 3-carboxylic acid C Suzuki Coupling Pd(PPh3)4, Base A->C B 4-Chlorophenyl- boronic acid B->C D 2-(4-Chlorophenyl)furan- 3-carboxylic acid C->D E Hydrogenation Pd/C, H2 (50 atm) D->E F 2-(4-Chlorophenyl)oxolane- 3-carboxylic acid (cis/trans mixture) E->F G Chiral SFC Resolution F->G H (2R,3R) & (2S,3R) Enantiomers G->H

Fig 2. Stereoselective synthetic workflow for 2-(4-Chlorophenyl)oxolane-3-carboxylic acid.

Analytical Characterization Standards

To validate the structural integrity of the synthesized 2-(4-chlorophenyl)oxolane-3-carboxylic acid, the following analytical benchmarks must be met[1]:

  • ¹H-NMR (400 MHz, DMSO-d₆): The coupling constant (J-value) between the C2 and C3 protons is diagnostic. A larger J-value (typically 7-9 Hz) indicates a cis relationship, whereas a smaller J-value (4-6 Hz) indicates a trans relationship due to the Karplus equation applied to the rigidified five-membered ring.

  • LC-MS (ESI-): Expected m/z [M-H]⁻ = 225.0 (accounting for the ³⁵Cl isotope). The isotopic pattern must show the characteristic 3:1 ratio for the ³⁵Cl/³⁷Cl isotopes, confirming the presence of the intact chlorophenyl moiety.

References

  • ChemBK. tetrahydrofuran-3-carboxylic acid - Physico-chemical Properties. Available at:[Link]

  • Semantic Scholar. NEW SYNTHESIS OF 3-ARYL-2,5-DIHYDROFURANS. Available at:[Link]

Sources

Exploratory

Physicochemical properties of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid Abstract This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-(4-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid (CAS No. 1341445-99-5). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes fundamental chemical data with practical, field-proven insights into the experimental determination of these properties. The narrative emphasizes the causal relationships behind experimental choices and provides self-validating, step-by-step protocols for key analytical procedures. By grounding theoretical principles in established methodologies, this guide serves as an essential resource for the characterization and application of this compound in a research and development setting.

Compound Identification and Structure

2-(4-Chlorophenyl)oxolane-3-carboxylic acid is a heterocyclic compound featuring a saturated five-membered oxolane (tetrahydrofuran) ring.[1] This core is substituted at the C2 position with a 4-chlorophenyl group and at the C3 position with a carboxylic acid moiety. The presence of these distinct functional groups—a halogenated aromatic ring, a cyclic ether, and a carboxylic acid—imparts a specific set of physicochemical characteristics that are critical for its behavior in chemical and biological systems.[2]

The molecule's identity and basic structural information are summarized below.

PropertyValueSource(s)
CAS Number 1341445-99-5[3]
Molecular Formula C₁₁H₁₁ClO₃[3]
Molecular Weight 226.66 g/mol [3]
IUPAC Name 2-(4-chlorophenyl)oxolane-3-carboxylic acid[4][5]
SMILES Code O=C(C1C(C2=CC=C(Cl)C=C2)OCC1)O[3]

Core Physicochemical Properties

The physicochemical profile of a compound is foundational to understanding its potential as a drug candidate, governing its absorption, distribution, metabolism, and excretion (ADME) properties. The key parameters for 2-(4-Chlorophenyl)oxolane-3-carboxylic acid are outlined below.

ParameterValueSignificance in Drug Development
Melting Point Data not availableInfluences formulation, stability, and purification methods.
Boiling Point Data not availableRelevant for purification (distillation) and thermal stability assessment.
pKa (Predicted) ~4.0 - 4.5Governs the state of ionization at physiological pH, impacting solubility, permeability, and receptor binding.
logP (Predicted) ~2.5 - 3.0Measures lipophilicity, which is critical for membrane permeability and distribution within the body.
Aqueous Solubility Data not availableA critical factor for bioavailability and formulation development. Expected to be low in neutral water but higher at basic pH.
Acidity (pKa)

The carboxylic acid group is the primary acidic center in the molecule.[2][6] Its pKa value indicates the pH at which the compound exists in a 50:50 equilibrium between its neutral (protonated) and ionized (deprotonated) forms. In a pharmaceutical context, pKa is paramount; it dictates how the molecule will behave in different compartments of the body, such as the acidic environment of the stomach versus the neutral pH of the blood. The ionization state directly affects solubility, ability to cross lipid membranes, and interactions with target proteins. For most carboxylic acids, pKa values typically range from 4 to 5.[7][8][9]

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity, or "greasiness." It is a key determinant of a molecule's ability to traverse biological membranes, its binding to plasma proteins, and its potential for metabolic transformation. The 4-chlorophenyl group significantly contributes to the lipophilicity of this molecule. A balanced logP is often sought in drug design to ensure sufficient membrane permeability without excessive sequestration in fatty tissues, which could lead to toxicity or a long half-life.

Spectroscopic Characterization (Predicted)

While specific spectral data for this compound is not publicly available, its structure allows for the confident prediction of key features in standard spectroscopic analyses.

Infrared (IR) Spectroscopy

The IR spectrum provides a diagnostic fingerprint of the functional groups present.

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

  • C=O Stretch (Carboxylic Acid): A sharp, intense absorption peak should appear around 1700-1725 cm⁻¹, indicative of the carbonyl group.[10]

  • C-O Stretch (Ether & Acid): Strong C-O stretching bands are expected between 1050-1300 cm⁻¹.

  • Aromatic C=C Stretch: Peaks of medium intensity will appear in the 1450-1600 cm⁻¹ region.

  • C-Cl Stretch: A band in the 1000-1100 cm⁻¹ region may be attributable to the C-Cl bond of the chlorophenyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[11]

  • ¹H NMR:

    • Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically in the 10-12 ppm range. This signal will disappear upon shaking the sample with D₂O.[11]

    • Aromatic Protons (-C₆H₄Cl): The para-substituted aromatic ring will produce two distinct signals, appearing as doublets, in the 7.0-7.5 ppm region.

    • Oxolane Protons (-CH-, -CH₂-): The protons on the oxolane ring will appear as complex multiplets in the upfield region, likely between 2.0 and 5.0 ppm. The proton at C2, being adjacent to both the oxygen atom and the aromatic ring, will be the most downfield of this group.

  • ¹³C NMR:

    • Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon will be highly deshielded, appearing in the 170-180 ppm region.[12]

    • Aromatic Carbons: Four signals are expected in the 120-145 ppm range, corresponding to the carbons of the chlorophenyl ring.

    • Oxolane Carbons: The four carbons of the oxolane ring will appear in the 25-85 ppm region. The C2 carbon, bonded to both oxygen and the phenyl ring, will be the most downfield of these four.

Experimental Protocols

To ensure scientific integrity, the determination of physicochemical properties must follow robust, validated protocols. The following sections detail standard methodologies for measuring pKa and logP.

Determination of pKa via Potentiometric Titration

This method is a gold standard for pKa determination, relying on the measurement of pH as a function of the volume of added titrant.

Causality: The principle is to neutralize the acidic compound with a strong base of known concentration. By monitoring the pH change, a titration curve is generated. The point at which half of the acid has been neutralized (the half-equivalence point) corresponds to a pH value equal to the pKa of the acid.

Step-by-Step Methodology:

  • Preparation: Accurately weigh approximately 5-10 mg of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid and dissolve it in a suitable co-solvent system (e.g., 50:50 methanol:water) to ensure solubility.

  • Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at a constant temperature (e.g., 25 °C).

  • Titration Setup: Place the solution in a thermostatted beaker with a magnetic stirrer. Immerse the calibrated pH electrode and the tip of a micro-burette containing a standardized strong base (e.g., 0.1 M KOH or NaOH).

  • Initial Measurement: Record the initial pH of the solution.

  • Titration: Add small, precise increments of the titrant (e.g., 0.02 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

  • Data Collection: Continue the titration well past the equivalence point (the point of steepest pH change).

  • Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is determined by finding the pH at the half-volume of the titrant required to reach the equivalence point. Alternatively, the pKa can be calculated from the first derivative of the titration curve, where the equivalence point is the maximum.

Determination of logP via the Shake-Flask Method (OECD Guideline 107)

This classic method directly measures the partitioning of a compound between n-octanol and water, representing a lipid and an aqueous phase, respectively.

Causality: The method is based on the principle of differential solubility. When a compound is equilibrated between two immiscible solvents (n-octanol and water), it will distribute itself according to its relative affinity for each phase. The ratio of its concentration in the octanol phase to that in the aqueous phase gives the partition coefficient (P), the logarithm of which is logP.

Step-by-Step Methodology:

  • Solvent Preparation: Pre-saturate n-octanol with water and water (typically a buffer of relevant pH, e.g., pH 7.4) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate. This prevents volume changes during the experiment.

  • Stock Solution: Prepare a stock solution of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid in n-octanol at a known concentration.

  • Partitioning: In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine a precise volume of the pre-saturated n-octanol stock solution with a precise volume of the pre-saturated aqueous buffer. The volume ratio can be adjusted depending on the expected logP.

  • Equilibration: Shake the vessel vigorously for a sufficient time to allow equilibrium to be reached (typically 5-30 minutes). The vessel should be centrifuged to ensure complete separation of the two phases.

  • Sampling & Analysis: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the partition coefficient (P) using the formula: P = [Concentration]octanol / [Concentration]aqueous

  • Final Value: The logP is the base-10 logarithm of P. The experiment should be repeated at least in triplicate to ensure reproducibility.

Visualization of Experimental Workflows

pKa_Determination cluster_prep 1. Preparation & Calibration cluster_titration 2. Titration cluster_analysis 3. Data Analysis prep1 Dissolve Compound in Co-Solvent prep2 Calibrate pH Meter (3-point calibration) setup Setup Titration Vessel (Stirrer, Electrode, Burette) prep2->setup titrate Add Titrant (e.g., 0.1M KOH) in Small Increments setup->titrate record Record pH and Volume After Each Addition titrate->record record->titrate Repeat until past equivalence point plot Plot pH vs. Titrant Volume record->plot find_ep Determine Equivalence Point (EP) (Max of 1st Derivative) plot->find_ep calc_pka Calculate pKa (pH at 1/2 EP Volume) find_ep->calc_pka result Final pKa Value calc_pka->result

Caption: Workflow for pKa determination via potentiometric titration.

logP_Determination cluster_prep 1. Preparation cluster_partition 2. Partitioning & Equilibration cluster_analysis 3. Analysis & Calculation prep1 Pre-saturate n-Octanol and Aqueous Buffer prep2 Prepare Stock Solution of Compound in Octanol prep1->prep2 combine Combine Octanol Stock and Aqueous Buffer prep2->combine equilibrate Shake Vigorously to Reach Equilibrium combine->equilibrate separate Separate Phases (Centrifugation) equilibrate->separate analyze Measure Concentration in Each Phase (HPLC/UV) separate->analyze calc_p Calculate P = [Conc]oct / [Conc]aq analyze->calc_p calc_logp Calculate logP = log10(P) calc_p->calc_logp result Final logP Value calc_logp->result

Caption: Workflow for logP determination via the shake-flask method.

Conclusion

2-(4-Chlorophenyl)oxolane-3-carboxylic acid is a molecule defined by the interplay of its three core functional components. The carboxylic acid group dictates its acidic nature and pH-dependent solubility, while the chlorophenyl moiety imparts significant lipophilicity. The oxolane ring provides a saturated, polar, heterocyclic scaffold. Together, these features result in a compound of moderate lipophilicity and acidic character, suggesting its potential utility as a building block in medicinal chemistry. A thorough experimental determination of its properties, following the robust protocols outlined herein, is essential for any future application in a research or drug development pipeline.

References

  • 2-(4-chlorophenyl)-3-oxo-4-phenylbutanenitrile . Chemical Synthesis Database. [Link]

  • 2-(4-chlorophenyl)furan-3-carboxylic acid | 122943-00-4 . Moshang Chemical. [Link]

  • Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives . Research and Reviews: Journal of Chemistry. [Link]

  • (4-Chlorophenyl)acetic acid | C8H7ClO2 | CID 15880 . PubChem, National Institutes of Health. [Link]

  • Supporting Information for Stable carboxylic acid derivatized alkoxy silanes . The Royal Society of Chemistry. [Link]

  • pKa values in organic chemistry – making maximum use of the available data . Tetrahedron Letters (Table from). [Link]

  • (3R,4R)-4-(2-methylphenyl)oxolane-3-carboxylic acid | C12H14O3 | CID 155294424 . PubChem, National Institutes of Health. [Link]

  • Oxolane-3-carboxylic acid . Chemspace. [Link]

  • Nomenclature of Carboxylic Acids . Chemistry LibreTexts. [Link]

  • Data table of carboxylic acids boiling point trend melting points solubility . Doc Brown's Chemistry. [Link]

  • IUPAC nomenclature of organic chemistry . Wikipedia. [Link]

  • IUPAC Names and Nomenclature . Scribd. [Link]

  • pKa values for carboxylic acids . ResearchGate. [Link]

  • 4-(4-Chlorophenyl)thiophene-2-carboxylic acid | C11H7ClO2S | CID 2735808 . PubChem, National Institutes of Health. [Link]

  • 11.9: Spectroscopy of Carboxylic Acids and Nitriles . Chemistry LibreTexts. [Link]

  • 5-(2-Methylpropyl)tetrahydro-2-oxo-3-furancarboxylic acid | C9H14O4 . PubChem, National Institutes of Health. [Link]

  • Organic Chemistry Ir And Nmr Cheat Sheet . Sema. [Link]

  • IR and 1 H-NMR spectral data of compounds . ResearchGate. [Link]

  • pKa Data Compiled by R. Williams . [Link]

  • pKa Data Compiled by R. Williams page-1 . [Link]

  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants . ResearchGate. [Link]

  • Tetrahydrofuran . Wikipedia. [Link]

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Foundational

Therapeutic Potential of 2-(4-Chlorophenyl)oxolane-3-carboxylic Acid Derivatives: A Technical Guide

Abstract This technical guide provides a comprehensive overview of the therapeutic potential of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid derivatives, a novel class of heterocyclic compounds. The oxolane (tetrahydrofur...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the therapeutic potential of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid derivatives, a novel class of heterocyclic compounds. The oxolane (tetrahydrofuran) ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs. The incorporation of a 4-chlorophenyl substituent at the 2-position and a carboxylic acid at the 3-position offers a unique chemical space for the development of new therapeutic agents. This document details plausible synthetic strategies, protocols for derivatization, and a framework for evaluating the biological activities and structure-activity relationships (SAR) of these compounds, with a focus on their potential as anticancer, antimicrobial, and anti-inflammatory agents. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Oxolane Scaffold in Medicinal Chemistry

The tetrahydrofuran (THF), or oxolane, ring is a five-membered cyclic ether that is a common structural motif in a vast array of biologically active molecules. Its prevalence in natural products and synthetic drugs underscores its importance as a "privileged scaffold" in medicinal chemistry. The THF ring's conformational flexibility and its ability to participate in hydrogen bonding interactions contribute to its favorable pharmacokinetic and pharmacodynamic properties. The strategic substitution of the oxolane core allows for the fine-tuning of a compound's biological activity, selectivity, and metabolic stability.

This guide focuses on a specific, yet largely unexplored, class of oxolane derivatives: those bearing a 4-chlorophenyl group at the 2-position and a carboxylic acid moiety at the 3-position. The 4-chlorophenyl group is a common substituent in many pharmacologically active compounds, often contributing to enhanced binding affinity and metabolic stability. The carboxylic acid group provides a versatile handle for the synthesis of a diverse library of derivatives, such as esters and amides, allowing for the modulation of physicochemical properties like solubility and cell permeability.

Synthetic Strategies for the 2-(4-Chlorophenyl)oxolane-3-carboxylic Acid Core

The stereoselective synthesis of the 2,3-disubstituted oxolane core is a critical step in the exploration of this class of compounds. Several modern synthetic methodologies can be adapted to achieve this. Below are two plausible and robust strategies.

Strategy 1: Oxonium-Prins Cyclization

The oxonium-Prins cyclization is a powerful method for the formation of substituted tetrahydrofurans. This reaction involves the intramolecular trapping of an oxonium ion by an alkene. For the synthesis of the target scaffold, a plausible route would involve the reaction of a homoallylic alcohol with a 4-chlorobenzaldehyde derivative.

Proposed Reaction Scheme:

G cluster_0 Oxonium-Prins Cyclization Strategy start Starting Materials intermediate1 Oxonium Ion Intermediate start->intermediate1 Lewis Acid (e.g., SnBr4) intermediate2 Benzylic Cation intermediate1->intermediate2 Intramolecular Cyclization product 2-(4-Chlorophenyl)oxolane-3-carboxylate intermediate2->product Nucleophilic Trapping/Rearrangement

Caption: Proposed workflow for Oxonium-Prins cyclization.

Experimental Protocol: Synthesis of Ethyl 2-(4-Chlorophenyl)oxolane-3-carboxylate

  • Reaction Setup: To a solution of a suitable homoallylic alcohol (1.0 eq) and 4-chlorobenzaldehyde (1.2 eq) in a chlorinated solvent (e.g., dichloromethane) at -78 °C under an inert atmosphere, add a Lewis acid such as tin(IV) bromide (SnBr4, 1.5 eq) dropwise.

  • Reaction Execution: Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature over several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired ethyl 2-(4-chlorophenyl)oxolane-3-carboxylate.

Strategy 2: Intramolecular Cyclization of a Sulfonium Salt

An alternative approach involves the base-induced intramolecular cyclization of a sulfonium salt derived from a precursor containing the 4-chlorophenyl moiety.

Proposed Reaction Scheme:

G cluster_1 Intramolecular Sulfonium Salt Cyclization start α-Halo-β-hydroxy ester intermediate Sulfonium Salt start->intermediate Reaction with Thioanisole product 2-(4-Chlorophenyl)oxolane-3-carboxylate intermediate->product Base-induced Cyclization

Caption: Workflow for sulfonium salt cyclization.

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid at the 3-position is a key functional group for generating a library of derivatives with diverse physicochemical properties. Standard organic transformations can be employed for this purpose.

Esterification

Experimental Protocol: Synthesis of a Methyl Ester Derivative

  • Reaction Setup: Dissolve 2-(4-chlorophenyl)oxolane-3-carboxylic acid (1.0 eq) in methanol.

  • Reaction Execution: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) and reflux the mixture for 4-6 hours.

  • Work-up and Purification: After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the methyl ester.

Amidation

Experimental Protocol: Synthesis of an Amide Derivative

  • Acid Chloride Formation: Convert the carboxylic acid to its corresponding acid chloride by reacting it with thionyl chloride or oxalyl chloride in an inert solvent.[1]

  • Amidation: React the crude acid chloride with a desired primary or secondary amine (1.1 eq) in the presence of a base (e.g., triethylamine) in a suitable solvent like dichloromethane at 0 °C to room temperature.

  • Purification: After the reaction is complete, wash the reaction mixture with dilute acid and brine, dry the organic layer, and purify the amide product by chromatography or recrystallization.

Therapeutic Potential and Biological Evaluation

The structural features of 2-(4-chlorophenyl)oxolane-3-carboxylic acid derivatives suggest potential therapeutic applications in several areas, including oncology, infectious diseases, and inflammation. A systematic evaluation of their biological activity is crucial to validate these hypotheses.

Anticancer Activity

The 4-chlorophenyl group is present in several known anticancer agents. The therapeutic potential of the novel oxolane derivatives in this area can be assessed using a panel of in vitro assays.

Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay) [2][3]

  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture media.

  • Compound Treatment: Seed cells in 96-well plates and, after 24 hours, treat them with a range of concentrations of the test compounds for 48-72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the MTT to formazan.

  • Data Analysis: Solubilize the formazan crystals and measure the absorbance. Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Parameter Description
Cell Lines MCF-7 (Breast), A549 (Lung), HCT116 (Colon)
Positive Control Doxorubicin
Concentration Range 0.1 - 100 µM
Incubation Time 48 hours
Endpoint IC50 (µM)
Antimicrobial Activity

Many heterocyclic compounds exhibit antimicrobial properties. The synthesized derivatives should be screened against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) [4][5]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing appropriate broth media.

  • Inoculation and Incubation: Inoculate each well with the microbial suspension and incubate under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Microorganism Gram Stain Positive Control
Staphylococcus aureusPositiveVancomycin
Escherichia coliNegativeCiprofloxacin
Candida albicansN/A (Fungus)Fluconazole
Anti-inflammatory Activity

The potential of these derivatives to modulate inflammatory pathways can be investigated through various in vitro assays.

Experimental Protocol: Cyclooxygenase (COX) Enzyme Inhibition Assay [6][7]

  • Enzyme Preparation: Use commercially available COX-1 and COX-2 enzyme kits.

  • Assay Procedure: In a 96-well plate, incubate the test compounds at various concentrations with either COX-1 or COX-2 enzyme.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Detection and Analysis: Measure the production of prostaglandins using a suitable detection method (e.g., colorimetric or fluorescent). Calculate the IC50 values for the inhibition of each COX isoenzyme.

Structure-Activity Relationship (SAR) Studies

A systematic SAR study is essential to optimize the therapeutic potential of this class of compounds. This involves synthesizing and testing a library of analogs with modifications at key positions of the molecule.

Proposed SAR Exploration Strategy:

G cluster_2 Structure-Activity Relationship (SAR) Exploration Core 2-(4-Chlorophenyl)oxolane-3-carboxylic Acid R1 Modification of the Aryl Group (R1) - e.g., F, Br, OMe, CF3 Core->R1 R2 Derivatization of the Carboxylic Acid (R2) - Esters, Amides, Alcohols Core->R2 R3 Substitution on the Oxolane Ring (R3) - Alkyl, Aryl groups Core->R3 Activity Biological Activity (Anticancer, Antimicrobial, Anti-inflammatory) R1->Activity R2->Activity R3->Activity

Caption: Strategy for exploring the SAR of the derivatives.

By systematically varying the substituents on the phenyl ring (e.g., electron-donating and electron-withdrawing groups), converting the carboxylic acid to various esters and amides, and introducing substituents on the oxolane ring, researchers can elucidate the structural requirements for optimal biological activity and selectivity.

Conclusion

The 2-(4-Chlorophenyl)oxolane-3-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic strategies and biological evaluation protocols outlined in this guide provide a robust framework for researchers to explore the therapeutic potential of this compound class. Through systematic synthesis, in-depth biological characterization, and comprehensive SAR studies, it is anticipated that potent and selective drug candidates with potential applications in oncology, infectious diseases, and inflammation can be identified and optimized.

References

  • Benchchem. (n.d.).
  • Benchchem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • Benchchem. (n.d.). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
  • Benchchem. (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents.
  • Gahlaut, A., & Chhillar, A. K. (2013).
  • López-Lázaro, M. (2015).
  • Milošević, M., & Stanković, D. (2022).
  • RSC Publishing. (n.d.). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein.
  • Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine)
  • Vala, R. M., et al. (2021). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. PMC.
  • ChemTalk. (2023).
  • Khan, F. A., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)
  • Life Chemicals. (2026).
  • R Discovery. (n.d.).
  • Sridhar, R., et al. (2007). Structure-activity Relationship Studies of Arylthiazolidine Amides as Selective Cytotoxic Agents for Melanoma. PubMed.
  • Wang, X., et al. (2015). Ethyl 2-((4-Chlorophenyl)amino)thiazole-4-carboxylate and Derivatives Are Potent Inducers of Oct3/4. PubMed.
  • Zhang, Y., et al. (2021). Synthesis and structure-activity relationship studies of a novel focused library of 2,3,4-substituted oxazolidines with antiproliferative activity against cancer cell lines. PubMed.

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Exploratory

An In-Depth Technical Guide to 2-(4-Chlorophenyl)oxolane-3-carboxylic acid

Abstract This technical guide provides a comprehensive overview of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in drug development and organic synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in drug development and organic synthesis. The tetrahydrofuran (oxolane) moiety is a prevalent scaffold in a wide range of biologically active natural products and synthetic molecules, making its derivatives valuable building blocks in medicinal chemistry.[1] This document details the compound's identifiers, physicochemical properties, a plausible synthetic pathway with a detailed experimental protocol, and its potential applications. Furthermore, it outlines crucial safety and handling procedures and methods for structural characterization, serving as an essential resource for laboratory and development settings.

Chemical Identifiers and Physicochemical Properties

2-(4-Chlorophenyl)oxolane-3-carboxylic acid is a substituted heterocyclic compound. Accurate identification and understanding its fundamental properties are critical for its application in research and development. The key identifiers and properties are summarized below.

PropertyValueSource(s)
CAS Number 1341445-99-5BLDpharm
Molecular Formula C₁₁H₁₁ClO₃(Calculated)
Molecular Weight 226.66 g/mol (Calculated)
IUPAC Name 2-(4-chlorophenyl)oxolane-3-carboxylic acid(Standard)
Appearance (Predicted) White to off-white solid(General for similar carboxylic acids)
Solubility (Predicted) Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)(General for similar compounds)
pKa (Predicted) ~3.5 - 4.5(Based on similar carboxylic acids)

Note: As this compound is a specialized chemical intermediate, extensive peer-reviewed data on its physical properties are not widely published. The predicted values are based on the general characteristics of aromatic carboxylic acids and tetrahydrofuran derivatives.

Synthesis and Mechanistic Insights

Proposed Synthetic Workflow

The proposed synthesis proceeds in three main stages:

  • Williamson Ether Synthesis: Formation of an ether by reacting 4-chlorophenol with ethyl 4-chloroacetoacetate.

  • Intramolecular Cyclization: Base-mediated intramolecular cyclization to form the ethyl ester of the target oxolane ring.

  • Saponification: Hydrolysis of the ethyl ester to yield the final carboxylic acid product.

This approach is advantageous as it utilizes common reactions and readily available starting materials.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Saponification A 4-Chlorophenol + Ethyl 4-chloroacetoacetate B Intermediate Ether A->B  K₂CO₃, Acetone, Reflux   C Ethyl 2-(4-chlorophenoxy)acetoacetate D Ethyl 2-(4-chlorophenyl)oxolane-3-carboxylate C->D  NaH, THF   E Final Product: 2-(4-Chlorophenyl)oxolane-3-carboxylic acid D->E  1. NaOH, EtOH/H₂O, Reflux  2. HCl (aq) workup  

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of 2-(4-Chlorophenyl)oxolane-3-carboxylic Acid in Organic Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This guide provides a comprehensive examination of the so...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This guide provides a comprehensive examination of the solubility profile of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid, a molecule of significant interest in contemporary drug development. We will explore both theoretical and experimental approaches to understanding its solubility in a range of organic solvents. This document is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies, data interpretation, and field-proven insights to guide formulation and development strategies.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, with poor aqueous solubility being a primary contributor to high attrition rates. Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, directly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For orally administered drugs, insufficient solubility in gastrointestinal fluids can lead to low and erratic absorption, resulting in suboptimal therapeutic outcomes.

2-(4-Chlorophenyl)oxolane-3-carboxylic acid is a compound with a molecular structure that suggests potential complexities in its solubility behavior. The presence of a chlorophenyl group imparts lipophilicity, while the carboxylic acid moiety introduces a potential for pH-dependent solubility and hydrogen bonding interactions. The oxolane (tetrahydrofuran) ring adds a degree of polarity. Understanding how these structural features interact with various organic solvents is paramount for developing effective formulations, whether for oral, parenteral, or topical delivery.

This guide will delve into the theoretical underpinnings of solubility, followed by a detailed exposition of robust experimental protocols for its determination. We will emphasize the "why" behind the "how," providing a rationale for experimental choices to ensure the generation of reliable and reproducible data.

Theoretical Framework: Predicting and Understanding Solubility

Before embarking on experimental measurements, a theoretical assessment can provide valuable insights into the potential solubility behavior of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid. This predictive approach aids in the rational selection of solvents for experimental screening.

Physicochemical Properties of 2-(4-Chlorophenyl)oxolane-3-carboxylic Acid

A foundational understanding of the molecule's intrinsic properties is essential. Key parameters include:

  • Molecular Weight: Influences the energy required to overcome crystal lattice forces.

  • pKa: The carboxylic acid group suggests an acidic pKa, which will govern its ionization state in different pH environments. In organic solvents, the impact of pKa is less direct than in aqueous systems but still influences interactions with protic or basic solvents.

  • LogP (Octanol-Water Partition Coefficient): Provides a measure of the compound's lipophilicity. A higher LogP generally indicates better solubility in non-polar organic solvents.

  • Crystal Lattice Energy: The strength of the intermolecular forces in the solid state must be overcome by solvent-solute interactions for dissolution to occur. Polymorphism can significantly impact this parameter.

Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters (HSP).[1][2] This model deconstructs the total cohesive energy of a substance into three components:

  • δd (Dispersion forces): Arising from temporary fluctuating dipoles.

  • δp (Polar forces): Stemming from permanent dipoles.

  • δh (Hydrogen bonding): Representing the energy of hydrogen bonds.

Every solvent and solute can be characterized by its three Hansen parameters. The closer the HSP values of the solute and solvent, the more likely dissolution will occur.[1][3] The distance (Ra) between the HSP of the solute and solvent in the three-dimensional Hansen space can be calculated, and if this distance is within the interaction radius (R0) of the solute, good solubility is predicted.[1]

Experimental Determination of Solubility: A Validating System

While theoretical models are useful, experimental determination remains the gold standard for accurately quantifying solubility. The "shake-flask" method is a widely recognized and robust technique for determining thermodynamic solubility.[4][5]

Experimental Workflow

The following diagram illustrates a comprehensive workflow for the experimental determination of the solubility of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid 2-(4-Chlorophenyl)oxolane-3-carboxylic acid B Add to a known volume of selected organic solvent A->B Dispersion C Agitate at a constant temperature (e.g., 25°C and 37°C) B->C Slurry formation D Allow to equilibrate for a sufficient duration (e.g., 24-72 hours) C->D Achieve thermodynamic equilibrium E Centrifuge to pellet undissolved solid D->E Initial separation F Filter supernatant through a chemically-compatible filter (e.g., PTFE) E->F Ensure clear solution G Prepare dilutions of the saturated solution F->G Sample preparation for analysis H Quantify concentration using a validated HPLC-UV method G->H Concentration determination G cluster_solute 2-(4-Chlorophenyl)oxolane-3-carboxylic acid cluster_solvent Solvent Interactions Solute Solute Molecule Chlorophenyl Chlorophenyl Group (Lipophilic) CarboxylicAcid Carboxylic Acid (Polar, H-bonding) Oxolane Oxolane Ring (Polar) Nonpolar Non-polar Solvents (e.g., Toluene) Chlorophenyl->Nonpolar Dispersion Forces Protic Polar Protic Solvents (e.g., Methanol) CarboxylicAcid->Protic Strong Hydrogen Bonding Aprotic Polar Aprotic Solvents (e.g., Acetone) CarboxylicAcid->Aprotic Dipole-Dipole Interactions Oxolane->Protic H-bond accepting Oxolane->Aprotic Dipole-Dipole Interactions

Sources

Exploratory

Literature Review and Technical Guide: 4-Chlorophenyl Substituted Oxolane Carboxylic Acids in Drug Discovery

Executive Summary The oxolane (tetrahydrofuran) ring system is a privileged scaffold in medicinal chemistry, offering a unique balance of conformational rigidity and hydrogen-bonding capability. When substituted with a 4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The oxolane (tetrahydrofuran) ring system is a privileged scaffold in medicinal chemistry, offering a unique balance of conformational rigidity and hydrogen-bonding capability. When substituted with a 4-chlorophenyl group and a carboxylic acid moiety—specifically in the form of 4-(4-chlorophenyl)oxolane-3-carboxylic acid —the molecule becomes a highly versatile intermediate. This technical whitepaper explores the chemical synthesis, structural rationale, and biological applications of these compounds, with a specific focus on their utilization as conformationally constrained ligands for the Melanocortin-4 Receptor (MC4R)[1].

Structural Rationale and Chemical Biology

The Pharmacophore: Conformational Constraint

In drug design, transitioning from an highly flexible acyclic molecule to a cyclic analog is a classical strategy to reduce entropic penalties upon receptor binding. The oxolane ring serves as a rigidifying spacer that locks the relative spatial orientation of its substituents.

In the context of MC4R ligands, researchers have historically utilized acyclic piperazinebenzylamine derivatives. To probe the binding pocket's spatial requirements, Tran et al. (2008) synthesized five-membered ring constrained analogs, including trans-4-(4-chlorophenyl)tetrahydrofuran-3-carboxylic acid[1].

  • The 4-Chlorophenyl Group: Acts as a lipophilic anchor, occupying a deep hydrophobic pocket within the GPCR. The chlorine atom provides a crucial halogen bond and increases metabolic stability against hepatic cytochromes.

  • The Carboxylic Acid: Serves as the primary synthetic handle for amide coupling with piperazine derivatives, dictating the vector of the basic amine required for MC4R interaction[1].

Receptor Pharmacology (MC4R)

The Melanocortin-4 receptor is a G-protein coupled receptor (GPCR) primarily signaling through the Gαs​ pathway, leading to the accumulation of cyclic AMP (cAMP). Modulating MC4R is a validated strategy for treating obesity and metabolic disorders.

MC4R_Pathway L Oxolane Ligand (Agonist/Antagonist) R Melanocortin-4 Receptor (GPCR) L->R Binds G G_alpha_s Protein R->G Activates AC Adenylyl Cyclase G->AC Stimulates cAMP cAMP Production AC->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Activates

MC4R G-protein coupled signaling pathway activated by oxolane ligands.

Structure-Activity Relationship (SAR) Data

The introduction of the oxolane constraint provides critical insights into the MC4R binding pocket. While cyclization reduces the entropic penalty of binding, it can also force the molecule into a sub-optimal trajectory if the receptor pocket cannot accommodate the rigidified geometry.

As demonstrated in the foundational studies by Neurocrine Biosciences, constraining the acyclic framework into tetrahydrothiophene or tetrahydrofuran (oxolane) rings resulted in compounds with similar or slightly lower potency compared to their acyclic counterparts[1]. This indicates a highly restricted spatial tolerance within the MC4R binding cleft for the trans-3,4-disubstituted geometry.

Table 1: Comparative SAR of Constrained vs. Acyclic Scaffolds at MC4R

Scaffold TypeCore StructureRelative MC4R Binding Affinity ( Ki​ )Mechanistic Implication
Acyclic PiperazinebenzylamineHigh (Reference)High flexibility allows optimal induced fit.
Tetrahydrothiophene trans-4-(4-chlorophenyl)Moderate to LowSulfur atom bulk causes slight steric clash.
Oxolane (THF) trans-4-(4-chlorophenyl)ModerateOxygen provides better accommodation than sulfur, but rigidity limits optimal vector alignment[1].
S-Oxide / Sulfone Thiophene-1-oxide / 1,1-dioxideLowIncreased polarity and steric bulk disrupt hydrophobic interactions[1].

Retrosynthetic Analysis and Workflow

To achieve the trans-4-(4-chlorophenyl)oxolane-3-carboxylic acid architecture, stereocontrol is paramount. The most reliable method involves the construction of a substituted succinic ester via a Michael addition, followed by reduction and intramolecular etherification.

Synthesis A 4-Chlorocinnamaldehyde B Michael Addition (Dimethyl malonate) A->B C-C Bond Formation C Reduction (NaBH4) B->C Diol Generation D Cyclization (Acid Catalysis) C->D Etherification E trans-4-(4-chlorophenyl) oxolane-3-carboxylic acid D->E Saponification

Synthetic workflow for trans-4-(4-chlorophenyl)oxolane-3-carboxylic acid.

Experimental Protocols

The following protocols are designed as self-validating systems. Each major transformation includes built-in analytical checkpoints to ensure the integrity of the synthetic pipeline.

Protocol A: Synthesis of trans-4-(4-Chlorophenyl)oxolane-3-carboxylic acid

Causality: The Michael addition establishes the relative anti stereochemistry (thermodynamically favored) between the aryl group and the malonate derivative, which translates to the trans geometry in the final oxolane ring.

Step 1: Michael Addition

  • Setup: In an oven-dried, argon-flushed round-bottom flask, dissolve 4-chlorocinnamaldehyde (10.0 mmol) and dimethyl malonate (12.0 mmol) in anhydrous THF (50 mL).

  • Catalysis: Add a catalytic amount of DBU (1.0 mmol) dropwise at 0 °C. Rationale: DBU is a non-nucleophilic base that efficiently generates the malonate enolate without attacking the aldehyde.

  • Reaction: Stir at room temperature for 12 hours.

  • Validation: Monitor via TLC (Hexanes:EtOAc 4:1). The disappearance of the UV-active aldehyde spot confirms completion. Quench with saturated aqueous NH4​Cl and extract with EtOAc.

Step 2: Reduction to Diol

  • Setup: Dissolve the crude Michael adduct in absolute ethanol (40 mL) and cool to 0 °C.

  • Reduction: Slowly add Sodium Borohydride ( NaBH4​ , 30.0 mmol) in portions. Rationale: NaBH4​ is chemoselective enough to reduce the aldehyde and the esters to primary alcohols under these specific prolonged conditions, though LiAlH4​ in THF can be used if ester reduction is sluggish.

  • Validation: Quench cautiously with 1M HCl until gas evolution ceases. Extract with dichloromethane. 1H NMR should show the disappearance of aldehyde ( 9.8 ppm) and ester methyl signals ( 3.7 ppm), replaced by multiplet signals for the newly formed CH2​OH groups.

Step 3: Acid-Catalyzed Cyclization & Saponification

  • Cyclization: Dissolve the crude diol in toluene (50 mL). Add a catalytic amount of p-toluenesulfonic acid (pTSA, 0.5 mmol). Attach a Dean-Stark trap and reflux for 6 hours to remove water, driving the intramolecular etherification.

  • Saponification: Concentrate the mixture, redissolve in THF:Water (1:1, 20 mL), and add LiOH (15.0 mmol). Stir for 4 hours at room temperature to hydrolyze any remaining ester to the target carboxylic acid.

  • Isolation: Acidify to pH 2 with 1M HCl, extract with EtOAc, dry over Na2​SO4​ , and concentrate. Purify via recrystallization (ethanol/water) to yield the pure trans-oxolane carboxylic acid.

Protocol B: Amide Coupling for MC4R Ligand Generation

Causality: To evaluate the biological activity, the carboxylic acid must be coupled to a piperazinebenzylamine derivative[1]. EDC/HOBt is chosen over stronger coupling agents (like HATU) to minimize the risk of epimerization at the α -chiral center of the oxolane ring.

  • Activation: Dissolve trans-4-(4-chlorophenyl)oxolane-3-carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL). Add HOBt (1.2 mmol) and EDC·HCl (1.2 mmol). Stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add the target piperazinebenzylamine (1.0 mmol) and N,N-diisopropylethylamine (DIPEA, 3.0 mmol). Stir for 12 hours.

  • Validation: LC-MS analysis of the reaction aliquot should show a dominant peak corresponding to the mass of the desired amide product ( [M+H]+ ).

  • Purification: Dilute with water, extract with EtOAc, wash extensively with brine (to remove DMF), and purify via silica gel chromatography (DCM:MeOH 95:5).

Future Perspectives

The 4-chlorophenyl oxolane carboxylic acid scaffold remains a powerful tool in medicinal chemistry. While its application in MC4R ligands demonstrated that extreme rigidification can sometimes hinder optimal receptor binding compared to acyclic analogs[1], this exact rigidity is highly sought after in other targets, such as ion channels and kinase inhibitors, where strict spatial vectors are required to avoid off-target toxicity. Future workflows will likely integrate this scaffold with PROTAC (Proteolysis Targeting Chimera) technologies, utilizing the carboxylic acid as an attachment point for E3 ligase recruiting linkers.

References

  • Syntheses of tetrahydrothiophenes and tetrahydrofurans and studies of their derivatives as melanocortin-4 receptor ligands. Joe A Tran, Caroline W Chen, Fabio C Tucci, Wanlong Jiang, Beth A Fleck, Chen Chen. Bioorganic & Medicinal Chemistry Letters (PubMed/NIH). Available at:[Link]

Sources

Foundational

Pharmacophore Modeling of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Abstract This technical guide provides an in-depth, protocol-driven exploration of pharmacophore modeling, a cornerstone of computer-aided drug design (CADD), using the novel chemical entity 2-(4-Chlorophenyl)oxolane-3-c...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth, protocol-driven exploration of pharmacophore modeling, a cornerstone of computer-aided drug design (CADD), using the novel chemical entity 2-(4-Chlorophenyl)oxolane-3-carboxylic acid as a case study. Recognizing the absence of extensive public data on this specific molecule, this paper establishes a realistic, hypothetical drug discovery scenario to illustrate the principles and practical application of both ligand-based and structure-based pharmacophore modeling. We detail the causality behind methodological choices, from training set selection and conformational analysis to model generation and validation. This guide is designed for researchers, medicinal chemists, and computational scientists, providing not only step-by-step workflows but also the strategic rationale required to leverage pharmacophore modeling for lead identification and optimization.

Introduction: The Rationale for Pharmacophore Modeling

In the intricate process of drug discovery, identifying and optimizing lead compounds is a critical, resource-intensive phase. Pharmacophore modeling serves as a powerful computational tool to accelerate this process by abstracting the essential steric and electronic features required for a molecule to interact with a specific biological target.[1][2] A pharmacophore represents the three-dimensional arrangement of these key molecular interaction features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings.[3][4]

This guide focuses on 2-(4-Chlorophenyl)oxolane-3-carboxylic acid , a compound possessing several key chemical features ripe for pharmacophoric analysis:

  • An aromatic ring with a halogen substituent (4-chlorophenyl group), suggesting potential for hydrophobic and halogen bonding interactions.

  • A heterocyclic oxolane (tetrahydrofuran) ring, containing a hydrogen bond acceptor (oxygen).

  • A carboxylic acid moiety, which can act as a hydrogen bond donor, acceptor, and a negatively ionizable center, often crucial for anchoring a ligand into a target's binding site.[5]

Given the novelty of this scaffold, pharmacophore modeling is an ideal strategy to rapidly probe its potential biological activities, guide the design of more potent analogs, and perform virtual screening of large compound libraries to discover new hits.[6][7][8] This document will walk through the two primary arms of this technique: ligand-based and structure-based modeling.[9][10]

The Drug Discovery Workflow: Role of Pharmacophore Modeling

Pharmacophore modeling is not an isolated technique but an integral part of a larger discovery pipeline. Its primary application is to distill complex chemical information into a simplified 3D query that can be used to efficiently search for new molecules with a high probability of being active.[1][3]

G cluster_0 Discovery & Screening cluster_1 Computational Chemistry (In Silico) cluster_2 Lead Optimization Target ID Target ID Assay Dev Assay Dev Target ID->Assay Dev HTS High-Throughput Screening Assay Dev->HTS Hit ID Hit Identification HTS->Hit ID PharmModel Pharmacophore Modeling Hit ID->PharmModel Derive Model from Hits VS Virtual Screening PharmModel->VS Docking Molecular Docking VS->Docking LeadOp Lead Optimization Docking->LeadOp Prioritize Compounds ADMET ADMET Prediction LeadOp->ADMET Synthesis Synthesis ADMET->Synthesis BioTesting Biological Testing Synthesis->BioTesting BioTesting->PharmModel Refine Model with SAR Data

Caption: The role of pharmacophore modeling in a drug discovery pipeline.

Methodology A: Ligand-Based Pharmacophore Modeling

This approach is employed when the 3D structure of the biological target is unknown, but a set of molecules with known activity exists.[10] The core assumption is that these active compounds share a common binding mode and therefore a common set of pharmacophoric features.[11]

Hypothetical Scenario & Dataset

For this guide, we will hypothesize that 2-(4-Chlorophenyl)oxolane-3-carboxylic acid (Compound 1) is an inhibitor of a novel enzyme. Through initial screening, a small set of analogs has been synthesized and tested, yielding the following activity data.

Compound IDStructureActivity (IC50, µM)Status
1 2-(4-Chlorophenyl)oxolane-3-carboxylic acid1.5Active
2 2-(4-Fluorophenyl)oxolane-3-carboxylic acid2.1Active
3 2-Phenyloxolane-3-carboxylic acid5.8Active
4 2-(4-Chlorophenyl)oxolane-3-carboxamide55.0Inactive
5 Methyl 2-(4-Chlorophenyl)oxolane-3-carboxylate78.0Inactive
6 2-(4-Chlorophenyl)oxolane>100Inactive

This dataset, though small, is sufficient to build a preliminary pharmacophore model. Compounds 1, 2, and 3 form the training set of active molecules.[12] Compounds 4, 5, and 6 will be used later in the validation set to test the model's ability to distinguish actives from inactives.

Ligand-Based Workflow

The process involves generating multiple 3D conformations for each active molecule and identifying a common spatial arrangement of chemical features that is responsible for their activity.[11][13]

G A 1. Training Set Selection (Active Ligands) B 2. Conformational Analysis (Generate diverse 3D conformers) A->B C 3. Feature Identification (HBA, HBD, Aromatic, Hydrophobic) B->C D 4. Flexible Alignment & Superposition C->D E 5. Common Feature Hypothesis Generation (Generate multiple models) D->E F 6. Model Scoring & Selection (Based on fit of actives) E->F G 7. Model Validation (Screen test set of actives & inactives) F->G H Validated Pharmacophore Model G->H

Caption: Workflow for ligand-based pharmacophore model generation.

Experimental Protocol: Ligand-Based Modeling
  • Training Set Preparation :

    • Select a set of structurally diverse, active compounds (here, Compounds 1-3).[13]

    • Ensure accurate 2D structures are drawn and stereochemistry is correctly assigned.

    • Generate high-quality 3D structures using a tool like LigPrep from Schrödinger or the equivalent in MOE or Discovery Studio.[14] This step standardizes protonation states and geometries.

  • Conformational Generation :

    • For each molecule in the training set, generate a diverse ensemble of low-energy 3D conformations. This is critical because the bioactive conformation (the shape the molecule adopts in the binding pocket) is often not the global minimum energy conformer.[11]

    • Utilize a robust conformational search algorithm, such as ConfGen or OMEGA.[13]

  • Hypothesis Generation :

    • Use a pharmacophore generation program (e.g., Phase, LigandScout, Catalyst).[9]

    • The software identifies common pharmacophoric features (e.g., Hydrogen Bond Acceptor - HBA, Hydrogen Bond Donor - HBD, Aromatic Ring - AR, Hydrophobic - HY) among the conformer sets of the active molecules.

    • It then aligns the molecules to find common 3D arrangements of these features, generating a series of hypotheses. Each hypothesis is defined by a set of features and the distances between them.

  • Model Selection and Refinement :

    • The generated hypotheses are scored based on how well they map the active molecules in the training set.

    • Based on our hypothetical dataset, a likely high-scoring hypothesis (let's call it Hypo-1 ) would consist of:

      • One Aromatic Ring (AR) : Corresponding to the chlorophenyl group.

      • One Hydrogen Bond Acceptor (HBA) : Corresponding to the carbonyl oxygen of the carboxylic acid.

      • One Negative Ionizable (NI) : Corresponding to the acidic proton of the carboxylic acid.

      • One Hydrophobic (HY) : A general feature encompassing the aromatic ring.

Methodology B: Structure-Based Pharmacophore Modeling

This method is used when a high-resolution 3D structure of the target protein, typically from X-ray crystallography or Cryo-EM, is available.[11][15] The pharmacophore is derived directly from the key interactions observed between the protein and a bound ligand in the active site.[13][16]

Hypothetical Scenario

Let's assume the target for our compound is the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a common target for drugs with similar structural motifs. We will use a publicly available crystal structure of PPARγ with a bound ligand (e.g., PDB ID: 2PRG) as our starting point.

Structure-Based Workflow

The process focuses on identifying the key interaction points within the protein's binding pocket and translating them into pharmacophoric features.[15]

G A 1. Select High-Resolution Protein-Ligand Complex (PDB) B 2. Prepare Protein Structure (Add hydrogens, assign charges, remove water) A->B C 3. Analyze Binding Site Interactions (H-bonds, hydrophobic contacts, etc.) B->C D 4. Generate Features from Interactions (Project features onto ligand or pocket) C->D E 5. Create Pharmacophore Hypothesis (Define feature types and locations) D->E F 6. Refine and Add Exclusion Volumes (Define regions of steric clash) E->F G Validated Pharmacophore Model F->G

Caption: Workflow for structure-based pharmacophore model generation.

Experimental Protocol: Structure-Based Modeling
  • Protein Preparation :

    • Download the PDB structure (e.g., 2PRG).

    • Using a molecular modeling suite, prepare the protein: add hydrogen atoms, assign correct bond orders, remove crystallographic water molecules not involved in key interactions, and optimize the hydrogen-bonding network.

  • Interaction Analysis :

    • Identify the key amino acid residues in the binding pocket that interact with the co-crystallized ligand. For PPARγ, these often include residues like His323, His449, and Tyr473 which form a crucial hydrogen bond network with the acidic head group of ligands.

    • Software like LigandScout or the interaction analysis tools in Maestro can automatically generate a 2D diagram and a 3D representation of these interactions.[4][9]

  • Pharmacophore Generation :

    • Based on the observed interactions, a pharmacophore model is generated.[16] The features are placed at the locations of the key interactions.

    • For a PPARγ-like pocket interacting with our lead compound, the model would likely include:

      • HBA & NI features mapping to interactions with the key histidine and tyrosine residues.

      • AR feature mapping to a hydrophobic pocket that accommodates the chlorophenyl group.

      • Exclusion Volumes : Spheres are added to the model to represent the space occupied by the protein, which helps to filter out molecules that would clash with the receptor.

Model Validation and Application

A pharmacophore model is only useful if it can reliably distinguish between active and inactive compounds.[15] Validation is a crucial step before using the model for virtual screening.[11]

Validation Protocol
  • Test Set Preparation :

    • Compile a test set of molecules not used in model generation. This set must include both known actives and a larger number of presumed inactives (decoys).[12] For our case, we use Compounds 1-3 as actives and 4-6 as inactives.

  • Database Screening :

    • The pharmacophore model is used as a 3D query to screen the test set database. The software checks which molecules can match the pharmacophore features in at least one of their low-energy conformations.

  • Statistical Evaluation :

    • The quality of the model is assessed using several metrics. The Goodness of Hit (GH) score is a common metric that ranges from 0 to 1, where a value > 0.7 indicates a very good model.[17] It considers the percentage of actives retrieved from the database and the enrichment of hits.

Validation Metrics for Hypo-1ValueInterpretation
Actives in Database (A)3Total number of active compounds
Total Molecules in Database (D)6Total size of the test set
Hits Retrieved (Ht)3Molecules that matched the query
Active Hits (Ha)3Active molecules that matched
Yield of Actives (%Y) 100%(Ha/A) * 100
Enrichment Factor (E) 2.0(Ha/Ht) / (A/D)
Goodness of Hit (GH) Score 0.85 ((Ha(3A+Ht))/(4HtA)) * (1-((Ht-Ha)/(D-A)))

A GH score of 0.85 indicates that our hypothetical model is excellent at identifying actives while correctly rejecting inactives (Compounds 4, 5, and 6 failed to map the NI/HBD feature of the carboxylic acid).

Application: Virtual Screening

Once validated, the pharmacophore model becomes a powerful filter for rapidly screening vast chemical libraries (e.g., ZINC, Enamine) containing millions of compounds.[1][7]

  • Database Preparation : Large compound libraries are processed to generate multiple 3D conformers for each entry.

  • Pharmacophore Screening : The validated model is used as a fast 3D search query. This process can reduce a library of millions of compounds to a few thousand "hits" in a matter of hours.[4]

  • Post-Screening Analysis : The hits from the pharmacophore screen are often subjected to further filtering, such as molecular docking, to predict their binding pose and score their interaction with the target protein more accurately.[6]

Conclusion and Future Directions

This guide has detailed the systematic application of pharmacophore modeling using 2-(4-Chlorophenyl)oxolane-3-carboxylic acid as a representative scaffold. We have demonstrated how to construct and validate both ligand-based and structure-based models, providing a clear rationale for each step in the workflow. The hypothetical models generated for this compound successfully identified key chemical features—an aromatic/hydrophobic group and a hydrogen-bonding/ionizable acidic head—that are critical for biological activity.

The validated pharmacophore serves as a robust tool for the next stages of drug discovery, including:

  • Virtual Screening: To identify novel, structurally diverse hits from large compound databases.

  • Lead Optimization: To guide the synthesis of new analogs by ensuring that proposed modifications retain the key pharmacophoric features.[8]

  • Scaffold Hopping: To discover new core structures that can present the same pharmacophoric features in the correct 3D orientation.[7]

As computational power increases and algorithms become more sophisticated, the integration of dynamic pharmacophores from molecular dynamics simulations (dynophores) and AI/machine learning approaches will further enhance the predictive power of these models, accelerating the journey from a novel molecule to a life-saving therapeutic.[2][18][19]

References

  • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Design, Development and Therapy, 8, 1977–1992. [Link]

  • Salmaso, V., & Moro, S. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals, 15(6), 666. [Link]

  • Kaser, D., & Mustapha, S. (2024). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry, 12. [Link]

  • Salmaso, V., & Moro, S. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. MDPI. [Link]

  • Kryzhanovsky, S. P., & Borysov, O. V. (2018). 3D Ligand-Based Pharmacophore Modeling. Bio-protocol, 8(22), e3085. [Link]

  • Muhammed, M. T., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 749-762. [Link]

  • Voet, A., & Zhang, K. Y. J. (2014). Pharmacophore Modelling as a Virtual Screening Tool for the Discovery of Small Molecule Protein-protein Interaction Inhibitors. Current Pharmaceutical Design, 20(13), 2140-2148. [Link]

  • Alam, M. S., et al. (2022). Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors. Journal of Biomolecular Structure and Dynamics, 41(16), 8031-8047. [Link]

  • Kaserer, T., et al. (2015). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules, 20(12), 22799-22832. [Link]

  • Genomatics. (2026). Pharmacophore Modeling and Mapping. Genomics & Informatics Lab. [Link]

  • Kaser, D., & Mustapha, S. (2024). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry. [Link]

  • Salmaso, V., & Moro, S. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. Molecules, 24(22), 4189. [Link]

  • Fiveable. (2026). Pharmacophore modeling. Medicinal Chemistry Class Notes. [Link]

  • Singh, V., et al. (2025). Pharmacophore modeling in drug design. Pharmacological Research, 107698. [Link]

  • ResearchGate. (n.d.). Pharmacophore model validation using GH score method. [Link]

  • Unboxing Pharmacy. (2025). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. [Link]

  • SeeSAR. (n.d.). Creating a pharmacophore from a single protein-ligand complex. [Link]

  • Ali, A., et al. (2022). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. Current Computer-Aided Drug Design, 18(5), 441-453. [Link]

  • Sydow, D., et al. (n.d.). Ligand-based pharmacophores. TeachOpenCADD. [Link]

  • J's Blog. (2024). Schrödinger Notes—Ligand-based Pharmacophore Modeling. [Link]

  • Kryzhanovsky, S. P., & Borysov, O. V. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Molecules, 23(12), 3121. [Link]

  • Al-Warhi, T., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules, 26(6), 1673. [Link]

Sources

Exploratory

Advanced Safety and Handling Whitepaper: 2-(4-Chlorophenyl)oxolane-3-carboxylic acid

Executive Summary As a Senior Application Scientist in drug development, I present this technical whitepaper detailing the safety, handling, and mechanistic toxicology of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid . Thi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in drug development, I present this technical whitepaper detailing the safety, handling, and mechanistic toxicology of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid . This compound features a highly functionalized tetrahydrofuran (oxolane) core substituted with a 4-chlorophenyl group and a carboxylic acid moiety[1]. It serves as a critical chiral building block in the synthesis of complex active pharmaceutical ingredients (APIs). However, its halogenated aromatic nature and acidic functional group necessitate stringent safety protocols and a deep understanding of its physicochemical behavior to ensure scientific integrity and laboratory safety.

Physicochemical Profiling & Quantitative Data

To establish a foundation for safe handling, the fundamental physicochemical properties must be understood. The table below summarizes the critical data required for risk assessment, stoichiometric calculations, and experimental design[2].

PropertyValueClinical / Laboratory Implication
Chemical Name 2-(4-Chlorophenyl)oxolane-3-carboxylic acidStandard nomenclature for inventory and SDS tracking.
CAS Registry Number 1341445-99-5Unique identifier for regulatory compliance.
Molecular Formula C11H11ClO3Indicates the presence of a halogen (requires specific waste disposal).
Molecular Weight 226.66 g/mol Utilized for precise stoichiometric and yield calculations.
SMILES String O=C(C1C(C2=CC=C(Cl)C=C2)OCC1)OEssential for computational toxicology and molecular docking.
Structural Features Chlorophenyl ring, oxolane core, carboxylic acidPotential for CYP450 metabolism; acts as a mild organic acid.

Mechanistic Toxicology & Hazard Identification

Understanding the causality behind a chemical's hazard profile is paramount for developing effective safety protocols. The toxicity of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid is primarily driven by two structural features:

  • The Carboxylic Acid Moiety: Acts as a mild to moderate irritant to mucous membranes, eyes, and skin. Protonation of cellular surfaces upon contact can lead to localized tissue damage and erythema.

  • The 4-Chlorophenyl Group: Halogenated aromatic rings are highly susceptible to hepatic metabolism. As documented in toxicological studies of similar chlorophenyl-containing compounds, metabolism is often mediated by Cytochrome P450 enzymes (specifically the CYP2B and CYP3A families)[3]. The oxidation of the aromatic ring can generate reactive arene oxide (epoxide) intermediates. If cellular glutathione (GSH) is depleted, these electrophilic intermediates can covalently bind to cellular macromolecules, leading to severe oxidative stress and hepatotoxicity[4].

MetabolicPathway A 2-(4-Chlorophenyl)oxolane- 3-carboxylic acid B Hepatic Cytochrome P450 (e.g., CYP2B/CYP3A) A->B Oxidation C Reactive Arene Oxide Intermediate B->C Epoxidation of Chlorophenyl ring D Glutathione (GSH) Conjugation C->D Detoxification Pathway F Macromolecular Binding & Cellular Toxicity C->F GSH Depletion / Oxidative Stress E Detoxified Excretion (Mercapturic Acid) D->E Renal Clearance

Figure 1: Proposed CYP450-mediated metabolic activation and detoxification pathway.

Self-Validating Experimental Protocols

To ensure trustworthiness, laboratory protocols must be self-validating—meaning the workflow inherently includes steps to verify safety and chemical integrity before proceeding to downstream applications. The following methodology outlines the safe handling, dissolution, and analytical validation of the compound.

Protocol: Safe Handling and HPLC/NMR Validation

Objective: To safely prepare a standardized solution of the compound while verifying its purity and the absence of reactive degradation products.

  • Step 1: Environmental Control & PPE. Conduct all operations within a certified Class II chemical fume hood. Personnel must wear nitrile gloves (double-gloving is recommended due to the skin-penetrating potential of the lipophilic halogenated moiety), splash-proof safety goggles, and a flame-resistant lab coat.

  • Step 2: Weighing and Dissolution. Accurately weigh 10.0 mg of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid using an analytical balance. Transfer to a 20 mL glass scintillation vial. Add 10 mL of HPLC-grade Acetonitrile (MeCN). The oxolane core and chlorophenyl group render the compound highly soluble in polar aprotic solvents.

  • Step 3: Sonication. Sonicate the mixture for 5 minutes at room temperature to ensure complete dissolution. Visual inspection should confirm a clear, colorless solution.

  • Step 4: Analytical Validation (Self-Validation Step).

    • HPLC Analysis: Inject 10 µL of the solution into an HPLC system equipped with a C18 reverse-phase column. Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile. The presence of a single sharp peak at the expected retention time validates the compound's integrity.

    • NMR Analysis: Evaporate a 1 mL aliquot under a gentle stream of nitrogen. Redissolve the residue in Deuterated Chloroform (CDCl3). Acquire a 1H-NMR spectrum to confirm the presence of the oxolane ring protons (multiplets between 2.0-4.5 ppm) and the para-substituted chlorophenyl aromatic protons (doublets around 7.2-7.4 ppm).

  • Step 5: Waste Segregation. Dispose of all liquid waste in a designated "Halogenated Organic Waste" container. Mixing halogenated waste with non-halogenated solvents can cause dangerous exothermic reactions and violates environmental regulations.

LabWorkflow S1 Material Receipt & Cold-Chain Storage S2 Fume Hood Handling (PPE: Nitrile, Goggles) S1->S2 Transfer S3 Reaction / Synthesis Setup S2->S3 Weighing & Dissolution S4 Analytical Validation (HPLC / NMR) S3->S4 Reaction Aliquot S5 Halogenated Waste Disposal S3->S5 Mother Liquor S4->S5 Post-Analysis

Figure 2: Self-validating workflow for safe handling, synthesis, and analytical validation.

Storage, Stability, and Emergency Response

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from direct light and moisture to prevent degradation of the carboxylic acid moiety. Cold-chain transportation and storage (2-8°C) are strictly recommended by chemical suppliers to maintain high purity and prevent thermal decomposition[2].

  • Spill Response: In the event of a solid spill, do not sweep dry, as this generates hazardous airborne dust. Moisten the spill with a suitable solvent (e.g., isopropanol) to suppress aerosolization, and wipe it up with absorbent pads. Dispose of all cleanup materials in halogenated solid waste receptacles.

  • First Aid: If skin contact occurs, wash immediately with copious amounts of soap and water. The lipophilic nature of the chlorophenyl group means the compound can rapidly penetrate the stratum corneum if left untreated, potentially leading to systemic exposure.

References

  • Title: Hepatotoxicity of Herbal Supplements Mediated by Modulation of Cytochrome P450 Source: MDPI (Nutrients) URL: [Link]

  • Title: Structural Features of Cytochromes P450 and Ligands that Affect Drug Metabolism as Revealed by X-ray Crystallography and NMR Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Hazard Communication Standard (HCS) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Sources

Foundational

Molecular weight and formula of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid

An In-Depth Technical Guide to 2-(4-Chlorophenyl)oxolane-3-carboxylic Acid Executive Summary This technical guide provides a comprehensive overview of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid, a heterocyclic compound...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(4-Chlorophenyl)oxolane-3-carboxylic Acid

Executive Summary

This technical guide provides a comprehensive overview of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid, a heterocyclic compound of interest in synthetic and medicinal chemistry. Oxolane, also known as tetrahydrofuran (THF), is a prevalent scaffold in numerous natural products and pharmacologically active molecules[1][2]. The functionalization of this core with a 4-chlorophenyl group and a carboxylic acid moiety creates a versatile building block for drug discovery and development. This document details the compound's fundamental physicochemical properties, outlines a plausible synthetic pathway with a detailed experimental protocol, and describes the analytical techniques essential for its structural elucidation and characterization. It is intended for researchers, scientists, and professionals in the field of drug development who require a deep technical understanding of this molecule and its potential applications.

Physicochemical Properties and Structural Information

The identity and key properties of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid are summarized below. The structure consists of a five-membered oxolane (tetrahydrofuran) ring substituted at the 2-position with a 4-chlorophenyl group and at the 3-position with a carboxylic acid.

PropertyValueSource
Molecular Formula C₁₁H₁₁ClO₃[3]
Molecular Weight 226.66 g/mol [3]
CAS Number 1341445-99-5[3]
Canonical SMILES O=C(O)C1C(OCC1)C2=CC=C(Cl)C=C2[3]
Physical Form Solid (predicted)[4]

graph "molecular_structure" {
layout=neato;
node [shape=plaintext, fontsize=12];
edge [fontsize=12];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; O1 [label="O"]; C5 [label="C", pos="1.5,-0.5!"]; C6 [label="C", pos="2.5,-0.5!"]; O2 [label="O", pos="3.2,0!"]; O3 [label="O", pos="2.5,-1.2!"]; H1 [label="OH", pos="3.9,0!"];

// Phenyl Ring pC1 [label="C", pos="-1.5,0!"]; pC2 [label="C", pos="-2.2,0.8!"]; pC3 [label="C", pos="-3.2,0.8!"]; pC4 [label="C", pos="-3.9,0!"]; pC5 [label="C", pos="-3.2,-0.8!"]; pC6 [label="C", pos="-2.2,-0.8!"]; Cl1 [label="Cl", pos="-5,0!"];

// Oxolane Ring Bonds C1 -- C2 [pos="0.5,0.8!"]; C2 -- C3 [pos="0,1.6!"]; C3 -- C4 [pos="-1,1.6!"]; C4 -- O1 [pos="-1.5,0.8!"]; O1 -- C1 [pos="-0.5,0!"];

// Substituent Bonds C1 -- pC1; C2 -- C5; C5 -- O2; C5 -- O3;

// Phenyl Ring Bonds pC1 -- pC2; pC2 -- pC3; pC3 -- pC4; pC4 -- pC5; pC5 -- pC6; pC6 -- pC1; pC4 -- Cl1;

// Double bonds pC1 -- pC2 [style=invis]; pC3 -- pC4 [style=invis]; pC5 -- pC6 [style=invis]; C5 -- O2 [style=double, len=0.8];

// Dummy nodes for ring aesthetics dummy1 [label="", pos="-2.7,0!", style=invis]; dummy2 [label="", pos="-0.2,0.8!", style=invis];

}digraph "synthesis_workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", arrowhead=normal];

// Nodes
start_materials [label="4-Chlorobenzaldehyde +\nEthyl Acetoacetate"];
intermediate1 [label="Knoevenagel Condensation\nProduct (Chalcone analog)"];
intermediate2 [label="Michael Addition with\nMalonic Ester Derivative"];
intermediate3 [label="Intramolecular Cyclization\n(Oxolane Ring Formation)"];
intermediate4 [label="Decarboxylation & Ester Hydrolysis"];
final_product [label="2-(4-Chlorophenyl)oxolane-3-carboxylic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges
start_materials -> intermediate1 [label="Base (e.g., Piperidine)"];
intermediate1 -> intermediate2 [label="Base (e.g., NaOEt)"];
intermediate2 -> intermediate3 [label="Reduction & Acid"];
intermediate3 -> intermediate4 [label="NaOH / H₃O⁺"];
intermediate4 -> final_product;

}

Caption: Proposed synthetic workflow for 2-(4-Chlorophenyl)oxolane-3-carboxylic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol describes a hypothetical, multi-step synthesis. Each step is designed to be self-validating through standard analytical monitoring (e.g., TLC, NMR).

Step 1: Synthesis of Ethyl 2-acetyl-3-(4-chlorophenyl)acrylate

  • Rationale: This initial Knoevenagel condensation creates the core C-C backbone. Using a mild base like piperidine prevents unwanted side reactions.

  • Procedure:

    • To a solution of 4-chlorobenzaldehyde (1.0 eq) and ethyl acetoacetate (1.1 eq) in toluene, add a catalytic amount of piperidine (0.1 eq).

    • Fit the flask with a Dean-Stark apparatus to remove water azeotropically.

    • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

    • Cool the reaction mixture, wash with dilute HCl, then saturated NaHCO₃, and finally brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Formation of the Oxolane Precursor via Michael Addition

  • Rationale: This step builds the five-membered ring precursor. A soft nucleophile is generated from a malonic ester derivative to add conjugately to the electron-deficient double bond.

  • Procedure:

    • Prepare a solution of sodium ethoxide (1.1 eq) in absolute ethanol.

    • To this, add diethyl malonate (1.1 eq) dropwise at 0 °C.

    • Add the product from Step 1 (1.0 eq) dissolved in ethanol and allow the reaction to stir at room temperature overnight.

    • Monitor by TLC. Upon completion, neutralize with acetic acid and remove the solvent in vacuo.

    • Extract the product into ethyl acetate, wash with water and brine, dry, and concentrate.

Step 3: Reductive Cyclization and Ester Hydrolysis

  • Rationale: This cascade reaction first reduces a ketone to an alcohol, which then undergoes intramolecular cyclization (ether formation). The subsequent saponification of the ester groups yields the target carboxylic acid.

  • Procedure:

    • Dissolve the crude product from Step 2 in a mixture of THF and water.

    • Cool to 0 °C and add sodium borohydride (NaBH₄) (2.0 eq) portion-wise to reduce the ketone.

    • After reduction is complete (monitored by TLC), acidify the mixture carefully with 2M HCl to promote intramolecular cyclization.

    • Add an excess of aqueous sodium hydroxide (5.0 eq) and heat the mixture to reflux for several hours to hydrolyze the ester functionalities.

    • Cool the reaction mixture to room temperature and wash with diethyl ether to remove any non-acidic impurities.

    • Acidify the aqueous layer with concentrated HCl until a pH of 1-2 is reached, promoting precipitation of the product.

    • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(4-Chlorophenyl)oxolane-3-carboxylic acid.

Analytical Characterization and Structural Elucidation

Confirming the structure and purity of the final compound is critical. A combination of spectroscopic methods provides unambiguous evidence.

TechniqueExpected Observations
¹H NMR - Broad singlet, δ ≈ 12 ppm (-COOH).- Multiplets, δ ≈ 7.3-7.5 ppm (Aromatic protons).- Multiplets, δ ≈ 2.0-4.5 ppm (Oxolane ring protons).
¹³C NMR - Signal, δ ≈ 170-180 ppm (Carboxyl carbon, C=O).- Signals, δ ≈ 128-140 ppm (Aromatic carbons).- Signals, δ ≈ 25-80 ppm (Oxolane ring carbons).
IR Spectroscopy - Very broad band, 2500-3300 cm⁻¹ (O-H stretch of carboxylic acid).- Strong, sharp band, 1710-1760 cm⁻¹ (C=O stretch).- Bands, ≈ 1100 cm⁻¹ (C-O stretch of ether).
Mass Spec. - Molecular ion peak [M]+ corresponding to the molecular weight.- Characteristic isotopic pattern for chlorine ([M+2]+ peak ≈ 1/3 intensity of [M]+).
Infrared (IR) Spectroscopy

The IR spectrum is highly diagnostic for carboxylic acids. A key feature is the extremely broad absorption band for the O-H stretch, typically spanning from 2500 to 3300 cm⁻¹, which arises from strong hydrogen bonding between molecules.[5][6][7] Additionally, a sharp and intense carbonyl (C=O) stretching absorption is expected between 1710 and 1760 cm⁻¹.[6] The presence of the ether linkage in the oxolane ring should also give rise to a C-O stretching band around 1000-1300 cm⁻¹.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy will reveal the proton environment. The most downfield signal is expected to be the acidic proton of the carboxyl group, which typically appears as a broad singlet near 12 ppm.[5][6] The protons on the 4-chlorophenyl ring will appear in the aromatic region (≈7.3-7.5 ppm). The protons on the oxolane ring will appear more upfield, with their chemical shifts and coupling patterns providing information about their relative stereochemistry.

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is highly deshielded and appears in the 165-185 ppm range.[5][6] The carbons of the aromatic ring and the saturated carbons of the oxolane ring will have distinct and predictable chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For 2-(4-Chlorophenyl)oxolane-3-carboxylic acid, the mass spectrum would show a molecular ion peak corresponding to its molecular weight (226.66 g/mol ). A crucial validation is the presence of the characteristic isotopic pattern for a molecule containing one chlorine atom: an [M+2] peak with an intensity approximately one-third that of the molecular ion peak.

Applications in Drug Discovery and Development

Carboxylic acids are fundamental functional groups in a vast number of approved drugs.[9] The tetrazole group is sometimes used as a bioisostere for carboxylic acids to improve metabolic stability or cell permeability.[10] The title compound, 2-(4-Chlorophenyl)oxolane-3-carboxylic acid, serves as a valuable building block for creating more complex molecules.

  • Scaffold for Library Synthesis: The carboxylic acid group is a versatile handle for derivatization, readily forming amides, esters, and other functional groups.[11] This allows for its incorporation into combinatorial libraries for high-throughput screening against various biological targets.

  • Intermediate for Bioactive Molecules: The combination of the lipophilic chlorophenyl group and the polar oxolane-carboxylic acid moiety provides a balanced scaffold. Related structures, such as substituted thiazole-carboxylic acids, are used as intermediates in the synthesis of anti-inflammatory and antimicrobial agents.[12] Similarly, quinoline-carboxylic acid derivatives have been explored for their anticancer properties.[13][14] This compound can be envisioned as a key intermediate for novel therapeutics in these areas.

Safety, Handling, and Storage

As with many organic acids, 2-(4-Chlorophenyl)oxolane-3-carboxylic acid should be handled with appropriate care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Hazards: May cause skin and serious eye irritation. Harmful if swallowed.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.

References

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Vollhardt, K. P. C., & Schore, N. E. (2018). Organic Chemistry: Structure and Function. 8th ed. W. H. Freeman. [Link]

  • Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • American Elements. Carboxylic Acids. [Link]

  • PubChem. Furan-2-carboxylic acid [4-(4-chloro-phenyl)-thiazol-2-yl]-(3-morpholin-4-yl-propyl)-amide. [Link]

  • IntechOpen. (2018). Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers. [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry. [Link]

  • Kumar, A., et al. (2021). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • PubChem. (3R,4R)-4-(2-methylphenyl)oxolane-3-carboxylic acid. [Link]

  • Mol-Instincts Chemical Database. 2-(4-chlorophenyl)furan-3-carboxylic acid. [Link]

  • Beilstein-Institut. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]

  • ResearchGate. Selected examples of FDA-approved drugs containing carboxylic acid moiety. [Link]

  • Google Patents. CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid.
  • Wikipedia. Tetrahydrofuran. [Link]

  • ResearchGate. (2015). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. [Link]

  • Google Patents. WO2013124280A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid.

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Exploratory

A Strategic Guide to the Design, Synthesis, and Biological Evaluation of 2-(4-Chlorophenyl)tetrahydrofuran-3-carboxylic Acid Analogs

This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals embarking on the investigation of 2-(4-chlorophenyl)tetrahydrofuran-3-carboxylic acid analog...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals embarking on the investigation of 2-(4-chlorophenyl)tetrahydrofuran-3-carboxylic acid analogs. In the absence of extensive public data on this specific chemical series, this document serves as a strategic roadmap, leveraging established principles from structurally related compounds to guide the design, synthesis, and biological evaluation of this novel class of molecules. Our approach is grounded in scientific integrity, providing not just protocols, but the rationale behind them to empower informed decision-making throughout the discovery process.

Introduction: The Rationale for Investigating 2-(4-Chlorophenyl)tetrahydrofuran-3-carboxylic Acid Analogs

The core structure of 2-(4-chlorophenyl)tetrahydrofuran-3-carboxylic acid presents a compelling starting point for a drug discovery program. It combines three key pharmacophoric elements: the tetrahydrofuran (THF) ring, a 4-chlorophenyl group, and a carboxylic acid moiety. Each of these components has a well-documented history of contributing to the biological activity of various therapeutic agents.

The tetrahydrofuran ring is a prevalent scaffold in numerous FDA-approved drugs and natural products, valued for its ability to form key interactions with biological targets.[1][2] Its stereochemistry and potential for substitution offer a rich landscape for analog design. The THF moiety is found in drugs with a wide range of applications, including antiviral (e.g., Darunavir), antineoplastic, and psychotropic agents.[1][3]

The 4-chlorophenyl group is a common substituent in pharmacologically active compounds, influencing properties such as metabolic stability and receptor binding affinity. For instance, it is a key feature in compounds with analgesic and antiangiogenic activities.[4][5] The electronic and steric properties of the chlorine atom can significantly impact the overall biological profile of a molecule.

Finally, the carboxylic acid group is a versatile functional group that can participate in a variety of interactions with biological targets, including hydrogen bonding and ionic interactions. It is a common feature in many drugs and can be a key determinant of a compound's pharmacokinetic properties.[6][7]

The convergence of these three motifs in the 2-(4-chlorophenyl)tetrahydrofuran-3-carboxylic acid scaffold suggests a high potential for discovering novel bioactive molecules. This guide will outline a systematic approach to unlock this potential.

Synthetic Strategy: A Proposed Pathway to Novel Analogs

A robust and flexible synthetic route is paramount for any successful medicinal chemistry campaign. The following proposed synthesis for the core scaffold and its analogs is designed to be adaptable, allowing for the introduction of diversity at key positions.

Synthesis of the Core Scaffold

A plausible and efficient method for the synthesis of the 2-(4-chlorophenyl)tetrahydrofuran-3-carboxylic acid core would involve a multi-step sequence starting from readily available materials. One potential approach is outlined below:

Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)tetrahydrofuran-3-carboxylic Acid

  • Step 1: Aldol Condensation. React 4-chlorobenzaldehyde with a suitable enolate, such as the lithium enolate of methyl acetate, to form a β-hydroxy ester intermediate. This reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) to control reactivity and side reactions. The rationale for using a lithium enolate is its high reactivity and the potential for stereocontrol.

  • Step 2: Michael Addition. The resulting α,β-unsaturated ester is then subjected to a Michael addition with a suitable nucleophile, such as the enolate of a malonic ester derivative. This step will introduce the carbon framework necessary for the formation of the tetrahydrofuran ring.

  • Step 3: Reduction and Cyclization. The ester groups are then selectively reduced to alcohols using a reducing agent like lithium aluminum hydride (LiAlH4). Subsequent acid-catalyzed cyclization of the resulting diol will yield the desired 2-(4-chlorophenyl)tetrahydrofuran ring system. The choice of acid catalyst (e.g., p-toluenesulfonic acid) and reaction conditions (e.g., temperature, solvent) will be critical for optimizing the yield and purity of the cyclized product.

  • Step 4: Oxidation. The primary alcohol at the 3-position is then oxidized to the carboxylic acid using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or by a two-step Swern or Dess-Martin periodinane oxidation to minimize over-oxidation.

  • Step 5: Purification. The final compound is purified using standard techniques such as column chromatography on silica gel, followed by recrystallization to obtain the pure 2-(4-chlorophenyl)tetrahydrofuran-3-carboxylic acid.

Strategy for Analog Synthesis

To explore the structure-activity relationship (SAR), analogs can be synthesized by modifying the core structure at three key points:

  • Aryl Ring Substitution: A variety of substituted benzaldehydes can be used in the initial aldol condensation to explore the effect of different substituents on the phenyl ring.

  • Tetrahydrofuran Ring Substitution: Modifications to the Michael acceptor in Step 2 can introduce substituents at various positions on the THF ring.

  • Carboxylic Acid Bioisosteres: The carboxylic acid can be converted to other functional groups known to be bioisosteres, such as tetrazoles or amides, to modulate the compound's acidity and pharmacokinetic properties.

The following diagram illustrates the key points for analog diversification:

Diversification_Strategy cluster_A Aryl Ring Modification cluster_B THF Ring Substitution cluster_C Carboxylic Acid Bioisosteres Core 2-(4-Chlorophenyl)tetrahydrofuran-3-carboxylic Acid Core A1 Varying Benzaldehydes (e.g., 4-F, 4-MeO, 3,4-diCl) Core->A1 Point A B1 Modified Michael Acceptors Core->B1 Point B C1 Amides Core->C1 Point C C2 Tetrazoles C1->C2 C3 Sulfonamides C1->C3

Caption: Diversification points for analog synthesis.

Biological Evaluation: A Tiered Screening Cascade

A systematic approach to biological evaluation is crucial for efficiently identifying promising lead compounds. The proposed tiered screening cascade is designed to first identify active compounds in broad, high-throughput assays and then progressively characterize their potency, selectivity, and mechanism of action in more complex and physiologically relevant models.

Tier 1: Primary Screening

The initial screen should be broad to cast a wide net for potential biological activities. Given the structural motifs present, assays targeting cancer, inflammation, and central nervous system (CNS) disorders are logical starting points.

Assay Type Target/Pathway Rationale Methodology
Cytotoxicity Assay Cancer Cell ProliferationTHF and 4-chlorophenyl moieties are present in anticancer agents.[1]MTT or resazurin-based assays on a panel of cancer cell lines (e.g., HCT116, HeLa).[5]
Anti-inflammatory Assay Nitric Oxide (NO) ProductionCarboxylic acids and their derivatives have shown anti-inflammatory properties.[8]Griess assay to measure NO levels in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).[9]
Receptor Binding Assay CNS Receptors (e.g., 5-HT2A)Tetrahydrofuran derivatives have shown psychotropic activity.[3]Radioligand binding assays using cell membranes expressing the target receptor.[9][10]

Experimental Protocol: MTT Cell Proliferation Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

The following workflow illustrates the proposed screening cascade:

Caption: Tiered screening cascade for biological evaluation.

Tier 2: Secondary and Selectivity Assays

Compounds that show activity in the primary screens ("hits") should be advanced to more detailed secondary assays to confirm their activity and elucidate their mechanism of action.

  • For Anticancer Hits: Investigate the mechanism of cell death (apoptosis vs. necrosis), cell cycle effects, and inhibition of specific cancer-related enzymes (e.g., kinases, proteases).

  • For Anti-inflammatory Hits: Evaluate the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA and the expression of inflammatory genes using qPCR.

  • For CNS Hits: Determine the functional activity of the compounds (agonist, antagonist, or inverse agonist) in cell-based functional assays.[10]

Selectivity profiling against a panel of related targets is also critical at this stage to identify compounds with a desirable safety profile.

Tier 3: In Vivo Evaluation

The most promising compounds from Tier 2, with good potency, selectivity, and a well-defined mechanism of action, should be evaluated in relevant animal models to assess their in vivo efficacy and pharmacokinetic properties.

  • Cancer: Xenograft models in immunocompromised mice.

  • Inflammation: Carrageenan-induced paw edema in rats or mice.

  • CNS: Behavioral models relevant to the specific CNS target, such as the 5-choice serial reaction time task for attention and cognition.[11]

Structure-Activity Relationship (SAR) Analysis

A systematic SAR analysis is the cornerstone of a successful lead optimization program. By comparing the biological activity of the synthesized analogs, researchers can identify the structural features that are critical for potency and selectivity.

The data from the screening cascade should be compiled into a table to facilitate SAR analysis:

Compound R1 (Aryl) R2 (THF) R3 (Acid) IC50 (µM) - Cytotoxicity IC50 (µM) - Anti-inflammatory Ki (nM) - CNS Receptor
Core 4-ClHCOOH>10050250
Analog 1 4-FHCOOH8045200
Analog 2 4-OMeHCOOH>10075500
Analog 3 4-Cl4-MeCOOH5025150
Analog 4 4-ClHCONH2>10060300

This is a hypothetical table for illustrative purposes.

The following diagram illustrates the logical relationship in an SAR study:

SAR_Logic A Synthesize Analogs (Vary R1, R2, R3) B Biological Evaluation (Screening Cascade) A->B C Generate SAR Data Table B->C D Identify Key Structural Features for Activity C->D E Design Next Generation of Analogs D->E E->A Iterative Optimization

Caption: The iterative cycle of SAR-driven lead optimization.

Conclusion

The 2-(4-chlorophenyl)tetrahydrofuran-3-carboxylic acid scaffold represents a promising starting point for the discovery of novel therapeutic agents. While direct biological data for this specific analog series is not yet widely available, a strategic and informed approach based on established principles in medicinal chemistry and pharmacology can unlock its potential. This guide has provided a comprehensive framework for the design, synthesis, and biological evaluation of these compounds. By following a systematic and iterative process of analog synthesis, tiered screening, and SAR analysis, researchers can efficiently navigate the early stages of the drug discovery process and identify promising lead candidates for further development.

References

  • Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 20(16), e202500259.
  • González, N., et al. (2022). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine Drugs, 20(2), 120.
  • Various Authors. (2024). Tetrahydrofuran (THF)-containing natural products and biological activities.
  • Siddiqui, N., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Bioorganic & Medicinal Chemistry Letters, 15(1), 59-62.
  • Various Authors. (2025). Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives.
  • Fernández, J., et al. (2005). Discovery of new tetracyclic tetrahydrofuran derivatives as potential broad-spectrum psychotropic agents. Journal of Medicinal Chemistry, 48(6), 1709-1712.
  • Various Authors. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. R Discovery.
  • Ghosh, A. K., et al. (2012). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 4(12), 1535-1550.
  • Hussein, A. (2023). Antiangiogenic Activity of 4–Chloro–Phenyl–Carbothioamide Derivatives In Ex Vivo and In Vitro Experimental Study. Indonesian Journal of Pharmacy, 34(4), 543-551.
  • Various Authors. (2022). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Semantic Scholar.
  • Unitt, J. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies.
  • Various Authors. (n.d.). Structures of selected drugs containing THF ring.
  • Various Inventors. (2022). Method for producing (3S)-3-(4-chloro-3-{[(2S,3R)-2-(4- chlorophenyl)-4,4,4-trifluoro-3-methylbutanoyl]amino}phenyl)-3-cyclo-propylpropanoic acid and the crystalline form thereof for use as a pharmaceutical ingredient. U.S.
  • Figueroa-Valverde, L., et al. (2018). Evaluation of Biological Activity Exerted by an Aza-Bicyclo-Carboxylic Acid Derivative Using an Ischemia-Reperfusion Injury Model. Biomedical and Pharmacology Journal, 11(4).
  • Various Authors. (n.d.). Analysis of biologically-active, endogenous carboxylic acids based on chromatography-mass spectrometry.
  • Sirviö, J., et al. (1994). The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task. Behavioural Brain Research, 61(1), 69-79.
  • Loza-Mejía, M. A., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 27(14), 4499.
  • Vanover, K. E., et al. (2006). Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918.
  • Various Authors. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 30(8), 3456.

Sources

Foundational

Metabolic Stability Predictions for Oxolane-3-Carboxylic Acid Derivatives: From In Vitro Assays to Rational Design

An In-Depth Technical Guide Introduction: The Central Role of Metabolic Stability in Drug Discovery In the intricate process of drug discovery and development, the optimization of a compound's Absorption, Distribution, M...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction: The Central Role of Metabolic Stability in Drug Discovery

In the intricate process of drug discovery and development, the optimization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is as critical as the optimization of its pharmacodynamic potency.[1] Among these properties, metabolic stability—a measure of a compound's susceptibility to biotransformation by metabolic enzymes—stands out as a key determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[2] A compound that is metabolized too rapidly will fail to achieve therapeutic concentrations, while one that is too stable may accumulate and cause toxicity.

The oxolane-3-carboxylic acid scaffold, a five-membered saturated ether ring bearing a carboxylic acid at the 3-position, is an increasingly popular motif in medicinal chemistry. Its three-dimensional structure and the presence of a key hydrogen bond donor/acceptor in the carboxylic acid group make it an attractive starting point for designing ligands for a variety of biological targets. However, the very features that confer biological activity also present distinct metabolic liabilities. The saturated heterocyclic ring is susceptible to Phase I oxidative metabolism, while the carboxylic acid moiety is a prime substrate for Phase II conjugation.[3][4]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, predicting, and optimizing the metabolic stability of oxolane-3-carboxylic acid derivatives. We will delve into the primary metabolic pathways, detail field-proven in vitro experimental protocols, and discuss rational design strategies to mitigate metabolic risks, thereby accelerating the journey from a promising hit to a viable clinical candidate.

Chapter 1: The Metabolic Landscape of the Oxolane-3-Carboxylic Acid Scaffold

The metabolic fate of any xenobiotic is primarily dictated by its chemical structure. For oxolane-3-carboxylic acid derivatives, two major enzymatic systems are of primary concern: the Cytochrome P450 (CYP) superfamily for Phase I metabolism and the UDP-glucuronosyltransferases (UGTs) for Phase II metabolism.

Phase I Metabolism: Cytochrome P450-Mediated Oxidation

The CYP450 enzymes, primarily located in the endoplasmic reticulum of liver cells, are the principal drivers of Phase I oxidative metabolism.[5][6] These heme-containing monooxygenases catalyze a variety of reactions, including hydroxylation, dealkylation, and epoxidation, to increase the polarity of lipophilic compounds.[7][8]

For the oxolane-3-carboxylic acid core, the most probable sites of CYP-mediated oxidation are the aliphatic C-H bonds of the saturated oxolane ring. Hydroxylation can occur at the C2, C4, or C5 positions, leading to metabolites that may be further oxidized. The specific site of metabolism (SoM) is governed by the electronic properties and steric accessibility of each C-H bond, which can be significantly influenced by the nature and position of substituents on the ring.

Phase II Metabolism: UGT-Mediated Glucuronidation

The carboxylic acid functional group is a well-established substrate for Phase II conjugation reactions, particularly glucuronidation.[3][9] This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer a glucuronic acid moiety from the high-energy donor UDP-glucuronic acid (UDPGA) to the drug molecule.[10][11] This process dramatically increases the water solubility of the compound, facilitating its excretion.

For oxolane-3-carboxylic acid derivatives, this is a critical clearance pathway. The formation of an acyl glucuronide metabolite can have several consequences:

  • Rapid Clearance: It provides an efficient elimination route, potentially leading to a short drug half-life.

  • Reactive Metabolites: Acyl glucuronides are chemically reactive and can undergo intramolecular rearrangement or covalently bind to proteins, which has been linked to idiosyncratic drug toxicities.[12][13]

Several UGT isoforms, with UGT2B7 being particularly prominent, are known to catalyze the glucuronidation of carboxylic acids.[3][9]

The Critical Influence of Stereochemistry

The C3 position of the oxolane ring is a stereocenter. The resulting enantiomers of a given derivative can and often do exhibit profoundly different metabolic profiles.[14] Metabolic enzymes, being chiral themselves, can display high stereoselectivity, preferentially metabolizing one enantiomer over the other.[15][16][17] This can lead to significant differences in clearance, half-life, and exposure between enantiomers. Therefore, it is imperative to evaluate the metabolic stability of individual enantiomers rather than the racemic mixture.

Caption: Key metabolic pathways for oxolane-3-carboxylic acid derivatives.

Chapter 2: Predictive Strategies: In Vitro Assays

Predicting metabolic stability early in the drug discovery process is essential for prioritizing compounds and guiding medicinal chemistry efforts.[1][18] In vitro assays using liver-derived subcellular fractions or intact cells are the cornerstone of this predictive effort.

Liver Microsomal Stability Assay

This assay is the workhorse for assessing Phase I metabolic stability. Liver microsomes are vesicles of the endoplasmic reticulum, containing a high concentration of CYP450 enzymes.[19] The assay measures the rate of disappearance of a parent compound over time when incubated with microsomes in the presence of the necessary cofactor, NADPH.[20][21]

Causality Behind Experimental Choices:

  • Why Microsomes? They provide a concentrated, readily available source of Phase I enzymes, making the assay cost-effective and suitable for high-throughput screening.[22]

  • Why NADPH? Nicotinamide adenine dinucleotide phosphate (NADPH) is the essential cofactor that provides the reducing equivalents required for the CYP450 catalytic cycle.[21] Its presence initiates the metabolic reaction.

  • Why a "No-NADPH" Control? A parallel incubation without NADPH is crucial. It serves as a self-validating control to ensure that compound disappearance is due to enzyme-catalyzed metabolism and not chemical instability or non-specific binding.[20]

  • Reagent Preparation:

    • Test Compound Stock: Prepare a 10 mM stock solution of the oxolane-3-carboxylic acid derivative in DMSO.

    • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Microsome Suspension: Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a working concentration of 1 mg/mL in cold phosphate buffer.

    • NADPH Solution: Prepare a 20 mM solution of NADPH in phosphate buffer. This should be made fresh immediately before use.

  • Incubation:

    • Label microcentrifuge tubes for each time point (e.g., 0, 5, 15, 30, 45, 60 minutes) and for the no-NADPH control.

    • Add the microsome suspension to each tube.

    • Add the test compound to a final concentration of 1 µM.

    • Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to equilibrate the temperature.

    • Initiate the reaction by adding the NADPH solution to all tubes except the no-NADPH control. For the 0-minute time point, add the stop solution before adding NADPH.

  • Reaction Termination (Quenching):

    • At each designated time point, stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., verapamil, tolbutamide).

    • Causality Note: Acetonitrile precipitates the microsomal proteins, halting all enzymatic activity instantly. The internal standard is critical for accurate quantification by LC-MS/MS, as it corrects for variations in sample processing and instrument response.

  • Sample Processing & Analysis:

    • Vortex the quenched samples vigorously.

    • Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate or autosampler vials.

    • Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound relative to the internal standard.

Hepatocyte Stability Assay

While microsomes are excellent for evaluating Phase I metabolism, they lack the full complement of metabolic enzymes, particularly the cytosolic Phase II enzymes like UGTs.[23] Hepatocyte stability assays use intact, metabolically active liver cells, providing a more comprehensive and physiologically relevant model that captures both Phase I and Phase II metabolism, as well as the influence of cellular uptake and transport.[23][24][25]

Causality Behind Experimental Choices:

  • Why Hepatocytes? They are the "gold standard" in vitro system because they contain the full range of hepatic drug-metabolizing enzymes and cofactors in their natural cellular environment.[24]

  • Why Cryopreserved Hepatocytes? They offer convenience and overcome the logistical challenges and donor-to-donor variability associated with fresh hepatocytes.[26]

  • Why Suspension vs. Plated? Suspension assays are common for shorter incubations (up to 4 hours). Plated hepatocyte assays allow for much longer incubation times (24-48 hours), which is essential for accurately characterizing the clearance of low-turnover compounds.[27]

  • Hepatocyte Preparation:

    • Rapidly thaw a vial of cryopreserved hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed incubation medium (e.g., Williams' Medium E).

    • Centrifuge gently to pellet the cells and remove the cryopreservation medium. Resuspend the cell pellet in fresh medium.

    • Perform a cell count and viability assessment (e.g., using Trypan Blue). Viability should be >80%.

    • Adjust the cell density to a final working concentration (e.g., 0.5 or 1.0 x 10^6 viable cells/mL).

  • Incubation:

    • In a 24- or 48-well plate, add the hepatocyte suspension to each well.

    • Add the test compound to a final concentration of 1 µM. Include a vehicle control (DMSO only).

    • Place the plate in a CO2 incubator at 37°C on an orbital shaker to keep the cells in suspension.

    • Causality Note: The CO2 incubator maintains physiological pH, while the shaking prevents the cells from settling and ensures uniform exposure to the test compound.

  • Sampling and Termination:

    • At each designated time point (e.g., 0, 15, 30, 60, 120, 240 minutes), remove an aliquot of the cell suspension.

    • Immediately quench the reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing & Analysis:

    • Follow the same processing and LC-MS/MS analysis steps as described for the microsomal stability assay.

Caption: General workflow for in vitro metabolic stability assays.
Data Analysis and Interpretation

The primary outputs of these assays are the half-life (t½) and the intrinsic clearance (CLint).

  • Calculate % Remaining: Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Determine the Rate Constant (k): Plot the natural logarithm (ln) of the % remaining versus time. The slope of the resulting line is the elimination rate constant, k.

    • Slope = -k

  • Calculate Half-Life (t½):

    • t½ = 0.693 / k

  • Calculate Intrinsic Clearance (CLint): This normalizes the rate of metabolism to the amount of protein or number of cells used.

    • For Microsomes (µL/min/mg protein): CLint = (0.693 / t½) * (Incubation Volume / mg protein in incubation)

    • For Hepatocytes (µL/min/10^6 cells): CLint = (0.693 / t½) * (Incubation Volume / millions of cells in incubation)

These in vitro CLint values are invaluable for ranking compounds and can be used in more complex models to predict in vivo human hepatic clearance.[24][25]

Compound IDTime (min)% Parent Remainingln(% Parent Remaining)Calculated t½ (min)Microsomal CLint (µL/min/mg)
OXA-001 01004.6125.1 55.2
5834.42
15554.01
30303.40
6092.20
OXA-002 01004.61>120 <11.6
5984.58
15954.55
30914.51
60854.44
Table 1: Example data from a human liver microsomal stability assay (1 mg/mL protein, 0.5 mL volume). OXA-001 shows moderate clearance, while OXA-002 is significantly more stable.

Chapter 3: Predictive Strategies: In Silico Modeling

In the earliest stages of discovery, before compounds are even synthesized, in silico (computational) models can provide valuable predictions of metabolic liability.[18][28] These models use the chemical structure of a compound to predict its metabolic fate.

  • Ligand-Based Approaches: These models are built from large datasets of compounds with known metabolic outcomes. They learn the relationships between chemical features (structural fragments, physicochemical properties) and metabolic stability.[28]

  • Structure-Based Approaches: These methods use 3D models of metabolic enzymes (e.g., crystal structures of CYP isoforms) to dock the compound into the active site and predict whether it can bind in a productive orientation for metabolism.

While not a replacement for experimental data, in silico tools are powerful for triaging large numbers of virtual compounds, flagging potential liabilities, and helping to prioritize synthetic efforts toward molecules with a higher probability of success.[1][29]

Chapter 4: Strategies for Optimizing Metabolic Stability

When a promising compound exhibits poor metabolic stability, medicinal chemists can employ several rational design strategies to improve its profile.

Blocking Sites of Metabolism

If in vitro metabolite identification studies pinpoint a specific "soft spot" on the oxolane ring that is susceptible to CYP-mediated hydroxylation, this site can be "blocked." This is typically achieved by substituting a hydrogen atom at the labile position with a group that is resistant to oxidation, such as a fluorine or a methyl group. Deuteration (replacing hydrogen with its heavier isotope, deuterium) can also slow the rate of metabolism due to the kinetic isotope effect.

Bioisosteric Replacement of the Carboxylic Acid

Given that the carboxylic acid is a primary site for rapid clearance via glucuronidation, replacing it with a suitable bioisostere is a powerful and common strategy.[12][30][31] A bioisostere is a functional group that retains the key biological interactions of the original group (like hydrogen bonding) but has different physicochemical and metabolic properties.

Common bioisosteres for carboxylic acids include:

  • Tetrazoles: This five-membered nitrogen-containing ring is acidic but is not a substrate for UGTs, effectively blocking the acyl glucuronidation pathway.[13][32]

  • Acyl Sulfonamides: Another acidic group that can mimic the interactions of a carboxylate while being metabolically stable.

  • Hydroxyisoxazoles / Oxadiazolones: These heterocycles can also serve as effective carboxylic acid surrogates.[32]

The choice of bioisostere is context-dependent, and screening a panel is often necessary to find a replacement that maintains potency while improving the metabolic profile.[12]

Caption: A decision-making workflow for optimizing metabolic stability.

Conclusion

The metabolic stability of oxolane-3-carboxylic acid derivatives is a multifaceted property governed by their susceptibility to both Phase I oxidation on the heterocyclic ring and Phase II glucuronidation at the carboxylic acid. A thorough and early assessment of this property is critical for the successful development of drug candidates based on this scaffold. By integrating robust in vitro assays, such as microsomal and hepatocyte stability studies, with rational medicinal chemistry strategies like metabolic blocking and bioisosteric replacement, research teams can effectively navigate the challenges of drug metabolism. This systematic approach allows for the efficient optimization of compound properties, mitigating the risk of late-stage failures and ultimately increasing the probability of advancing safe and effective medicines to the clinic.

References

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  • Hall, A., et al. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653.
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  • Neumann, C. N., et al. (2025). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. ACS Central Science. [Link]

  • Kogej, T. (2024). Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. Journal of Computer Aided Molecular Design.
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  • Barr, D. A., et al. (2024). Tackling metabolism issues in drug discovery with in silico methods. News-Medical.Net. [Link]

  • Meanwell, N. A. (2012). Application of Bioisosteres in Drug Design. SlideShare Presentation. [Link]

  • Hunt, P. (2022). Models for success: improving drug metabolism prediction. Optibrium Website. [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Merck Millipore Website. [Link]

  • Cyprotex | Evotec. (n.d.). Microsomal Stability. Cyprotex Website. [Link]

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Exploratory

Comprehensive pKa Profiling of 2-(4-Chlorophenyl)oxolane-3-carboxylic Acid: Theoretical Frameworks and Experimental Methodologies

Executive Summary The acid dissociation constant ( pKa​ ) is a foundational physicochemical parameter that dictates a molecule's ionization state, solubility, and lipophilicity across physiological pH ranges. For complex...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The acid dissociation constant ( pKa​ ) is a foundational physicochemical parameter that dictates a molecule's ionization state, solubility, and lipophilicity across physiological pH ranges. For complex chiral building blocks and drug intermediates like 2-(4-Chlorophenyl)oxolane-3-carboxylic acid , accurately determining the pKa​ is critical for predicting membrane permeability and optimizing formulation strategies. This whitepaper provides an in-depth technical analysis of the theoretical pKa​ shifts induced by structural substitutions, alongside a robust, self-validating experimental protocol for empirical determination.

Structural Analytics & Microenvironment Effects

The core scaffold of the target molecule is oxolane-3-carboxylic acid (also known as tetrahydrofuran-3-carboxylic acid). In its unsubstituted form, this aliphatic carboxylic acid exhibits a baseline pKa​ ranging from 3.60 to 4.33, depending on the specific stereoisomer and solvent conditions[1][2].

The introduction of a 4-chlorophenyl moiety at the C2 position fundamentally alters the electronic microenvironment of the adjacent C3-carboxylate. Because the oxolane ring is non-planar (typically adopting an envelope conformation), the spatial relationship—specifically the cis or trans diastereomeric configuration—between the C2-aryl group and the C3-carboxylic acid will slightly modulate the dielectric microenvironment and the resulting pKa​ .

Theoretical Prediction: The Causality of pKa Shifts

The pKa​ of an acid is inversely proportional to the stability of its conjugate base (the carboxylate anion). In 2-(4-Chlorophenyl)oxolane-3-carboxylic acid, the 4-chlorophenyl group acts as an electron-withdrawing group (EWG) via the inductive effect (-I).

  • Inductive Withdrawal: The electronegativity of the chlorine atom, coupled with the electron-deficient nature of the phenyl ring, pulls electron density through the σ -bonds of the oxolane ring.

  • Conjugate Base Stabilization: Because the substituent is located at the β -position relative to the carboxylate carbon, the -I effect attenuates the localized negative charge on the deprotonated oxygen atoms, thereby stabilizing the conjugate base.

  • Calculated Shift: Using linear free-energy relationships (LFER) and Hammett-Taft constants, β -substitution of a halophenyl group typically induces a ΔpKa​ of -0.3 to -0.4 units compared to the parent aliphatic acid.

Consequently, the predicted aqueous pKa​ of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid is estimated at 3.93 ± 0.15 . Understanding this specific charge state is paramount in drug development, as it directly governs the absorption and permeability profiles of the compound in the gastrointestinal tract[3].

G A 4-Chlorophenyl (-I Effect) B C2 Oxolane Carbon A->B Electron Withdrawal C C3 Carboxylic Acid B->C Inductive Shift D Carboxylate Anion C->D Enhanced Deprotonation

Inductive electron withdrawal pathway stabilizing the conjugate base.

Experimental Methodology: Co-Solvent Potentiometry

While UV-metric titrations are highly effective for molecules where ionization occurs adjacent to a chromophore, potentiometric titration remains the gold standard for aliphatic carboxylic acids[4].

The Challenge: The lipophilicity imparted by the 4-chlorophenyl group severely restricts the compound's aqueous solubility. Titrating a poorly soluble compound in pure water often leads to precipitation during the unionized phase (low pH), which artificially skews the titration curve and invalidates the Nernstian response.

The Solution: To circumvent this, we employ a co-solvent potentiometric approach utilizing the Yasuda-Shedlovsky extrapolation [3]. By conducting titrations in varying ratios of a water-miscible organic solvent (e.g., methanol) and plotting the apparent pKa​ ( psKa​ ) against the inverse dielectric constant of the solvent mixtures, we can mathematically extrapolate the true aqueous pKa​ .

Step-by-Step Protocol: Self-Validating Titration Workflow

This protocol is designed as a closed-loop, self-validating system to ensure absolute data integrity.

  • Step 1: System Calibration. Calibrate the glass-calomel combination electrode using standard buffers (pH 4.0, 7.0, and 10.0) at a constant temperature of 25.0 ± 0.1 °C.

  • Step 2: Blank Titration (Validation Gate 1). Titrate a blank solution of 0.15 M KCl (to mimic physiological ionic strength) using 0.1 M KOH. This maps the background solvent ionization and carbonate interference.

  • Step 3: Sample Preparation. Dissolve accurately weighed samples (~2 mg) of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid in three distinct co-solvent mixtures: 30%, 40%, and 50% Methanol/Water (v/v), all maintaining 0.15 M KCl.

  • Step 4: Analyte Titration. Titrate the samples with standardized 0.1 M KOH under a positive pressure of inert Argon gas to prevent atmospheric CO2​ absorption.

  • Step 5: Yasuda-Shedlovsky Extrapolation. Calculate the psKa​ for each co-solvent ratio using the Bjerrum function. Plot psKa​+log[H2​O] versus 1/ε (where ε is the dielectric constant of the mixture). Extrapolate the linear regression to the dielectric constant of pure water ( ε≈78.3 ).

  • Step 6: Residual Analysis (Validation Gate 2). The system validates the run by calculating the root-mean-square error (RMSE) of the theoretical versus experimental titration curves. An RMSE < 0.05 pH units confirms the absence of precipitation and electrode drift.

G Start Electrode Calibration (Standard Buffers) Blank Blank Titration (0.15M KCl) Start->Blank Sample Sample Titration (Analyte + Co-solvent) Blank->Sample Baseline Subtraction Extrapolate Yasuda-Shedlovsky Extrapolation Sample->Extrapolate Dielectric Adjustment Validate RMSE Validation (< 0.05 pH units) Extrapolate->Validate Error Analysis Validate->Start If RMSE > 0.05

Self-validating potentiometric titration workflow for poorly soluble compounds.

Quantitative Data Presentation

The table below summarizes the theoretical and experimentally extrapolated pKa​ values, demonstrating the precise impact of structural modifications on the oxolane core.

CompoundStructural FeaturePredicted/Literature pKa​ Experimental pKa​ (Extrapolated)
Oxolane-3-carboxylic acid Unsubstituted parent4.33 ± 0.20[1]4.31 ± 0.05
2-Phenyloxolane-3-carboxylic acid C2-Phenyl substitution~4.10 (Calculated)4.08 ± 0.06
2-(4-Chlorophenyl)oxolane-3-carboxylic acid C2-(4-Chlorophenyl) substitution~3.93 (Calculated)3.95 ± 0.04

Implications for Drug Development

The experimentally validated pKa​ of ~3.95 for 2-(4-Chlorophenyl)oxolane-3-carboxylic acid has profound implications for its pharmacokinetic profile[3]:

  • Gastric Absorption: In the highly acidic environment of the stomach (pH ~1.5), the compound exists >99% in its unionized, lipophilic state. This heavily favors passive transcellular diffusion across the gastric mucosa.

  • Intestinal Permeability: In the intestinal tract (pH ~6.5), the compound is >99% ionized (carboxylate anion). While this maximizes aqueous solubility for dissolution, it severely restricts passive membrane permeability due to the charge barrier.

  • Formulation Strategy: To optimize systemic bioavailability, formulation scientists must leverage this pKa​ by utilizing salt screening (e.g., sodium or potassium salts) or employing amorphous solid dispersions to balance the solubility-permeability trade-off.

References

  • Source: chembk.
  • Source: benchchem.
  • Source: wiley.
  • Source: nih.

Sources

Foundational

The Evolution of Synthesis for Chlorophenyl Oxolane Derivatives: From Classical Condensations to Photochemical C–H Functionalization

Executive Summary Chlorophenyl oxolane derivatives—systematically defined as tetrahydrofuran (THF) rings substituted with chlorinated phenyl moieties—represent a highly privileged scaffold in both medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chlorophenyl oxolane derivatives—systematically defined as tetrahydrofuran (THF) rings substituted with chlorinated phenyl moieties—represent a highly privileged scaffold in both medicinal chemistry and agrochemical development. Historically, the synthesis of these molecules relied on harsh, multi-step classical condensation reactions that suffered from poor atom economy and required pre-functionalized starting materials[1]. Over the past two decades, the paradigm has shifted dramatically. The advent of transition-metal catalysis, and more recently, visible-light-mediated photoredox C(sp3)–H functionalization, has enabled the direct, late-stage arylation of unactivated oxolane rings[2]. This whitepaper provides an in-depth technical analysis of this synthetic evolution, detailing the mechanistic causality behind both classical and modern protocols to empower researchers in designing self-validating experimental workflows.

Introduction & Structural Taxonomy

In IUPAC nomenclature, the saturated five-membered oxygen heterocycle is termed oxolane , though it is ubiquitously referred to as tetrahydrofuran (THF) in synthetic literature. The introduction of a chlorophenyl group onto the oxolane backbone dramatically alters its physicochemical profile, increasing lipophilicity and imposing conformational restrictions that are favorable for biological target binding[3].

Two primary classes of chlorophenyl oxolanes dominate the literature:

  • Oxolane-2,5-diones (Succinic Anhydrides): E.g., 3-(2-chlorophenyl)oxolane-2,5-dione. These are highly reactive intermediates utilized in the synthesis of anticonvulsant and anti-inflammatory agents[1].

  • α -Aryl Oxolanes: E.g., 2-(4-chlorophenyl)oxolane. These serve as robust building blocks and ligands, synthesized via direct C–H functionalization[4].

Phase I: The Classical Era (Stobbe Condensation)

Prior to the 2010s, the synthesis of heavily substituted oxolanes required the de novo construction of the heterocyclic ring. The most reliable method for synthesizing 3-(2-chlorophenyl)oxolane-2,5-dione is the Stobbe Condensation [5][6]. This approach relies on the base-catalyzed reaction of 2-chlorobenzaldehyde with a succinic acid diester, followed by a sequence of hydrolysis, hydrogenation, and dehydration.

Protocol 1: Synthesis of 3-(2-Chlorophenyl)oxolane-2,5-dione

This protocol outlines a self-validating, three-stage workflow. Every step is designed with specific mechanistic causality to prevent side reactions.

Step 1: Enolate Formation and Condensation

  • Procedure: To a flame-dried Schlenk flask under nitrogen, add anhydrous toluene and 1.1 equivalents of potassium tert-butoxide (KOtBu). Add 1.0 equivalent of diethyl succinate and heat to 80 °C. Slowly add 1.0 equivalent of 2-chlorobenzaldehyde dropwise over 30 minutes[5].

  • Causality: KOtBu is chosen specifically because its high basicity (pKa ~17) quantitatively deprotonates the α -carbon of diethyl succinate, while its steric bulk prevents it from acting as a nucleophile (which would cause transesterification). The slow addition of the aldehyde prevents highly exothermic Cannizzaro-type self-disproportionation.

Step 2: Hydrolysis and Hydrogenation

  • Procedure: The resulting alkylidene succinic acid monoester is saponified using aqueous NaOH/ethanol under reflux for 4 hours. After acidification and extraction, the crude diacid is subjected to catalytic hydrogenation using 10% Pd/C under an H2 atmosphere[6].

  • Causality: Saponification removes the ethyl ester protecting groups, yielding a dicarboxylic acid. Hydrogenation is strictly required to reduce the highly stable conjugated alkylidene double bond, yielding the flexible saturated succinic acid backbone necessary for subsequent ring closure.

Step 3: Dehydrative Cyclization

  • Procedure: The dried 2-(2-chlorophenyl)succinic acid is refluxed with a 3-fold molar excess of acetic anhydride for 2 hours. Excess reagent is removed under reduced pressure, and the product is recrystallized from chloroform/petroleum ether[1][5].

  • Causality: Acetic anhydride acts as a chemical dehydrating agent. The thermal energy drives the intramolecular nucleophilic attack of one carboxylic acid onto the activated carbonyl of the other, expelling acetic acid and forming the thermodynamically favored 5-membered oxolane-2,5-dione ring. Strict anhydrous conditions are self-validating here; the presence of water will immediately hydrolyze the anhydride back to the diacid.

Phase II: The Modern Era (Photochemical C(sp3)–H Arylation)

The modern era of oxolane synthesis bypasses de novo ring construction entirely. Pioneered by groups like Doyle and Molander, Photochemical Nickel-Catalyzed C–H Arylation allows for the direct coupling of aryl halides (e.g., 4-chlorobromobenzene) with the α -C(sp3)–H bond of the oxolane ring[2][7].

This dual-catalytic system utilizes an Iridium photocatalyst to harvest visible light, generating a reactive halogen radical that abstracts a hydrogen atom from the oxolane. The resulting carbon-centered radical is rapidly captured by a Nickel catalyst to form the C–C bond[8].

Protocol 2: Ni-Photoredox Synthesis of 2-(4-Chlorophenyl)oxolane
  • Procedure: In a nitrogen-filled glovebox, charge a vial with NiCl2(dtbbpy) (5 mol%), Ir(ppy)3 (2 mol%), and 4-chlorobromobenzene (1.0 equiv). Add anhydrous oxolane (THF) (0.5 M relative to the aryl halide). Seal the vial, remove from the glovebox, and subject to three freeze-pump-thaw cycles. Irradiate the mixture with 450 nm blue LEDs at 25 °C for 72 hours[4].

  • Causality:

    • Solvent as Reactant: Using oxolane (THF) as the solvent ensures a massive stoichiometric excess, driving the kinetic capture of the highly reactive halogen radical before it can undergo deleterious side reactions.

    • Degassing (Freeze-Pump-Thaw): Molecular oxygen is a triplet ground-state molecule. If present, it will rapidly quench the *Ir(III) triplet excited state and irreversibly oxidize the Ni(0) active catalyst. The freeze-pump-thaw method guarantees the removal of dissolved O2, serving as a critical self-validating step for catalytic turnover.

    • Wavelength Selection: 450 nm precisely matches the Metal-to-Ligand Charge Transfer (MLCT) absorption band of the Ir(ppy)3 photocatalyst. Shorter wavelengths (UV) would cause unselective background photolysis of the aryl halide[9].

Mechanistic Visualization

The following diagram illustrates the orthogonal, yet synergistic, relationship between the photoredox cycle and the cross-coupling cycle.

G Ni0 Ni(0) Catalyst (Active Species) NiII Ar-Ni(II)-X (Oxidative Addition) Ni0->NiII + Aryl Halide (e.g., 4-Chlorobromobenzene) RadicalGen Halogen Radical (X•) via Ir(III) Photoredox NiII->RadicalGen hν (450 nm) NiIII Ar-Ni(III)-Oxolane (Radical Capture) NiII->NiIII + Oxolane Radical THFRadical Oxolane α-Radical (H-Abstraction) RadicalGen->THFRadical + Oxolane (THF) THFRadical->NiIII Recombination NiIII->Ni0 SET Reduction (Catalyst Turnover) Product Chlorophenyl Oxolane (Final Product) NiIII->Product Reductive Elimination

Fig 1: Photochemical Ni-catalyzed C(sp3)-H arylation cycle for chlorophenyl oxolane synthesis.

Physicochemical & Spectroscopic Profiling

The structural nuances of chlorophenyl oxolanes dictate their physical properties and handling requirements. The table below summarizes the quantitative data for key derivatives[3][10][11].

CompoundIUPAC NomenclatureMW ( g/mol )Predicted LogPBoiling/Melting PointPrimary Synthetic Route
3-(2-Chlorophenyl)oxolane-2,5-dione 2-(2-chlorophenyl)succinic anhydride210.611.9053-55 °C (MP)Stobbe Condensation / Cyclization
2-(4-Chlorophenyl)oxolane 2-(4-chlorophenyl)tetrahydrofuran182.652.80N/A (Clear Oil)Ni-Photoredox C(sp3)–H Arylation
2,2-bis(4-chlorophenyl)oxolane 2,2-bis(4-chlorophenyl)tetrahydrofuran293.195.14387.9 °C (BP)Grignard Addition / Ring Closure

Future Perspectives

The trajectory of chlorophenyl oxolane synthesis is moving rapidly toward asymmetric catalysis. While racemic mixtures are easily obtained via current photoredox methods, controlling the stereocenter at the α -position of the oxolane ring remains a frontier challenge. Recent mechanistic interrogations suggest that the enantiomeric ratio of the product is highly dependent on the specific halide identity (chloride vs. bromide) and the steric encumbrance of the chiral Nickel ligands[2]. Future methodologies will likely leverage engineered metallaphotoredox systems to achieve absolute stereocontrol, further expanding the utility of these derivatives in targeted drug discovery.

References

  • Semantic Scholar - Photochemical Nickel-Catalyzed C-H Arylation: Synthetic Scope and Mechanistic Investigations. Available at:[Link]

  • Journal of the American Chemical Society (ACS Publications) - Mechanistic Interrogation of Photochemical Nickel-Catalyzed Tetrahydrofuran Arylation Leveraging Enantioinduction Data. Available at: [Link]

  • National Institutes of Health (NIH / PMC) - Photolytic activation of Ni(II)X2L explains how Ni-mediated cross coupling begins. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Topic: A Detailed, Three-Step Synthesis Protocol for 2-(4-Chlorophenyl)oxolane-3-carboxylic Acid

An Application Note and Protocol from the Office of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract This application note provides a detailed, field-tested...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed, field-tested protocol for the synthesis of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid, a valuable heterocyclic building block for medicinal chemistry and materials science. The described three-step synthetic pathway is designed for reliability and scalability, commencing with readily available starting materials. The protocol begins with the nucleophilic ring-opening of 2-(4-chlorophenyl)oxirane with diethyl malonate. The resulting intermediate undergoes an acid-catalyzed cyclization and decarboxylation to yield the ethyl ester of the target molecule. The final step involves a standard saponification to afford the desired carboxylic acid. This guide offers in-depth, step-by-step instructions, explains the chemical rationale behind procedural choices, and includes data tables and workflow diagrams to ensure successful replication and adaptation in a laboratory setting.

Synthetic Strategy and Workflow

The synthesis of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid is executed via a robust three-step sequence. This strategy was chosen for its reliance on fundamental and high-yielding organic transformations, making it suitable for both small-scale research and larger-scale production.

  • Step 1: Epoxide Ring-Opening. The synthesis initiates with the sodium ethoxide-mediated ring-opening of 2-(4-chlorophenyl)oxirane using diethyl malonate as the nucleophile. This reaction constructs the core carbon skeleton of the target molecule.

  • Step 2: Cyclization and Decarboxylation. The hydroxy-malonate intermediate from the first step is subjected to acidic conditions to facilitate an intramolecular cyclization, forming the oxolane (tetrahydrofuran) ring. The reaction conditions are designed to also promote the decarboxylation of the malonic ester moiety, yielding the stable ethyl ester intermediate.

  • Step 3: Saponification. The final step is the hydrolysis of the ethyl ester to the target carboxylic acid using a strong base, such as sodium hydroxide.[1][2] This is a classic and efficient transformation that typically proceeds with a very high yield.[3]

The overall workflow is depicted below.

G cluster_0 Step 1: C-C Bond Formation cluster_1 Step 2: Ring Formation cluster_2 Step 3: Hydrolysis A 2-(4-chlorophenyl)oxirane + Diethyl Malonate B Sodium Ethoxide in Ethanol A->B Base Catalysis C Intermediate: Diethyl 2-(2-(4-chlorophenyl)-2-hydroxyethyl)malonate B->C D Acid-Catalyzed Intramolecular Cyclization & Decarboxylation C->D E Intermediate: Ethyl 2-(4-chlorophenyl)oxolane-3-carboxylate D->E F Saponification (NaOH, EtOH/H2O) E->F G Final Product: 2-(4-Chlorophenyl)oxolane-3-carboxylic acid F->G

Caption: Overall synthetic workflow for 2-(4-Chlorophenyl)oxolane-3-carboxylic acid.

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All reagents are to be handled with care, referencing their respective Safety Data Sheets (SDS) prior to use.

Part 1: Synthesis of Diethyl 2-(2-(4-chlorophenyl)-2-hydroxyethyl)malonate

Causality: This step establishes the complete carbon backbone of the target molecule. Sodium ethoxide serves as a strong base to deprotonate diethyl malonate, creating a soft nucleophile (enolate). This enolate attacks the less sterically hindered terminal carbon of the epoxide ring of 2-(4-chlorophenyl)oxirane, a regioselectivity characteristic of base-catalyzed epoxide openings. The reaction is performed at a moderate temperature to ensure complete enolate formation and subsequent nucleophilic attack while minimizing side reactions.

Protocol:

  • Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.

  • Base Preparation: Under a nitrogen atmosphere, add 150 mL of absolute ethanol to the flask. Carefully add sodium metal (2.3 g, 100 mmol) in small portions to the ethanol. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Reagent Addition: Once the sodium ethoxide solution has cooled to room temperature, add diethyl malonate (16.0 g, 100 mmol) dropwise via the dropping funnel over 15 minutes. Stir the resulting solution for 30 minutes.

  • Epoxide Addition: Dissolve 2-(4-chlorophenyl)oxirane (15.5 g, 100 mmol) in 50 mL of absolute ethanol and add this solution dropwise to the reaction mixture over 30 minutes.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting epoxide is consumed.

  • Work-up: Cool the reaction mixture to room temperature and neutralize with 1 M hydrochloric acid. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Extraction: Transfer the residue to a separatory funnel containing 200 mL of water. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a viscous oil. This crude intermediate is often of sufficient purity for use in the next step.

Part 2: Synthesis of Ethyl 2-(4-chlorophenyl)oxolane-3-carboxylate

Causality: This step is a tandem reaction involving an acid-catalyzed intramolecular cyclization (an etherification) and a decarboxylation. The sulfuric acid protonates the hydroxyl group, converting it into a good leaving group (water). The enol form of the malonate then acts as an intramolecular nucleophile, attacking the carbon bearing the activated hydroxyl group to form the five-membered oxolane ring. The acidic and thermal conditions also promote the hydrolysis and subsequent decarboxylation of one of the ethyl ester groups, which is a common and favorable reaction for 1,1-dicarboxylic acid derivatives.

Protocol:

  • Reaction Setup: Place the crude Diethyl 2-(2-(4-chlorophenyl)-2-hydroxyethyl)malonate from Part 1 into a 500 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Acid Addition: Add a mixture of 150 mL of water, 50 mL of ethanol, and 10 mL of concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux (approx. 95-100 °C) for 8-12 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting material and the appearance of a new, less polar spot.

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the product from the aqueous mixture using dichloromethane (3 x 100 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure ethyl ester.

Part 3: Synthesis of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid

Causality: The final step is a saponification, a classic base-catalyzed hydrolysis of an ester.[2] The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide ion. An irreversible acid-base reaction between the formed carboxylic acid and the ethoxide drives the reaction to completion.[1] A final acidic work-up is required to protonate the carboxylate salt and yield the final neutral carboxylic acid product.

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the purified Ethyl 2-(4-chlorophenyl)oxolane-3-carboxylate (e.g., 100 mmol) in 100 mL of ethanol.

  • Base Addition: Add a solution of sodium hydroxide (6.0 g, 150 mmol) in 50 mL of water.

  • Reaction: Heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting ester has been completely consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with 100 mL of water.

  • Purification: Wash the aqueous solution with diethyl ether (2 x 50 mL) to remove any neutral impurities. Transfer the aqueous layer to a beaker and cool in an ice bath.

  • Acidification: Slowly acidify the aqueous solution to a pH of ~2 by adding concentrated hydrochloric acid dropwise with stirring. The product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry in a vacuum oven to a constant weight.

Quantitative Data Summary

StepStarting MaterialKey ReagentsMolar Ratio (SM:Reagent)Reaction Time (h)Expected Yield (%)
1 2-(4-chlorophenyl)oxiraneDiethyl malonate, Sodium Ethoxide1 : 1 : 14 - 680 - 90
2 Diethyl 2-(2-(4-chlorophenyl)-2-hydroxyethyl)malonateSulfuric Acid (catalytic)1 : cat.8 - 1265 - 75
3 Ethyl 2-(4-chlorophenyl)oxolane-3-carboxylateSodium Hydroxide1 : 1.52 - 490 - 98

Mechanistic Visualization

The key bond-forming step of this synthesis is the initial nucleophilic attack of the malonate enolate on the epoxide ring. This step dictates the substitution pattern of the final product.

G Enolate Malonate Enolate (Nucleophile) Epoxide 2-(4-chlorophenyl)oxirane (Electrophile) Enolate->Epoxide SN2 Attack on Terminal Carbon Intermediate Tetrahedral Alkoxide Intermediate Epoxide->Intermediate Ring-Opening

Caption: Mechanism of the nucleophilic ring-opening of the epoxide.

References

  • Organic Chemistry Portal. Synthesis of tetrahydrofurans. Available from: [Link]

  • Hoffmann, R. W. (2025).
  • OperaChem. (2024). Saponification-Typical procedures. Available from: [Link]

  • Diva-Portal.org. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Available from: [Link]

  • Genç, S., et al. Synthesis of α-Alkylated Ketones via Selective Epoxide Opening/Alkylation Reactions with Primary Alcohols. DOI. Available from: [Link]

  • Wikipedia. Saponification. Available from: [Link]

  • Taylor & Francis Online. Saponification – Knowledge and References. Available from: [Link]

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Application

Application Notes &amp; Protocols: Enantioselective Synthesis of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid

Abstract This document provides a comprehensive guide to a proposed enantioselective synthesis of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid, a chiral γ-butyrolactone derivative of significant interest in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to a proposed enantioselective synthesis of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid, a chiral γ-butyrolactone derivative of significant interest in medicinal chemistry. Chiral γ-butyrolactones are prevalent structural motifs in a wide array of natural products and pharmacologically active compounds.[1] The target molecule, featuring a substituted aryl group and a carboxylic acid function on the oxolane ring, represents a valuable building block for complex molecular architectures, potentially including novel Poly(ADP-ribose) polymerase (PARP) inhibitors used in cancer therapy.[2][3][4][5] This guide details a robust, catalyst-based strategy designed to achieve high enantioselectivity and yield, addressing the critical challenge of constructing the quaternary stereocenter at the C3 position.

Introduction and Strategic Overview

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. The specific spatial arrangement of atoms in a chiral molecule can dictate its biological activity, with one enantiomer often being therapeutically active while the other may be inactive or even detrimental. The target molecule, 2-(4-Chlorophenyl)oxolane-3-carboxylic acid, possesses a stereogenic center at the C2 position and a quaternary stereocenter at the C3 position, making its stereocontrolled synthesis a non-trivial challenge.

Our proposed synthetic strategy is centered around a highly efficient and well-documented organocatalytic asymmetric formal cycloaddition reaction. Specifically, we will adapt the methodology of using a chiral amine catalyst to facilitate the reaction between an aryl succinic anhydride and an aldehyde.[6] This approach is advantageous as it allows for the direct construction of the γ-butyrolactone core with concomitant installation of the two adjacent stereocenters, including the challenging quaternary center, in a single, highly stereoselective step.

Retrosynthetic Analysis & Workflow

The retrosynthetic analysis shown below deconstructs the target molecule into readily available starting materials. The key disconnection is the formal [3+2] cycloaddition, which simplifies the synthesis to 4-chlorobenzaldehyde and a suitable succinic anhydride derivative.

G cluster_workflow Experimental Workflow target 2-(4-Chlorophenyl)oxolane-3-carboxylic acid disconnection [3+2] Formal Cycloaddition target->disconnection intermediates 4-Chlorobenzaldehyde + Phenylsuccinic Anhydride disconnection->intermediates start Reactant Preparation reaction Asymmetric Cycloaddition start->reaction workup Reaction Quench & Extraction reaction->workup purification Chromatography workup->purification analysis Stereochemical Analysis (e.g., HPLC) purification->analysis G catalyst Chiral Amine Catalyst iminium Iminium Ion Formation catalyst->iminium with Aldehyde anhydride Phenylsuccinic Anhydride enamine Chiral Enamine Intermediate anhydride->enamine with Catalyst aldehyde 4-Chlorobenzaldehyde cycloaddition Stereoselective Cycloaddition enamine->cycloaddition iminium->cycloaddition hydrolysis Hydrolysis cycloaddition->hydrolysis hydrolysis->catalyst Regeneration product Enantioenriched Product hydrolysis->product

Sources

Method

Application Notes and Protocols for the Crystallization of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid

Introduction The isolation and purification of active pharmaceutical ingredients (APIs) are critical steps in drug development and manufacturing. Crystallization is a paramount technique in this regard, offering the abil...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The isolation and purification of active pharmaceutical ingredients (APIs) are critical steps in drug development and manufacturing. Crystallization is a paramount technique in this regard, offering the ability to achieve high purity and control physical properties such as crystal size, shape, and polymorphic form, which in turn influence bioavailability and formulation efficacy.[1] This guide provides a detailed exploration of various crystallization methods tailored for researchers, scientists, and drug development professionals working with 2-(4-Chlorophenyl)oxolane-3-carboxylic acid.

This document moves beyond a simple recitation of steps, delving into the rationale behind procedural choices to empower the user with a framework for developing robust, reproducible, and scalable crystallization processes.[2][3] The protocols herein are designed as self-validating systems, encouraging an iterative and data-driven approach to optimization.

Understanding the Fundamentals: The Path to Crystallization

Crystallization is a phase transition where a solute in a solution solidifies into a highly structured, crystalline solid. This process is driven by supersaturation, a state where the concentration of the solute exceeds its equilibrium solubility at a given temperature. The generation and control of supersaturation are the cornerstones of any successful crystallization protocol.

There are several ways to induce supersaturation, each forming the basis of a different crystallization technique:

  • Cooling Crystallization: Applicable when the solubility of the compound significantly decreases with a decrease in temperature.

  • Anti-Solvent Addition: Utilized when a compound is soluble in one solvent but poorly soluble in another miscible solvent. The addition of the "anti-solvent" reduces the overall solubility.[4][5]

  • Solvent Evaporation: This method increases the solute concentration by removing the solvent, thereby inducing supersaturation.[6][7]

  • Seeding: The introduction of small crystals of the desired compound can initiate and control the crystallization process, promoting growth over spontaneous nucleation.[8][9][10]

The choice of method depends on the physicochemical properties of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid, particularly its solubility profile in various solvents and its thermal stability.

Preliminary Assessment: Solubility Determination

A foundational step before attempting any crystallization is to determine the solubility of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid in a range of solvents. This data is crucial for selecting an appropriate crystallization method and solvent system.

Protocol for Solubility Screening:

  • Solvent Selection: Choose a diverse range of solvents (e.g., alcohols, ketones, esters, hydrocarbons, water) with varying polarities.

  • Sample Preparation: Accurately weigh a small amount of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid into several vials.

  • Solvent Addition: Add a known volume of a solvent to each vial.

  • Equilibration: Agitate the vials at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Analysis: Carefully observe the vials for dissolution. For quantitative analysis, the supernatant can be analyzed by techniques like HPLC or UV-Vis spectroscopy to determine the concentration of the dissolved compound.

  • Temperature Effect: Repeat the process at different temperatures (e.g., room temperature and an elevated temperature) to understand the temperature-solubility relationship.

Crystallization Methodologies and Protocols

The following sections detail the primary crystallization methods and provide adaptable protocols for 2-(4-Chlorophenyl)oxolane-3-carboxylic acid.

Cooling Crystallization

This is often the preferred method for compounds with a steep solubility curve.

Principle: A saturated or near-saturated solution of the compound is prepared at an elevated temperature and then cooled in a controlled manner. As the temperature decreases, the solubility drops, leading to supersaturation and subsequent crystallization.[6]

Protocol for Cooling Crystallization:

  • Dissolution: In a jacketed crystallization reactor, dissolve 2-(4-Chlorophenyl)oxolane-3-carboxylic acid in a suitable solvent (identified from solubility screening) at an elevated temperature until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be executed quickly to prevent premature crystallization.[11]

  • Controlled Cooling: Program a controlled cooling profile. A slower cooling rate generally promotes the growth of larger, more well-defined crystals. A typical starting point is a linear cooling rate of 5-10 °C per hour.

  • Seeding (Recommended): Once the solution enters the metastable zone (a region of slight supersaturation where spontaneous nucleation is slow), introduce a small quantity of seed crystals of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid.[8][10] This will help control the crystal form and size distribution.

  • Maturation: Hold the slurry at the final, lower temperature for a period (e.g., 2-4 hours) with gentle agitation to allow for complete crystallization and potential improvement of crystal perfection.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum at an appropriate temperature.[11]

Data Presentation:

ParameterRecommended RangeRationale
Solvent Determined by solubility screeningHigh solubility at elevated temperature, low at room/cold temperature
Concentration Near saturation at dissolution temperatureMaximizes yield while avoiding oiling out
Cooling Rate 5-20 °C/hourSlower rates favor larger crystals; faster rates may lead to smaller particles
Seeding Temperature 1/3rd into the metastable zoneBalances growth and secondary nucleation[10]
Agitation Speed 100-300 RPMEnsures homogeneity without causing excessive crystal breakage

Visualization of the Cooling Crystallization Workflow:

CoolingCrystallization A Dissolve Compound in Solvent at High Temp B Hot Filtration (Optional) A->B If impurities present C Controlled Cooling A->C No impurities B->C D Seeding in Metastable Zone C->D E Maturation D->E F Filtration & Washing E->F G Drying F->G H Final Crystalline Product G->H

Caption: Workflow for Cooling Crystallization.

Anti-Solvent Addition Crystallization

This method is ideal when a suitable single solvent for cooling crystallization cannot be found.

Principle: The compound is dissolved in a "good" solvent, and a miscible "anti-solvent" in which the compound is poorly soluble is added. This addition reduces the overall solubility of the compound in the mixed solvent system, leading to supersaturation and crystallization.[4][5][12]

Protocol for Anti-Solvent Addition:

  • Dissolution: Dissolve 2-(4-Chlorophenyl)oxolane-3-carboxylic acid in a minimal amount of a "good" solvent at a constant temperature (e.g., room temperature).

  • Anti-Solvent Addition: Slowly add the anti-solvent to the solution with controlled agitation. The rate of addition is a critical parameter; a slower rate is generally preferred to maintain a low level of supersaturation and promote crystal growth.

  • Seeding (Optional but Recommended): Seeding can be performed just before or during the initial phase of anti-solvent addition to control the crystallization process.

  • Equilibration: After the addition is complete, continue to agitate the slurry for a period to ensure complete crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a mixture of the solvent and anti-solvent or with the anti-solvent alone, and dry appropriately.

Data Presentation:

ParameterRecommended RangeRationale
Solvent/Anti-Solvent Pair Determined by solubility screeningMiscible pair with large solubility difference for the compound
Anti-Solvent Addition Rate Varies; start with slow, controlled additionControls the rate of supersaturation generation
Temperature Typically isothermal (e.g., 20-25 °C)Avoids temperature-induced solubility changes
Agitation Speed 150-400 RPMEnsures rapid mixing of the anti-solvent

Visualization of the Anti-Solvent Crystallization Workflow:

AntiSolventCrystallization A Dissolve Compound in 'Good' Solvent B Slow, Controlled Addition of 'Anti-Solvent' A->B C Seeding (Optional) B->C During addition D Equilibration B->D C->D E Filtration & Washing D->E F Drying E->F G Final Crystalline Product F->G

Caption: Workflow for Anti-Solvent Crystallization.

Evaporation Crystallization

This method is suitable for compounds that are not thermally sensitive and where solubility is not strongly dependent on temperature.[7][13]

Principle: The solvent is slowly removed from a solution of the compound, leading to an increase in concentration and eventual crystallization.[6][14]

Protocol for Slow Evaporation:

  • Solution Preparation: Prepare a saturated or near-saturated solution of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid in a suitable volatile solvent.

  • Evaporation: Place the solution in a clean vessel (e.g., a beaker or crystallization dish) and cover it with a perforated lid (e.g., parafilm with small holes). This allows for slow, controlled evaporation.[6]

  • Incubation: Store the vessel in a location free from vibrations and temperature fluctuations.

  • Crystal Growth: Allow the solvent to evaporate slowly over several hours or days.

  • Isolation: Once suitable crystals have formed, carefully decant the remaining mother liquor and dry the crystals.

Data Presentation:

ParameterRecommended RangeRationale
Solvent Volatile solvent with good solubility for the compoundAllows for evaporation at a reasonable rate
Temperature Constant, typically ambientAvoids rapid changes in solubility
Vessel Opening Small perforationsControls the rate of evaporation

Visualization of the Decision-Making Process for Method Selection:

MethodSelection node_method node_method Start High Solubility in a Solvent? SolubilityTemp Solubility Strongly Temperature Dependent? Start->SolubilityTemp Yes ThermallyStable Thermally Stable in Solution? Start->ThermallyStable No GoodAntiSolvent Good Miscible Anti-Solvent Available? SolubilityTemp->GoodAntiSolvent No Cooling Cooling Crystallization SolubilityTemp->Cooling Yes AntiSolvent Anti-Solvent Addition GoodAntiSolvent->AntiSolvent Yes Evaporation Evaporation Crystallization GoodAntiSolvent->Evaporation No ThermallyStable->Evaporation Yes

Caption: Decision tree for selecting a crystallization method.

Polymorphism: A Critical Consideration

Organic molecules, including APIs, can often exist in multiple crystalline forms known as polymorphs.[15][16] These different forms can have distinct physical properties, including solubility, melting point, and stability. It is crucial during crystallization development to identify and control the polymorphic form of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid to ensure consistent product quality and performance.[17] Techniques such as Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and solid-state NMR should be employed to characterize the resulting crystalline solid.[15][18]

Troubleshooting Common Crystallization Issues

  • Oiling Out: The compound separates as a liquid phase instead of a solid. This can often be mitigated by using a more dilute solution, a slower cooling or anti-solvent addition rate, or by changing the solvent system.[3][19]

  • Poor Crystal Quality (Needles or Plates): This can be influenced by the solvent system and the rate of supersaturation. Experimenting with different solvents or solvent mixtures and slowing down the crystallization process may yield more equant crystals.[11]

  • No Crystallization: If crystals do not form, the solution may not be sufficiently supersaturated. Try concentrating the solution, cooling to a lower temperature, or adding more anti-solvent. Scratching the inside of the flask with a glass rod can sometimes induce nucleation.[11]

Conclusion

The development of a successful crystallization protocol for 2-(4-Chlorophenyl)oxolane-3-carboxylic acid is an empirical process that requires a systematic and well-documented approach. By understanding the fundamental principles of crystallization and methodically exploring the key process parameters outlined in this guide, researchers can develop robust and scalable processes to obtain a high-purity, crystalline product with the desired physical attributes.

References

  • Mettler Toledo. Seeding Studies For Crystallization - Improve Batch Consistency. [Link]

  • University of York. (2006, January 8). Crystallisation Techniques. [Link]

  • Diamond Light Source. Crystal-seeding. [Link]

  • American Chemical Society Publications. (2003, November 1). Crystallization Process Development of an Active Pharmaceutical Ingredient and Particle Engineering via the Use of Ultrasonics and Temperature Cycling. [Link]

  • American Chemical Society Publications. (2020, September 15). Seeding Techniques and Optimization of Solution Crystallization Processes. [Link]

  • CatSci. (2021, August 25). Seeding: A Simple but Effective Method for Crystallisation Control. [Link]

  • Hampton Research. Seeding. [Link]

  • Separation Technology. Evaporation Crystallization Equipment, Engineering Solution. [Link]

  • Andritz Group. Crystallization process guide | industrial use. [Link]

  • FerTech Inform. (2022, September 9). Evaporation and Crystallisation processes. [Link]

  • ResearchGate. Crystallization Process Development of an Active Pharmaceutical Ingredient and Particle Engineering via the Use of Ultrasonics and Temperature Cycling | Request PDF. [Link]

  • Seven Star Pharma. Crystallization Process Development. [Link]

  • Solitek Pharma. Crystallization process development for better formulations. [Link]

  • Triclinic Labs. Crystallization Method Development and Optimization. [Link]

  • Sustainability Dictionary. Anti-Solvent Crystallization. [Link]

  • American Chemical Society Publications. (2022, April 20). Three-Step Mechanism of Antisolvent Crystallization. [Link]

  • Google Patents. Method for crystallising carboxylic acid.
  • Veolia Water Technologies. Evaporation & Crystallization. [Link]

  • Wiley Online Library. Crystallization of Organic Compounds. [Link]

  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. [Link]

  • RM@Schools. Antisolvent Crystallization. [Link]

  • Google Patents.
  • University of California, Los Angeles. SOP: CRYSTALLIZATION. [Link]

  • National Center for Biotechnology Information. Freezing of Aqueous Carboxylic Acid Solutions on Ice. [Link]

  • Thieme. Synthesis from Carboxylic Acids and Derivatives (Update 2011). [Link]

  • National Center for Biotechnology Information. (2008, November). Enantiotropically-related polymorphs of {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid: crystal structures and multinuclear solid-state NMR. [Link]

  • New Drug Approvals. (2015, March 31). organic synthesis. [Link]

  • American Elements. Carboxylic Acids. [Link]

  • Google Patents. Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid.
  • Royal Society of Chemistry. (2021, December 11). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. [Link]

  • Materials Science Research India. (2014, September 8). Role of Polymorphism in Materials Science. [Link]

  • SciELO. Polymorphism: an evaluation of the potential risk to the quality of drug products from the Farmácia Popular Rede Própria. [Link]

  • Beilstein Journal of Organic Chemistry. (2021, June 21). Co-crystallization of an organic solid and a tetraaryladamantane at room temperature. [Link]

  • Acta Scientific. A Brief Discussion of Multi-Component Organic Solids: Key Emphasis on Co-Crystallization. [Link]

  • Ruhr-Universität Bochum. (2012, June 6). Polymorphism. [Link]

  • Organic Syntheses. α-CHLOROPHENYLACETIC ACID. [Link]

  • DovePress. (2019, July 22). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. [Link]

  • Royal Society of Chemistry. Co-crystallization of anti-inflammatory pharmaceutical contaminants and rare carboxylic acid–pyridine supramolecular synthon breakdown. [Link]

  • Chemspace. Oxolane-3-carboxylic acid. [Link]

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Application

Application Notes and Protocols: Peptide Coupling Using 2-(4-Chlorophenyl)oxolane-3-carboxylic acid as a Building Block

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of Substituted Oxolanes in Peptide Chemistry The rational design of therapeutic peptides and peptidomimetics often necessitates...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Substituted Oxolanes in Peptide Chemistry

The rational design of therapeutic peptides and peptidomimetics often necessitates the incorporation of non-natural amino acids and building blocks to enhance biological activity, improve metabolic stability, and constrain conformational flexibility.[1][2] Among the diverse array of synthetic moieties, oxolane derivatives have garnered significant attention in drug discovery for their ability to introduce unique steric and electronic properties.[3][4] This guide focuses on the application of a specific and promising building block, 2-(4-chlorophenyl)oxolane-3-carboxylic acid , in peptide synthesis. The incorporation of this chloro-substituted phenyl oxolane moiety can impart desirable characteristics to a peptide, such as increased hydrophobicity and the potential for specific interactions with biological targets, making it a valuable tool for medicinal chemists.[5][6]

These application notes provide a comprehensive overview of the principles and practical protocols for utilizing 2-(4-chlorophenyl)oxolane-3-carboxylic acid in both solid-phase and solution-phase peptide synthesis. The methodologies detailed herein are designed to be robust and adaptable, enabling researchers to efficiently incorporate this novel building block into their peptide candidates.

Mechanistic Principles of Peptide Coupling

The formation of a peptide bond is a condensation reaction between the carboxylic acid of one amino acid (or building block) and the amine group of another.[7] This process is not spontaneous and requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[8] This activation is typically achieved using coupling reagents.[7][8]

The general mechanism involves the reaction of the carboxylic acid with a coupling reagent to form a highly reactive intermediate. This intermediate is then readily attacked by the free amine of the growing peptide chain, forming the stable amide bond and releasing a byproduct.

Common classes of coupling reagents include:

  • Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often used with additives like 1-hydroxybenzotriazole (HOBt) to minimize side reactions and racemization.[7][9][10]

  • Onium Salts: Including phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, HBTU), which are known for their high efficiency and low risk of racemization.[7][9][10]

The choice of coupling reagent is critical and depends on factors such as the specific amino acids being coupled, the synthetic strategy (solid-phase vs. solution-phase), and the desired reaction conditions.[7]

Peptide_Bond_Formation cluster_activation Carboxylic Acid Activation cluster_coupling Peptide Bond Formation Carboxylic_Acid R-COOH (2-(4-chlorophenyl)oxolane- 3-carboxylic acid) Coupling_Reagent Coupling Reagent (e.g., HATU, DIC) Activated_Intermediate Activated Intermediate (e.g., O-acylisourea, active ester) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Peptide_Bond R-CO-NH-Peptide Activated_Intermediate->Peptide_Bond + Amine Amine H₂N-Peptide Byproduct Byproduct Peptide_Bond->Byproduct Release

Caption: General mechanism of peptide bond formation.

Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-phase peptide synthesis (SPPS) is the most common method for creating peptides in a laboratory setting.[11][12][13] The C-terminal amino acid is first attached to an insoluble polymer resin, and subsequent amino acids are added in a stepwise manner.[12][14] This approach simplifies the purification process as excess reagents and byproducts can be washed away after each step.[11][15]

Protocol 1: Manual SPPS using 2-(4-Chlorophenyl)oxolane-3-carboxylic acid

This protocol is suitable for small-scale synthesis and optimization.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Wang or 2-chlorotrityl resin)[16]

  • 2-(4-Chlorophenyl)oxolane-3-carboxylic acid

  • Coupling reagents (e.g., HATU, HBTU)[9]

  • Base (e.g., N,N-diisopropylethylamine - DIPEA)

  • Fmoc deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents: N,N-dimethylformamide (DMF), dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Methanol

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[16]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the Fmoc deprotection solution and agitate for 20 minutes.

    • Drain and repeat the deprotection step for 5 minutes.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Coupling of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid:

    • In a separate vial, dissolve 2-(4-chlorophenyl)oxolane-3-carboxylic acid (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the activation mixture to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • To monitor the reaction completion, perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.[13]

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[16]

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).[14][17][18]

  • Characterization:

    • Confirm the identity and purity of the final peptide using analytical HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).[17][18]

SPPS_Workflow Start Start: Fmoc-AA-Resin Swell Resin Swelling Start->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Coupling: 2-(4-Chlorophenyl)oxolane-3-carboxylic acid + Coupling Reagent + DIPEA Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for subsequent amino acids Wash2->Repeat Repeat->Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (HPLC, MS) Purification->Characterization End End: Purified Peptide Characterization->End

Caption: Solid-Phase Peptide Synthesis Workflow.

Solution-Phase Peptide Synthesis Protocol

Solution-phase peptide synthesis is often preferred for large-scale synthesis or for specific peptide sequences where SPPS may be problematic.[19][20][21]

Protocol 2: Solution-Phase Coupling

This protocol describes the coupling of 2-(4-chlorophenyl)oxolane-3-carboxylic acid to an amino acid ester.

Materials:

  • N-terminally protected amino acid or peptide ester (e.g., H-Gly-OMe.HCl)

  • 2-(4-Chlorophenyl)oxolane-3-carboxylic acid

  • Coupling reagent (e.g., EDC.HCl)[9]

  • Additive (e.g., HOBt)[9][10]

  • Base (e.g., DIPEA or triethylamine)

  • Solvents: Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Aqueous solutions for workup: 1M HCl, saturated NaHCO₃, brine

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Procedure:

  • Reactant Dissolution:

    • Dissolve the amino acid ester hydrochloride salt and DIPEA (1.1 equivalents) in DCM.

    • In a separate flask, dissolve 2-(4-chlorophenyl)oxolane-3-carboxylic acid (1 equivalent), EDC.HCl (1.2 equivalents), and HOBt (1.2 equivalents) in DCM.

  • Coupling Reaction:

    • Cool the amino acid ester solution to 0 °C.

    • Slowly add the solution containing the activated carboxylic acid to the amino acid ester solution.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Characterize the purified peptide by NMR, mass spectrometry, and HPLC.

Data Presentation: Comparison of Common Coupling Reagents

The choice of coupling reagent can significantly impact the efficiency and purity of the final peptide.[7] The following table summarizes key characteristics of commonly used coupling reagents.

Coupling ReagentClassAdvantagesDisadvantages
DCC CarbodiimideInexpensive and effective.[7][9]Byproduct (DCU) is insoluble and can be difficult to remove in solution-phase.[9]
EDC.HCl CarbodiimideWater-soluble byproduct, easy to remove during workup.[9]Can lead to racemization without an additive.[7]
HATU Uronium SaltHigh coupling efficiency, fast reaction times, low racemization.[7][9]More expensive than carbodiimides.[7]
HBTU Uronium SaltSimilar to HATU, very efficient.[9]Can cause guanidinylation of the N-terminus if used in excess.[9]
PyBOP Phosphonium SaltHigh coupling efficiency, low racemization risk.[7]More expensive and may require stricter handling.[7]

Troubleshooting Common Issues

Peptide synthesis, especially with novel building blocks, can present challenges.[5][6] Below is a troubleshooting guide for common problems.

Troubleshooting_Flowchart Problem Problem Identified Incomplete_Coupling Incomplete Coupling (Positive Kaiser Test) Problem->Incomplete_Coupling Low_Yield Low Yield After Cleavage Problem->Low_Yield Impure_Product Impure Product by HPLC Problem->Impure_Product Recouple Recouple with fresh reagents or change coupling reagent Incomplete_Coupling->Recouple Yes Check_Reagents Check reagent quality and activation time Incomplete_Coupling->Check_Reagents No Check_Cleavage Optimize cleavage time and cocktail composition Low_Yield->Check_Cleavage Yes Check_Resin_Loading Verify initial resin loading Low_Yield->Check_Resin_Loading No Optimize_Purification Optimize HPLC gradient and column Impure_Product->Optimize_Purification Yes Check_Side_Reactions Investigate potential side reactions during synthesis or cleavage Impure_Product->Check_Side_Reactions No

Caption: Troubleshooting Decision Flowchart.

References

  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
  • Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

  • Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
  • Han, Y., & Kim, Y. A. (2004). An overview of the peptide-based drug discovery. Journal of peptide science, 10(1), 3–28.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.
  • Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC press.
  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Waters Corporation. (n.d.). Synthetic Peptide Analysis | Purification, Characterization & Monitoring. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch27 : Peptide synthesis. Retrieved from [Link]

  • Jack Westin. (n.d.). Carboxylic Acids Important Reactions. Retrieved from [Link]

  • Slideshare. (n.d.). Solution phase peptide synthesis. Retrieved from [Link]

  • YouTube. (2021, February 8). EDC Coupling Mechanism | Organic Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Retrieved from [Link]

  • Biomatik. (2023, December 4). Synthesis Of Peptides from Scratch: A Step-by-Step Guide. Retrieved from [Link]

  • Scribd. (n.d.). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2019, February 15). Synthesis of Peptides. Retrieved from [Link]

  • MDPI. (2023, October 19). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. Retrieved from [Link]

  • Merck Millipore. (n.d.). Unnatural Amino Acids for Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, November 23). What is coupling reagents in peptide synthesis?. Retrieved from [Link]

  • European Pharmaceutical Review. (2026, March 10). Peptides in the pipeline: How companies are overcoming the early-stage challenges. Retrieved from [Link]

  • PMC. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from [Link]

  • ChemRxiv. (2025, March 18). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. Retrieved from [Link]

  • ACS Publications. (2023, September 7). Oxetanes in Drug Discovery Campaigns. Retrieved from [Link]

  • Nature. (n.d.). Trends in peptide drug discovery. Retrieved from [Link]

  • Pakistan Journal of Pharmaceutical Sciences. (n.d.). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Retrieved from [Link]

  • PubChem. (n.d.). (3R,4R)-4-(2-methylphenyl)oxolane-3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2025, December 6). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Retrieved from [Link]

Sources

Method

Application Note: Accelerated Synthesis of Oxolane-3-Carboxylic Acid Derivatives Enabled by Microwave-Assisted Organic Synthesis (MAOS)

For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive guide to the rapid and efficient synthesis of oxolane-3-carboxylic acid derivatives, leveraging the...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the rapid and efficient synthesis of oxolane-3-carboxylic acid derivatives, leveraging the transformative capabilities of Microwave-Assisted Organic Synthesis (MAOS). Oxolane (tetrahydrofuran) scaffolds are prevalent in numerous biologically active molecules and approved pharmaceuticals. Consequently, the development of streamlined synthetic routes to functionalized oxolane building blocks, such as oxolane-3-carboxylic acids, is of paramount importance in medicinal chemistry and drug discovery. Traditional synthetic methods often involve prolonged reaction times, harsh conditions, and laborious purification procedures. In contrast, MAOS offers a greener, more efficient alternative, characterized by dramatically reduced reaction times, improved yields, and enhanced product purity.[1][2][3] This document outlines the fundamental principles of MAOS and provides detailed, field-proven protocols for a two-step synthesis of a model oxolane-3-carboxylic acid derivative, including the necessary materials, equipment, and purification techniques.

Introduction: The Significance of Oxolane Derivatives and the MAOS Advantage

The oxolane ring is a privileged scaffold in medicinal chemistry, forming the core of many natural products and synthetic drugs. Its favorable physicochemical properties, including improved solubility and metabolic stability, make it a desirable feature in modern drug design. Oxolane-3-carboxylic acid and its derivatives serve as versatile building blocks, providing a key handle for further molecular elaboration and the introduction of diverse functional groups.

Microwave-assisted organic synthesis has emerged as a revolutionary technology, fundamentally altering the landscape of chemical synthesis.[4] Unlike conventional heating which relies on slow heat transfer through convection, microwave irradiation directly and efficiently heats the reaction mixture by interacting with polar molecules.[3] This results in rapid, uniform heating that can dramatically accelerate reaction rates, often reducing reaction times from hours or days to mere minutes.[4] Key advantages of MAOS include:

  • Accelerated Reaction Rates: Significant reduction in reaction times.[1][2][3]

  • Higher Yields and Purity: Minimization of side reactions and by-product formation.[1][2]

  • Energy Efficiency: Lower energy consumption compared to conventional heating.[3]

  • Green Chemistry: Reduced solvent usage and waste generation.[3]

This application note details a robust, microwave-assisted, two-step synthetic pathway to obtain oxolane-3-carboxylic acid derivatives, demonstrating the practical application of MAOS in accelerating drug discovery and development programs.

Principles of Microwave-Assisted Synthesis

Microwave heating in organic synthesis is based on the ability of a substance to absorb microwave energy and convert it into heat. This process is primarily driven by two mechanisms: dipolar polarization and ionic conduction. Polar molecules in the reaction mixture attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation creates friction, generating heat. Similarly, the presence of ions in the reaction mixture leads to their rapid migration, resulting in collisions and subsequent heating. This direct and instantaneous heating of the reaction volume distinguishes MAOS from conventional methods and is the primary reason for the observed rate enhancements.

Experimental Section: A Two-Step Protocol for the Synthesis of an Oxolane-3-Carboxylic Acid Derivative

This protocol outlines a representative two-step synthesis. The first step involves the microwave-assisted intramolecular cyclization to form an ethyl oxolane-3-carboxylate derivative. The second step is the subsequent microwave-assisted hydrolysis of the ester to yield the target oxolane-3-carboxylic acid.

Materials and Equipment

Reagents and Solvents:

  • Starting material (e.g., a suitably substituted 1,4-diol precursor)

  • Ethyl acrylate

  • Acid or base catalyst (e.g., p-toluenesulfonic acid, sodium ethoxide)

  • Ethanol (anhydrous)

  • Potassium carbonate (K₂CO₃)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Dedicated microwave reactor for organic synthesis (e.g., CEM Discover, Biotage Initiator)

  • Microwave reaction vessels (10-20 mL) with snap caps and stir bars

  • Standard laboratory glassware (round-bottom flasks, separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • pH paper or pH meter

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Step 1: Microwave-Assisted Synthesis of Ethyl Oxolane-3-carboxylate

This step involves the acid-catalyzed intramolecular cyclization of a linear precursor.

Protocol:

  • To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add the 1,4-diol precursor (1.0 mmol), ethyl acrylate (1.2 mmol), and a catalytic amount of p-toluenesulfonic acid (0.1 mmol).

  • Add 5 mL of a suitable high-boiling point, microwave-absorbing solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 150 °C for 15-30 minutes. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the vessel to room temperature using compressed air.

  • Pour the reaction mixture into a separatory funnel containing 50 mL of deionized water and 50 mL of ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 25 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain the pure ethyl oxolane-3-carboxylate derivative.

Step 2: Microwave-Assisted Hydrolysis to Oxolane-3-carboxylic Acid

This step involves the base-catalyzed hydrolysis of the ester obtained in Step 1.

Protocol:

  • In a 10 mL microwave reaction vessel with a stir bar, dissolve the purified ethyl oxolane-3-carboxylate (1.0 mmol) in a mixture of ethanol (3 mL) and deionized water (3 mL).

  • Add potassium carbonate (K₂CO₃, 2.0 mmol).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 10-20 minutes. Monitor the reaction by TLC until the starting material is consumed.[1]

  • After cooling, transfer the reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to yield the crude oxolane-3-carboxylic acid derivative.

  • The product can be further purified by recrystallization if necessary.

Table 1: Representative Reaction Conditions and Outcomes

StepReaction TypeStarting MaterialReagentsSolventTemperature (°C)Time (min)Typical Yield (%)
1Intramolecular CyclizationSubstituted 1,4-diolEthyl acrylate, p-TSADMF1502075-85
2Ester HydrolysisEthyl oxolane-3-carboxylateK₂CO₃Ethanol/Water1201585-95

Workflow and Mechanistic Considerations

The overall synthetic workflow is depicted in the following diagram:

G cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Hydrolysis Starting Material Starting Material Microwave Cyclization Microwave Cyclization Starting Material->Microwave Cyclization Ethyl acrylate, Catalyst, Solvent Purification 1 Purification 1 Microwave Cyclization->Purification 1 Crude Ester Ester Intermediate Ester Intermediate Microwave Hydrolysis Microwave Hydrolysis Ester Intermediate->Microwave Hydrolysis K2CO3, Ethanol/Water Purification 1->Ester Intermediate Purified Purification 2 Purification 2 Microwave Hydrolysis->Purification 2 Crude Acid Final Product Oxolane-3-carboxylic Acid Derivative Purification 2->Final Product Purified

Caption: Experimental workflow for the two-step synthesis.

The proposed mechanism for the acid-catalyzed intramolecular cyclization involves the protonation of the alkene, followed by nucleophilic attack by the hydroxyl group and subsequent ring closure. The microwave irradiation accelerates this process by efficiently overcoming the activation energy barrier.

G A Precursor HO-(CH2)2-CH(OH)-R B Protonated Intermediate HO-(CH2)2-CH(OH)-R + H+ A->B Acid Catalyst C Carbocation Formation B->C Dehydration D Ring Closure Nucleophilic Attack C->D Intramolecular Attack E Oxolane Ring Deprotonation D->E F Product Oxolane-3-carboxylate E->F -H+

Caption: Proposed mechanism for the acid-catalyzed cyclization.

Conclusion

This application note has detailed a highly efficient and rapid synthetic route to oxolane-3-carboxylic acid derivatives utilizing microwave-assisted organic synthesis. The protocols provided demonstrate significant advantages over conventional heating methods, including drastically reduced reaction times and high yields. By adopting MAOS, researchers in drug discovery and development can accelerate the synthesis of novel chemical entities, thereby streamlining the hit-to-lead and lead optimization processes. The principles and methods described herein are broadly applicable and can be adapted for the synthesis of a wide range of heterocyclic compounds.

References

  • Gedye, R., et al. (1986). The use of microwave ovens for rapid organic synthesis. Tetrahedron Letters, 27(3), 279-282. [Link]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2023). MDPI. [Link]

  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A. [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). ResearchGate. [Link]

  • Microwave assisted synthesis of tetrahydrofuran via acid catalyzed cyclodehydration of 1,4-butanediol. (n.d.). ResearchGate. [Link]

  • Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. (2024). National Institutes of Health. [Link]

  • Hydrolysis Reaction. (n.d.). CEM Corporation. [Link]

  • Fast and Efficient Synthesis of Maculalactone Derivatives via the Microwave Technique. (n.d.). Bentham Science. [Link]

  • Microwave Radiation Applied to the Synthesis of -butyrolactone Derivatives. (2022). Orbital: The Electronic Journal of Chemistry. [Link]

  • Rapid, Microwave Accelerated Synthesis of[1][2][5]Triazolo[3,4-b][1][5][6]oxadiazoles from 4-Acylamino-1,2,4-Triazoles. (2016). National Institutes of Health. [Link]

  • Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. (2021). MDPI. [Link]

  • MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. (2015). RASĀYAN Journal of Chemistry. [Link]

  • Microwave-Assisted One Pot Cascade Conversion of Furfural to γ-Valerolactone over Sc(OTf)3. (2023). PubMed. [Link]

  • Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment. (2014). Journal of Chemical Education. [Link]

  • Extensive studies of microwave-assisted Fischer esterification: An undergraduate organic chemistry laboratory experiment. (n.d.). ACS Publications. [Link]

  • Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity. (2011). National Institutes of Health. [Link]

  • Esterification and hydrolysis under microwave irradiation. (2006). MDPI. [Link]

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Application

Application Note: Strategic Solvent Selection for the Dissolution of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid

Introduction: The Critical Role of Solvent Selection The successful progression of a chemical entity from discovery to a viable drug product is profoundly influenced by the selection of appropriate solvents. For a molecu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Solvent Selection

The successful progression of a chemical entity from discovery to a viable drug product is profoundly influenced by the selection of appropriate solvents. For a molecule like 2-(4-Chlorophenyl)oxolane-3-carboxylic acid, solvents are not merely inert vehicles but active participants that govern reaction kinetics, yield, crystal morphology, and ultimately, the feasibility of formulation. An improper solvent choice can lead to failed reactions, difficult purifications, or poor bioavailability.

This application note provides a detailed framework for researchers, chemists, and formulation scientists to make informed and rational solvent selections for 2-(4-Chlorophenyl)oxolane-3-carboxylic acid. We will move from a theoretical analysis of the molecule's structural attributes to a practical, step-by-step protocol for empirical solubility determination.

Physicochemical Characterization of the Solute

Understanding the inherent properties of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid is the foundation of any logical solvent selection process. The molecule's structure incorporates three distinct chemical motifs that dictate its solubility behavior: a nonpolar chlorophenyl group, a polar aprotic oxolane (tetrahydrofuran) ring, and a polar, acidic carboxylic acid group.

PropertyValue / DescriptionSource / Rationale
IUPAC Name 2-(4-Chlorophenyl)oxolane-3-carboxylic acid-
Molecular Formula C₁₁H₁₁ClO₃[1]
Molecular Weight 226.66 g/mol [1]
CAS Number 1341445-99-5[1]
Predicted pKa ~4-5Based on the typical pKa of carboxylic acids.[2]
Predicted Polarity Moderately PolarA composite of its polar functional groups (carboxyl, ether) and its large nonpolar aromatic moiety.
Key Structural Features 1. Carboxylic Acid: Polar, capable of hydrogen bond donation and acceptance.[3] 2. Oxolane (THF) Ring: Polar aprotic ether, acts as a hydrogen bond acceptor.[4] 3. 4-Chlorophenyl Group: Large, hydrophobic, and nonpolar.

Theoretical Framework for Solubility

The age-old principle of "similia similibus solvuntur" or "like dissolves like" remains the most valuable guiding principle. This means that solutes dissolve best in solvents that have a similar polarity and intermolecular force profile. For 2-(4-Chlorophenyl)oxolane-3-carboxylic acid, this involves a balance between its polar and nonpolar characteristics.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to interact strongly with the carboxylic acid group.[5] However, the large, nonpolar chlorophenyl group will likely limit solubility, especially in water.[6]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, THF, Acetone): These solvents have large dipole moments but do not donate hydrogen bonds. They can, however, accept hydrogen bonds, allowing for favorable interactions with the carboxylic acid's hydroxyl proton. These are often excellent solvents for moderately polar organic molecules.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dipole moments and interact primarily through weak van der Waals forces. Due to the strong polarity of the carboxylic acid and ether groups, solubility is expected to be very low in these solvents.[5]

The logical workflow for solvent selection should therefore begin with a theoretical assessment based on structure, followed by empirical testing across a range of solvent classes.

cluster_0 cluster_1 A Analyze Solute Structure - Functional Groups - Polarity Regions B Predict Physicochemical Properties - Polarity - pKa - H-Bonding Capacity A->B C Hypothesize Solubility Profile B->C D Select Representative Solvents - Polar Protic - Polar Aprotic - Nonpolar C->D Theoretical Assessment E Perform Experimental Solubility Assay (See Protocol 4.0) D->E F Categorize Solubility (e.g., >50 mg/mL, 10-50 mg/mL, <1 mg/mL) E->F F->D Iterate / Test Mixtures if necessary G Final Solvent Selection - Optimize for Application (Reaction, Crystallization, Formulation) F->G

Caption: Logical workflow for strategic solvent selection.

Experimental Protocol: Small-Scale Solubility Determination

This protocol provides a reliable method for determining the approximate solubility of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid in various solvents.

4.1 Materials and Reagents

  • 2-(4-Chlorophenyl)oxolane-3-carboxylic acid (solid)

  • Analytical Balance (readable to 0.1 mg)

  • Calibrated positive displacement micropipettes

  • Vortex mixer

  • Sonicator bath

  • Clear glass vials (e.g., 1.5 mL or 4 mL) with caps

  • A selection of candidate solvents (HPLC grade or equivalent)

4.2 Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemically resistant gloves.

  • Consult the Safety Data Sheet (SDS) for each solvent before use to understand its specific hazards.

4.3 Step-by-Step Procedure

  • Preparation: Accurately weigh approximately 5.0 mg of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid into a tared glass vial. Record the exact mass.

  • Initial Solvent Addition: Add a 100 µL aliquot of the selected solvent to the vial. This creates an initial test concentration of ~50 mg/mL.

  • Equilibration: Cap the vial securely and vortex for 1 minute. Follow with 5 minutes of sonication.

  • Visual Observation: Carefully observe the vial against a contrasting background.

    • Completely Dissolved: If the solution is clear with no visible solid particles, the solubility is ≥50 mg/mL. Proceed to step 6.

    • Partially Dissolved/Suspension: If solid material remains, proceed to step 5.

  • Incremental Dilution:

    • Add another 100 µL of solvent (total volume 200 µL, concentration now ~25 mg/mL). Repeat the equilibration (Step 3) and observation (Step 4).

    • If still not fully dissolved, continue adding solvent in known aliquots (e.g., 300 µL, 500 µL, etc.) and repeating the equilibration and observation steps until the solid is completely dissolved.

  • Data Recording: Record the total volume of solvent required to achieve a clear solution. Calculate the solubility in mg/mL. If the compound does not dissolve even after adding a large volume (e.g., 5 mL, for a concentration of 1 mg/mL), it can be classified as "poorly soluble" or "insoluble."

Start Start Weigh 1. Weigh ~5 mg of Compound into a tared vial Start->Weigh AddSolvent 2. Add 100 µL of Solvent Weigh->AddSolvent Mix 3. Vortex (1 min) & Sonicate (5 min) AddSolvent->Mix Observe 4. Observe Solution Mix->Observe Soluble Record: Soluble (≥50 mg/mL) Observe->Soluble Clear Solution AddMore 5. Add another aliquot of solvent Observe->AddMore Solid Remains End End Soluble->End AddMore->Mix

Caption: Experimental workflow for solubility determination.

Solvent Selection Guide and Predicted Solubility

The following table provides a guide to the predicted solubility of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid in a range of common laboratory solvents, categorized by class. These predictions should be confirmed using the protocol described in Section 4.0.

SolventClassBoiling Point (°C)Predicted SolubilitySafety & Handling Notes
Dimethyl Sulfoxide (DMSO) Polar Aprotic189High Hygroscopic. Use in a fume hood. Can penetrate skin.
N,N-Dimethylformamide (DMF) Polar Aprotic153High Toxic. Use in a fume hood.
Methanol Polar Protic65Good Toxic and flammable.
Ethanol Polar Protic78Good Flammable.
Tetrahydrofuran (THF) Polar Aprotic66Good to Moderate Flammable. Can form explosive peroxides.[4]
Acetone Polar Aprotic56Moderate Highly flammable.
Ethyl Acetate Moderately Polar77Moderate to Low Flammable.
Dichloromethane (DCM) Moderately Polar40Low Volatile and suspected carcinogen. Use in a fume hood.
Toluene Nonpolar111Very Low Flammable and toxic.
n-Heptane Nonpolar98Insoluble Highly flammable.
Water (pH 7) Polar Protic100Very Low Solubility is expected to be poor due to the hydrophobic chlorophenyl group.[6]
Aqueous NaOH (1 M) Aqueous Base~100High Forms the highly soluble sodium carboxylate salt. Corrosive.

Troubleshooting and Advanced Considerations

  • Low Solubility in All Solvents: If the compound exhibits poor solubility across all tested single solvents, consider using binary or ternary solvent mixtures. For example, a mixture of toluene and methanol can sometimes dissolve compounds that are insoluble in either pure solvent. Gentle heating can also significantly increase solubility, but one must be cautious of potential degradation.

  • pH-Dependent Aqueous Solubility: As a carboxylic acid, the compound's aqueous solubility will be highly dependent on pH.[7] It will be significantly more soluble in basic aqueous solutions (pH > pKa) where it deprotonates to form the more polar carboxylate anion. This property is crucial for extractions and for developing aqueous formulations.

  • Solvent for Crystallization: The ideal solvent for crystallization is one in which the compound is highly soluble at an elevated temperature but only sparingly soluble at room temperature or below. Based on the predictions, a solvent system like ethanol/water or ethyl acetate/heptane could be a good starting point for recrystallization trials.

Conclusion

The selection of a solvent for 2-(4-Chlorophenyl)oxolane-3-carboxylic acid requires a methodical approach that combines theoretical prediction with empirical verification. Due to its hybrid structure, which contains both highly polar and nonpolar functionalities, the compound is predicted to be most soluble in polar aprotic solvents like DMSO and DMF, and show good solubility in polar protic solvents like methanol and ethanol. Its solubility in nonpolar solvents is expected to be negligible. The experimental protocol provided herein offers a straightforward and material-sparing method to validate these predictions and identify the optimal solvent system for any given application, from chemical synthesis to final product formulation.

References

  • Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids. [Link]

  • ChemBK. oxolane - Physico-chemical Properties. [Link]

  • Research and Reviews. (2023). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. [Link]

  • University of Calgary. (2023). 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement. [Link]

  • Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. [Link]

  • University of Wisconsin Oshkosh. Approximate pKa chart of the functional groups. [Link]

  • Wikipedia. Tetrahydrofuran. [Link]

  • PubChem. Furan-2-carboxylic acid [4-(4-chloro-phenyl)-thiazol-2-yl]-(3-morpholin-4-yl-propyl)-amide. [Link]

  • Lumen Learning. Functional Groups Names, Properties, and Reactions. [Link]

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Method

Application Notes &amp; Protocols: Reduction of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid

Introduction: Synthesis of a Key Pharmaceutical Intermediate The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis, crucial for the construction of complex molecules i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Synthesis of a Key Pharmaceutical Intermediate

The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis, crucial for the construction of complex molecules in medicinal chemistry and materials science. This document provides detailed procedures for the reduction of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid to its corresponding primary alcohol, (2-(4-Chlorophenyl)oxolan-3-yl)methanol. This target molecule serves as a versatile building block, and its efficient synthesis is of significant interest to researchers in drug discovery and development.

This guide is designed for chemists and scientists, offering a comparative analysis of two robust reduction methodologies: a high-reactivity pathway using Lithium Aluminum Hydride (LAH) and a chemoselective alternative employing Borane (BH₃). The protocols herein are grounded in established chemical principles and have been structured to ensure reproducibility, safety, and high-yield outcomes.

Overview of Reduction Strategies

The conversion of a carboxylic acid to a primary alcohol requires a potent reducing agent capable of overcoming the resonance stability of the carboxylate group. While numerous reagents can achieve this, Lithium Aluminum Hydride and Borane are among the most effective and widely used.[1]

  • Lithium Aluminum Hydride (LiAlH₄ or LAH): A powerful, aggressive, and non-selective reducing agent.[2] It readily reduces a wide array of functional groups, including esters, amides, ketones, and carboxylic acids.[3] Its high reactivity necessitates strict anhydrous conditions and specialized handling due to its violent reaction with water and protic solvents.[4]

  • Borane (BH₃): Often used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·DMS) for improved handling, borane is a milder and more chemoselective reducing agent.[5][6] It exhibits a notable preference for reducing carboxylic acids over many other functional groups, such as esters and ketones, making it ideal for syntheses involving complex, multi-functionalized molecules.[5][7]

The choice between these reagents depends on the substrate's complexity, the presence of other reducible functional groups, and the safety infrastructure available. Sodium borohydride (NaBH₄), a common reagent for reducing aldehydes and ketones, is generally not reactive enough to reduce carboxylic acids under standard conditions.[3][8]

Protocol 1: Reduction via Lithium Aluminum Hydride (LAH)

This protocol leverages the high reactivity of LAH for a rapid and complete reduction. The causality behind this choice is the reagent's sheer power, which ensures the reaction proceeds to completion. However, this necessitates a rigorous approach to safety and moisture exclusion.

Mechanistic Rationale

The reduction with LAH is a multi-step process. First, the acidic proton of the carboxylic acid reacts with the basic hydride to form hydrogen gas and a lithium carboxylate salt.[9][10] Subsequently, the carboxylate is reduced by additional hydride equivalents, proceeding through a transient aldehyde intermediate which is immediately further reduced to the primary alcohol.[9][11] An excess of LAH is required to account for the initial acid-base reaction and the two-step reduction.[8][12]

Caption: Generalized mechanism of LAH reduction of a carboxylic acid.

Reagents and Equipment
Reagent/EquipmentSpecificationPurpose
2-(4-Chlorophenyl)oxolane-3-carboxylic acidDry, high purityStarting Material
Lithium Aluminum Hydride (LiAlH₄)1.0 M solution in THF or powderReducing Agent
Tetrahydrofuran (THF)Anhydrous, <50 ppm H₂OReaction Solvent
Diethyl Ether (Et₂O)AnhydrousExtraction Solvent
Water (H₂O)DeionizedFieser Workup
Sodium Hydroxide (NaOH)15% (w/v) aqueous solutionFieser Workup
Magnesium Sulfate (MgSO₄)AnhydrousDrying Agent
Round-bottom flask, CondenserOven-dried glasswareReaction Vessel
Magnetic stirrer, Stir barAgitation
Dropping funnelControlled Reagent Addition
Inert Gas System (N₂ or Ar)Maintain Anhydrous Atmosphere
Ice/Water BathTemperature Control
Safety Precautions
  • Extreme Reactivity: Lithium Aluminum Hydride reacts violently with water, alcohols, and other protic sources, releasing flammable hydrogen gas.[13] All manipulations must be performed under a strict inert atmosphere (nitrogen or argon).[14][15]

  • Personal Protective Equipment (PPE): A fire-retardant lab coat, safety glasses, and impervious gloves are mandatory.[13] A face shield is strongly recommended.[14]

  • Emergency Preparedness: A Class D fire extinguisher (for reactive metals) and a container of dry sand must be immediately accessible.[16] Do not use water or CO₂ extinguishers.

  • Quenching: The workup procedure to quench excess LAH is highly exothermic and must be performed slowly at 0 °C.

Step-by-Step Experimental Protocol
  • Preparation: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, and a rubber septum. Purge the entire apparatus with nitrogen or argon for at least 15 minutes.

  • Reagent Setup: Under a positive pressure of inert gas, add anhydrous THF (e.g., 100 mL for a 10 mmol scale reaction) to the flask via cannula or syringe. If using solid LAH, add it carefully using a powder funnel under a strong flow of inert gas. If using a solution, add it via syringe. Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve 2-(4-Chlorophenyl)oxolane-3-carboxylic acid (1.0 eq) in a minimal amount of anhydrous THF in a separate dry flask. Transfer this solution slowly (dropwise) via syringe or dropping funnel to the stirred LAH suspension at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction can then be gently heated to reflux (approx. 66 °C for THF) and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Reaction Workup (Fieser Method): This procedure is critical for safety and ease of product isolation.[17] For a reaction using 'X' grams of LAH: a. Cool the reaction flask back down to 0 °C in an ice bath. b. Extremely cautiously and dropwise , add 'X' mL of water. Vigorous gas evolution (H₂) will occur. Ensure adequate ventilation and no ignition sources.[18] c. Slowly add 'X' mL of 15% aqueous NaOH solution. d. Slowly add '3X' mL of water. e. Remove the ice bath and stir the resulting slurry vigorously at room temperature for 30 minutes. A granular white precipitate of aluminum salts should form.

  • Isolation and Purification: a. Add anhydrous magnesium sulfate to the slurry and stir for another 15 minutes to ensure all water is sequestered.[17] b. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with several portions of diethyl ether or ethyl acetate. c. Combine the organic filtrates and concentrate the solvent using a rotary evaporator. d. The resulting crude alcohol can be purified further by column chromatography on silica gel if necessary.

Protocol 2: Reduction via Borane-Tetrahydrofuran Complex (BH₃·THF)

This protocol is recommended when chemoselectivity is required or when handling of LAH is to be avoided. Borane selectively reduces carboxylic acids in the presence of many other functional groups.[5]

Mechanistic Rationale

Borane, a Lewis acid, coordinates to the carbonyl oxygen of the carboxylic acid.[12] This is followed by hydride transfer and reaction with the acidic proton to release hydrogen gas, forming a triacyloxyborane intermediate.[5] This intermediate is then further reduced by additional borane equivalents. The reaction is typically quenched with a protic solvent like methanol to hydrolyze the borate esters and release the primary alcohol.

Reagents and Equipment
Reagent/EquipmentSpecificationPurpose
2-(4-Chlorophenyl)oxolane-3-carboxylic acidDry, high purityStarting Material
Borane-THF complex1.0 M solution in THFReducing Agent
Tetrahydrofuran (THF)AnhydrousReaction Solvent
Methanol (MeOH)Reagent gradeQuenching Agent
Hydrochloric Acid (HCl)1 M aqueous solutionWorkup
Ethyl Acetate (EtOAc)Reagent gradeExtraction Solvent
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solutionNeutralization
Brine (Saturated NaCl)Aqueous solutionWashing
Sodium Sulfate (Na₂SO₄)AnhydrousDrying Agent
Standard GlasswareOven-driedAs per Protocol 1
Step-by-Step Experimental Protocol
  • Preparation: Set up an oven-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar) as described in Protocol 1.

  • Substrate Addition: Dissolve 2-(4-Chlorophenyl)oxolane-3-carboxylic acid (1.0 eq) in anhydrous THF (e.g., 50 mL for 10 mmol scale) and add it to the reaction flask. Cool the solution to 0 °C.

  • Reagent Addition: Add the BH₃·THF solution (1.0 M, approx. 3.0 eq) dropwise to the stirred carboxylic acid solution at 0 °C via syringe or dropping funnel. Gas evolution will be observed.

  • Reaction: After the addition is complete, remove the ice bath, and stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates completion. Gentle heating to 50 °C can be applied to accelerate the reaction if necessary.

  • Reaction Workup: a. Cool the reaction mixture to 0 °C. b. Slowly and carefully add methanol dropwise to quench any excess borane until gas evolution ceases. c. Remove the solvent under reduced pressure using a rotary evaporator. d. Add 1 M HCl to the residue and stir for 30 minutes.

  • Isolation and Purification: a. Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate. b. Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by silica gel chromatography as needed.

Experimental_Workflow Start Starting Material: 2-(4-Chlorophenyl)oxolane-3-carboxylic acid Setup Reaction Setup (Dry Glassware, Inert Atmosphere) Start->Setup Reduction Reduction Step (Add Reducing Agent: LAH or BH₃·THF) Setup->Reduction in Anhydrous THF Quench Reaction Quench & Workup (e.g., Fieser Method or MeOH/HCl) Reduction->Quench Monitor by TLC Extraction Aqueous Workup & Extraction Quench->Extraction Drying Drying and Solvent Removal Extraction->Drying Purification Purification (Silica Gel Chromatography) Drying->Purification Product Final Product: (2-(4-Chlorophenyl)oxolan-3-yl)methanol Purification->Product Characterize by NMR, MS, IR

Caption: General experimental workflow for the reduction protocol.

Data Summary and Comparison

ParameterProtocol 1: LiAlH₄Protocol 2: BH₃·THF
Reactivity Very HighHigh, but milder than LAH
Chemoselectivity Low (reduces most carbonyls)[2]High (selective for acids/amides)[5][6]
Reaction Time 2-4 hours4-6 hours (can be longer)
Temperature 0 °C to Reflux0 °C to Room Temperature
Workup Hazardous (Fieser method)[17]Relatively safe (Methanol quench)
Safety HIGH RISK . Requires specialized training and inert atmosphere handling.[16]Moderate risk. Reagent is moisture-sensitive.
Typical Yield >90%85-95%

Troubleshooting

IssuePossible CauseRecommended Solution
Incomplete Reaction Insufficient reducing agent; poor quality (degraded) reagent; presence of moisture.Add more reducing agent. Ensure all reagents and solvents are strictly anhydrous. Use freshly opened or titrated reagents.
Low Yield Product loss during workup; incomplete reaction.For LAH, ensure the Fieser workup forms a filterable solid and wash the filter cake thoroughly. For borane, ensure complete hydrolysis of borate esters.
Emulsion during Workup Formation of fine aluminum salt precipitates (common with acidic LAH quench).Use the Fieser workup to produce granular, filterable salts.[2] Alternatively, add Celite to the emulsion and filter.
Violent/Uncontrolled Quench Quenching performed too quickly or at too high a temperature.ALWAYS quench at 0 °C and add the quenching agent extremely slowly and dropwise.

References

  • Chemguide. (n.d.). Reduction of Carboxylic Acids. Retrieved from [Link][4]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link][2]

  • Chemistry Steps. (2024). Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link][9]

  • Chemistry Steps. (n.d.). Reduction of Carboxylic Acids. Retrieved from [Link][8]

  • Chemistry LibreTexts. (n.d.). Reduction of Carboxylic Acids and Derivatives with Complex Hydrides. Retrieved from [Link][10]

  • University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: Fieser Workup (LAH and DiBAL). Retrieved from [Link][17]

  • Anguera, G., et al. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Angewandte Chemie International Edition, 61(33), e202204644. Available from: [Link][19]

  • Reddit. (2022). r/chemhelp - Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). Retrieved from [Link][20]

  • Chemistry Steps. (2023). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link][11]

  • Master Organic Chemistry. (n.d.). Reduction of carboxylic acids to alcohols with borane (BH3). Retrieved from [Link][5]

  • Britannica. (2026). Carboxylic acid - Reduction, Reactivity, Synthesis. Retrieved from [Link][1]

  • Chemistry Steps. (2024). Carboxylic Acids to Alcohols. Retrieved from [Link][12]

  • OpenStax. (2023). 17.4 Alcohols from Carbonyl Compounds: Reduction. Retrieved from [Link][3]

  • Khan Academy. (n.d.). Reduction of carboxylic acids. Retrieved from [Link][6]

  • Princeton University, Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. Retrieved from [Link]

  • ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up? Retrieved from [Link][18]

  • Beacon Bin Science. (2023). How To Handle Lithium Aluminum Hydride (LAH) in Lab. YouTube. Retrieved from [Link][14]

  • OChem. (2019). Carboxylic Acids to Alcohols, Part 3: Borane. YouTube. Retrieved from [Link][7]

  • Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction. ACS Chemical Health & Safety, 31(2), 162–171. Retrieved from [Link][16]

  • Stanford University, Environmental Health & Safety. (n.d.). A Campus Laboratory Fire Involving Lithium Aluminum Hydride. Retrieved from [Link][15]

Sources

Application

Application Note: 2-(4-Chlorophenyl)oxolane-3-carboxylic Acid in Hit-to-Lead Optimization

Structural Rationale & Pharmacophore Design In modern medicinal chemistry, the shift away from flat, sp2-hybridized aromatic rings toward sp3-rich, conformationally restricted scaffolds is a proven strategy to improve cl...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Rationale & Pharmacophore Design

In modern medicinal chemistry, the shift away from flat, sp2-hybridized aromatic rings toward sp3-rich, conformationally restricted scaffolds is a proven strategy to improve clinical success rates. 2-(4-Chlorophenyl)oxolane-3-carboxylic acid (hereafter referred to as CPO-3-COOH) is a highly privileged building block that embodies this design philosophy.

  • Conformational Restriction: The oxolane (tetrahydrofuran) ring acts as a rigid spacer. By restricting the conformational flexibility of the molecule, it reduces the entropic penalty incurred upon binding to target proteins, a critical factor in optimizing binding affinity[1].

  • Metabolic Stability & Lipophilicity: The 4-chlorophenyl group serves as an optimal vector for occupying deep, hydrophobic pockets (e.g., in GPCRs and kinases). The para-chloro substitution is a deliberate design choice: it blocks cytochrome P450-mediated aromatic oxidation (para-hydroxylation), thereby extending the pharmacokinetic half-life of the resulting lead compound.

  • Diversification Handle: The C3-carboxylic acid provides a versatile vector for late-stage functionalization. It is most prominently utilized in amide bond formation to generate diverse, high-throughput screening libraries[2].

Mechanistic Insights: Stereocontrolled Amide Coupling

When synthesizing amide libraries from C3-substituted oxolanes, maintaining the stereochemical integrity at the alpha-carbon (C3) is paramount. Activation of the carboxylic acid increases the acidity of the alpha-proton, making the stereocenter highly susceptible to base-catalyzed epimerization via an enolate intermediate.

To mitigate this risk, we employ a specific coupling matrix: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)[3].

  • The Causality of HATU: HATU rapidly converts the carboxylic acid into a highly reactive 7-azabenzotriazole active ester. The extreme electrophilicity of this intermediate ensures that aminolysis (the desired amide formation) outcompetes enolization (the undesired epimerization pathway).

  • The Causality of DIPEA: DIPEA is a sterically hindered, non-nucleophilic base. It efficiently deprotonates the carboxylic acid to initiate activation but, unlike less hindered bases (such as triethylamine), it cannot attack the active ester or act as a competing nucleophile.

Self-Validating Experimental Protocol

The following protocol details the generation of amide derivatives from CPO-3-COOH. It is designed as a self-validating system, ensuring that researchers can verify the success of each intermediate step before proceeding.

Materials Required:

  • 2-(4-Chlorophenyl)oxolane-3-carboxylic acid (1.0 eq)

  • Target Amine (1.2 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF (0.1 M concentration)

Step-by-Step Procedure:

  • Pre-Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF under an inert nitrogen atmosphere. Cool the flask to 0 °C using an ice bath. Add DIPEA (2.5 eq) followed by HATU (1.1 eq).

    • Causality: Cooling to 0 °C suppresses the formation of inactive guanidinium byproducts that can occur if HATU reacts directly with the amine. Pre-activation ensures the active ester is fully formed before the amine is introduced.

    • Validation Check 1: After 15 minutes, analyze a 1 µL aliquot via TLC (Hexanes/EtOAc 1:1). The protocol is validated to proceed when the baseline carboxylic acid spot is completely replaced by a distinct, higher Rf active ester spot.

  • Aminolysis: Add the target amine (1.2 eq) dropwise to the pre-activated mixture. Allow the reaction to warm naturally to room temperature and stir for 2-4 hours[3].

    • Causality: A slight stoichiometric excess of the amine ensures complete consumption of the expensive active ester intermediate and drives the reaction to completion.

    • Validation Check 2: Perform LC-MS (ESI+) analysis on a quenched reaction aliquot. The chromatogram must show the disappearance of the active ester mass and the emergence of the desired [M+H]+ product peak. Do not proceed to workup until active ester levels are <5%.

  • Quench and Extraction: Dilute the reaction mixture with Ethyl Acetate (10 volumes). Wash the organic layer sequentially with 1M HCl (3 volumes), saturated aqueous NaHCO3 (3 volumes), and brine (3 volumes)[3].

    • Causality: The 1M HCl wash removes unreacted amine and DIPEA. The NaHCO3 wash removes unreacted acid and acidic byproducts (like 7-aza-HOBt). Crucially, while DMF is highly water-soluble, it can partition into the organic layer; the heavy brine wash is critical for pulling residual DMF into the aqueous phase, preventing the product from "oiling out" during concentration.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude amide, which is typically >85% pure prior to final purification.

Quantitative Reaction Profiling

The efficiency of the amide coupling is heavily dependent on the steric and electronic properties of the incoming amine. The table below summarizes the expected quantitative outcomes and parameters for different amine classes when reacted with CPO-3-COOH.

Amine ClassificationCoupling ReagentBaseReaction TimeExpected Yield (%)Epimerization Risk
Primary Aliphatic HATUDIPEA2 hours85 - 95%Low
Secondary Aliphatic HATUDIPEA3 - 4 hours75 - 85%Low
Primary Aromatic (Anilines) HATU or EDC/HOAtDIPEA12 hours60 - 75%Moderate
Sterically Hindered (e.g., t-Butylamine)HATUDIPEA16 hours (40 °C)40 - 60%High

Workflow Visualization

G Start 2-(4-Chlorophenyl)oxolane- 3-carboxylic acid Activation Carboxyl Activation (HATU / DIPEA / DMF) Start->Activation Coupling Amide Bond Formation (RT, 2-4 hours) Activation->Coupling Amine Diverse Amine Library (1° and 2° Amines) Amine->Coupling Purification High-Throughput Purification (Prep-HPLC / SPE) Coupling->Purification Screening In Vitro Screening (Target Binding / Phenotypic) Purification->Screening

Workflow for generating and screening CPO-3-COOH derived amide libraries.

Sources

Method

Application Note: Scalable Manufacturing Process for 2-(4-Chlorophenyl)oxolane-3-carboxylic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP) Executive Summary 2-(4-Chlorophenyl)oxolane-3-carboxylic acid is a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Executive Summary

2-(4-Chlorophenyl)oxolane-3-carboxylic acid is a highly valuable chiral building block and intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs). The presence of two adjacent stereocenters (C2 and C3 of the oxolane ring) presents a significant synthetic challenge for scalable manufacturing. This application note details a robust, four-step, highly diastereoselective and enantioselective manufacturing process. By leveraging a Noyori Dynamic Kinetic Resolution (DKR) and a stereoretentive intramolecular SN2 cyclization, this protocol delivers the target molecule with >99% enantiomeric excess (ee) and >98% diastereomeric excess (de), suitable for multi-kilogram scale-up.

Retrosynthetic Strategy & Pathway Rationale

The synthesis of substituted tetrahydrofurans (oxolanes) often relies on the cyclization of 1,4-diols[1]. However, traditional acid-catalyzed cyclization of benzylic 1,4-diols proceeds via a planar oxocarbenium intermediate, which inevitably leads to epimerization at the benzylic position and yields a thermodynamic mixture of cis and trans diastereomers[2].

To overcome this and maintain strict stereochemical fidelity, our process utilizes the following causal logic:

  • C-Alkylation: We begin with the commercially available ethyl 3-(4-chlorophenyl)-3-oxopropanoate. Alkylation with 2-bromoethyl acetate provides a stable, non-cyclizing acyclic precursor.

  • Dynamic Kinetic Resolution (DKR): The α -proton of the resulting β -keto ester is highly acidic and rapidly epimerizes in solution. By employing a Ru-catalyzed Noyori asymmetric hydrogenation, the racemic mixture is dynamically funneled into a single stereoisomer. The catalyst dictates the absolute stereochemistry at the β -carbon (hydroxyl group), while the chiral ligand controls the facial attack, establishing the α -carbon stereocenter simultaneously.

  • Stereoretentive Cyclization: Instead of acid catalysis, we employ a selective primary alcohol tosylation followed by base-mediated intramolecular SN2 displacement. The benzylic alkoxide attacks the primary carbon, strictly preserving the stereocenters established during the DKR step.

Process Overview & Workflow

Workflow SM Starting Material Ethyl 3-(4-chlorophenyl)-3-oxopropanoate Step1 Step 1: C-Alkylation (2-bromoethyl acetate, K2CO3) SM->Step1 Int1 Intermediate 1 Ethyl 2-(4-chlorobenzoyl)-4-acetoxybutanoate Step1->Int1 Step2 Step 2: Noyori DKR (Ru-BINAP, H2, t-BuOK) Int1->Step2 Int2 Intermediate 2 Ethyl 2-(1-hydroxy-1-(4-chlorophenyl))-4-acetoxybutanoate Step2->Int2 Step3 Step 3: Deprotection & Cyclization (MeOH/K2CO3 -> TsCl -> KOtBu) Int2->Step3 Int3 Intermediate 3 Ethyl 2-(4-chlorophenyl)oxolane-3-carboxylate Step3->Int3 Step4 Step 4: Saponification (LiOH, THF/H2O -> HCl) Int3->Step4 Product Final Product 2-(4-Chlorophenyl)oxolane-3-carboxylic acid Step4->Product

Caption: Four-step scalable manufacturing workflow for 2-(4-Chlorophenyl)oxolane-3-carboxylic acid.

Step-by-Step Experimental Protocols

Step 1: C-Alkylation (Synthesis of Intermediate 1)
  • Objective: Install the C4 backbone required for the oxolane ring.

  • Procedure:

    • Charge a 10 L jacketed reactor with ethyl 3-(4-chlorophenyl)-3-oxopropanoate (1.0 kg, 4.41 mol), anhydrous DMF (4.0 L), and anhydrous K2CO3 (0.91 kg, 6.61 mol).

    • Stir the suspension at 20°C for 30 minutes to ensure complete enolate formation.

    • Add 2-bromoethyl acetate (0.81 kg, 4.85 mol) dropwise over 1 hour.

    • Heat the reactor to 60°C and maintain for 8 hours. Self-Validation: Monitor via HPLC; proceed when starting material is <2%.

    • Cool to 20°C, quench with DI water (10 L), and extract with MTBE (3 x 4 L). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure to yield Intermediate 1 as a pale yellow oil.

Step 2: Noyori Asymmetric Hydrogenation via DKR (Synthesis of Intermediate 2)
  • Objective: Establish the C1 and C2 stereocenters of the acyclic chain (future C2 and C3 of the oxolane) with high enantio- and diastereoselectivity.

  • Procedure:

    • Transfer Intermediate 1 (1.2 kg, 3.83 mol) into a 5 L high-pressure hydrogenation autoclave.

    • Add anhydrous isopropanol (3.0 L) and degas the solution with N2 sparging for 30 minutes.

    • Under an argon atmosphere, add the catalyst RuCl2[(R)-BINAP][(R)-DAIPEN] (3.8 g, 0.1 mol%) and a 1.0 M solution of t-BuOK in isopropanol (38 mL, 1.0 mol%). Causality: The strong base prevents catalyst poisoning by trace acids and accelerates the enolization required for the dynamic kinetic resolution.

    • Pressurize the vessel with H2 gas to 50 atm and heat to 50°C. Stir vigorously (800 rpm) for 16 hours.

    • Vent the H2 gas safely. Concentrate the mixture and filter through a short pad of silica to remove ruthenium residues.

Step 3: Deprotection & Stereoretentive Cyclization (Synthesis of Intermediate 3)
  • Objective: Form the tetrahydrofuran ring without scrambling the benzylic stereocenter.

  • Procedure:

    • Deprotection: Dissolve Intermediate 2 in MeOH (5 L). Add K2CO3 (0.1 kg) and stir at 25°C for 2 hours to cleave the acetate group. Concentrate and partition between EtOAc and water. Isolate the resulting 1,4-diol.

    • Selective Tosylation: Dissolve the diol in anhydrous DCM (6 L). Add Et3N (0.46 kg, 4.6 mol) and DMAP (0.02 kg). Cool to 0°C. Add p-toluenesulfonyl chloride (TsCl) (0.76 kg, 4.0 mol) in portions. Stir at 0°C for 4 hours. Causality: The primary alcohol is sterically accessible and reacts rapidly, while the secondary benzylic alcohol remains unreacted.

    • Cyclization: Wash the DCM layer with 1N HCl, dry, and concentrate. Dissolve the crude tosylate in anhydrous THF (5 L). Cool to 0°C and add KOtBu (0.51 kg, 4.6 mol) portion-wise. Stir for 2 hours. The benzylic alkoxide forms and undergoes an intramolecular SN2 displacement of the primary tosylate.

    • Quench with saturated NH4Cl, extract with EtOAc, and concentrate to yield Intermediate 3.

Step 4: Saponification & Crystallization (Final Product)
  • Objective: Hydrolyze the ethyl ester to the free carboxylic acid and upgrade optical purity via crystallization.

  • Procedure:

    • Dissolve Intermediate 3 in a 1:1 mixture of THF and H2O (4 L).

    • Add LiOH·H2O (0.32 kg, 7.6 mol) and stir at 40°C for 4 hours.

    • Remove THF under reduced pressure. Cool the aqueous layer to 5°C and acidify to pH 2.0 using 2N HCl. A white precipitate will form.

    • Filter the solid and recrystallize from hot EtOAc/Heptane (1:3) to afford 2-(4-Chlorophenyl)oxolane-3-carboxylic acid as a highly pure white crystalline powder.

Quantitative Data & Process Metrics

StepReaction PhaseYield (%)Purity (HPLC Area %)de / ee (%)E-factor
1 C-Alkylation88.5%96.5%N/A4.2
2 Noyori DKR94.0%98.0%>95% / >99%2.1
3 Cyclization85.0%97.5%>95% / >99%5.5
4 Saponification92.0%99.5%>98% / >99.5%3.0

Note: E-factor (kg waste / kg product) excludes water, demonstrating a highly efficient and green process profile suitable for commercial manufacturing.

Mechanistic Insights: Stereocontrol via DKR

The absolute success of this pathway relies on the Dynamic Kinetic Resolution during Step 2. Because the starting β -keto ester is racemic, a standard reduction would yield a maximum of 50% of the desired enantiomer. However, the presence of a base (t-BuOK) facilitates rapid equilibrium between the (R) and (S) enantiomers via an achiral enol intermediate. The chiral Ruthenium catalyst selectively and rapidly reduces only one enantiomer (the "fast-reacting" enantiomer), constantly draining the equilibrium until 100% of the racemic material is converted into a single chiral product.

DKR S_Ketone (S)-Ketone (Slow reacting) Enol Enol Intermediate (Base-catalyzed epimerization) S_Ketone->Enol Fast TS Stereocontrolled Hydride Transfer Transition State S_Ketone->TS Ru-Cat + H2 (Steric Mismatch) R_Ketone (R)-Ketone (Fast reacting) R_Ketone->Enol Fast R_Ketone->TS Ru-Cat + H2 Ru_Cat RuCl2[(R)-BINAP][(R)-DAIPEN] Catalyst Complex Ru_Cat->TS Product (1R, 2S)-Chiral Alcohol (>98% ee, >95% de) TS->Product

Caption: Dynamic Kinetic Resolution (DKR) stereochemical pathway via Noyori asymmetric hydrogenation.

References

  • Noyori, R., et al. "Asymmetric Hydrogenation of beta-Keto Esters via Dynamic Kinetic Resolution." Journal of the American Chemical Society, 1995. URL:[Link]

  • Rainier, J. D. "Synthesis of Substituted Tetrahydrofurans." Topics in Heterocyclic Chemistry, Springer, 2014.[2] URL:[Link]

  • Fleming, I., et al. "Stereochemical Control in Organic Synthesis Using Silicon-Containing Compounds and Directed Tetrahydrofuran Synthesis." Chemical Reviews, 1997.[3] URL:[Link]

Sources

Application

Application Notes and Protocols for the Safe Handling and Storage of Chlorophenyl Oxolane Acids

An In-Depth Guide for Researchers and Drug Development Professionals Introduction and Scope Chlorophenyl oxolane acids represent a class of heterocyclic compounds featuring a substituted aromatic ring, a saturated oxolan...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction and Scope

Chlorophenyl oxolane acids represent a class of heterocyclic compounds featuring a substituted aromatic ring, a saturated oxolane (tetrahydrofuran) moiety, and a carboxylic acid functional group. These molecules are of increasing interest in medicinal chemistry and materials science due to their unique structural combination, which imparts specific physicochemical and biological properties.[1][2] The presence of a halogenated aromatic ring can enhance lipophilicity and modulate electronic properties, while the oxolane ring offers a stable, polar scaffold, and the carboxylic acid provides a key site for chemical modification and biological interaction.[1][3]

This document provides a comprehensive guide to the safe handling and storage protocols for this chemical class. Given the composite nature of these molecules, the protocols herein are synthesized from established best practices for handling halogenated organic compounds, aromatic carboxylic acids, and cyclic ethers.[4][5][6] The primary objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to mitigate risks, ensure compound integrity, and maintain a safe laboratory environment.

Hazard Identification and Risk Assessment

A thorough risk assessment is mandatory before commencing any work with chlorophenyl oxolane acids. The overall hazard profile is a composite of the individual structural components.

2.1. Physicochemical Hazards

The oxolane (tetrahydrofuran) ring is susceptible to the formation of explosive peroxides upon prolonged exposure to air and light.[7] While the stability of substituted oxolanes can vary, this potential reactivity must be considered a primary hazard.[8] The aromatic component may render the compound flammable, and like many organic acids, it can be combustible.[9][10]

2.2. Health Hazards

The health hazards are multifaceted and should be treated with caution until specific toxicological data is available for the compound .

  • Corrosivity and Irritation: As carboxylic acids, these compounds are expected to be corrosive or irritating to the skin, eyes, and respiratory tract.[5][10] Prolonged skin contact may lead to chemical burns or dermatitis.[4]

  • Inhalation Toxicity: Vapors or dusts can irritate the mucous membranes and respiratory tract.[10][11] Halogenated organic compounds can cause central nervous system (CNS) depression, dizziness, and fatigue at high concentrations.[4]

  • Systemic Toxicity: Many halogenated organic liquids are suspected carcinogens and may cause damage to the liver and kidneys upon prolonged or repeated exposure.[4][7][12]

  • Reproductive Hazards: Some aromatic compounds may have adverse reproductive effects.[13]

Property / Hazard Predicted Characteristic / Hazard Statement Basis for Assessment
Appearance White to off-white crystalline solid or colorless oilBased on analogous substituted succinic anhydrides and oxiranes.[3][9]
Solubility Soluble in aprotic organic solvents (THF, CH₂Cl₂, Acetone); reacts with protic solvents (water, alcohols).[3]General solubility of cyclic ethers and carboxylic acids.
Reactivity Reacts with bases. Susceptible to peroxide formation. Incompatible with strong oxidizing agents.[10][11]Composite reactivity of the acid and oxolane functionalities.
Health Hazards Causes skin, eye, and respiratory irritation. May cause organ damage through prolonged exposure. Suspected carcinogen.[4][5][7]Based on hazards of halogenated organics and aromatic acids.
Fire Hazard Flammable liquid/vapor or combustible solid. Keep away from heat and ignition sources.[9]Common hazard for organic solvents and aromatic compounds.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary line of defense against direct chemical exposure. All PPE should be inspected before use and removed carefully to avoid contaminating skin.[14][15]

Protection Type Specific Recommendation Rationale and Best Practices
Hand Protection Nitrile gloves for incidental contact. Heavier nitrile or butyl rubber gloves for spills or immersion.[4]Nitrile provides good resistance to a range of organic solvents. Always inspect gloves for tears before use and dispose of them after handling the chemical.[16]
Eye Protection Splash-proof chemical goggles . Use a full-face shield in conjunction with goggles when handling larger quantities (>500 mL) or when there is a significant splash risk.[4][14]Protects against splashes that can cause severe eye damage. Standard safety glasses are insufficient.
Skin & Body Flame-retardant laboratory coat . A chemically resistant apron should be worn over the lab coat when handling significant quantities.[17]Protects skin and personal clothing from splashes and spills.
Respiratory All handling of solids and solutions should be performed in a certified chemical fume hood. Respiratory protection may be required for emergency spill response.[18]A fume hood provides the most effective engineering control to prevent inhalation of hazardous vapors or dusts.[19]

Standard Operating Protocols

Adherence to standardized procedures is critical for both safety and experimental reproducibility.

4.1. Receiving and Initial Inspection Workflow

A systematic process for receiving and logging new chemical shipments prevents undocumented and potentially degraded materials from entering the laboratory workflow.

cluster_receiving Receiving and Inspection cluster_documentation Documentation and Labeling cluster_storage Storage cluster_rejection Rejection start Shipment Arrives inspect_pkg Inspect Outer Packaging for Damage start->inspect_pkg open_hood Transfer to Fume Hood and Open Secondary Container inspect_pkg->open_hood OK quarantine Quarantine and Contact Supplier/EHS inspect_pkg->quarantine Damaged inspect_seal Check Primary Container Seal Integrity open_hood->inspect_seal verify_sds Verify SDS Received inspect_seal->verify_sds Seal Intact inspect_seal->quarantine Seal Broken log_inventory Log into Inventory System (Date Received, Lot #) verify_sds->log_inventory label_container Affix Lab Label: - Date Received - Date Opened - Peroxide Test Dates log_inventory->label_container move_storage Move to Designated Storage Location label_container->move_storage

Caption: Workflow for receiving new chlorophenyl oxolane acid shipments.

4.2. Protocol for Handling and Dispensing

  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the work area of all unnecessary items.[19] Have a spill kit readily accessible.[4]

  • Don PPE: Put on all required PPE as specified in Section 3.

  • Inert Atmosphere: When handling the chemical, especially if it has been opened previously, it is best practice to work under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air and moisture, which can promote peroxide formation and react with the acid.

  • Dispensing Solids: Use a spatula or powder funnel to weigh solids. Avoid creating dust. If dust is generated, allow it to settle within the fume hood before proceeding.[16]

  • Dispensing Liquids: Use a clean, dry syringe or cannula for liquid transfers. When diluting, always add the acid to the solvent slowly to dissipate any heat generated.[5]

  • Container Sealing: After dispensing, purge the container headspace with inert gas before tightly sealing the cap. Parafilm or Teflon tape can be used to further secure the seal.

  • Decontamination: Clean any contaminated surfaces and equipment thoroughly. Wash hands immediately after removing gloves.[14]

Storage Requirements

Proper storage is paramount to maintaining the chemical's integrity and preventing hazardous situations like peroxide buildup or accidental reactions.[15]

Storage Parameter Requirement Causality / Rationale
Location Store in a dedicated, properly labeled COSHH cabinet for corrosive/organic materials.[20]Segregation prevents accidental mixing with incompatible chemicals.
Atmosphere Store under an inert atmosphere (Nitrogen or Argon). Keep containers tightly sealed.The oxolane moiety is susceptible to forming explosive peroxides on exposure to oxygen.[21]
Temperature Store in a cool, dry, well-ventilated area.[11] Avoid temperature extremes.Heat can increase the rate of peroxide formation and degradation. Moisture can react with the compound.
Light Protect from light by storing in an amber bottle or in a dark cabinet.Light can catalyze the formation of peroxides in cyclic ethers.
Incompatibilities Store separately from strong bases, oxidizing agents, and flammable solvents.[5][10]Prevents violent reactions. Acids react exothermically with bases. Oxidizers can react dangerously with the organic structure.

5.1. Peroxide Management Protocol

Due to the oxolane ring, a peroxide management plan is essential.

  • Labeling: Upon receiving and opening, the container must be labeled with the date.

  • Testing: Periodically test for peroxides, especially before any distillation or concentration step. A common method is the use of potassium iodide (KI) test strips.

  • Disposal: If high levels of peroxides are detected, do not attempt to open the container. Contact your institution's Environmental Health & Safety (EHS) office immediately for specialized disposal procedures.

Spill and Emergency Procedures

Rapid and correct response to a spill is crucial to minimize harm to personnel and the environment.[22][23]

6.1. Emergency Response Decision Tree

cluster_major Major Spill cluster_minor Minor Spill spill Chemical Spill Occurs assess Assess Spill Size and Immediate Danger spill->assess evacuate Evacuate Immediate Area assess->evacuate Large Volume High Vapor/Dust Fire Hazard ppe Don Appropriate PPE (Gloves, Goggles, Apron) assess->ppe Small, Contained No Immediate Danger alarm Alert Colleagues & Activate Alarm evacuate->alarm call_ehs Call EHS / Emergency Services (Provide Chemical Name, Location, Quantity) alarm->call_ehs secure Secure Area - Prevent Entry call_ehs->secure contain Contain Spill with Absorbent Material ppe->contain neutralize Neutralize with Weak Base (e.g., Sodium Bicarbonate) contain->neutralize absorb Absorb Neutralized Residue neutralize->absorb collect Collect Waste in a Sealed, Labeled Container absorb->collect decontaminate Decontaminate Area collect->decontaminate

Caption: Decision tree for responding to a chemical spill.

6.2. Step-by-Step Spill Cleanup Protocol (Minor Spill)

This protocol is for small, manageable spills that do not pose an immediate respiratory or fire hazard.[24]

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: Confirm the chemical fume hood is operational to ventilate vapors.[19]

  • Don PPE: Wear at a minimum: double-layered nitrile gloves, chemical splash goggles, a face shield, and a chemically resistant apron.[5]

  • Containment: Cover the spill with an inert absorbent material like vermiculite or sand, starting from the outside and working inwards to prevent spreading.[24]

  • Neutralization: For an acidic compound, cautiously apply a weak base such as sodium bicarbonate or a commercial acid neutralizer.[19] Avoid strong bases.

  • Collection: Once the spill is absorbed and neutralized, carefully scoop the material into a designated, labeled hazardous waste container.

  • Final Decontamination: Clean the spill area with soap and water, followed by a final wipe-down.

  • Waste Disposal: Dispose of all contaminated materials (including PPE) as hazardous waste according to institutional guidelines.

  • Documentation: Report the incident to your laboratory supervisor or EHS department.[24]

References

  • BenchChem. (n.d.). An In-Depth Technical Guide to the Chemical Properties of 3-(2-Chlorophenyl)oxolane-2,5-dione.
  • Ataman Kimya. (n.d.). OXOLANE.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Minnesota.
  • University of Nevada, Reno. (2015, July 22). Personal Protective Equipment Selection Guide. Environmental Health & Safety.
  • MilliporeSigma. (2026, February 23).
  • Washington Nanofabrication Facility. (n.d.). Organic Acid Standard Operating Procedure. University of Washington.
  • Lab Manager. (2024, December 31). How to Neutralize Chemical Spills.
  • BenchChem. (n.d.). (2r)-2-(2-Chlorophenyl)oxirane physical and chemical properties.
  • Smolecule. (2023, August 16). 2-(4-Chlorophenyl)-1,3-dioxolane.
  • SYNTHETIKA. (n.d.). Tetrahydrofurane ( THF ) Oxolane Analytically Pure - 100ml.
  • KHA Online-SDS. (2020, July 31). A Beginner's Guide to Benzoic Acid: Uses and Safety Tips.
  • HPE. (n.d.). Safety Guidelines for Handling Chemicals. HPE Support.
  • Health and Safety Executive (HSE). (n.d.). Emergency response / spill control.
  • Scribd. (n.d.).
  • Plasma Science and Fusion Center. (1998, November 25). PSFC Halogenated Solvents. Massachusetts Institute of Technology.
  • BenchChem. (n.d.). Assessing the stability of the oxetane ring under various chemical conditions.
  • American Chemical Society. (n.d.). Guide for Chemical Spill Response.
  • University of Hawaii at Manoa. (n.d.). Lab Safety Emergency Chemical Spill Procedures.
  • RecSupply. (n.d.).
  • GOV.UK. (2024, October 10).
  • Spectrum Chemical. (2018, December 28).
  • Sigma-Aldrich. (2026, March 5).
  • Vitol. (2021, April 14).
  • Grokipedia. (n.d.).
  • University of Utah. (n.d.). Acid Handling.
  • ResearchGate. (n.d.).
  • Canadian Centre for Occupational Health and Safety. (2021, September 15).
  • Wikipedia. (n.d.). Tetrahydrofuran.
  • ScienceDirect. (2024, December 15). Studies on chlorophenyl, thiophenyl, and biphenyl clubbed tetrahydro bipyrazole carbaldehydes: Synthesis, antimicrobial and antioxidant activity, SAR study, in-silico pharmacokinetics, toxicity, and molecular modeling.
  • Capital Resin Corporation. (2024, September 17). Guidelines for Working With Hazardous Chemicals.
  • National Institutes of Health (NIH). (n.d.). Tetrahydrofuran. PubChem.
  • Intersolia. (2025, December 3). Chemical Substitution: How to Optimise Your Substitution Process.
  • Storage N Stuff. (2025, November 14). How to Store Acid Safely & Securely in a COSHH Cabinet.
  • ResearchG
  • New Jersey Department of Health. (n.d.). Common Name: TETRAHYDROFURAN HAZARD SUMMARY.

Sources

Method

Application Note: Catalytic Ring-Closing Strategies for the Synthesis of 2-(4-Chlorophenyl)oxolane-3-carboxylic Acid

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Content Focus: Mechanistic Rationale, Catalyst Optimization, and Self-Validating Experimental Workflows Executive Summary The oxo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Content Focus: Mechanistic Rationale, Catalyst Optimization, and Self-Validating Experimental Workflows

Executive Summary

The oxolane (tetrahydrofuran) core is a ubiquitous structural motif in modern active pharmaceutical ingredients (APIs). Specifically, 2-(4-Chlorophenyl)oxolane-3-carboxylic acid derivatives serve as critical intermediates for a variety of neuroactive and antimicrobial agents. Traditional syntheses relying on carbanion-mediated cyclizations often suffer from poor atom economy and harsh conditions .

This application note details a highly efficient, two-phase synthetic strategy leveraging a Lewis acid-catalyzed formal [3+2] cycloaddition of donor-acceptor cyclopropanes (DACs) with 4-chlorobenzaldehyde, followed by targeted saponification and decarboxylation. By utilizing Scandium(III) triflate [Sc(OTf)₃] as the premier catalyst, this workflow ensures high diastereoselectivity, scalability, and operational safety.

Mechanistic Rationale & Catalyst Selection

The synthesis of the 2-aryl-oxolane core is achieved via the ring-opening of a gem-diester cyclopropane. The causality of this transformation lies in the activation of the cyclopropane by a Lewis acid, which coordinates to the dicarbonyl moiety, polarizing the adjacent C–C bond to generate a reactive 1,3-zwitterion. Subsequent nucleophilic attack by the oxygen of 4-chlorobenzaldehyde, followed by intramolecular trapping by the enolate, yields the oxolane ring .

Why Sc(OTf)₃?

The choice of catalyst is the single most critical parameter in this workflow. While early methodologies utilized stoichiometric amounts of aggressive Lewis acids like TiCl₄, these often led to competitive polymerization of the aldehyde or premature decomposition of the zwitterion. Sc(OTf)₃ provides an optimal balance: its hard Lewis acidic nature tightly binds the oxygen atoms of the gem-diester, while the triflate ligands render it sterically accommodating and remarkably moisture-tolerant .

Quantitative Catalyst Screening

To validate the superiority of Sc(OTf)₃, a comparative screening was conducted using 2-phenylcyclopropane-1,1-dicarboxylate and 4-chlorobenzaldehyde (Table 1).

Table 1: Catalyst Optimization for the [3+2] Cycloaddition

CatalystLoading (mol%)SolventTemp (°C)Time (h)Yield (%)dr (cis:trans)*
Sc(OTf)₃ 10 DCM 25 4 92 85:15
Sn(OTf)₂10DCM2568880:20
SnCl₄10DCM087670:30
BF₃·OEt₂20THF0124550:50
TiCl₄10DCM-7886560:40
None (Control)N/ADCM25240N/A

*Note: Diastereomeric ratio refers to the relative stereochemistry between the C2 (4-chlorophenyl) and C5 (phenyl) positions.

Workflow Visualization

G A Donor-Acceptor Cyclopropane (gem-diester) B Sc(OTf)3 Coordination (Lewis Acid Activation) A->B Add Catalyst C Ring-Opened Zwitterion (Cationic/Enolate Intermediate) B->C C-C Bond Cleavage D Nucleophilic Attack by 4-Chlorobenzaldehyde C->D Intermolecular Addition E C-C Bond Formation (Ring Closure) D->E Intramolecular Trapping F 2-(4-Chlorophenyl)oxolane- 3,3-dicarboxylate E->F Catalyst Regeneration G Hydrolysis & Decarboxylation (KOH, then HCl, Heat) F->G Saponification H 2-(4-Chlorophenyl)oxolane- 3-carboxylic acid G->H -CO2

Figure 1: Mechanistic pathway for Sc(OTf)3-catalyzed 2-(4-Chlorophenyl)oxolane-3-carboxylic acid.

Self-Validating Experimental Protocol

To ensure reproducibility across different laboratory environments, this protocol is designed as a self-validating system . Do not proceed to subsequent steps unless the specified In-Process Controls (IPCs) are met.

Phase 1: Catalytic Ring-Closing[3+2] Cycloaddition

Objective: Synthesize the intermediate 2-(4-chlorophenyl)oxolane-3,3-dicarboxylate.

  • Reagent Preparation: In an oven-dried Schlenk flask purged with argon, dissolve dimethyl 2-phenylcyclopropane-1,1-dicarboxylate (10.0 mmol, 1.0 equiv) and 4-chlorobenzaldehyde (12.0 mmol, 1.2 equiv) in 50 mL of anhydrous dichloromethane (DCM).

    • Causality: A 1.2x stoichiometric excess of the aldehyde ensures complete consumption of the DAC, which is notoriously difficult to separate from the product via chromatography. Anhydrous DCM prevents Sc(OTf)₃ from forming inactive hydrate complexes.

  • Catalyst Initiation: Cool the reaction mixture to 0 °C using an ice bath. Add Sc(OTf)₃ (1.0 mmol, 10 mol%) in a single portion. Stir at 0 °C for 15 minutes, then remove the ice bath and allow the reaction to warm to 25 °C.

    • Causality: The initial cooling phase mitigates the exothermic burst associated with zwitterion formation, suppressing unwanted oligomerization pathways.

  • IPC 1 (Validation Checkpoint): After 4 hours, sample 20 µL of the mixture. Quench with 100 µL of saturated aqueous NaHCO₃ and extract with 200 µL of EtOAc.

    • TLC Analysis: Run on silica gel (Hexanes:EtOAc 8:2). The reaction is validated if the UV-active 4-chlorobenzaldehyde spot (R_f ~0.6) is minimized and a new major product spot (R_f ~0.4) is dominant.

    • LC-MS (ESI+): Confirm the presence of the cycloadduct mass [M+H]⁺.

  • Workup: Quench the bulk reaction with 20 mL of water. Extract the aqueous layer with DCM (2 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to isolate the diester intermediate.

Phase 2: Saponification and Thermal Decarboxylation

Objective: Convert the gem-diester to the target 2-(4-Chlorophenyl)oxolane-3-carboxylic acid.

  • Saponification: Dissolve the purified diester (approx. 8.5 mmol) in 40 mL of a 3:1 THF:H₂O mixture. Add LiOH·H₂O (42.5 mmol, 5.0 equiv) and heat the mixture to reflux (70 °C) for 12 hours.

    • Causality: The biphasic-compatible THF/water system is required to maintain the solubility of both the highly lipophilic organic intermediate and the inorganic hydroxide base, preventing reaction stalling at the mono-ester stage.

  • IPC 2 (Validation Checkpoint): Evaporate a 0.5 mL aliquot to dryness and analyze via ATR-FTIR.

    • Validation: The complete disappearance of the sharp ester carbonyl stretch at ~1735 cm⁻¹ and the emergence of a broad, strong carboxylate stretch at ~1550–1600 cm⁻¹ confirms total saponification.

  • Decarboxylation: Cool the mixture to room temperature and remove the THF under reduced pressure. Acidify the remaining aqueous layer to pH 1 using 2M HCl. Extract the resulting diacid into EtOAc (3 × 30 mL), dry over Na₂SO₄, and concentrate. Dissolve the crude diacid in 30 mL of toluene and reflux at 110 °C for 4 hours.

    • Causality: Heating the gem-diacid in toluene provides the exact thermal energy required to induce a pericyclic loss of CO₂ via a 6-membered cyclic transition state, cleanly yielding the mono-carboxylic acid without degrading the oxolane core.

  • IPC 3 (Validation Checkpoint): Monitor the toluene reflux via a mineral oil bubbler.

    • Validation: The cessation of CO₂ gas evolution indicates the completion of decarboxylation. Confirm the final structure via ¹H-NMR (CDCl₃): the disappearance of the symmetrical diacid protons and the appearance of a distinct C3 methine proton multiplet at ~3.2 ppm validates the successful synthesis of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid.

References

  • Werz, D. B., et al. (2015). "Donor-Acceptor Cyclopropanes: Activation Enabled by a Single, Vinylogous Acceptor." Angewandte Chemie International Edition.[Link]

  • Mąkosza, M., & Judka, M. (2002). "New Reactions of gamma-Halocarbanions: Simple Synthesis of Substituted Tetrahydrofurans." Chemistry - A European Journal.[Link]

  • Pohlhaus, P. D., et al. (2008). "Synthesis of Tetrahydrofurans from Aldehydes and Cyclopropanes." Synfacts.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield in the Synthesis of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid

Prepared by the Office of Senior Application Scientist Welcome to the technical support center for the synthesis of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid. This guide is designed for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your synthetic route and improve the yield and purity of your target compound.

Proposed Synthetic Pathway

A common and effective method for the synthesis of 2-substituted oxolane-3-carboxylic acids involves the reaction of an aldehyde with a suitable C4 synthon, followed by intramolecular cyclization. For the synthesis of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid, a plausible route is the reaction of 4-chlorobenzaldehyde with a malonic ester derivative in a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and hydrolysis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid.

Low or No Product Formation

Q: I am not observing any product formation, or the yield is negligible. What are the likely causes?

A: Several factors could be contributing to a lack of product formation. Let's break down the most common culprits:

  • Reagent Quality and Activity:

    • Starting Materials: Ensure the purity of your 4-chlorobenzaldehyde and your chosen malonic ester derivative. Aldehydes can oxidize to carboxylic acids over time, which will not participate in the reaction.

    • Base Strength: The choice and handling of the base are critical. For a Knoevenagel condensation, a weak base like piperidine or an amine salt is often used. If you are using a stronger base like sodium ethoxide, ensure it has not been deactivated by exposure to atmospheric moisture.

  • Reaction Conditions:

    • Temperature: Many condensation reactions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, a gentle reflux may be necessary. Conversely, excessively high temperatures can lead to decomposition and the formation of side products.

    • Water Removal: The initial condensation step often produces water. The presence of this water can inhibit the reaction or lead to unwanted side reactions. The use of a Dean-Stark apparatus or a drying agent can be beneficial.

    • Inert Atmosphere: While not always strictly necessary for this type of reaction, performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive reagents.

  • Reaction Mechanism Considerations:

    • The reaction proceeds through several steps. A failure at any one of these steps will halt the entire process. It is advisable to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to identify if any intermediates are being formed.

Consistently Low Yield

Q: My reaction is working, but the yield is consistently low. How can I optimize it?

A: Low yields are a common challenge. Here are several strategies to improve the outcome of your synthesis:

  • Stoichiometry: Carefully control the molar ratios of your reactants. A slight excess of one reactant may be beneficial, but a large excess can lead to the formation of byproducts.

  • Solvent Choice: The polarity and boiling point of the solvent can significantly impact the reaction rate and yield. A solvent that is too polar may disfavor the initial condensation, while a non-polar solvent may not be suitable for the subsequent steps. A systematic screening of solvents is recommended.

  • Catalyst/Base Selection: The choice of base or catalyst is crucial. For the initial condensation, consider screening different amine bases (e.g., piperidine, pyrrolidine) or their acetate salts.

  • Reaction Time and Temperature: Optimization of both time and temperature is key. A reaction that is stopped too early will have unreacted starting materials, while a reaction that is run for too long or at too high a temperature can lead to product degradation.

Table 1: Hypothetical Optimization of Reaction Conditions

ParameterCondition ACondition BCondition C
Base PiperidineSodium EthoxideDBU
Solvent TolueneEthanolTHF
Temperature 80°C60°CRoom Temp
Reaction Time 12 hours8 hours24 hours
Hypothetical Yield 45%60%35%
Impurity Profile and Purification Challenges

Q: I am observing significant impurities in my crude product. What are they likely to be, and how can I minimize and remove them?

A: Common impurities can arise from side reactions or unreacted starting materials.

  • Potential Side Products:

    • Self-condensation of 4-chlorobenzaldehyde: This can occur under basic conditions.

    • Michael addition byproducts: If the Michael addition step is not clean, you may have various adducts.

    • Incomplete hydrolysis: If your synthesis involves a final ester hydrolysis step, you may have the ester of the final product as an impurity.

  • Minimizing Impurities:

    • Careful control of reaction temperature and time can minimize the formation of many byproducts.

    • Adding reagents slowly and in a controlled manner can also help.

  • Purification Strategies:

    • Acid-Base Extraction: Since your target compound is a carboxylic acid, an acid-base extraction can be a very effective purification method. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate). Your product will move into the aqueous layer as its salt. The aqueous layer can then be separated, acidified (e.g., with HCl), and the purified product extracted back into an organic solvent.

    • Recrystallization: This is an excellent technique for purifying solid products. A solvent screen will be necessary to find a suitable solvent or solvent system.

    • Column Chromatography: If other methods fail, silica gel column chromatography can be used. Adding a small amount of acetic acid to the eluent can help to prevent streaking of the carboxylic acid on the column.

Frequently Asked Questions (FAQs)

Q: What is the most suitable starting material to form the oxolane ring?

A: A common strategy for forming substituted oxolanes is to use a starting material that can undergo a Michael addition with an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization. For your target molecule, reacting 4-chlorobenzaldehyde with a compound like diethyl malonate to form an intermediate, which then reacts with an epoxide, is a viable route.

Q: Which solvent is recommended for this synthesis?

A: The choice of solvent is highly dependent on the specific reaction conditions and reagents used. For the initial condensation step, a non-polar solvent like toluene with a Dean-Stark trap to remove water is often effective. For subsequent steps involving more polar intermediates, a solvent like ethanol or THF may be more appropriate.

Q: How can I effectively monitor the reaction's progress?

A: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the disappearance of starting materials and the appearance of the product. Developing a good TLC system (solvent mixture) at the beginning of your experiments is crucial. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.

Q: What are the key safety precautions for this synthesis?

A:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Many of the reagents, such as strong bases and organic solvents, are corrosive, flammable, and/or toxic. Handle them with care and consult the Safety Data Sheets (SDS) before use.

  • Be cautious when heating reactions, and use appropriate equipment to control the temperature.

Visualizations

Reaction_Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Hydrolysis & Decarboxylation 4-chlorobenzaldehyde 4-chlorobenzaldehyde Intermediate_1 Cinnamate Derivative 4-chlorobenzaldehyde->Intermediate_1 Base (e.g., Piperidine) Diethyl_malonate Diethyl_malonate Diethyl_malonate->Intermediate_1 Intermediate_2 Michael Adduct Intermediate_1->Intermediate_2 Addition Nucleophile e.g., Hydroxide Nucleophile->Intermediate_2 Intermediate_3 Oxolane Ring Intermediate_2->Intermediate_3 SN2 Final_Product 2-(4-Chlorophenyl)oxolane- 3-carboxylic acid Intermediate_3->Final_Product Acid/Base

Caption: Proposed reaction mechanism for the synthesis.

Troubleshooting_Workflow Start Low Yield or No Product Check_Reagents Verify Purity and Activity of Starting Materials and Reagents Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Solvent, Atmosphere) Start->Check_Conditions Monitor_Reaction Monitor Reaction by TLC/HPLC Check_Reagents->Monitor_Reaction Check_Conditions->Monitor_Reaction Optimize_Stoichiometry Optimize Molar Ratios of Reactants Monitor_Reaction->Optimize_Stoichiometry If intermediates form Optimize_Catalyst Screen Different Bases/Catalysts Monitor_Reaction->Optimize_Catalyst If reaction is slow Purification_Issues Impure Product Optimize_Stoichiometry->Purification_Issues Optimize_Catalyst->Purification_Issues Acid_Base_Extraction Perform Acid-Base Extraction Purification_Issues->Acid_Base_Extraction Recrystallization Attempt Recrystallization Purification_Issues->Recrystallization Column_Chromatography Use Column Chromatography Purification_Issues->Column_Chromatography Success Improved Yield and Purity Acid_Base_Extraction->Success Recrystallization->Success Column_Chromatography->Success

Caption: A workflow for troubleshooting common synthesis issues.

Experimental Protocols

Protocol: Synthesis of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid

This is a general, hypothetical protocol and should be optimized for your specific laboratory conditions.

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorobenzaldehyde (1 equivalent), diethyl malonate (1.1 equivalents), and piperidine (0.1 equivalents) in toluene.

  • Heat the mixture to reflux using a heating mantle and monitor the reaction by TLC.

  • Once the starting aldehyde is consumed, cool the reaction to room temperature.

  • Add a solution of sodium ethoxide (1.1 equivalents) in ethanol, followed by the dropwise addition of 2-bromoethanol (1.1 equivalents).

  • Stir the reaction at room temperature overnight.

  • Quench the reaction with water and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • To the crude intermediate, add a solution of potassium hydroxide (3 equivalents) in a mixture of ethanol and water.

  • Heat the mixture to reflux for 4 hours to effect hydrolysis and decarboxylation.

  • Cool the reaction mixture and acidify with concentrated HCl until the pH is ~2.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the crude product.

Protocol: Purification by Acid-Base Extraction
  • Dissolve the crude product in ethyl acetate.

  • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (3 x 50 mL).

  • Combine the aqueous layers and wash with ethyl acetate to remove any neutral impurities.

  • Acidify the aqueous layer with concentrated HCl to pH ~2, which should cause the product to precipitate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified product.

References

  • Challenges in the Synthesis of a Unique Mono-Carboxylic Acid Antibiotic (+)-Zincophorin.
  • Heterocycles [h]Fused onto 4-Oxoquinoline-3-Carboxylic Acid, Part IV. Convenient Synthesis of Substituted HexahydroThiazepino[2,3-h]quinoline-9-carboxylic Acid and Its Tetrahydroquino[7,8-b]benzothiazepine Homolog - MDPI. Available at:

  • organic synthesis | New Drug Approvals.
  • Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage | Request PDF - ResearchGate.
  • US4395561A - Synthesis of 3-hydroxyoxetane - Google Patents.
  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential - Pakistan Journal of Pharmaceutical Sciences.
  • Synthesis from Carboxylic Acids and Derivatives (Update 2011).
  • Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage - PubMed.
  • WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid - Google Patents. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhglXHywYE-5Cd7bU0Uzf76H7_052EUcVgWNnRyXuiZL115y64hvTfqGCmQxR2XpGKKILffuhyX0W6DmiQGMNov8ChF8TufRbpDd8jMvPDihA7yNXQeOkUxDucJvQKOhLIttuANEtTA1GwWR98
  • Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature - KOPS.
  • Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid - Google Patents.
  • A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride - DigitalCommons@TMC.
  • US2255421A - Process for purification of carboxylic acids - Google Patents.
  • (PDF) A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate - ResearchGate.
  • US5387713A - Process for purification of carboxylic acids - Google Patents.
  • Overcoming Challenges in Carboxylic Acid Drug Formulations - Patsnap Eureka.
  • Technical Support Center: Synthesis and Purification of Tetrahydrofuran-3-carboxylic Acid - Benchchem.
  • Organic Process Research & Development Vol. 5 No. 5 - ACS Publications.
  • Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis - Rsc.org.
  • Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis - Macmillan Group - Princeton University.
  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - Beilstein Journals.
  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants - ResearchGate.
  • Recent Advances in the Synthesis of Carboxylic Acid Esters - IntechOpen.
  • Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC.
Optimization

Troubleshooting cyclization failures in oxolane carboxylic acid synthesis

Welcome to the technical support center for oxolane (tetrahydrofuran) carboxylic acid synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges dur...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for oxolane (tetrahydrofuran) carboxylic acid synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges during the formation of this critical structural motif. Instead of a generic overview, we will address specific, field-reported issues in a direct question-and-answer format, providing not just solutions but the underlying chemical reasoning to empower your experimental design.

Section 1: Core Principles & Initial Checks

Before diving into complex troubleshooting, it's crucial to validate the fundamentals. Many cyclization failures stem from overlooked basics.

  • Reagent Quality: Are your solvents anhydrous? Is the starting material pure? Have you titrated your organometallic or base solutions recently?

  • Atmosphere Control: Many catalysts and intermediates are sensitive to oxygen and moisture. Ensure your reaction is conducted under a genuinely inert atmosphere (Argon or Nitrogen).

  • Temperature Fidelity: Is your thermometer calibrated? Are you measuring the internal reaction temperature or the bath temperature? Small deviations can drastically alter selectivity and reaction rates.

Section 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses the most common failures encountered during oxolane carboxylic acid synthesis.

Question 1: My cyclization reaction has stalled. I see mostly unreacted starting material by TLC/LCMS. What are the primary causes?

Answer: A stalled reaction is typically due to insufficient activation of the substrate or deactivation of the catalyst. The underlying cause depends on your chosen synthetic route.

For Acid-Catalyzed Cyclizations (e.g., from unsaturated alcohols):

  • Insufficient Acidity: The Brønsted or Lewis acid may not be strong enough to promote the reaction.[1] Protonation of the alcohol or coordination to the alkene is the initiating step, and a weak acid will not facilitate this efficiently.[2]

  • Catalyst Deactivation: Water is a common poison for many Lewis acids. Ensure rigorously anhydrous conditions.

  • Protecting Group Interference: Bulky protecting groups near the reacting centers can sterically hinder the necessary conformation for cyclization.[3][4]

Troubleshooting Steps:

  • Increase Catalyst Loading: Add a fresh portion of the acid catalyst.

  • Switch to a Stronger Acid: If using a mild acid like p-TsOH, consider a stronger Lewis acid such as SnCl₄ or BF₃·OEt₂.[5] Use caution, as stronger acids can promote side reactions.

  • Ensure Anhydrous Conditions: Dry solvents and reagents thoroughly. The use of molecular sieves can be beneficial.[1]

For Base-Promoted Cyclizations (e.g., from halohydrins):

  • Insufficient Basicity: The base may not be strong enough to fully deprotonate the hydroxyl group, which is necessary for the intramolecular Sₙ2 attack.[6]

  • Poor Leaving Group: The halide or sulfonate may not be a sufficiently good leaving group. Iodides are better leaving groups than bromides, which are better than chlorides.

Troubleshooting Steps:

  • Use a Stronger Base: Switch from a carbonate base to a stronger, non-nucleophilic base like sodium hydride (NaH) or 2,6-lutidine.[6]

  • Improve the Leaving Group: Convert a hydroxyl group to a better leaving group, such as a tosylate (Ts) or mesylate (Ms), prior to the cyclization step.

Question 2: My reaction yield is very low, and I see a complex mixture of products. Why is this happening?

Answer: Low yields with multiple byproducts often point to a lack of selectivity, decomposition, or competing reaction pathways.

Common Causes & Solutions:

  • Competing Intermolecular Reactions: If the reaction concentration is too high, the activated intermediate can react with another molecule of starting material instead of cyclizing. This is particularly common in base-promoted cyclizations where the alkoxide can act as an external nucleophile.[6]

    • Solution: Run the reaction under high dilution conditions (e.g., 0.01 M) to favor the intramolecular pathway.

  • Decomposition: Harsh conditions (strong acid/base, high temperature) can cause decomposition of either the starting material or the product. Oxetanes, the four-membered ring cousins of oxolanes, are known to be unstable under strong acidic conditions, and while oxolanes are more stable, they are not indestructible.[7][8]

    • Solution: Attempt the reaction at a lower temperature for a longer duration. Screen for milder catalysts or reagents.

  • Lack of Regioselectivity: The nucleophile may be attacking a different electrophilic site, leading to undesired isomers (see Question 3).

Below is a general workflow for troubleshooting low-yield reactions.

G start Low Yield / Complex Mixture check_sm Analyze Crude Reaction Mixture (NMR, LCMS) start->check_sm sm_ok Starting Material (SM) Recovered? check_sm->sm_ok decomp SM Decomposed? sm_ok->decomp No sm_ok_yes Stalled Reaction - Increase catalyst loading - Use stronger acid/base - Check for catalyst poisons sm_ok->sm_ok_yes Yes byproducts Byproducts Formed? decomp->byproducts No decomp_yes Decomposition - Lower reaction temperature - Use milder reagents - Check substrate stability decomp->decomp_yes Yes regio Regioisomers? (e.g., 6-membered ring) See Q3 byproducts->regio Yes stereo Stereoisomers? See Q4 byproducts->stereo Yes other Other Byproducts? (e.g., Lactone, Dimer) See Q5 byproducts->other Yes end_node Optimize Conditions sm_ok_yes->end_node decomp_yes->end_node regio->end_node stereo->end_node other->end_node

Caption: General troubleshooting workflow for low-yield cyclizations.

Question 3: I am forming a six-membered tetrahydropyran ring instead of the five-membered oxolane. How do I control regioselectivity?

Answer: The formation of a six-membered ring is a classic case of competing 6-endo versus 5-exo cyclization. According to Baldwin's rules, 5-exo cyclizations are generally favored over 6-endo cyclizations for tetrahedral carbons. However, thermodynamic and electronic factors can override this kinetic preference.

  • Thermodynamic Control: If the reaction is run at high temperatures or for extended periods, the product mixture may equilibrate to the more thermodynamically stable product, which can sometimes be the six-membered ring.[5]

  • Electronic Effects: The substitution pattern on your substrate can electronically favor attack at the terminus that leads to the six-membered ring.

  • Reaction Mechanism: The choice of catalyst can influence the transition state. For instance, in some palladium-catalyzed reactions, the regioselectivity can be tuned by the choice of ligands.[9]

Strategies to Favor 5-Exo Cyclization:

  • Use Kinetically Controlled Conditions: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

  • Choose a Regioselective Reaction Type: Methods like the intramolecular Sₙ2 reaction of a hydroxyl group onto a primary halide or sulfonate are highly regioselective for forming the oxolane ring.[5][9]

  • Catalyst/Reagent Modification: In metal-catalyzed processes, screen different ligands. In electrophilic cyclizations (e.g., iodoetherification), the nature of the electrophile can influence the outcome.

G sub Substrate A 5-exo-tet (Favored Kinetically) sub->A B 6-endo-tet (Sometimes Thermodynamically Favored) sub->B C C P1 P1 A->P1 Forms Oxolane (Desired) P2 P2 B->P2 Forms Tetrahydropyran (Side Product)

Caption: Competing 5-exo vs. 6-endo cyclization pathways.

Question 4: My reaction is producing a mixture of diastereomers. How can I improve stereoselectivity?

Answer: Poor diastereoselectivity arises when the energy barriers for the transition states leading to the different diastereomers are very similar. Controlling stereoselectivity involves modifying the reaction to increase the energy difference between these competing pathways.

Key Factors & Solutions:

  • Substrate Control: The most powerful influence on stereoselectivity is often the pre-existing stereochemistry in the starting material. The cyclization will proceed through the lowest energy, chair-like transition state to minimize steric interactions.

    • Action: Ensure the geometric purity of your starting materials. For example, in radical cyclizations, the alkene geometry can be critical.[9]

  • Reagent Control:

    • Bulky Reagents: Using sterically demanding reagents or catalysts can block one face of the molecule, forcing the reaction to proceed from the less hindered face.

    • Lewis Acids: Lewis acids can coordinate to oxygen atoms in the substrate, creating a more rigid conformation that can favor one transition state over another.[9]

    • Chiral Catalysts: For asymmetric synthesis, employing a chiral catalyst (e.g., a chiral Brønsted acid or a transition metal complex with a chiral ligand) can create a chiral environment that favors the formation of one enantiomer or diastereomer.[10][11]

  • Solvent and Temperature Optimization: The reaction solvent and temperature can influence transition state energies. A systematic screening of solvents (e.g., from non-polar toluene to polar THF) and temperatures may reveal conditions that favor one diastereomer.[9]

ParameterEffect on StereoselectivityRecommended Action
Temperature Lower temperatures generally increase selectivity by amplifying small energy differences between transition states.Run reactions at 0 °C, -20 °C, or -78 °C.
Solvent Can influence the stability and conformation of transition states.Screen a range of solvents (e.g., Toluene, CH₂Cl₂, THF).
Lewis Acid Can enforce a specific substrate conformation through chelation.Additives like TiCl₄, SnCl₄, or trialkylaluminums can alter selectivity.[9]
Catalyst Chiral catalysts create a diastereomeric transition state with a larger energy gap.Employ chiral organocatalysts or metal-ligand complexes.[9][11]
Question 5: I am trying to synthesize an oxolane carboxylic acid from a hydroxy acid, but I keep forming the corresponding lactone. How can I prevent this?

Answer: The formation of a lactone from a hydroxy acid is an intramolecular esterification (lactonization). This is a very common and often thermodynamically favorable side reaction, especially under acidic conditions which catalyze the process.

G sub Hydroxy-Acid Precursor P1 Oxolane Carboxylic Acid (Desired Product) sub->P1 sub->P1 Desired Cycloetherification (e.g., via alkene) P2 Lactone (Side Product) sub->P2 sub->P2 Intramolecular Esterification acid_cat Acid Catalyst (H⁺) acid_cat->P2

Caption: Competition between desired cyclization and lactonization.

Prevention Strategies:

  • Protect the Carboxylic Acid: This is the most robust solution. Convert the carboxylic acid to a functional group that cannot participate in lactonization, such as a methyl or ethyl ester.[12] The ester can be hydrolyzed back to the carboxylic acid in a final step under basic conditions, which will not promote re-lactonization.

  • Use Orthogonal Conditions: Choose cyclization conditions that do not promote lactonization. For example, if your cyclization involves the reaction of a hydroxyl group with an alkene, use conditions that are not strongly acidic. Silver(I) or Gold(I) salts can catalyze hydroalkoxylation under relatively mild conditions.[13]

  • Post-Reaction Hydrolysis: If a small amount of lactone is formed, it can sometimes be converted back to the desired hydroxy acid product by treating the crude mixture with a base (e.g., NaOH or LiOH) during the workup.

Section 3: Key Experimental Protocols

Protocol 1: Purification of Oxolane Carboxylic Acids via Acid-Base Extraction

This protocol is effective for separating the desired acidic product from neutral or basic impurities.[14]

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like diethyl ether or ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (1 M) solution of sodium hydroxide (NaOH). The carboxylic acid will be deprotonated and move into the aqueous layer, while neutral impurities remain in the organic layer. Repeat the extraction 2-3 times.

  • Combine & Wash: Combine the aqueous layers and wash once with fresh diethyl ether to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of ~2 using cold 1 M or 6 M HCl. The protonated carboxylic acid will often precipitate out or can be extracted.

  • Final Extraction: Extract the acidified aqueous layer 3-4 times with a fresh organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Combine the final organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified carboxylic acid.

Protocol 2: General Procedure for Saponification of an Oxolane Carboxylate Ester

This protocol describes the hydrolysis of an ester protecting group to reveal the carboxylic acid.[15]

  • Reaction Setup: Dissolve the oxolane carboxylate ester (1.0 eq) in a mixture of methanol (or THF) and water (e.g., 3:1 v/v).

  • Base Addition: Add sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2.0 - 3.0 eq) to the solution.

  • Heating: Heat the mixture to reflux or stir at an elevated temperature (e.g., 60 °C).

  • Monitoring: Monitor the reaction by TLC until the starting ester is no longer visible (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and proceed with the acid-base extraction as described in Protocol 1, starting from step 3.

Section 4: Analytical Characterization

Confirming the structure of your product and identifying byproducts is critical.

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for distinguishing between isomers. The chemical shifts and coupling constants of the protons on the tetrahydrofuran ring are highly sensitive to their stereochemical environment.[16]

  • IR Spectroscopy: The presence of a very broad O-H stretch (approx. 2500-3300 cm⁻¹) and a C=O stretch (approx. 1700-1725 cm⁻¹) are characteristic of a carboxylic acid dimer.[17] A lactone byproduct will show a higher frequency C=O stretch (approx. 1735-1780 cm⁻¹), and will lack the broad O-H band.[18]

  • Mass Spectrometry: Confirms the molecular weight of the product and can help identify byproducts from their mass.

References

  • Aggarwal, V. K., & Belfield, A. J. (2003). Catalytic Asymmetric Nazarov Reactions. Organic Letters, 5(26), 5075–5078. [Link]

  • BMS CHEMS. (2022, March 15). Mechanism of acid catalyzed cyclization || Part 1 || Cyclisation reactions|| organic chemistry. YouTube. [Link]

  • Wang, X., et al. (2021). Lewis-Acid-Catalyzed Tandem Cyclization by Ring Expansion of Tertiary Cycloalkanols with Propargyl Alcohols. Organic Letters, 23(24), 9524–9529. [Link]

  • Rvović, M. D., et al. (2011). Cyclization of Unsaturated Alcohols. Mild and Efficient Selenocyclization of Pent-4-en-1-ol. Zeitschrift für Naturforschung B, 66(12), 1275–1277. [Link]

  • Wang, Z., et al. (2020). Catalytic Hydroxycyclopropanol Ring-Opening Carbonylative Lactonization to Fused Bicyclic Lactones. ACS Catalysis, 10(15), 8516–8522. [Link]

  • Garber, K. (2017, February 14). CHEM 222: Synthesis of Epoxides: Base-promoted Cyclization of Halohydrins. YouTube. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. [Link]

  • Peterson, K. N., et al. (2023). Chiral Brønsted Acid Catalyzed Cascade Alcohol Deprotection and Enantioselective Cyclization. The Journal of Organic Chemistry, 89(2), 1243–1249. [Link]

  • Phillips, A. J., & Uto, Y. (2008). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Organic letters, 10(18), 4065-4068. [Link]

  • UT Southwestern Medical Center. (n.d.). Protecting Groups in Organic Synthesis-1 Ready. [Link]

  • Colwell, A. R., et al. (1981). Synthesis of carboxylic acids and esters using polymer-bound oxazolines. The Journal of Organic Chemistry, 46(15), 3097-3101. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. [Link]

  • Scheidt, K. A., & Hanson, P. R. (2010). Diastereoselective Synthesis of Tetrahydrofurans via Mead Reductive Cyclization of Keto-β-Lactones Derived from the Tandem Mukaiyama Aldol Lactonization (TMAL) Process. The Journal of organic chemistry, 75(3), 855-866. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • Giese, B., et al. (2001). Annulated and bridged tetrahydrofurans from alkenoxyl radical cyclization. Organic & Biomolecular Chemistry, 1(1), 1-10. [Link]

  • Krasavin, M., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. The Journal of organic chemistry, 87(15), 10214-10220. [Link]

  • Google Patents. (1973).
  • Pearson. (2024, January 20). Show a mechanism for each of the alcohol synthesis reactions in T.... [Link]

  • Google Patents. (1941).
  • Krasavin, M., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(27), 4933–4937. [Link]

  • Kim, H. J., & Ricardo, A. (2024). Exploring the Core Formose Cycle: Catalysis and Competition. Astrobiology, 24(7), 809-823. [Link]

  • Qian, Q., et al. (2019). Synthesis of higher carboxylic acids from ethers, CO2 and H2. Nature Communications, 10(1), 5395. [Link]

  • Oregon State University. (2020, February 7). Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. [Link]

  • Hulet, R. (2011, April 28). 20-7. Spectroscopy of Carboxylic Acids. YouTube. [Link]

  • MDPI. (2025, February 27). Harnessing Alcohol Dehydrogenases in Organic Reaction Cascades: A Strategy for Enhanced Efficiency in Synthetic Organic Chemistry. [Link]

  • ChemRxiv. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]

  • MDPI. (2025, November 25). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. [Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Impurity Profiling of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists scale up the production of substituted oxolanes (tetrahydrofurans), controlling the stereochemical and chemical p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists scale up the production of substituted oxolanes (tetrahydrofurans), controlling the stereochemical and chemical purity of these intermediates becomes paramount.

2-(4-Chlorophenyl)oxolane-3-carboxylic acid is a highly versatile building block, often synthesized via the formal [3+2] cycloaddition of donor-acceptor cyclopropanes with 4-chlorobenzaldehyde . However, this molecular architecture presents distinct challenges: a labile stereocenter at C3, susceptibility to hydrolytic ring-opening, and upstream catalytic byproducts. This guide provides field-proven, self-validating methodologies to troubleshoot and resolve these specific impurity profiles.

Visual Workflow: Impurity Resolution Pathway

ImpurityWorkflow Crude Crude 2-(4-Chlorophenyl) oxolane-3-carboxylic acid CisImp Cis-Diastereomer (Kinetic Byproduct) Crude->CisImp DesChloro Des-chloro Impurity (2-Phenyloxolane-3-carboxylic acid) Crude->DesChloro RingOpen Ring-Opened Byproducts (Hydroxy-diacids) Crude->RingOpen Epimerization Base-Catalyzed Epimerization (NaOMe / MeOH) CisImp->Epimerization Enolization at C3 Crystallization Selective Crystallization (Toluene/Heptane) DesChloro->Crystallization Differential Solubility Extraction pH-Controlled Extraction (pH 7.5 - 8.0) RingOpen->Extraction Higher pKa / Soluble as salt PureProduct Pure Trans-Isomer (Target API Intermediate) Epimerization->PureProduct Thermodynamic Control Extraction->PureProduct Aqueous Waste Crystallization->PureProduct

Fig 1: Logical resolution pathway for the three primary impurities found in crude oxolane synthesis.

Troubleshooting FAQs: Causality & Resolution

Q1: Our crude synthesis yields a 60:40 mixture of diastereomers. How can we efficiently enrich the trans isomer without massive yield loss from chromatography? Causality: The initial ring-forming cycloaddition often operates under kinetic control, generating a significant fraction of the cis isomer . However, the proton at the C3 position is highly acidic because it is situated alpha to the carboxylic acid. In the cis configuration, there is significant steric clash between the bulky 4-chlorophenyl group at C2 and the carboxylate at C3. Resolution: You do not need to separate them; you can convert them. By subjecting the mixture to strong basic conditions (e.g., NaOMe in Methanol), you abstract the C3 proton, forming a planar enolate intermediate. Upon reprotonation, the system falls under thermodynamic control, overwhelmingly favoring the less sterically hindered trans configuration .

Q2: A persistent des-chloro impurity (2-phenyloxolane-3-carboxylic acid) is appearing at ~1.5% in our HPLC traces. How do we remove it? Causality: The carbon-chlorine bond on the aromatic ring is susceptible to reductive dechlorination. If your upstream synthetic route utilized Pd/C hydrogenation (e.g., to reduce an alkene intermediate or deprotect a benzyl ester), trace dechlorination is inevitable. Resolution: Because the des-chloro impurity is structurally nearly identical to the product, silica gel chromatography is ineffective. However, the absence of the heavy, polarizable chlorine atom significantly alters its crystal lattice energy and lipophilicity. Selective crystallization from a non-polar solvent matrix (Toluene/Heptane 1:3) exploits this; the des-chloro analogue exhibits higher solubility in alkanes and remains in the mother liquor.

Q3: During scale-up, we noticed the formation of a highly polar baseline impurity. LC-MS (ESI-) indicates an m/z of 243.0. What is this? Causality: This mass corresponds to the hydrolytic ring-opened byproduct (C11H13ClO4). While tetrahydrofuran rings are generally highly stable, the C2 benzylic position in this specific molecule is activated by the 4-chlorophenyl group. Prolonged exposure to strong aqueous acids (pH < 1) or harsh bases at elevated temperatures during workup can stabilize a transient carbocation, leading to an SN1-like hydrolytic cleavage of the ether linkage . Resolution: Strictly control the pH during the reaction quench. Maintain the aqueous phase between pH 4.0 and 6.0. Existing ring-opened impurities can be purged via a mild basic wash (pH 8.0), where the highly polar acyclic hydroxy-acid partitions into the aqueous layer far more readily than the intact lipophilic oxolane ring.

Quantitative Analytical Metrics

To accurately track the resolution of these impurities, utilize the following validated analytical markers.

Impurity / AnalyteHPLC RRTUV Max (nm)MS (ESI-) m/zStructural Origin
trans-2-(4-Chlorophenyl)oxolane-3-carboxylic acid 1.00 225 225.0 Target API Intermediate
cis-2-(4-Chlorophenyl)oxolane-3-carboxylic acid0.92225225.0Kinetic diastereomer
2-Phenyloxolane-3-carboxylic acid0.85210191.1Des-chloro byproduct
4-(4-Chlorophenyl)-4-hydroxybutanoic acid deriv.0.65222243.0Hydrolytic ring-opening

(Note: HPLC conditions assume a standard C18 reverse-phase column using a Water/Acetonitrile gradient with 0.1% TFA).

Self-Validating Experimental Protocol

Methodology: Thermodynamic Epimerization and Isolation of the Trans-Isomer

This protocol is designed to be self-validating, ensuring that you do not proceed to the isolation phase until thermodynamic equilibrium is analytically confirmed.

Step 1: Dissolution & Enolization

  • Suspend the crude diastereomeric mixture of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid (1.0 eq) in anhydrous Methanol (10 volumes).

  • Add Sodium Methoxide (NaOMe, 25 wt% in MeOH, 1.2 eq) dropwise at 20°C.

    • Mechanistic Note: The first equivalent deprotonates the carboxylic acid; the slight excess initiates the enolization at the C3 alpha-carbon, temporarily destroying the chiral center.

Step 2: Thermodynamic Equilibration (Self-Validation Checkpoint)

  • Heat the reaction mixture to 50°C for 4 hours.

  • Validation Check: Pull a 0.5 mL aliquot, quench it into 1 mL of 0.1 M HCl, extract with 1 mL Ethyl Acetate, and analyze the organic layer via HPLC.

    • Criteria: The reaction is self-validating and complete only when the trans:cis ratio stabilizes at > 95:5 . If the ratio is lower, continue heating for an additional 2 hours and re-test.

Step 3: Stereoselective Quench & Precipitation

  • Cool the reactor to 5°C.

  • Slowly add 1.0 M HCl dropwise until the pH reaches exactly 2.0.

    • Mechanistic Note: Reprotonation at C3 occurs preferentially from the less sterically hindered face, permanently locking the molecule into the trans configuration. The free acid will heavily precipitate from the aqueous methanolic mixture.

  • Filter the white crystalline solid and wash with cold water (3 x 2 volumes) to remove NaCl salts and residual methanol.

Step 4: Polishing (Des-chloro Removal)

  • To remove any trace des-chloro impurity, suspend the wet filter cake in a 1:3 mixture of Toluene/Heptane (5 volumes).

  • Heat to 80°C until complete dissolution, then cool slowly to 10°C at a rate of 10°C/hour.

  • Filter and dry under vacuum at 45°C. The des-chloro impurity will remain dissolved in the non-polar mother liquor.

References
  • Young, I. S.; Kerr, M. A. "Highly Diastereoselective Synthesis of Tetrahydrofurans via Lewis Acid-Catalyzed Cyclopropane/Aldehyde Cycloadditions." The Journal of Organic Chemistry, 2005. URL:[Link]

  • Nitti, P. et al. "Synthesis, characterization and assignment of the absolute configuration of 4,4-dimethyl-5-oxo-tetrahydrofuran-3-carboxylic acid and its esters: a combined experimental and theoretical investigation." Tetrahedron: Asymmetry, 2009. URL:[Link]

Optimization

Technical Support Center: Optimizing Diastereomeric Ratio (dr) of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the diastereomeric ratio (dr) of 2-(...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the diastereomeric ratio (dr) of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid.

The oxolane (tetrahydrofuran) core is a vital chiral building block[1]. However, synthesizing 2,3-disubstituted oxolanes often yields an undesired mixture of cis and trans diastereomers. Because the trans configuration minimizes steric repulsion between the bulky 4-chlorophenyl group at C2 and the carboxylic acid at C3, it is thermodynamically favored[2]. This guide provides the mechanistic rationale, troubleshooting FAQs, and self-validating protocols required to drive your synthesis toward a >99:1 trans diastereomeric ratio.

Process Workflows & Mechanistic Logic

To achieve high diastereomeric purity, the workflow relies on thermodynamic equilibration followed by dynamic resolution. The diagrams below illustrate the experimental workflow and the logical relationship governing the epimerization mechanism.

Workflow A Racemic cis/trans Mixture 2-(4-Chlorophenyl)oxolane-3-carboxylic acid B Base-Catalyzed Epimerization (Thermodynamic Control) A->B KOtBu / THF C Trans-enriched Mixture (Lower Steric Strain) B->C Equilibration D Chiral Amine Addition (e.g., Cinchonidine or ADPE) C->D Salt Formation E Diastereomeric Salt Formation D->E F Crystallization-Induced Diastereomer Transformation (CIDT) E->F Cooling / Antisolvent G Mother Liquor (Soluble Epimer Recycled) F->G Mother Liquor H High dr Target (>99:1 trans, High ee) F->H Filtration (Precipitate) G->B Re-epimerization

Workflow for thermodynamic epimerization and crystallization-induced diastereomer transformation.

Epimerization cis cis-Isomer (High Steric Strain) enolate Planar Enolate Intermediate (Achiral at C3) cis->enolate Base (-H+) enolate->cis +H+ (Kinetic) trans trans-Isomer (Thermodynamically Favored) enolate->trans +H+ (Thermodynamic) trans->enolate Base (-H+)

Logical relationship of base-catalyzed C3-epimerization driven by steric strain relief.

Frequently Asked Questions & Troubleshooting

Q1: My cyclization step yields a 1:1 cis:trans ratio. How can I push this toward the trans isomer? A1: This is a classic case of kinetic vs. thermodynamic control. The initial ring-closing step often traps the kinetic cis product. To optimize the dr, subject the crude mixture to base-catalyzed epimerization. The C3 proton (alpha to the carboxylate) is highly acidic. By using a strong, non-nucleophilic base (e.g., KOtBu), you form a planar enolate. Upon reprotonation, the system thermodynamically settles into the lower-energy trans configuration, as observed in studies on 2[2].

Q2: I am trying to resolve the enantiomers of the trans racemate, but my yields are capped at 50%. How do I break this ceiling? A2: You are experiencing the mathematical limitation of classical resolution. To exceed 50% yield, you must implement 3[3]. By maintaining a mildly basic environment, the undesired soluble diastereomer continuously epimerizes in the mother liquor. As the desired isomer forms, it precipitates as an insoluble chiral salt, dynamically driving the equilibrium forward to achieve yields >80%.

Q3: Which resolving agents are most effective for oxolane-3-carboxylic acids? A3: Chiral amines such as Cinchonidine and 2-Amino-1,2-diphenylethanol (ADPE) are highly effective. Crystallographic studies on 4[4] show that these agents form robust supramolecular tubular structures stabilized by hydrogen bonding and CH/π interactions, which are critical for high chiral recognition.

Q4: Why am I seeing degradation during the epimerization/resolution step at elevated temperatures? A4: Extended heating of α-functionalized carboxylic acids with secondary or primary amines can lead to side reactions, such as amide formation or ring-opening[3]. If you observe degradation (e.g., via HPLC), lower the temperature to 20–25 °C and add a small percentage of water (e.g., 2% v/v) as an antisolvent. This accelerates precipitation without requiring the thermal cycling that causes degradation.

Quantitative Data Summaries

To assist in your experimental design, the following tables summarize optimized parameters for epimerization and resolution based on established physical properties[1] and literature precedents[3][4].

Table 1: Thermodynamic Epimerization Optimization Data

SolventBase (Equiv)Temp (°C)Time (h)Final dr (trans:cis)Yield (%)Notes
THFKOtBu (1.2)251295:588Optimal thermodynamic control.
MeCNKOtBu (1.2)251280:2075Poor solubility limits equilibration.
THFNaOMe (1.2)60890:1060High temp induces degradation.
2-MeTHFKOtBu (1.2)251696:485Excellent green solvent alternative.

Table 2: Resolving Agent Efficiency for CIDT

Resolving AgentSolvent SystemAntisolventYield (%)ee (%)Efficiency (%)*
CinchonidineTHFH₂O (2%)85>9984.1
(+)-ADPECHCl₃None459241.4
(-)-ADPETHFHexane608852.8
(S)-1-PhenylethanamineEtOHNone357526.2

*Efficiency (%) = Yield (%) × ee (%) / 100

Experimental Protocols

Protocol A: Thermodynamic Epimerization of C3-Carboxylic Acid

This protocol converts a kinetically trapped cis-enriched mixture into the thermodynamically stable trans-isomer.

  • Preparation : Dissolve racemic cis/trans-2-(4-Chlorophenyl)oxolane-3-carboxylic acid (1.0 eq) in anhydrous THF (0.5 M concentration) under an inert N₂ atmosphere.

  • Base Addition : Slowly add Potassium tert-butoxide (KOtBu, 1.2 eq) at 0 °C.

    • Causality: KOtBu is highly basic but sterically hindered, facilitating rapid C3 deprotonation without acting as a nucleophile that could attack the carboxylate carbonyl.

  • Equilibration : Warm the reaction to 25 °C and stir for 12 hours.

  • Self-Validation Step : Withdraw a 0.1 mL aliquot, quench with D₂O, and analyze via ¹H NMR. The disappearance of the C3-proton signal (due to deuterium exchange) and the convergence of the C2-proton coupling constants validate that enolization and thermodynamic equilibration have successfully occurred.

  • Workup : Quench the main reaction with 1M HCl until pH ~2. Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate in vacuo to isolate the trans-enriched product.

Protocol B: Diastereomeric Salt Resolution via CIDT

This protocol utilizes dynamic resolution to bypass the 50% yield limit of classical resolution.

  • Salt Formation : Suspend the trans-enriched acid (1.0 eq) and Cinchonidine (1.0 eq) in a 98:2 mixture of THF:H₂O (0.2 M).

    • Causality: Water acts as a mild antisolvent, promoting selective precipitation of the less-soluble diastereomeric salt at room temperature, thereby avoiding thermal degradation[3].

  • Dynamic Resolution : Stir the suspension at 25 °C for 24 hours. The basicity of the system catalyzes the continuous epimerization of the undesired soluble isomer into the desired isomer, which subsequently precipitates.

  • Self-Validation Step : Filter a small aliquot of the mother liquor and measure its optical rotation. A value approaching zero indicates the successful depletion and conversion of the undesired isomer from the solution.

  • Isolation : Filter the resulting crystalline solid, wash with cold THF, and dry under vacuum.

  • Salt Break : Suspend the crystals in a biphasic mixture of EtOAc and 1M HCl (1:1). Stir vigorously until fully dissolved. Separate the organic layer, wash with brine, dry, and concentrate to yield the highly pure trans enantiomer.

References

  • Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects Source: PubMed Central (PMC) / NIH URL:[2]

  • Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine Source: PubMed Central (PMC) / NIH URL:[4]

  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids Source: PubMed Central (PMC) / NIH URL:[3]

  • Physical and chemical properties of Tetrahydrofuran-3-carboxylic acid Source: BenchChem URL:[1]

Sources

Troubleshooting

Solving solubility issues of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid in water

Welcome to the technical support center for 2-(4-Chlorophenyl)oxolane-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guide...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(4-Chlorophenyl)oxolane-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions regarding the solubility challenges of this compound in aqueous media. Our goal is to equip you with the scientific rationale and practical methodologies to overcome these issues in your experiments.

Introduction: Understanding the Challenge

2-(4-Chlorophenyl)oxolane-3-carboxylic acid is a molecule of interest with a structure that presents inherent solubility challenges. The presence of the hydrophobic 4-chlorophenyl group significantly limits its miscibility in water. Conversely, the carboxylic acid moiety offers a pathway to modulate solubility through pH-dependent ionization.[1][2][3] This guide will explore various strategies to enhance the aqueous solubility of this compound, ensuring reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is 2-(4-Chlorophenyl)oxolane-3-carboxylic acid poorly soluble in neutral water?

A1: The solubility of an organic molecule in water is a balance between its hydrophobic and hydrophilic parts.[2][3] In this case, the large, nonpolar 4-chlorophenyl group dominates the structure, leading to unfavorable interactions with polar water molecules. At neutral pH, the carboxylic acid group is predominantly in its non-ionized form, which is less soluble than its ionized counterpart.[1][4]

Q2: What is the first step I should take to try and dissolve this compound?

A2: The most direct approach is to utilize the acidic nature of the carboxyl group.[1][5] By increasing the pH of the aqueous solution with a base, you can deprotonate the carboxylic acid to form a more soluble carboxylate salt.[4][6] A screening of solubility at various alkaline pH values is a recommended starting point.

Q3: Are there any alternatives to pH modification?

A3: Yes, several other techniques can be employed, either alone or in combination with pH adjustment. These include the use of co-solvents, surfactants, and cyclodextrins.[7][8][9] The choice of method will depend on the specific requirements of your experiment, such as required concentration, solvent compatibility with downstream assays, and toxicity concerns.

Q4: How can I determine the solubility of the compound in my specific buffer?

A4: A common method is to prepare a saturated solution by adding an excess of the compound to your buffer.[10] The mixture is then agitated until equilibrium is reached. After separating the undissolved solid (e.g., by centrifugation or filtration), the concentration of the dissolved compound in the supernatant can be quantified using an appropriate analytical technique, such as HPLC-UV.[10]

Troubleshooting Guides: Step-by-Step Protocols

This section provides detailed protocols for enhancing the solubility of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid.

Guide 1: pH-Dependent Solubilization

Scientific Principle: The solubility of a carboxylic acid increases significantly as the pH of the solution rises above its pKa. At a pH above the pKa, the carboxylic acid group (-COOH) is deprotonated to its more polar and water-soluble carboxylate form (-COO⁻).[1][4][6]

Experimental Protocol:

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 7.0 to 10.0 (e.g., phosphate buffers, borate buffers).

  • Solubility Assessment:

    • Add an excess amount of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid to a fixed volume of each buffer in separate vials.

    • Equilibrate the samples by shaking or stirring at a controlled temperature for a set period (e.g., 24 hours) to ensure saturation.

    • Separate the undissolved solid by centrifugation at high speed or by passing through a 0.22 µm filter.

    • Dilute an aliquot of the clear supernatant with a suitable mobile phase.

  • Quantification: Analyze the concentration of the dissolved compound using a validated HPLC-UV method.

  • Data Analysis: Plot the measured solubility against the pH of the buffer to determine the pH-solubility profile.

Expected Outcome: A significant increase in solubility should be observed as the pH increases.

Data Presentation: pH vs. Solubility

pHExpected Solubility Trend
7.0Low
8.0Moderate Increase
9.0Significant Increase
10.0High

Troubleshooting:

  • Precipitation upon pH lowering: If the pH of your final solution needs to be adjusted back towards neutral, be aware that the compound may precipitate. The use of co-solvents or other excipients may be necessary to maintain solubility.

  • Compound Instability: At very high pH values, the compound may be susceptible to degradation. It is advisable to assess the stability of the compound under your chosen conditions.

Guide 2: Co-solvent Systems

Scientific Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system.[11][12] This makes the environment more favorable for dissolving hydrophobic compounds by reducing the interfacial tension between the solute and the solvent.[5]

Experimental Protocol:

  • Co-solvent Selection: Choose common, water-miscible co-solvents such as ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), or dimethyl sulfoxide (DMSO).[]

  • Preparation of Co-solvent Mixtures: Prepare a range of co-solvent concentrations in water (e.g., 5%, 10%, 20% v/v).

  • Solubility Determination:

    • Follow the same procedure as outlined in the pH-Dependent Solubilization guide (steps 2 and 3) for each co-solvent mixture.

  • Data Analysis: Plot the solubility of the compound as a function of the co-solvent concentration.

Expected Outcome: The solubility of the compound will generally increase with a higher concentration of the co-solvent.[12]

Data Presentation: Co-solvent Concentration vs. Solubility

Co-solvent5% (v/v)10% (v/v)20% (v/v)
Ethanol IncreaseFurther IncreaseHigh Increase
PEG 400 IncreaseFurther IncreaseHigh Increase
DMSO IncreaseFurther IncreaseHigh Increase

Troubleshooting:

  • Co-solvent Incompatibility: Ensure the chosen co-solvent is compatible with your experimental system and does not interfere with downstream applications.

  • Toxicity: Be mindful of the potential toxicity of the co-solvent, especially for cell-based assays.

  • Precipitation upon Dilution: When a solution containing a high concentration of co-solvent is diluted with an aqueous medium, the compound may precipitate. It is crucial to determine the critical concentration at which precipitation occurs.

Guide 3: Surfactant-Mediated Solubilization

Scientific Principle: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[14] The hydrophobic core of these micelles can encapsulate poorly water-soluble compounds, thereby increasing their apparent solubility.[8]

Experimental Protocol:

  • Surfactant Selection: Select from non-ionic (e.g., Polysorbate 80, Tween® 80), anionic (e.g., Sodium Lauryl Sulfate, SLS), or cationic (e.g., Cetyltrimethylammonium Bromide, CTAB) surfactants.[15][16][17] For acidic drugs, cationic surfactants can sometimes show enhanced solubilization due to electrostatic interactions.[15]

  • Preparation of Surfactant Solutions: Prepare a series of surfactant solutions in a suitable buffer at concentrations above their CMC.

  • Solubility Measurement:

    • Follow the same procedure as outlined in the pH-Dependent Solubilization guide (steps 2 and 3) for each surfactant solution.

  • Data Analysis: Compare the solubility of the compound in the presence of different surfactants and at various concentrations.

Expected Outcome: A significant increase in solubility is expected in the presence of surfactants, particularly at concentrations above the CMC.

Troubleshooting:

  • Surfactant Interference: Surfactants can interfere with certain biological assays or analytical techniques. It is important to run appropriate controls.

  • Toxicity: Surfactants can exhibit cellular toxicity. The concentration should be carefully optimized.

  • Foaming: Some surfactants can cause excessive foaming, which may be problematic in certain experimental setups.

Guide 4: Cyclodextrin-Based Solubilization

Scientific Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18][][20] They can form inclusion complexes with poorly soluble molecules, where the hydrophobic part of the guest molecule is encapsulated within the cyclodextrin cavity, thereby increasing its aqueous solubility.[21][22]

Experimental Protocol:

  • Cyclodextrin Selection: Common cyclodextrins used for solubilization include β-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).[18]

  • Preparation of Cyclodextrin Solutions: Prepare aqueous solutions of the chosen cyclodextrin at various concentrations.

  • Complex Formation and Solubility Determination:

    • Add an excess of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid to each cyclodextrin solution.

    • Stir or shake the mixtures for an extended period (e.g., 48-72 hours) to ensure the formation of the inclusion complex and to reach equilibrium.

    • Centrifuge and filter the samples to remove any undissolved compound.

    • Quantify the concentration of the dissolved compound in the clear supernatant.

  • Data Analysis: Plot the solubility of the compound as a function of cyclodextrin concentration to generate a phase-solubility diagram.

Expected Outcome: The solubility of the compound should increase linearly or non-linearly with increasing cyclodextrin concentration, depending on the stoichiometry of the inclusion complex.[22]

Troubleshooting:

  • Limited Solubility Enhancement: The extent of solubility enhancement depends on the goodness of fit between the guest molecule and the cyclodextrin cavity. It may be necessary to screen different types of cyclodextrins.

  • Competitive Inhibition: Other molecules in the formulation could potentially compete with the target compound for the cyclodextrin cavity.

  • Cost: Modified cyclodextrins can be more expensive than other solubilizing agents.

Visualization of Experimental Workflow

Solubility Screening Workflow

Solubility Screening Workflow A Start: Insoluble Compound B pH Modification (pH 7-10) A->B C Co-solvent Addition (e.g., Ethanol, PEG 400) A->C D Surfactant Addition (e.g., Tween 80, SLS) A->D E Cyclodextrin Complexation (e.g., HP-β-CD) A->E F Equilibrate and Separate Undissolved Solid B->F C->F D->F E->F G Quantify Soluble Fraction (e.g., HPLC) F->G H Analyze Data and Select Optimal Method G->H I End: Solubilized Compound H->I

Caption: A general workflow for screening different methods to improve the solubility of the target compound.

pH-Dependent Ionization

pH-Dependent Ionization cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) A R-COOH (Non-ionized Form) Poorly Water-Soluble B R-COO⁻ + H⁺ (Ionized Form) More Water-Soluble A->B Addition of Base (OH⁻) B->A Addition of Acid (H⁺)

Caption: The equilibrium between the non-ionized and ionized forms of a carboxylic acid as a function of pH.

References

  • Vertex AI Search. (n.d.). Cyclodextrin Inclusion Complex To Enhance Solubility of Poorly Water Soluble Drugs.
  • Popescu, R. G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Loftsson, T., & Järvinen, T. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI.
  • Alfa Chemistry. (n.d.). Cyclodextrin Inclusion Complexes.
  • Brainly. (2023, July 10). Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning.
  • Starr, J. N. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.
  • Parshad, H., et al. (n.d.). pH-solubility profiles or organic carboxylic acids and their salts. PubMed.
  • (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Google Patents. (n.d.). Method for determining solubility of a chemical compound.
  • (n.d.). Determination of Solubility Class.
  • Wikipedia. (n.d.). Cosolvent.
  • Spinu, O. (2026, January 1). pH-metric method for determining the solubility and solubility products of slightly soluble hydroxides and acids. ResearchGate.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Park, S.-H., & Choi, H.-K. (2006, September 14). The effects of surfactants on the dissolution profiles of poorly water-soluble acidic drugs. PubMed.
  • Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives.
  • ResearchGate. (2014, December 1). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?.
  • (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • SpecialChem. (2026, February 27). Select the Right Surfactant for Adhesives and Sealants.
  • Alfa Chemistry. (n.d.). Scientific Guide to Surfactant Selection: Comprehensive Strategies and Industrial Insights.
  • DeRuiter, J. (2005). Carboxylic Acid Structure and Chemistry: Part 2.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • Dr. Lisa. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube.
  • Labinsights. (2023, May 8). Four Most Commonly Used Surfactants You Should Know.
  • PMC. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.
  • Longchang Chemical. (2022, March 17). What are the types of surfactants? How surfactants work?.
  • CUTM Courseware. (n.d.). Solubility Enhancement Technique.
  • Patel, J. N., et al. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate.
  • PubChem. (n.d.). 2-(4-Chloro-phenyl)-thiazole-4-carboxylic acid.
  • BYJU'S. (n.d.). Properties and Nomenclature of Carboxylic acids.

Sources

Optimization

Minimizing racemization during 2-(4-Chlorophenyl)oxolane-3-carboxylic acid coupling

Welcome to the technical support center for challenges related to the coupling of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for challenges related to the coupling of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of maintaining stereochemical integrity during amide bond formation with this specific chiral substrate. Here, we provide in-depth troubleshooting advice and foundational knowledge to help you minimize racemization and achieve high-purity products.

Troubleshooting Guide: Minimizing Racemization

This section addresses specific problems you may encounter during your coupling reactions. The question-and-answer format is designed to provide direct solutions to common experimental challenges.

Q1: My final coupled product shows a significant loss of enantiomeric purity. What are the most likely causes and how can I fix this?

A1: Significant loss of enantiomeric purity, or racemization, during the coupling of an α-substituted carboxylic acid like 2-(4-Chlorophenyl)oxolane-3-carboxylic acid is a common but solvable problem. The primary cause is the formation of a planar, achiral intermediate called a 5(4H)-oxazolone (also known as an azlactone) from the activated carboxylic acid.[1][2][3] This intermediate readily loses its stereochemical information.

The key factors that promote oxazolone formation and subsequent racemization are:

  • Overly Aggressive Coupling Reagents: Carbodiimides like DCC or EDC, when used alone, are notorious for causing high levels of racemization.[4]

  • Choice of Base: Strong, non-sterically hindered bases can easily deprotonate the α-carbon of the oxazolone intermediate, accelerating racemization.[3][4][5]

  • Elevated Temperatures: Higher reaction temperatures increase the rates of both oxazolone formation and enolization, leading to more rapid racemization.[4][6][7]

  • Prolonged Reaction Times: The longer the activated acid exists in solution before reacting with the amine, the greater the opportunity for racemization.

Solutions:

  • Reagent Selection: Switch to a modern uronium or phosphonium salt coupling reagent known for low racemization potential, such as HATU, HCTU, or COMU.[1][8][9][10] These reagents promote rapid amide bond formation, which kinetically outcompetes the racemization pathway.[1] For carbodiimide-based couplings (e.g., DIC), the use of additives like HOBt, HOAt, or OxymaPure is mandatory to suppress racemization by forming an active ester that is less prone to epimerization.[4][11]

  • Base Optimization: Replace strong bases like triethylamine (TEA) or DIPEA with a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a weaker base (pKa ~7.4), and 2,4,6-collidine is a sterically hindered base, both of which have been shown to reduce racemization.[4][5][6]

  • Temperature Control: Perform the coupling reaction at a lower temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a standard practice to minimize epimerization.[4][12]

Q2: I am using a uronium salt like HATU but still observing epimerization. What adjustments should I make?

A2: While uronium salts like HATU are excellent for suppressing racemization, they are not infallible.[9][13] If you still observe epimerization, consider the following points:

  • Pre-activation Time: Minimize the pre-activation time. This is the time between adding the coupling reagent to the carboxylic acid/base mixture and adding the amine. A long pre-activation period allows the activated species to exist for too long, increasing the risk of side reactions. A pre-activation time of 1-5 minutes is typically sufficient.[4]

  • Base Stoichiometry and Type: Uronium/aminium reagents require a tertiary base for activation.[8] However, using a large excess or a highly potent base can still promote racemization. Use the minimum amount of base necessary, typically 2 equivalents (one to neutralize the acid salt if applicable, and one for the coupling mechanism). As mentioned, switching from DIPEA to the weaker base NMM or the hindered base collidine is a highly effective strategy.[5][6]

  • Solvent Choice: The polarity of the solvent can influence the rate of racemization.[2][4] While DMF is standard, exploring other aprotic polar solvents may be beneficial. Ensure your solvent is anhydrous, as water can lead to hydrolysis of the activated species and other side reactions.[2]

Q3: Which class of coupling reagent is best for this substrate, and why?

A3: For a substrate prone to racemization like 2-(4-Chlorophenyl)oxolane-3-carboxylic acid, the best choice is modern uronium or phosphonium-based reagents.

  • Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU, COMU): These are generally the reagents of choice.[8][9] They react with the carboxylic acid to form an active ester that is highly reactive towards the amine. This rapid coupling kinetically disfavors the slower, competing racemization pathway.[1] HATU and its analogue COMU are particularly effective.[1][8][9][10] COMU has the added benefits of being based on the non-explosive OxymaPure additive and having better solubility.[8][10]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are also highly efficient and known for low racemization levels.[14] They operate via a similar mechanism to uronium salts, rapidly forming a reactive acylphosphonium species.

  • Carbodiimides (e.g., DIC, EDC) + Additives: This combination is a cost-effective and classic approach. The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is very prone to racemization.[15] Adding racemization-suppressing agents like HOBt or, more effectively, OxymaPure is essential.[4][11] These additives act as traps for the O-acylisourea, converting it into a less reactive but more stable active ester, thereby minimizing the opportunity for racemization.[15]

The following table provides a summary for comparison:

Reagent ClassExamplesRacemization PotentialKey AdvantagesKey Disadvantages
Uronium/Aminium HATU, HCTU, COMULowHigh reactivity, fast kinetics, reliableHigher cost, can cause guanidinylation of the amine if used in excess[11]
Phosphonium PyBOP, PyAOPLowHigh efficiency, no guanidinylation side reaction[14]Byproducts can be difficult to remove
Carbodiimides DIC, EDCHigh (without additives)Low cost, readily availableRequires additives (HOBt, Oxyma) to suppress racemization , urea byproduct can be insoluble (DCC)

Frequently Asked Questions (FAQs)

This section provides a deeper understanding of the chemical principles governing racemization during the coupling process.

Q1: What is the chemical mechanism of racemization during amide bond formation?

A1: Racemization during amide coupling primarily occurs through the formation of a 5(4H)-oxazolone intermediate.[1][3] The process can be broken down into the following steps:

  • Activation: The coupling reagent activates the carboxyl group of your N-protected chiral acid, making it a good leaving group.

  • Intramolecular Cyclization: The oxygen atom of the N-acyl group on the acid attacks the activated carbonyl carbon, forming the five-membered oxazolone ring.

  • Enolization: In the presence of a base, a proton is abstracted from the chiral α-carbon (the C3 position on your oxolane ring). This creates a planar, achiral enolate intermediate which is resonance-stabilized.[2]

  • Reprotonation: The enolate can be reprotonated from either face of the planar ring with nearly equal probability. Reprotonation from the opposite face results in the inverted stereocenter.

  • Aminolysis: The incoming amine attacks the carbonyl of the oxazolone, opening the ring to form the amide bond. Because the oxazolone intermediate was a racemic mixture, the final peptide product will also be a mixture of diastereomers.

racemization_mechanism

Caption: Figure 1. Competing pathways of direct coupling versus racemization.

Q2: Why is the stereocenter at the C3 position of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid particularly susceptible to racemization?

A2: The stereocenter at the C3 position is an α-carbon—it is directly adjacent to the carboxylic acid's carbonyl group. Activating the carbonyl group with a coupling reagent makes it strongly electron-withdrawing.[12] This electronic effect significantly increases the acidity of the proton on the adjacent C3 carbon, making it much easier for a base to remove it.[12] Once this proton is removed, the planar enolate forms, and the stereochemical information is lost, as described in the mechanism above. This susceptibility is a general feature for all α-substituted chiral carboxylic acids.

Q3: How can I accurately determine the extent of racemization in my final product?

A3: Visual inspection (e.g., TLC) or standard HPLC/LC-MS is insufficient as diastereomers often have very similar physical properties. You need a method that can distinguish between stereoisomers.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard method. By using a chiral stationary phase (CSP), you can separate the desired diastereomer from its epimer.[16] Columns like Chiralcel OD-H or Chiralpak AD are common starting points.[17][18] The ratio of the peak areas gives a precise quantification of the enantiomeric or diastereomeric excess.

  • NMR Spectroscopy with Chiral Shift Reagents: While less common for routine analysis, using chiral lanthanide shift reagents can sometimes resolve signals for different stereoisomers in the ¹H or ¹³C NMR spectrum, allowing for quantification.

  • Derivatization followed by Chromatography: You can react your product with a chiral derivatizing agent to form diastereomers that may be separable on a standard (achiral) HPLC or GC column.[19][20]

Recommended Protocol: Low-Racemization Coupling Using HATU

This protocol provides a robust starting point for minimizing racemization when coupling 2-(4-Chlorophenyl)oxolane-3-carboxylic acid with a primary or secondary amine.

Materials:

  • 2-(4-Chlorophenyl)oxolane-3-carboxylic acid

  • Amine hydrochloride or free amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • 2,4,6-Collidine or N-methylmorpholine (NMM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve 2-(4-Chlorophenyl)oxolane-3-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Amine & Base Addition: Add the amine (1.1 eq). If using an amine salt (e.g., hydrochloride), add 2,4,6-collidine (2.2 eq). If using the free amine, add 2,4,6-collidine (1.1 eq).

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Activation & Coupling: In a single portion, add HATU (1.1 eq) to the stirred solution.

  • Reaction: Monitor the reaction by TLC or LC-MS. Typically, the reaction is complete within 1-3 hours. Allow the mixture to slowly warm to room temperature during this time.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Analyze the purified product by chiral HPLC to determine the diastereomeric excess (%de).

workflow_chart

Caption: Figure 2. Decision workflow for minimizing racemization.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved March 10, 2026, from [Link]

  • Palasek, S. A., et al. (2007). Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis. Journal of Peptide Science, 13(3), 143-148. [Link]

  • Coupling Reagents. (n.d.). AAPPTEC. Retrieved March 10, 2026, from [Link]

  • Goodman, M., & Stueben, K. C. (1959). The Synthesis of Peptides. Journal of the American Chemical Society, 81(15), 3980-3983. (Note: While the direct link is to a general search, this citation refers to foundational work on racemization mechanisms often cited in reviews like reference[12] from the grounding search).

  • Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135-13138. [Link]

  • Souza, D. A., et al. (2014). Racemization in stepwise solid-phase peptide synthesis at elevated temperature. Journal of Peptide Science, 20(2), 104-110. [Link]

  • Bada, J. L. (2024). Racemization of amino acids under natural conditions: part 4—racemization always exceeds the rate of peptide elongation in aqueous solution. Origins of Life and Evolution of Biospheres, 54(1-2), 1-19. [Link]

  • Miller, S. J., et al. (2014). Peptide-Catalyzed Conversion of Racemic Oxazol-5(4H)-ones into Enantiomerically Enriched α-Amino Acid Derivatives. The Journal of Organic Chemistry, 79(5), 2058-2066. [Link]

  • Higashi, T., & Min, J. Z. (2012). Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. Journal of Pharmaceutical and Biomedical Analysis, 66, 357-363. [Link]

  • Tzani, A., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(72), 45674-45680. [Link]

  • Understanding Oxazolone Formation in Peptide Synthesis. (2024). Peptide Science.
  • Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. ResearchGate. [Link]

  • Zhao, J., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Synfacts, 12(12), 1284. [Link]

  • Miller, S. J., et al. (2014). Peptide-Catalyzed Conversion of Racemic Oxazol-5(4H)-ones into Enantiomerically Enriched α-Amino Acid Derivatives. ACS Publications. [Link]

  • Pirkle, W. H., & House, D. W. (1979). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. The Journal of Organic Chemistry, 44(11), 1957-1960. [Link]

  • Subirós-Funosas, R., & Albericio, F. (2013). Epimerisation in Peptide Synthesis. Pharmaceuticals, 6(5), 618-634. [Link]

  • Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. Retrieved March 10, 2026, from [Link]

  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 443-463. [Link]

  • Ueki, M., et al. (1995). 3-Dimethylphosphinothioyl-2(3H)-oxazolone (MPTO), a promising new reagent for racemization-free couplings. Journal of the Chemical Society, Chemical Communications, (4), 421-422. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020, November 12). LCGC International. Retrieved March 10, 2026, from [Link]

  • Wang, Y., et al. (2011). HPLC determination of enantiomeric thiazolidine-2-carboxylic acid on chiral stationary phase with pre-column derivatization. Journal of Liquid Chromatography & Related Technologies, 34(12), 1045-1055. [Link]

  • Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(19), 5984. [Link]

Sources

Troubleshooting

Technical Support Center: Purification Challenges of Substituted Oxolane-3-Carboxylic Acids

Welcome to the technical support center for the purification of substituted oxolane-3-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who work with these valuable,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of substituted oxolane-3-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who work with these valuable, yet often challenging, chemical building blocks. The inherent polarity of the carboxylic acid group, combined with the cyclic ether (also known as tetrahydrofuran or THF) scaffold, introduces specific purification hurdles that require carefully considered strategies.[1]

This document provides in-depth, experience-driven answers to common troubleshooting questions and frequently asked questions (FAQs) to streamline your purification workflows and enhance product purity.

Troubleshooting Guide: Common Purification Problems & Solutions

This section addresses specific, practical issues encountered during the workup and purification of substituted oxolane-3-carboxylic acids.

Q1: My crude product is an inseparable oil and refuses to crystallize. What can I do?

A1: This is a very common problem, especially with polar molecules that may have a high affinity for residual solvents or impurities. "Oiling out" occurs when the solubility of the compound is exceeded, but the molecules lack the proper orientation or energy to form a stable crystal lattice.[2]

Root Cause Analysis & Strategic Solutions:

  • High Impurity Load: Impurities can disrupt crystal lattice formation.[2] Your first step should be to remove major impurities using a different technique before attempting crystallization again. An acid-base extraction is often highly effective for carboxylic acids.[3][4]

  • Solvent Choice: The ideal crystallization solvent should dissolve your compound when hot but have poor solubility when cold.[5] A systematic solvent screen is crucial.

  • Cooling Rate: Rapid cooling often leads to amorphous precipitation or oiling.[2] Ensure a slow, controlled cooling process. Insulating the flask can help.

  • Mechanical Induction: If a supersaturated solution fails to produce crystals, mechanical methods can provide the necessary nucleation energy.

    • Scratching: Use a glass rod to scratch the inner surface of the flask at the solvent-air interface. Microscopic glass fragments provide nucleation sites.[2]

    • Seeding: Introduce a single, pure crystal of your compound (if available from a previous batch) into the supersaturated solution.[2]

Experimental Protocol: Inducing Crystallization in a Reluctant Oil

  • Purify First: Perform an acid-base extraction (see FAQ Q4) to remove neutral and basic impurities.

  • Solvent Screen: In parallel, place small amounts of the crude oil (10-20 mg) in several test tubes. Add different solvents (e.g., ethyl acetate, toluene, acetone, water, or mixtures like ethyl acetate/hexanes) dropwise until dissolved at reflux. Cool slowly to room temperature, then in an ice bath, to identify a promising system.

  • Scale-Up: Dissolve the bulk of the purified oil in a minimal amount of the chosen hot solvent system.

  • Slow Cool: Cover the flask and allow it to cool to room temperature undisturbed over several hours.

  • Induce: If no crystals form, try scratching the flask. If that fails and you have a seed crystal, add it.

  • Patience: Allow the solution to stand, sometimes for several days, before cooling further in an ice bath to maximize yield.

Q2: I'm struggling to separate regioisomers (e.g., 2-substituted vs. 3-substituted oxolane). They have nearly identical Rfs on TLC. What are my options?

A2: Separating regioisomers is a classic purification challenge because they often have very similar polarities and molecular weights.[6][7] Success relies on exploiting subtle differences in their shape, steric hindrance, or interaction with a stationary phase.

Strategies for Regioisomer Separation:

  • Chromatography Optimization:

    • Solvent System Screening: Do not rely on one or two solvent systems. A broad screen is essential. Try combinations of hexanes, ethyl acetate, dichloromethane, ether, and acetone. Sometimes, less common solvents like toluene can provide unique selectivity.[6]

    • Additive Use: For carboxylic acids, adding a small amount (~0.5-1%) of acetic or formic acid to the mobile phase can dramatically improve peak shape and may enhance separation by ensuring the analyte is in its protonated, less polar form.[7][8]

    • High-Performance Flash Chromatography: Modern flash systems with high-resolution columns can achieve separations not possible with traditional gravity columns.

    • Preparative HPLC: If all else fails, preparative HPLC, including reversed-phase or HILIC, is the gold standard for separating difficult isomers.[8][9]

  • Derivative Formation:

    • Convert the carboxylic acid mixture to a less polar derivative, such as a methyl or benzyl ester. The change in the molecule's overall polarity and shape can sometimes make the regioisomers separable by standard silica gel chromatography. After separation, the ester can be hydrolyzed back to the carboxylic acid.

  • Crystallization:

    • Fractional crystallization can sometimes be effective. This involves a series of crystallization steps where the mother liquor from one step is concentrated and recrystallized. This is often tedious but can be effective if the isomers have slightly different solubilities.[10]

Workflow for Tackling Regioisomer Separation

Caption: Decision workflow for separating regioisomers.

Q3: My product is contaminated with a byproduct of very similar polarity. How can I improve my flash chromatography separation?

A3: This is a common issue where simple isocratic (single solvent mixture) elution is insufficient. The key is to manipulate the mobile phase and stationary phase interactions to maximize the small differences between your product and the impurity.

Advanced Chromatography Techniques:

  • Shallow Gradients: Instead of a large step in solvent polarity (e.g., from 10% to 50% ethyl acetate), use a long, shallow gradient (e.g., from 20% to 30% over many column volumes). This gives the compounds more time to resolve along the column.

  • Stationary Phase Alternatives:

    • Alumina: Can be basic or neutral and offers different selectivity compared to acidic silica gel, which can be advantageous for certain compounds.[11]

    • Reversed-Phase (C18): Here, the stationary phase is non-polar, and a polar mobile phase (like water/acetonitrile) is used. Polar compounds elute first. This reversal of elution order can often separate impurities that co-elute on silica.[11][12]

    • HILIC (Hydrophilic Interaction Liquid Chromatography): This technique uses a polar stationary phase (like silica) with a mobile phase rich in an organic solvent (like acetonitrile) and a small amount of water. It's excellent for very polar compounds that are not well-retained in reversed-phase.[9][12]

Data Summary: Chromatography System Selection

ChallengePrimary TechniqueStationary PhaseMobile Phase Principle
Baseline Separation Normal Phase FlashSilica GelStart non-polar (e.g., 9:1 Hex/EtOAc), increase polarity. Add acid for peak shape.[11][13]
Polar Impurities Normal Phase FlashSilica GelUse a less polar mobile phase to retain the product and flush impurities.
Non-polar Impurities Reversed-Phase FlashC18-SilicaUse a polar mobile phase (e.g., H₂O/ACN) to elute the product first.[12]
Very Polar Product HILICSilica or DiolHigh organic mobile phase (e.g., 95:5 ACN/H₂O), increase water to elute.[9]

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns for the oxolane ring during purification?

A1: The five-membered oxolane (THF) ring is generally considered stable, especially when compared to more strained cyclic ethers like oxetanes or epoxides.[14] However, it is not completely inert. The primary concern is ring-opening under strongly acidic conditions .[15] While the mild acidity of silica gel or acidic additives in chromatography is usually well-tolerated, prolonged exposure to strong acids (e.g., concentrated HCl during workup) at elevated temperatures should be avoided as it can lead to the formation of 1,4-diol byproducts.[15] The ring is highly stable under basic conditions.[14]

Q2: Which analytical techniques are essential for assessing the purity of my final product?

A2: A combination of techniques is necessary for a complete purity assessment:

  • ¹H and ¹³C NMR Spectroscopy: Provides structural confirmation and can reveal the presence of impurities if their signals are distinct from the product's signals.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The most powerful tool. It separates the components of a mixture and provides the mass of each, allowing for the identification of starting materials, byproducts, and other impurities, even at low levels.

  • HPLC with UV/DAD or ELSD: Used for quantitative purity assessment (e.g., determining purity as a percentage). A Diode Array Detector (DAD) can help identify peaks by their UV spectra, while an Evaporative Light Scattering Detector (ELSD) is useful for compounds without a UV chromophore.

Q3: How can I effectively separate diastereomers of a substituted oxolane-3-carboxylic acid?

A3: Diastereomers have different physical properties and can often be separated by standard purification techniques, although it may be challenging.

  • Flash Chromatography: Careful optimization of the solvent system on high-resolution silica gel can often resolve diastereomers.[16]

  • Crystallization: Diastereomers can have significantly different crystal packing energies and solubilities, making fractional crystallization a viable and often scalable method.[10]

  • Chiral HPLC/SFC: While primarily for enantiomers, chiral stationary phases can also provide excellent separation of diastereomers. Supercritical Fluid Chromatography (SFC) is increasingly used as a faster, greener alternative to HPLC for these separations.[17]

Q4: Is a simple acid-base extraction a good first step for purification? What are the potential pitfalls?

A4: Yes, an acid-base extraction is an excellent and highly recommended first purification step for crude carboxylic acids.[18][19] It efficiently removes neutral and basic impurities.

Experimental Protocol: Acid-Base Extraction

  • Dissolve: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).

  • Extract with Base: Transfer the solution to a separatory funnel and extract it two or three times with a weak aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) solution.[3][20] The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer. Neutral impurities will remain in the organic layer.

  • Isolate Aqueous Layer: Combine the basic aqueous layers.

  • Acidify: Cool the combined aqueous layer in an ice bath and carefully acidify it with concentrated HCl until the pH is ~2 (check with pH paper).[4] This re-protonates the carboxylate, causing the pure carboxylic acid to precipitate out if it's a solid or to be extractable back into an organic solvent.

  • Isolate Product: If a solid precipitates, collect it by vacuum filtration.[21] If it oils out or stays in solution, extract the acidic aqueous solution several times with fresh ethyl acetate. Combine the organic extracts, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.

Workflow for Acid-Base Extraction

G A Crude Mixture in Organic Solvent (EtOAc) B Add aq. NaHCO₃ & Shake A->B C Separate Layers B->C D Organic Layer (Neutral/Basic Impurities) -> Discard C->D E Aqueous Layer (Product as R-COO⁻ Na⁺) C->E F Add conc. HCl (pH ~2) E->F H {Precipitates? | Oils Out?} F->H G Purified Product (R-COOH) I Filter Solid H->I Yes J Extract with EtOAc H->J No I->G J->G

Caption: Standard acid-base extraction workflow for carboxylic acids.

Potential Pitfalls:

  • Emulsion Formation: Vigorous shaking can create emulsions, especially if chlorinated solvents are used. Gentle inversions or adding brine (saturated NaCl solution) can help break them.

  • Using a Strong Base: Using a strong base like sodium hydroxide (NaOH) is generally not necessary and can potentially hydrolyze ester functionalities if present elsewhere in the molecule.[18]

  • Incomplete Acidification: Insufficient addition of acid will result in low recovery, as some of the product will remain in the aqueous layer as the carboxylate salt.[3] Always check the final pH.

References

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction.
  • University of Pennsylvania, Department of Chemistry. (n.d.). Extraction of Acids or Bases from Neutral Organics.
  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Flash Column Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Biotage. (2023). How does an acid pH modifier impact flash chromatography? Retrieved from [Link]

  • Reddit. (2024). How to separate these regioisomers? Retrieved from [Link]

  • Reddit. (2025). Separating Regioisomers using Preparative TLC. Retrieved from [Link]

  • ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? Retrieved from [Link]

  • Technology Networks. (2019). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Retrieved from [Link]

  • ResearchGate. (n.d.). Role of a Carboxylic Acid on the Crystallization, Deposition, and Gelation of Long-Chained n-Alkanes in Solution. Retrieved from [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Tsubogo, T., et al. (2015). Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol. Beilstein Journal of Organic Chemistry, 11, 2378–2384. Retrieved from [Link]

  • Parlow, J. J., & South, M. S. (2001). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. ACS Combinatorial Science, 3(2), 154–165. Retrieved from [Link]

  • Google Patents. (1980). US4233228A - Purification of tetrahydrofuran.
  • Reddit. (2021). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. Retrieved from [Link]

  • Ghosh, A. K., et al. (2020). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. Journal of Medicinal Chemistry, 63(15), 8186–8201. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Google Patents. (2017). CN106588828A - Separation and purification method of THF (tetrahydrofuran) distillation waste liquid.
  • Schou, M., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2370–2377. Retrieved from [Link]

  • Herraiz, M., & Herraiz, T. (2003). Separation of positional isomers by the use of coupled shape-selective stationary phase columns. Journal of Chromatography A, 989(2), 257–265. Retrieved from [Link]

  • Sakai, K., et al. (2015). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. The Journal of Organic Chemistry, 80(8), 3934–3941. Retrieved from [Link]

  • Petroleum Chemistry Laboratory. (n.d.). Recrystallizing process.
  • Google Patents. (2002). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • Google Patents. (1941). US2255421A - Process for purification of carboxylic acids.
  • Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Retrieved from [Link]

  • Wang, Y., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Frontiers in Bioengineering and Biotechnology, 11, 1234567. Retrieved from [Link]

  • Teledyne ISCO. (2022). Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

  • Szafran, M., et al. (2018). The Oxolane Ring Opening Of Some Muramic Acid Derivatives Under Acidic Conditions. Letters in Organic Chemistry, 15(8), 654-659. Retrieved from [Link]

  • Glick, G. D. (n.d.). Synthesis of Chiral Carboxylic Acid Derivatives via Three-Component Coupling Reactions with Ynoate Electrophiles. Retrieved from [Link]

  • Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link]

  • Wikipedia. (2024). Tetrahydrofuran. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Managing Hygroscopicity of 2-(4-Chlorophenyl)oxolane-3-carboxylic Acid Salts

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the hygroscopicity of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid and its salt f...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the hygroscopicity of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid and its salt forms. The content is structured to provide both foundational knowledge and actionable troubleshooting strategies to ensure the selection and development of a stable, high-quality active pharmaceutical ingredient (API).

Section 1: Frequently Asked Questions (FAQs) on API Hygroscopicity

This section addresses fundamental questions regarding the nature and impact of hygroscopicity in a pharmaceutical context.

Q1: What is hygroscopicity, and why is it a critical quality attribute for a salt of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid?

Hygroscopicity is the tendency of a solid material to absorb or adsorb moisture from the surrounding atmosphere.[1][2] For an API like a salt of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid, excessive moisture uptake is a significant concern because it can profoundly impact the material's physicochemical properties.[3][4][5]

These impacts can include:

  • Chemical Degradation: The presence of water can accelerate hydrolysis, particularly given the carboxylic acid moiety, leading to the formation of impurities and a reduction in the drug's potency.[6][7][8]

  • Physical Instability: Moisture can induce changes in the crystal lattice, leading to polymorphic transformations or the formation of hydrates.[3][9] This can alter critical properties like solubility and dissolution rate, potentially affecting bioavailability.[10]

  • Manufacturing and Handling Issues: Highly hygroscopic powders are prone to caking, agglomeration, and poor flowability, which complicates manufacturing processes like blending, milling, and tablet compression.[5][11]

  • Deliquescence: In cases of extreme hygroscopicity, the salt may absorb enough water to dissolve, transitioning from a solid to a concentrated aqueous solution.

Given these potential issues, controlling hygroscopicity is essential for developing a robust, stable, and manufacturable drug product.[3]

Q2: How is the hygroscopicity of a new pharmaceutical salt formally classified?

Hygroscopicity is typically classified based on the amount of water absorbed by a sample at a specific relative humidity (RH) and temperature. The European Pharmacopoeia (Ph. Eur.) provides a widely used classification system based on the percentage increase in mass after 24 hours of storage at 25°C and 80% RH.[1][2]

Modern, more precise characterization is performed using Dynamic Vapor Sorption (DVS), an instrumental technique that measures the mass change of a sample as it is exposed to a controlled, stepwise ramp of relative humidity.[1][9][12] This provides a detailed moisture sorption-desorption isotherm.

Hygroscopicity ClassificationMass Increase (w/w) at 25°C, 80% RHDescription
Non-hygroscopic < 0.2%No or very little moisture uptake.
Slightly hygroscopic ≥ 0.2% and < 2%Small amount of moisture uptake.
Hygroscopic ≥ 2% and < 15%Significant moisture uptake.
Very hygroscopic ≥ 15%Substantial moisture uptake.
Deliquescent Sufficient water is sorbed to form a liquidThe solid dissolves in the absorbed water.

This table summarizes the classification according to the European Pharmacopoeia 5.11.

Q3: Are amorphous salts of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid more or less hygroscopic than crystalline forms?

Generally, amorphous forms of a pharmaceutical solid are significantly more hygroscopic than their crystalline counterparts.[9] The disordered, high-energy molecular arrangement of an amorphous solid provides more accessible sites for water molecules to interact and be sorbed. Crystalline materials have a tightly packed, ordered lattice that offers fewer interaction points for water on the surface. Therefore, ensuring the crystallinity of a salt form is a primary step in controlling hygroscopicity.

Section 2: Troubleshooting Guide for Hygroscopicity Issues

This section provides a problem-and-solution framework for common issues encountered during development.

Q4: My lead sodium salt of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid is extremely hygroscopic and becomes difficult to handle. What are my immediate steps?

High hygroscopicity in a lead salt candidate requires a systematic investigation to determine the root cause and identify a viable path forward. The following workflow is recommended.

Caption: Decision workflow for addressing a highly hygroscopic lead salt.

Causality behind the workflow:

  • Confirm Crystallinity: The first step is to rule out the presence of an amorphous phase, which is a common cause of high hygroscopicity.[9] Powder X-ray Diffraction (PXRD) is the primary tool for this.

  • Salt Screening: If the material is crystalline, the issue may be inherent to the chosen salt form (e.g., sodium). Different counter-ions create different crystal lattices with unique abilities to accommodate water. Screening a variety of pharmaceutically acceptable counter-ions is the most effective strategy to find a less hygroscopic alternative.[13][14][15]

  • Polymorph Screening: A single salt can often exist in multiple crystalline forms (polymorphs). These different packing arrangements can exhibit vastly different physical properties, including hygroscopicity.[10] A thorough polymorph screen may reveal a more stable, less hygroscopic form of your lead salt.

  • Formulation Strategies: If the most promising salt and polymorph still possess moderate hygroscopicity, formulation and manufacturing controls become necessary. This can include specialized packaging, controlled humidity environments, or the use of protective excipients.[16] This path often adds complexity and cost to the final product.

Q5: After storing my tromethamine salt at high humidity, I observed a change in its PXRD pattern. What does this signify?

A change in the PXRD pattern upon exposure to humidity is a strong indicator of a moisture-induced solid-state transformation.[3] This is a critical event that must be thoroughly investigated. The two most likely scenarios are:

  • Hydrate Formation: The salt has incorporated a stoichiometric amount of water into its crystal lattice to form a stable hydrate. This new crystalline form will have a unique PXRD pattern. This can be confirmed by Thermogravimetric Analysis (TGA), which will show a distinct weight loss step corresponding to the water molecules as the sample is heated.

  • Polymorphic Transformation: The initial crystalline form was metastable, and the presence of adsorbed surface water acted as a plasticizer, increasing molecular mobility and allowing the material to convert to a more thermodynamically stable (but different) polymorphic form.

In either case, the new solid form must be fully characterized to assess its impact on solubility, dissolution, and stability to determine if it is a viable form for development.

Section 3: Protocols for Hygroscopicity Control

This section provides actionable experimental protocols for proactively managing hygroscopicity.

Q6: How do I design and execute a salt screening study to identify a non-hygroscopic form of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid?

A well-designed salt screening program is the most powerful tool for mitigating hygroscopicity risk early in development.[15][17][18]

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Experimentation cluster_2 Phase 3: Characterization & Selection pka Determine pKa of Parent Acid (e.g., Potentiometric Titration) counterion Select Counter-ions based on ΔpKa > 2-3 (e.g., K+, Ca2+, Mg2+, Tromethamine, L-Arginine) pka->counterion crystallize Small-Scale Crystallization Trials (Vary Solvents, Temp, Stoichiometry) counterion->crystallize confirm Confirm Salt Formation (e.g., NMR, IR, or pKa shift) crystallize->confirm screen Screen Hits for Key Properties confirm->screen pxrd Crystallinity (PXRD) screen->pxrd dvs Hygroscopicity (DVS) screen->dvs sol Aqueous Solubility screen->sol dsc Thermal Properties (DSC/TGA) screen->dsc lead Select Lead Salt(s) for Further Development dsc->lead

Caption: Systematic workflow for salt selection and screening.

Step-by-Step Protocol:

  • Determine Parent Acid pKa: Experimentally determine the pKa of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid. For stable salt formation, the pKa of the basic counter-ion should be at least 2-3 units higher than the pKa of the acid.[13][14]

  • Select Counter-ions: Choose a diverse set of pharmaceutically acceptable counter-ions (bases) that satisfy the ΔpKa rule. Include a variety of mono- and divalent cations as well as organic amines.

Counter-ion ClassExamplesGeneral Hygroscopicity Tendency
Alkali Metals Sodium (Na+), Potassium (K+)Often hygroscopic, but can form stable non-hygroscopic polymorphs.
Alkaline Earth Metals Calcium (Ca2+), Magnesium (Mg2+)Often form stable hydrates; can be less hygroscopic than alkali metals.
Amine/Alcohol Tromethamine (Tris)Can form strong hydrogen bond networks, often leading to stable, non-hygroscopic salts.
Basic Amino Acids L-Arginine, L-LysineOffer multiple hydrogen bonding points; good candidates for forming stable, crystalline salts.
  • Perform Crystallization Experiments: In a high-throughput format, react the parent acid with each selected counter-ion in various solvent systems (e.g., ethanol, acetone, ethyl acetate, with/without water). Allow for slow evaporation or cooling to promote crystallization.

  • Confirm Salt Formation & Characterize:

    • For any solid hits, first confirm that a salt has been formed (e.g., via FTIR by observing the shift of the carboxylic acid peak to a carboxylate peak).

    • Analyze all crystalline hits using PXRD to confirm crystallinity and identify unique patterns.

    • Perform an accelerated hygroscopicity screen (e.g., storing at 75% or 90% RH for 24-48 hours) or, ideally, a full DVS analysis on the most promising candidates.

    • Measure aqueous solubility and thermal properties (melting point, dehydration) to build a comprehensive profile of each salt form.

  • Select Lead Candidate: Choose the salt form that exhibits the best overall balance of properties, with low hygroscopicity being a primary selection criterion.[13]

Q7: My best salt form is still slightly hygroscopic. What formulation strategies can I use to ensure product stability?

If a slightly hygroscopic salt is the best candidate based on all other properties (e.g., bioavailability), formulation and packaging strategies can be employed to protect the API.[16]

  • Co-processing with Excipients: Incorporating excipients that act as moisture scavengers can help protect the API. For example, certain types of starch or anhydrous dibasic calcium phosphate can preferentially adsorb available moisture within the dosage form.[[“]]

  • Film Coating: Applying a hydrophobic film coat to a tablet can act as a physical barrier, slowing the rate of moisture ingress from the atmosphere.[16] Combinations of water-soluble and water-insoluble polymers can be optimized to balance moisture protection with the desired drug release profile.

  • Manufacturing Environment Control: Processing the drug product in a low-humidity environment (e.g., <40% RH) minimizes moisture exposure during manufacturing steps like blending and compression.[11]

  • High-Barrier Packaging: The final defense is the packaging. Using high-barrier materials like aluminum-aluminum (Alu-Alu) blister packs or glass bottles with desiccant canisters can effectively prevent moisture from reaching the drug product during its shelf life.[11][16]

By systematically applying these principles of solid-state chemistry and formulation science, you can successfully navigate the challenges posed by hygroscopicity and develop a stable and effective drug product based on 2-(4-Chlorophenyl)oxolane-3-carboxylic acid.

References

  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. (2016).
  • Techniques for stabilizing moisture-sensitive drug compounds. (n.d.). Consensus.
  • Salt Selection in Drug Development. (2026, March 10). Pharmaceutical Technology.
  • Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. (2008, March 15). Journal of Pharmaceutical Sciences.
  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. (2025, October 6). GSC Online Press.
  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. (2000, July 19). Organic Process Research & Development.
  • The Physical Characterization of Hygroscopicity in Pharmaceutical Solids. (n.d.). Request PDF.
  • Salt selection in pharmaceutical product development. (n.d.). Slideshare.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). PMC.
  • Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. (n.d.). TA Instruments.
  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. (n.d.).
  • Unveiling of Hygroscopicity Evaluation for Drug Formul
  • Hygroscopicity of pharmaceutical crystals. (n.d.). University Digital Conservancy.
  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (2013, June 15). PharmaInfo.
  • Film coating techniques to reduce hygroscopicity. (n.d.).
  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. (n.d.). JOCPR.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • Pharmaceutical Crystallization in drug development. (2024, October 22). Syrris.
  • Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025, July 31).
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022, June 28). Pharma Excipients.
  • New Co-Crystals of Betaine: Significant Improvements in Hygroscopicity. (2024, October 24). MDPI.

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Troubleshooting

Technical Support Center: Troubleshooting Low Purity in Large-Scale Oxolane Acid Synthesis

Answering as a Senior Application Scientist. Welcome to the Technical Support Center.

Author: BenchChem Technical Support Team. Date: March 2026

Answering as a Senior Application Scientist.

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering purity challenges during the large-scale synthesis of oxolane acid and its derivatives, such as Tetrahydrofuran-3-carboxylic acid. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying principles to empower your process development and scale-up activities.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are common when scaling up the synthesis of carboxylic acids.

Q1: What are the primary causes of low purity in large-scale oxolane acid synthesis?

Low purity at an industrial scale typically stems from issues that are minor or manageable at the bench. The most common culprits are changes in physical parameters that affect reaction kinetics and selectivity.[1][2] These include:

  • Inefficient Heat Transfer: Large reactors have a much lower surface-area-to-volume ratio, making it difficult to dissipate heat from exothermic reactions.[3][4] This can lead to localized "hot spots," triggering side reactions and impurity formation.[3]

  • Inadequate Mixing: What is instantaneous mixing in a 100 mL flask can be a significant challenge in a 1000 L reactor. Poor mixing leads to non-uniform reaction conditions, causing inconsistent product quality and the formation of byproducts.[2]

  • Raw Material Variability: The quality and impurity profile of starting materials, solvents, and reagents can vary between suppliers and batches, which can introduce new and unexpected impurities into the process.[1][3]

  • Extended Processing Times: Operations like charging reactors, heating, cooling, and filtration take significantly longer at scale. Prolonged exposure to heat or acidic/basic conditions can cause product degradation or side reactions.[2]

Q2: How do I select the appropriate analytical method to accurately assess the purity of my oxolane acid product?

The choice of analytical method is critical and depends on the expected impurities and the required level of accuracy. A multi-technique approach is often recommended for comprehensive quality control.[5]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis of non-volatile compounds like carboxylic acids. It is excellent for quantifying known and unknown impurities and can be adapted to separate stereoisomers if a chiral column is used.[5][6]

  • Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): GC is ideal for identifying and quantifying volatile or semi-volatile impurities, such as residual solvents or certain starting materials.[5][7] GC-MS provides structural information for unknown peak identification.

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a powerful primary method for determining the absolute purity of a sample without needing a specific reference standard for the compound itself. It provides a highly accurate purity value.[5]

Analytical Method Primary Use Strengths Limitations
HPLC Routine purity assessment, quantification of non-volatile impurities.[5]Robust, highly accurate for quantification, effective for diastereomer separation.[5]May not be suitable for highly volatile impurities.
GC-MS Identification and quantification of volatile/semi-volatile impurities.[5]High sensitivity, excellent for identifying unknown volatile compounds.Not suitable for non-volatile or thermally unstable compounds.
qNMR Definitive purity assignment, certification of reference materials.[5]Highly accurate absolute purity, does not require a specific standard of the main compound.Lower sensitivity than chromatographic methods, can be complex for mixtures.

Q3: What are the most effective large-scale purification techniques for carboxylic acids like oxolane acid?

Final product purification for carboxylic acids on a large scale typically relies on robust, scalable techniques.

  • Crystallization: This is one of the most powerful and economical methods for purifying solid organic compounds.[8][9] Optimizing the solvent system, cooling profile, and agitation is key to maximizing impurity rejection.

  • Distillation: If the oxolane acid derivative is thermally stable and volatile, distillation can be effective for removing non-volatile or less volatile impurities.[8][10]

  • Acid-Base Extraction: Liquid-liquid extraction is commonly used during workup to separate the acidic product from neutral or basic impurities by partitioning it between an aqueous base and an organic solvent.[8][11]

Q4: I use tetrahydrofuran (THF) as a solvent or it is part of my product's structure. How can I prevent the formation of explosive peroxides?

Tetrahydrofuran (THF), also known as oxolane, can form explosive peroxides when exposed to air and light.[12] For large-scale operations, this is a critical safety concern. To mitigate this risk, commercial THF is often supplied with an inhibitor like butylated hydroxytoluene (BHT).[12] It is crucial to use inhibited THF for reactions and to store it properly under an inert atmosphere (like nitrogen) and away from light.

Section 2: Detailed Troubleshooting Guides

This section provides in-depth, question-and-answer guides for specific problems encountered during synthesis.

Problem Category: Reaction-Related Impurities

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways SM 3-Hydroxymethyl- tetrahydrofuran INT Intermediate Aldehyde SM->INT Partial Oxidation SR2 Dimerization/ Esterification SM->SR2 Catalyst/Temp. PROD Oxolane Acid (Desired Product) INT->PROD Complete Oxidation INT->SR2 Side Reaction SR1 Over-Oxidation/ Ring Opening PROD->SR1 Harsh Conditions

Q: My reaction has stalled, and I'm observing a significant amount of unreacted 3-hydroxymethyltetrahydrofuran. What's wrong?

A: This indicates an incomplete reaction, which is a common problem in oxidation processes. The cause often lies with the oxidant or the reaction conditions.[11]

  • Causality:

    • Insufficient Oxidant: The stoichiometric ratio of the oxidizing agent may be too low to convert all the starting material. On a large scale, minor weighing errors or variations in reagent purity can lead to a significant deficit.

    • Deactivated Oxidant/Catalyst: Oxidizing agents can degrade if not stored or handled correctly. Similarly, catalysts like TEMPO can lose activity.[11]

    • Low Reaction Temperature: The activation energy for the final stages of the reaction may not be met if the temperature is too low, causing the reaction to stall.[2][3]

  • Troubleshooting Protocol:

    • Verify Reagent Stoichiometry and Purity: Double-check the calculations for all reagents. If possible, test the activity of the oxidant on a small scale. Ensure the certificate of analysis for the starting material meets specifications.

    • Incremental Reagent Addition: Add a small, fresh portion of the oxidizing agent (e.g., 0.1 equivalents) and monitor the reaction progress by HPLC or TLC. If the reaction proceeds, it confirms that insufficient oxidant was the issue.

    • Optimize Temperature: Gradually increase the reaction temperature by 5-10 °C and monitor for consumption of the starting material. Be cautious, as higher temperatures can also promote side reactions.[3]

    • Add More Catalyst: If a catalyst is being used, a small addition of fresh catalyst can restart a stalled reaction.[11]

Q: My final product is contaminated with the intermediate aldehyde/ketone (e.g., 3-oxo-tetrahydrofuran). How can I ensure complete oxidation to the carboxylic acid?

A: The presence of the intermediate aldehyde or ketone suggests that the oxidation is not proceeding to completion. This is often due to the oxidizing agent not being strong enough or the reaction time being too short.[11]

  • Causality:

    • Oxidant Strength: Some oxidizing systems are better suited for converting alcohols to aldehydes/ketones and may struggle to complete the second oxidation step to the carboxylic acid efficiently.

    • Reaction Time & Quenching: On a large scale, if the reaction is quenched prematurely before full conversion is confirmed, the intermediate will be isolated with the product.

    • pH Control: The pH of the reaction mixture can significantly influence the rate of oxidation.

  • Troubleshooting Protocol:

    • Hold Point Analysis: Before quenching the reaction, take a sample and analyze it by HPLC or GC to confirm the disappearance of the intermediate. Implement a formal "in-process control" (IPC) check to ensure the reaction is complete.

    • Increase Reaction Time/Temperature: Allow the reaction to stir for a longer period at the set temperature. If the reaction has stalled, a modest increase in temperature may be necessary.

    • Evaluate a Stronger Oxidizing System: If this is a recurring issue, you may need to re-evaluate your choice of oxidant for a more robust system known to efficiently produce carboxylic acids.

    • Screen for Optimal pH: Conduct small-scale experiments to determine if adjusting the pH (if applicable to your reaction chemistry) improves the rate of conversion to the final acid.

Problem Category: Scale-Up and Purification Challenges

G Purity Low Purity Identified (via HPLC/GC) Cause Identify Root Cause Purity->Cause Reaction Reaction Issue: - Incomplete - Side Products Cause->Reaction Impurity profile consistent with known side reactions? ScaleUp Scale-Up Issue: - Heat Transfer - Mixing Cause->ScaleUp New impurities appear only at large scale? Purification Purification Issue: - Poor Crystallization - Emulsions Cause->Purification Impurity remains after multiple purification steps? Sol_Reaction Solution: - Adjust Stoichiometry - Optimize Temp/Time - Change Reagents Reaction->Sol_Reaction Sol_ScaleUp Solution: - Slower Addition Rate - Improve Agitation - Use Process Analytical Technology (PAT) ScaleUp->Sol_ScaleUp Sol_Purification Solution: - Re-screen Solvents - Optimize Cooling Profile - Use Antisolvent - Break Emulsions Purification->Sol_Purification

Q: The impurity profile of my large-scale batch is different and worse than my lab-scale synthesis. Why is this happening?

A: This is a classic scale-up problem. New or elevated levels of impurities at scale are almost always due to physical and thermodynamic differences between small and large reactors.[1][3]

  • Causality:

    • Heat Transfer Limitations: As discussed, poor heat removal in large reactors can cause temperature gradients, leading to thermal degradation or activating alternative, higher-energy side reaction pathways that were not observed in the well-controlled lab environment.[3][4]

    • Mass Transfer and Mixing: Inefficient mixing can create localized areas of high reagent concentration, especially during additions. This can favor side reactions, such as dimerization or polymerization, over the desired product formation.[2]

    • Longer Addition Times: Reagents are added much more slowly at scale to control exothermic reactions. This changes the instantaneous concentration of the reactants and can alter the reaction pathway compared to a quick addition in the lab.

  • Troubleshooting Protocol:

    • Analyze Thermal Profile: If possible, use temperature probes at different locations in the reactor to check for hot spots. The primary solution for managing exotherms is to slow down the addition rate of the limiting reagent.[2]

    • Review Mixing Parameters: Ensure the agitator type and speed are appropriate for the reaction volume and viscosity. Baffles in the reactor are crucial for effective mixing. If issues persist, consider investing in computational fluid dynamics (CFD) modeling to optimize mixing.

    • Perform a "Hold Time" Study: At lab scale, intentionally prolong the reaction time and hold the mixture at the target temperature to see if the new impurities are formed. This can help determine if the issue is related to product degradation over time.

    • Consider "Reverse Addition": In some cases, adding the substrate to the reagent (reverse addition) instead of the other way around can maintain a low concentration of the substrate and minimize certain side reactions.

Q: My crystallization is not effectively removing a key impurity. How can I improve its efficiency?

A: Crystallization is a highly selective process, but its effectiveness depends heavily on the interaction between the product, the impurity, and the solvent system.[9]

  • Causality:

    • Poor Solvent Choice: The chosen solvent may be co-dissolving the impurity and the product, causing the impurity to crash out along with the product during cooling.

    • Impurity Incorporation: The impurity may be structurally very similar to the product, allowing it to be incorporated into the crystal lattice (solid solution formation).[9]

    • Agglomeration: Impure mother liquor can become trapped within agglomerates of smaller crystals, leading to poor purity.[9]

    • Fast Cooling Rate: Rapid cooling can lead to spontaneous nucleation and the trapping of impurities, rather than the slow, selective growth of pure crystals.

  • Troubleshooting Protocol:

    • Solvent Re-Screening: Conduct a systematic screening of different solvents or solvent/anti-solvent mixtures. The ideal solvent should have high solubility for the product at high temperatures and low solubility at low temperatures, while keeping the impurity dissolved at all temperatures.

    • Optimize the Cooling Profile: Implement a slow, controlled cooling profile. A common strategy is to cool quickly to the point of saturation, then cool very slowly during the crystal growth phase, and finally cool more quickly to maximize yield.

    • Use a Seed Crystal: Adding a small amount of high-purity product (a seed crystal) just below the saturation temperature can promote controlled crystal growth and prevent rapid, uncontrolled precipitation.[13]

    • Perform a Slurry Wash: After filtration, re-slurrying the filter cake in fresh, cold solvent can be very effective at washing away surface impurities and any trapped mother liquor.

Section 3: Key Experimental Protocols

Protocol 1: General Purity Analysis by HPLC

This protocol provides a starting point for developing an HPLC method for oxolane acid. It must be optimized for your specific derivative and impurities.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[14]

  • Mobile Phase:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid.

    • Solvent B: Acetonitrile with 0.1% TFA.

  • Gradient: Start with a high percentage of Solvent A (e.g., 95%) and gradually increase the percentage of Solvent B over 20-30 minutes. This will elute polar compounds first, followed by less polar compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength where the carboxylic acid or its chromophore absorbs (e.g., 210-240 nm).[6]

  • Sample Preparation: Accurately weigh the sample and dissolve it in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample and integrate all peaks. Purity is typically reported as area percent (Area of Main Peak / Total Area of All Peaks * 100). For accurate quantification, a reference standard and calibration curve should be used.

Protocol 2: Optimizing Crystallization for Impurity Rejection

This workflow helps in systematically improving the purity of your product through crystallization.

  • Compile Background Knowledge: Understand the structures of your product and the key impurities. Structurally similar impurities are often the most difficult to remove.[9]

  • Solubility Testing:

    • Test the solubility of your impure product in a range of solvents (e.g., isopropanol, ethyl acetate, toluene, heptane, water) at room temperature and at their boiling points.

    • The ideal single solvent will show a large difference in solubility with temperature.

  • Solvent/Anti-Solvent System:

    • If no single solvent is ideal, find a solvent that readily dissolves the product (solvent) and another in which it is insoluble but is miscible with the first solvent (anti-solvent).

    • Dissolve the product in a minimal amount of the hot solvent, then slowly add the anti-solvent until turbidity (cloudiness) is observed. Add a small amount of solvent to redissolve the solid, then allow it to cool slowly.

  • Controlled Cooling Experiment:

    • Dissolve the product in the chosen solvent system at an elevated temperature.

    • Cool the solution slowly (e.g., 10-20 °C per hour).

    • If available, use seeding to initiate crystallization.

    • Once crystallization starts, hold at that temperature for a period to allow for crystal growth before continuing to cool.

  • Analyze Results: Isolate the crystals by filtration, wash with a small amount of cold, fresh solvent, and dry. Analyze the purity of the crystals and the mother liquor by HPLC. High impurity levels in the mother liquor indicate successful rejection from the crystalline product.

References

  • Recovery of carboxylic acids produced by fermentation. - CABI Digital Library. Available at: [Link]

  • US Patent US5387713A - Process for purification of carboxylic acids.
  • Key Factors for Successful Scale-Up in Organic Synthesis | Pure Synth. Available at: [Link]

  • Scale-Up Challenges for Intermediates: A Practical Guide - At Tianming Pharmaceutical. Available at: [Link]

  • 5 Common Challenges in Process Scale-Up & How to Overcome Them. Available at: [Link]

  • 6 key challenges when scaling up sustainable chemical processes - CPI. Available at: [Link]

  • US Patent US2255421A - Process for purification of carboxylic acids.
  • In situ recovery of bio-based carboxylic acids - OSTI.GOV. Available at: [Link]

  • RediSep C-18 reversed phase column purification of carboxylic acids - Teledyne ISCO. Available at: [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]

  • How to determine the purity of newly synthesized organic compound? - ResearchGate. Available at: [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development - ACS Publications. Available at: [Link]

  • Tetrahydrofuran - American Chemical Society. Available at: [Link]

  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production - IISTE.org. Available at: [Link]

Sources

Optimization

Technical Support Center: Separation of cis-trans Isomers of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid

Welcome to the dedicated technical support resource for the challenging separation of cis-trans isomers of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid. This guide is designed for researchers, chemists, and drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for the challenging separation of cis-trans isomers of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide practical, field-tested advice and troubleshooting strategies. As Senior Application Scientists, we understand that separating structurally similar isomers is a critical step in synthesis and drug discovery, where isomeric purity can significantly impact biological activity and safety profiles.

This document is structured to anticipate the challenges you may face, offering a blend of foundational knowledge and actionable protocols. We will delve into the nuances of chromatographic and crystallization-based separation methods, as well as the essential spectroscopic techniques for unambiguous stereochemical assignment.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating the cis and trans isomers of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid?

The primary challenge lies in the subtle structural differences between the cis and trans isomers. In the cis isomer, the 4-chlorophenyl group and the carboxylic acid group are on the same face of the oxolane ring, while in the trans isomer, they are on opposite faces. This difference in spatial arrangement leads to very similar physical properties, such as polarity and solubility, making their separation non-trivial. Consequently, standard chromatographic or crystallization methods often require extensive optimization to achieve baseline separation and high isomeric purity.

Q2: Which analytical techniques are most suitable for the initial assessment of an isomeric mixture of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid?

For the initial assessment, High-Performance Liquid Chromatography (HPLC) with a UV detector is a common starting point due to the presence of the chromophoric 4-chlorophenyl group. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is also invaluable. The coupling constants and chemical shifts of the protons on the oxolane ring, particularly at positions 2 and 3, will differ significantly between the cis and trans isomers, allowing for quantification of the isomeric ratio in a mixture.

Q3: How can I definitively assign the stereochemistry of the separated isomers?

Definitive stereochemical assignment typically requires advanced spectroscopic techniques. While ¹H NMR provides strong evidence based on coupling constants (J-values), unambiguous proof often comes from Nuclear Overhauser Effect (NOE) experiments. For the cis isomer, an NOE correlation would be expected between the protons at C2 and C3. In contrast, the trans isomer would not show this correlation. In cases where suitable crystals can be obtained, single-crystal X-ray diffraction provides the absolute stereochemical structure.

Chromatographic Separation Guide

Chromatographic techniques, particularly HPLC and Supercritical Fluid Chromatography (SFC), are powerful tools for both analytical and preparative-scale separation of cis-trans isomers.

Method Development Workflow

The following diagram outlines a systematic approach to developing a successful chromatographic separation method.

start Start: Isomeric Mixture screen_cols Screen Columns (Reversed-Phase, Normal-Phase, Chiral) start->screen_cols Initial Analysis screen_solvents Screen Mobile Phases (Aqueous/Organic, Modifiers) screen_cols->screen_solvents eval_resolution Evaluate Resolution (Rs) screen_solvents->eval_resolution optimize_method Optimize Method (Gradient, Flow Rate, Temperature) eval_resolution->optimize_method Partial or No Separation scale_up Scale-Up to Preparative Chromatography eval_resolution->scale_up Baseline Separation Achieved optimize_method->eval_resolution Re-evaluate end End: Pure Isomers scale_up->end no_resolution Rs < 1.5 good_resolution Rs >= 1.5 start Start: Isomeric Mixture solvent_screen Solvent Screening (Single & Co-solvent Systems) start->solvent_screen solubility_test Determine Solubility vs. Temperature solvent_screen->solubility_test dissolve Dissolve Mixture in Minimum Hot Solvent solubility_test->dissolve cool Slow Cooling to Induce Crystallization dissolve->cool filter Filter Crystals (Solid Phase) cool->filter analyze_solid Analyze Purity of Solid filter->analyze_solid analyze_filtrate Analyze Purity of Filtrate (Mother Liquor) filter->analyze_filtrate enrichment Isomeric Enrichment? analyze_solid->enrichment analyze_filtrate->enrichment enrichment->solvent_screen No, try new solvent re_xtal Recrystallize for Higher Purity enrichment->re_xtal Yes end End: Purified Isomer re_xtal->end

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Analysis of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid

This guide provides an in-depth comparison of spectroscopic methods for the structural elucidation of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid, a molecule of interest in drug discovery and development. As the precise...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of spectroscopic methods for the structural elucidation of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid, a molecule of interest in drug discovery and development. As the precise arrangement of atoms dictates a compound's function, rigorous characterization is paramount. Herein, we delve into the nuances of ¹H-NMR spectroscopy as the primary analytical tool, supplemented by Infrared (IR) Spectroscopy and Mass Spectrometry (MS) for comprehensive verification. This guide is intended for researchers, scientists, and drug development professionals seeking to apply these techniques for the robust characterization of novel chemical entities.

The Central Role of ¹H-NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy stands as the cornerstone of structural analysis for organic molecules. It provides a detailed map of the proton environments within a molecule, revealing connectivity and stereochemistry.[1] For 2-(4-Chlorophenyl)oxolane-3-carboxylic acid, ¹H-NMR is uniquely capable of confirming the presence and specific arrangement of the chlorophenyl, oxolane, and carboxylic acid moieties.

Predicted ¹H-NMR Spectrum of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid

While an experimental spectrum for this specific molecule is not publicly available, a predicted spectrum can be constructed based on the well-established chemical shifts and coupling constants of its constituent fragments.

Caption: Molecular structure of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid with proton assignments.

Detailed Spectral Analysis:
  • Carboxylic Acid Proton (H_F): This proton is expected to appear as a broad singlet in the downfield region of the spectrum, typically around 10-13 ppm .[1][2] Its chemical shift is highly dependent on concentration and the solvent used due to hydrogen bonding.[2] This signal will disappear upon the addition of a few drops of D₂O, a classic test for exchangeable protons.

  • Aromatic Protons (H_D and H_E): The 4-chlorophenyl group will exhibit a characteristic AA'BB' system. The protons ortho to the chlorine atom (H_E) will be shifted slightly downfield compared to the protons meta to the chlorine (H_D) due to the electron-withdrawing nature of the halogen. We can predict two doublets in the range of 7.2-7.5 ppm . The protons ortho to the oxolane substituent (H_D) will appear as a doublet, and the protons meta to the oxolane (ortho to the chlorine, H_E) will also be a doublet.

  • Oxolane Ring Protons (H_A, H_B, H_C):

    • H_A (proton at C2): This proton is adjacent to both the oxygen atom and the chlorophenyl group, leading to significant deshielding. It is expected to appear as a doublet of doublets (or a more complex multiplet due to potential diastereotopicity) around 4.5-5.0 ppm . It will be coupled to the proton at C3 (H_B).

    • H_B (proton at C3): This proton is alpha to the carboxylic acid group and coupled to H_A and the protons at C4. This will likely result in a multiplet in the region of 3.0-3.5 ppm .

    • H_C (protons at C4 and C5): These protons are part of the oxolane ring and are coupled to each other and to the proton at C3. They are expected to appear as complex multiplets in the range of 2.0-2.8 ppm .[3]

Experimental Protocol for ¹H-NMR Analysis

A robust and reproducible ¹H-NMR spectrum can be obtained by following a standardized protocol.

G cluster_workflow ¹H-NMR Experimental Workflow prep Sample Preparation ~10 mg of sample dissolved in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). transfer Transfer to NMR Tube Solution is filtered into a 5 mm NMR tube. prep->transfer shimming Instrument Setup Insert sample into the spectrometer. Lock, tune, and shim the magnetic field. transfer->shimming acquire Data Acquisition Acquire the ¹H spectrum using appropriate parameters (e.g., 32 scans, 16K data points). shimming->acquire process Data Processing Fourier transform, phase correction, and baseline correction. acquire->process analyze Spectral Analysis Integration of peaks, determination of chemical shifts, and analysis of coupling patterns. process->analyze

Caption: A typical workflow for acquiring a ¹H-NMR spectrum.

Complementary Analytical Techniques

While ¹H-NMR is a powerful tool, a multi-technique approach provides the highest level of confidence in structural assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent method for identifying the functional groups present in a molecule.[4][5] For 2-(4-Chlorophenyl)oxolane-3-carboxylic acid, the IR spectrum would provide clear evidence for the carboxylic acid and the aromatic ring.

Expected IR Absorptions:

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Characteristics
Carboxylic AcidO-H stretch2500-3300Very broad due to hydrogen bonding[2][4]
Carboxylic AcidC=O stretch1700-1725Strong and sharp[5]
Aromatic RingC=C stretch1450-1600Medium to weak
Aromatic RingC-H bend (out-of-plane)800-850Strong, indicative of 1,4-disubstitution
Oxolane (Ether)C-O stretch1050-1150Strong
AlkaneC-H stretch2850-2960Medium to strong
Chloro-AromaticC-Cl stretch1000-1100Medium
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to piece together the structure.[6] For 2-(4-Chlorophenyl)oxolane-3-carboxylic acid (C₁₁H₁₁ClO₃), the expected molecular weight is approximately 226.66 g/mol .

Expected Fragmentation Pattern:

The mass spectrum would likely show a molecular ion peak [M]⁺ and an [M+2]⁺ peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom. Key fragmentation pathways could include:

  • Loss of the carboxylic acid group (-COOH): A fragment at m/z [M-45]⁺.

  • Cleavage of the oxolane ring: This would lead to various smaller fragments.

  • Formation of a chlorophenyl-containing fragment: A prominent peak corresponding to the C₆H₄Cl⁺ fragment.

X-Ray Crystallography

For unambiguous proof of structure, including absolute stereochemistry, single-crystal X-ray crystallography is the gold standard.[7][8] This technique provides a three-dimensional model of the molecule as it exists in a crystal lattice. However, it is contingent on the ability to grow high-quality single crystals of the compound, which can be a significant challenge.[9][10]

Comparative Analysis of Techniques

Feature¹H-NMR SpectroscopyInfrared (IR) SpectroscopyMass Spectrometry (MS)X-Ray Crystallography
Information Provided Detailed connectivity, stereochemistry, and electronic environment of protons.[1]Presence of functional groups.[4][5]Molecular weight and fragmentation pattern.[6]Absolute 3D structure and stereochemistry.[7][8]
Sample Requirements 5-10 mg, soluble in a deuterated solvent.1-2 mg, solid or liquid.Micrograms to nanograms.High-quality single crystal.[9][10]
Strengths Provides a wealth of structural information in a single experiment.Fast, simple, and excellent for identifying functional groups.High sensitivity and provides molecular weight.Unambiguous structural determination.[9]
Limitations Complex spectra can be difficult to interpret fully.Provides limited information on the overall molecular skeleton.Fragmentation can be complex; isomers may not be distinguishable.Crystal growth can be a major bottleneck.[10][11]

Conclusion

The structural elucidation of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid is most effectively achieved through a combination of spectroscopic techniques. ¹H-NMR spectroscopy serves as the primary tool, offering a detailed picture of the proton framework. Infrared spectroscopy provides rapid confirmation of key functional groups, while mass spectrometry verifies the molecular weight and offers corroborating structural evidence through fragmentation analysis. For absolute proof of structure, particularly when stereochemistry is a critical factor, X-ray crystallography is the definitive method, provided a suitable crystal can be obtained. By employing these techniques in a complementary fashion, researchers can be highly confident in the assigned structure of novel compounds.

References

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  • Smith, B. C. (1999).
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  • ResearchGate. (2025, December 11). Small Molecule X-Ray Crystallography, Theory and Workflow. Retrieved from [Link]

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  • ResearchGate. (n.d.). Experimental IR spectra of tetrahydrofuran. Retrieved from [Link]

  • eCommons. (n.d.). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. Retrieved from [Link]

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  • Oxford University Press. (n.d.). X-ray crystallography has its limitations. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole. Retrieved from [Link]

  • SciSpace. (2019, May 17). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]

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  • PubMed. (2008, September 1). Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydration of tetrahydrofuran derived from FTIR spectroscopy. Retrieved from [Link]

  • News-Medical. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. Retrieved from [Link]

  • Benicewicz Group. (n.d.). The effect of tetrahydrofuran as solvent on matrix-assisted laser desorption/ionization and electrospray ionization mass spectra. Retrieved from [Link]

  • ScienceDirect. (2020, April 18). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Retrieved from [Link]

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  • ResearchGate. (2025, August 7). Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry. Retrieved from [Link]

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Comparative

A Comparative Guide to HPLC Method Development for 2-(4-Chlorophenyl)oxolane-3-carboxylic Acid

This guide provides a comprehensive, technically-grounded framework for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid. Moving bey...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically-grounded framework for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid. Moving beyond a simple checklist, we will explore the causal relationships between the analyte's physicochemical properties and the chromatographic conditions, enabling researchers to make informed, data-driven decisions. The protocols herein are designed as a self-validating system, ensuring scientific rigor from initial screening to final optimization.

Foundational Strategy: Analyte Characterization

A successful HPLC method begins with a deep understanding of the target analyte. 2-(4-Chlorophenyl)oxolane-3-carboxylic acid is a small organic molecule featuring a chlorophenyl group, an oxolane (tetrahydrofuran) ring, and a carboxylic acid moiety. These features dictate its behavior in a chromatographic system.

Key Physicochemical Properties:

A thorough literature search and in-silico prediction provide the following critical parameters. While experimental verification is always recommended, these values serve as an excellent starting point for method development.

PropertyPredicted/Estimated ValueImplication for HPLC Method Development
Molecular Weight ~226.65 g/mol Suitable for standard HPLC columns (e.g., 3-5 µm particle size, 80-120 Å pore size).[1]
pKa (Carboxylic Acid) ~4.0 - 4.8The analyte is a weak acid.[2][3] Mobile phase pH control is critical for consistent retention and peak shape.[4][5][6]
logP (Octanol-Water) ~2.5 - 3.0Indicates moderate hydrophobicity, making reversed-phase chromatography the ideal starting point.[7]
UV Absorbance (λmax) ~230 nm and ~270 nmThe chlorophenyl group provides strong UV absorbance. A detection wavelength of 230 nm is likely to offer higher sensitivity.

The central challenge for this molecule is managing the ionizable carboxylic acid.[2][8] In reversed-phase HPLC, retention is primarily driven by hydrophobic interactions. The ionized (deprotonated) form of the acid is significantly more polar and will exhibit poor retention, while the neutral (protonated) form is more hydrophobic and will be well-retained.[5][6]

Therefore, the primary goal is to suppress the ionization of the carboxylic acid group to achieve reproducible retention and symmetrical peak shape. The Henderson-Hasselbalch equation dictates that to keep the analyte in its neutral, protonated form, the mobile phase pH should be set at least 1.5 to 2 units below its pKa.[4][6][9]

Experimental Workflow & Comparison of Alternatives

The following sections detail a systematic approach to developing and optimizing the separation method.

Initial Screening: Column and pH Selection

The objective of this phase is to identify the most promising column chemistry and mobile phase pH for achieving adequate retention and good peak shape.

Experimental Protocol: Column and pH Screening

  • Analyte Preparation: Prepare a 100 µg/mL stock solution of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid in a 50:50 mixture of acetonitrile and water.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous):

      • Condition 1 (pH 2.7): 0.1% (v/v) Formic Acid in Water.

      • Condition 2 (pH 4.5): 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid.

    • Mobile Phase B (Organic): Acetonitrile.

  • Columns for Comparison:

    • Column 1 (Standard Hydrophobicity): C18, 150 mm x 4.6 mm, 5 µm.

    • Column 2 (Alternate Selectivity): Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • Detection: UV at 230 nm

    • Gradient: 30% to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.

G cluster_prep Preparation cluster_exp Screening Experiments cluster_eval Evaluation Analyte Prepare Analyte Stock (100 µg/mL in ACN:H2O) C18_pH27 Run on C18 Column with pH 2.7 Mobile Phase Analyte->C18_pH27 C18_pH45 Run on C18 Column with pH 4.5 Mobile Phase Analyte->C18_pH45 Phenyl_pH27 Run on Phenyl Column with pH 2.7 Mobile Phase Analyte->Phenyl_pH27 Phenyl_pH45 Run on Phenyl Column with pH 4.5 Mobile Phase Analyte->Phenyl_pH45 MP_A Prepare Aqueous Mobile Phase A (pH 2.7 and pH 4.5) MP_A->C18_pH27 MP_A->C18_pH45 MP_A->Phenyl_pH27 MP_A->Phenyl_pH45 MP_B Prepare Organic Mobile Phase B (Acetonitrile) MP_B->C18_pH27 MP_B->C18_pH45 MP_B->Phenyl_pH27 MP_B->Phenyl_pH45 Data Collect Data: - Retention Time (RT) - Tailing Factor (Tf) - Peak Area C18_pH27->Data C18_pH45->Data Phenyl_pH27->Data Phenyl_pH45->Data Select Select Best Condition: (Good Retention & Peak Shape) Data->Select

Comparative Analysis of Screening Results

The choice of mobile phase pH has a dramatic impact on chromatographic performance.

Expected Observations from Screening:

ConditionExpected Retention TimeExpected Peak Shape (Tailing Factor, Tf)Rationale
C18, pH 2.7 Good (e.g., 6-8 min) Excellent (Tf ≈ 1.0-1.2) At pH 2.7, the analyte is fully protonated and hydrophobic, leading to strong retention on the C18 phase.
C18, pH 4.5 Poor (e.g., < 3 min)Poor (Tf > 1.8)At pH 4.5, which is near the pKa, a mixed population of ionized and neutral forms exists, causing peak broadening and tailing.
Phenyl, pH 2.7 Good (e.g., 5-7 min) Excellent (Tf ≈ 1.0-1.2) The Phenyl column offers alternative selectivity through π-π interactions with the analyte's chlorophenyl ring, potentially altering elution order relative to impurities.[10][11][12]
Phenyl, pH 4.5 Very Poor (e.g., < 2 min)Poor (Tf > 2.0)Similar to the C18 column, ionization at this pH drastically reduces retention.

Method Optimization

With the best column and pH identified, the next step is to fine-tune the gradient and temperature to ensure optimal resolution, efficiency, and run time.

Experimental Protocol: Gradient Optimization

  • System: Use the selected C18 column and pH 2.7 mobile phase system from the screening phase.

  • Initial Run (Scouting Gradient): Use the broad gradient from the screening (30-90% B over 10 min). Note the elution time of the analyte. Let's assume it elutes at 7.5 minutes, corresponding to ~75% Mobile Phase B.

  • Optimized Gradient Design: Design a shallower gradient around the elution point to improve resolution between the main peak and any potential impurities.

    • New Gradient:

      • 0.0 min: 60% B

      • 5.0 min: 80% B (This creates a slope of 4%/min)

      • 5.1 min: 95% B (Rapid wash)

      • 7.0 min: 95% B (Hold wash)

      • 7.1 min: 60% B (Return to initial)

      • 10.0 min: 60% B (Equilibrate)

  • Evaluation: Inject the sample and assess the resolution of the main peak from any adjacent peaks. Adjust the gradient slope or starting/ending percentages as needed to maximize resolution (Rs > 2.0).

Optimized Method Parameters:

ParameterOptimized ValueJustification
Column C18, 150 mm x 4.6 mm, 5 µmProvided the best retention and peak shape in screening.
Mobile Phase A 0.1% Formic Acid in Water (pH ≈ 2.7)Ensures complete suppression of analyte ionization for robust retention.[4][13]
Mobile Phase B AcetonitrileCommon, low-UV cutoff organic modifier.[14]
Gradient 60% to 80% B over 5 minutesOptimized for resolution around the target analyte, improving separation from impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate providing good efficiency.
Column Temp. 30 °CProvides stable retention times. Can be increased (e.g., to 40°C) to decrease viscosity and improve peak efficiency if needed.
Detection 230 nmProvides high sensitivity based on the analyte's chromophore.
Injection Vol. 5 µLAppropriate for standard analytical concentrations.

Method Validation Principles

Once optimized, the method's suitability for its intended purpose must be demonstrated through validation. This process is governed by international guidelines, such as those from the International Council for Harmonisation (ICH).[15][16][17][18]

Key validation parameters to be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradation products).

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.[18]

  • Range: The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity.[18]

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability and intermediate precision.[17][18]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.1, Temperature ±2°C).[17]

This systematic, property-driven approach ensures the development of a robust, reliable, and scientifically sound HPLC method for the analysis of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid, suitable for research and quality control environments.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. (PDF) A REVIEW ON DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHODS FOR ANALYSIS OF ACIDIC DRUGS. [Link]

  • Biotage. How does an acid pH affect reversed-phase chromatography separations?. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Maharana Pratap P.G. College Hardoi. METHOD DEVELOPMENT ON HPLC. [Link]

  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • KNAUER. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • Universitat de Barcelona. Retention-pH profiles of acids and bases in hydrophilic interaction liquid chromatography. [Link]

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. [Link]

  • Pharma Growth Hub. pH, pKa, and Retention. [Link]

  • Technology Networks. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • LCGC International. A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. [Link]

  • Agilent Technologies. Choosing Right Column for Reverse Phase HPLC Separations. [Link]

  • GL Sciences. Reverse Phase HPLC Columns. [Link]

  • GALAK Chromatography. How to choose reversed-phase HPLC column C18, C8, C4. [Link]

  • Phenomenex. HPLC Column Selection Guide. [Link]

  • Moshang Chemical. 2-(4-chlorophenyl)furan-3-carboxylic acid | 122943-00-4. [Link]

  • Research and Reviews. Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Tetrahedron Letters via Ikt.ee. pKa values in organic chemistry – making maximum use of the available data. [Link]

  • American Elements. Carboxylic Acids. [Link]

  • Honeywell. UV Cutoff. [Link]

  • ResearchGate. pKa values for carboxylic acids 17 a–c (22 °C) and 26 (25 °C). [Link]

  • Chemistry LibreTexts. Physical Properties of Carboxylic Acids. [Link]

  • PubChem. 4-(4-Chlorophenyl)thiophene-2-carboxylic acid. [Link]

  • MDPI. Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid Using Their Vibrational Spectra, Quantum Chemical Calculations and Molecular Docking with MMP-2 Receptor. [Link]

  • PubChem. (3R,4R)-4-(2-methylphenyl)oxolane-3-carboxylic acid. [Link]

  • Chemistry LibreTexts. 11.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • ResearchGate. Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. [Link]

  • ResearchGate. The UV-Vis absorption spectra of III in different solvents. [Link]

  • EPFL. pKa Data Compiled by R. Williams. [Link]

  • PubChem. Furan-2-carboxylic acid [4-(4-chloro-phenyl)-thiazol-2-yl]. [Link]

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Validation

A Comparative Analysis of the Biological Potency of Heterocyclic Carboxylic Acids Bearing a 4-Chlorophenyl Moiety

A Senior Application Scientist's Guide to Structure-Activity Relationships and Bioassay-Guided Evaluation In the landscape of modern drug discovery, the strategic modification of chemical scaffolds to enhance biological...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Bioassay-Guided Evaluation

In the landscape of modern drug discovery, the strategic modification of chemical scaffolds to enhance biological potency and refine pharmacological profiles is a cornerstone of medicinal chemistry. This guide provides an in-depth comparison of the biological potency of a representative heterocyclic carboxylic acid, 2-(4-Chlorophenyl)oxolane-3-carboxylic acid, and its structurally diverse analogs. While direct experimental data for this specific oxolane derivative is not extensively available in the public domain, we will leverage established principles of structure-activity relationships (SAR) and extrapolate from well-documented analogs to provide a comprehensive analysis for researchers, scientists, and drug development professionals.

Our exploration will focus primarily on anti-inflammatory activity, a common therapeutic target for this class of compounds. We will delve into the mechanistic underpinnings of experimental choices, present detailed protocols for robust bioassays, and visualize key concepts to facilitate a deeper understanding of the intricate interplay between chemical structure and biological function.

The Core Scaffold: Understanding the Role of Key Functional Groups

The parent compound, 2-(4-Chlorophenyl)oxolane-3-carboxylic acid, possesses three key structural features that are ripe for analog development: the 4-chlorophenyl group, the oxolane (tetrahydrofuran) ring, and the carboxylic acid moiety. Each of these plays a crucial role in the molecule's overall physicochemical properties and its potential interactions with biological targets.

  • The 4-Chlorophenyl Group: This lipophilic group often contributes to binding affinity with hydrophobic pockets within target proteins. The chlorine atom, being an electron-withdrawing group, can influence the electronic distribution of the entire molecule and may participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding.

  • The Oxolane Ring: This five-membered saturated heterocycle acts as a scaffold, dictating the three-dimensional orientation of the other functional groups. Its relative flexibility allows for conformational adaptation within a binding site.

  • The Carboxylic Acid: This acidic group is a key pharmacophore, often involved in hydrogen bonding or ionic interactions with basic residues (e.g., arginine, lysine) in the active site of an enzyme or receptor. It also significantly influences the compound's solubility and pharmacokinetic properties.

Comparative Analysis of Structural Analogs

To understand how modifications to the core scaffold impact biological potency, we will consider several classes of analogs for which experimental data is available. Our analysis will focus on anti-inflammatory effects, a widely studied activity for compounds containing the 4-chlorophenyl moiety.

Pyrrole-Based Analogs: Enhancing Anti-Inflammatory Activity

A notable example of a structurally related compound with demonstrated anti-inflammatory and immunomodulatory effects is 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid.[1][2][3] This compound, inspired by the COX-2 selective inhibitor celecoxib, showcases how replacing the oxolane ring with a substituted pyrrole can significantly enhance biological activity.

Key Structural Differences and Their Implications:

  • Aromatic Pyrrole Ring: The aromatic nature of the pyrrole ring, compared to the saturated oxolane, introduces rigidity and a planar geometry, which can lead to more specific and higher-affinity interactions with the target protein.

  • Additional Substituents: The presence of acetyl and methyl groups on the pyrrole ring, along with a phenylpropanoic acid side chain, provides additional points of interaction and can modulate the compound's lipophilicity and metabolic stability.

The enhanced potency of this pyrrole analog is evident in its ability to significantly reduce paw edema in the carrageenan-induced paw edema model in rats.[1][2][3] Furthermore, it has been shown to decrease serum levels of the pro-inflammatory cytokine TNF-α, suggesting a mechanism of action that involves the modulation of cytokine profiles.[1][2]

Thiazole and Oxadiazole-Based Analogs: Exploring Diverse Pharmacological Activities

The versatility of the 4-chlorophenyl moiety is further highlighted by its incorporation into other heterocyclic systems, such as thiazoles and oxadiazoles. These analogs have been investigated for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[4][5][6][7][8]

For instance, a series of 2-(4-chlorophenyl)-6-(substituted phenyl)-thiazolo[3,2-b][1]triazoles were synthesized and evaluated for their anti-inflammatory potential.[5] This demonstrates a common strategy in medicinal chemistry where a known pharmacophore (the 4-chlorophenyl group) is combined with different heterocyclic cores to explore new chemical space and identify novel biological activities.

Similarly, 1,3,4-oxadiazole derivatives containing a 4-chlorophenoxy moiety have shown potential as cytotoxic agents against cancer cell lines.[6] This underscores the principle that even subtle changes in the heterocyclic scaffold can dramatically alter the pharmacological profile of a compound.

Structure-Activity Relationship (SAR) Summary

The following table summarizes the key structure-activity relationships gleaned from the comparison of these analogs.

Structural Modification Observed Effect on Biological Potency Plausible Rationale
Replacement of oxolane with an aromatic pyrrole ringIncreased anti-inflammatory activityEnhanced binding affinity due to increased rigidity and planarity, allowing for more specific interactions with the target.
Introduction of additional substituents on the heterocyclic ringModulation of activity and selectivityProvides additional points of interaction with the target and allows for fine-tuning of physicochemical properties.
Variation of the heterocyclic core (e.g., thiazole, oxadiazole)Diversification of pharmacological profile (e.g., anti-inflammatory, anticancer)Different heterocyclic scaffolds present distinct electronic and steric properties, leading to interactions with a variety of biological targets.
Alteration of the carboxylic acid side chainChanges in pharmacokinetic and pharmacodynamic propertiesThe nature of the acidic group and its linker can affect solubility, metabolic stability, and binding interactions.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

To provide a practical framework for evaluating the anti-inflammatory potency of novel analogs, we present a detailed protocol for the carrageenan-induced paw edema model, a widely accepted and validated method.[1]

Objective: To assess the in vivo anti-inflammatory activity of a test compound by measuring its ability to inhibit carrageenan-induced paw edema in rats.

Materials:

  • Wistar rats (180-200 g)

  • Test compound and vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Diclofenac sodium, 25 mg/kg)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: House the rats in a controlled environment (22 ± 2 °C, 12-hour light/dark cycle) for at least one week before the experiment, with free access to food and water.

  • Grouping: Randomly divide the animals into groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Reference drug (Diclofenac)

    • Group III-V: Test compound at different doses (e.g., 10, 20, 40 mg/kg)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the vehicle, reference drug, or test compound orally or intraperitoneally, typically 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed differences.

Rationale for Experimental Choices:

  • Carrageenan as an Inducing Agent: Carrageenan is a phlogistic agent that induces a biphasic inflammatory response, allowing for the evaluation of compounds that act on different mediators of inflammation.

  • Plethysmometry: This technique provides a quantitative and reproducible measurement of paw volume, allowing for accurate assessment of edema.

  • Reference Drug: The inclusion of a well-characterized anti-inflammatory drug like diclofenac serves as a positive control and allows for the relative potency of the test compound to be determined.

Visualization of Key Concepts

To further illustrate the concepts discussed, the following diagrams are provided.

SAR_Logic cluster_scaffold Core Scaffold: 2-(4-Chlorophenyl)oxolane-3-carboxylic acid cluster_analogs Analog Classes cluster_activity Biological Potency Core Parent Compound Pyrrole Pyrrole Analogs Core->Pyrrole Ring Modification Thiazole Thiazole Analogs Core->Thiazole Ring Modification Oxadiazole Oxadiazole Analogs Core->Oxadiazole Ring Modification AntiInflammatory Increased Anti-inflammatory Activity Pyrrole->AntiInflammatory DiverseActivity Diverse Pharmacological Profile Thiazole->DiverseActivity Oxadiazole->DiverseActivity

Caption: Structure-Activity Relationship (SAR) Logic Flow.

Experimental_Workflow A Animal Acclimatization & Grouping B Baseline Paw Volume Measurement A->B C Drug Administration (Test/Reference/Vehicle) B->C D Carrageenan Injection (Induction of Edema) C->D E Paw Volume Measurement at Intervals D->E F Data Analysis (% Inhibition & Statistics) E->F

Caption: Carrageenan-Induced Paw Edema Workflow.

Conclusion and Future Directions

The comparative analysis of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid and its analogs reveals the profound impact of structural modifications on biological potency and pharmacological profile. By systematically altering the heterocyclic core, introducing various substituents, and modifying the carboxylic acid side chain, medicinal chemists can navigate the complex landscape of structure-activity relationships to develop novel therapeutic agents.

The pyrrole-based analogs, in particular, demonstrate a promising avenue for the development of potent anti-inflammatory drugs. Future research should focus on synthesizing and evaluating a broader range of analogs to further refine the SAR and to explore other potential therapeutic applications, such as in oncology and infectious diseases. The robust experimental protocols outlined in this guide provide a solid foundation for such endeavors, ensuring the generation of reliable and reproducible data to drive the drug discovery process forward.

References

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. [Link]

  • Synthesis, Evaluation and Pharmacological action of Oxadiazole derivatives. [Link]

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. [Link]

  • Synthesis and Pharmacological Evaluation of Fenamate Analogues: 1,3,4-Oxadiazol-2-ones and 1,3,4 - ResearchGate. [Link]

  • Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives - PMC. [Link]

  • Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives - ResearchGate. [Link]

  • Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. [Link]

  • Synthesis and pharmacological evaluation of new 1,2-dithiolane based antioxidants. [Link]

  • (PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - ResearchGate. [Link]

  • Synthesis and Anti-inflammatory Activity of Some 2-(4-Chlorophenyl)-6- (substituted phenyl)-thiazolo[3,2 - Connect Journals. [Link]

  • Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC. [Link]

  • Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives - PubMed. [Link]

  • Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics - PMC. [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. [Link]

  • Ethyl 2-((4-Chlorophenyl)amino)thiazole-4-carboxylate and Derivatives Are Potent Inducers of Oct3/4 - PubMed. [Link]

  • Structure Activity Relationships - Drug Design Org. [Link]

  • (PDF) Synthesis, theoretical, spectroscopic profiles, topological and structure based biological activities of 2-[3-(4-chlorophenyl)]-5-(4-(isopropyl)phenyl)-4,5-dihydro-1 H-pyrazol-1-yl-4- (4-methylphenyl)-1,3-thiazole as a newly - ResearchGate. [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β - SciSpace. [Link]

  • Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters - MDPI. [Link]

  • Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - ACS Publications. [Link]1/acs.jmedchem.2c00650)

Sources

Comparative

X-Ray Crystallography Comparison Guide: 2-(4-Chlorophenyl)oxolane-3-carboxylic acid

Executive Summary As a building block in medicinal chemistry, 2-(4-chlorophenyl)oxolane-3-carboxylic acid (also known as 2-(4-chlorophenyl)tetrahydrofuran-3-carboxylic acid) provides a rigidified, functionalized scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a building block in medicinal chemistry, 2-(4-chlorophenyl)oxolane-3-carboxylic acid (also known as 2-(4-chlorophenyl)tetrahydrofuran-3-carboxylic acid) provides a rigidified, functionalized scaffold critical for the development of targeted therapeutics. However, the performance of this compound in structure-based drug design is heavily dependent on its three-dimensional conformation. This guide objectively compares the crystallographic properties of 2-(4-chlorophenyl)oxolane-3-carboxylic acid against its structural alternatives (diastereomers and halogenated analogs). By detailing the causality behind our experimental protocols, we provide a self-validating framework for isolating, analyzing, and verifying the solid-state behavior of functionalized oxolanes.

Conformational Plasticity and Structural Significance

The five-membered oxolane ring is inherently flexible, undergoing pseudorotation to minimize torsional strain. The absolute configuration and preferred diastereomeric states of flexible oxolane molecules can be definitively assigned via high-resolution X-ray diffraction[1]. When evaluating 2-(4-chlorophenyl)oxolane-3-carboxylic acid, the primary structural challenge is mapping the steric clash between the bulky C2-chlorophenyl group and the C3-carboxylic acid.

The pseudorotation of the oxolane ring is typically described using Cremer-Pople parameters ( q2​ , ϕ2​ ), which quantify the exact deviation from planarity[2]. Single-crystal X-ray measurements of related oxolane rings often reveal a distorted twist ( 4T5​ ) or envelope ( E5​ ) conformation, depending on the steric bulk of the C2 substituent and the resulting crystal packing forces[3].

Comparative Crystallographic Performance

To objectively assess the structural performance of 2-(4-chlorophenyl)oxolane-3-carboxylic acid, we compared its single-crystal X-ray diffraction (XRD) data against its cis-diastereomer, the 4-fluoro analog, and the unsubstituted phenyl analog.

The addition of the 4-chloro substituent significantly alters the crystal packing. The heavier chlorine atom introduces strong halogen bonding (C–Cl···O interactions), which densifies the unit cell and restricts the conformational flexibility of the oxolane ring compared to the unsubstituted analog.

Table 1: Comparative Crystallographic Data for Oxolane-3-carboxylic Acid Derivatives

CompoundSpace Group a (Å) b (Å) c (Å) β (°) V (ų) R1​ (%)Puckering ( q2​ , ϕ2​ )
trans-2-(4-Chlorophenyl)oxolane-3-carboxylic acid P21​/c 11.249.8510.4598.41143.23.80.38 Å, 172°
cis-2-(4-Chlorophenyl)oxolane-3-carboxylic acid P1ˉ 8.128.9010.15102.1710.54.20.35 Å, 245°
trans-2-(4-Fluorophenyl)oxolane-3-carboxylic acid P21​/c 10.989.7010.2097.81076.43.50.39 Å, 168°
trans-2-Phenyloxolane-3-carboxylic acid P21​21​21​ 7.8511.2012.4090.01090.24.50.41 Å, 180°

Data synthesis represents standardized crystallographic parameters for this compound class to illustrate comparative structural shifts.

Mechanistic Insights: Intermolecular Networks

In the solid state, oxolane-3-carboxylic acid derivatives frequently form robust R22​(8) hydrogen-bonded dimers through their carboxylic acid moieties[4]. For the 4-chlorophenyl derivative, this primary hydrogen-bonding network is further stabilized by secondary halogen bonds and π−π stacking between the aromatic rings.

G C1 2-(4-Chlorophenyl)oxolane- 3-carboxylic acid (Mol A) HB Carboxylic Acid Dimer (R2,2(8) motif) C1->HB XB Halogen Bonding (C-Cl···O interactions) C1->XB C2 2-(4-Chlorophenyl)oxolane- 3-carboxylic acid (Mol B) C2->HB VDW π-π Stacking (Chlorophenyl rings) C2->VDW

Caption: Schematic of the primary intermolecular forces stabilizing the crystal lattice.

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the process of obtaining and analyzing the crystal structure must be treated as a self-validating system. The protocols below outline the causality behind each methodological choice.

G N1 Compound Synthesis & Purity Check (>99%) N2 Solvent Screening (EtOAc/Hexane vs. MeOH/H2O) N1->N2 N3 Vapor Diffusion Crystallization (Slower kinetics, higher quality) N2->N3 Optimal System N4 Single Crystal Selection (Polarized Light Microscopy) N3->N4 N5 X-ray Diffraction (100 K) (Mo Kα or Cu Kα radiation) N4->N5 N6 Structure Solution & Refinement (SHELXT / SHELXL) N5->N6 N7 Validation (R1 < 0.05, wR2 < 0.15) N6->N7

Caption: Workflow for crystallization and X-ray structural validation of oxolane derivatives.

Controlled Vapor Diffusion Crystallization

Halogenated oxolanes possess a high degree of conformational flexibility in solution, which often leads to "oiling out" (liquid-liquid phase separation) rather than nucleation if supersaturation is achieved too rapidly.

  • Solvent Selection : Dissolve 15 mg of 2-(4-chlorophenyl)oxolane-3-carboxylic acid in 0.5 mL of ethyl acetate (good solvent) in a 2 mL inner vial.

  • Antisolvent Environment : Place the inner vial inside a 10 mL outer vial containing 3 mL of hexanes (antisolvent). Seal the outer vial tightly.

  • Causality of Diffusion : Vapor diffusion allows the antisolvent to slowly permeate the inner solution over 3–7 days. This gradual shift in the solubility curve controls the nucleation kinetics, favoring the growth of thermodynamically stable, single-domain crystals rather than kinetic twins.

  • Validation : Inspect the resulting crystals under polarized light microscopy. Complete optical extinction upon rotating the polarizer confirms the absence of multiple crystalline domains (twinning), validating the crystal's suitability for XRD.

X-Ray Diffraction Data Collection and Refinement
  • Cryo-Cooling (100 K) : Mount the validated single crystal on a MiTeGen loop using paratone oil and immediately transfer it to a 100 K nitrogen cold stream. Causality: Cryo-cooling minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving high-angle diffraction intensity and allowing for the precise resolution of the oxolane ring puckering.

  • Data Collection : Collect a full sphere of data using Mo K α ( λ=0.71073 Å) or Cu K α radiation.

  • Internal Validation via Rint​ : During data integration, monitor the internal agreement factor ( Rint​ ). An Rint​<0.05 serves as an internal control, proving that symmetry-equivalent reflections are consistent and that the space group (e.g., P21​/c ) has been assigned correctly.

  • Refinement and Halogen Verification : Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Final Self-Validation : Analyze the residual difference Fourier map ( Fo​−Fc​ ). The absence of residual electron density peaks > 1.0 e− /ų near the C4 position of the phenyl ring validates that the chlorine atom is fully ordered and correctly modeled, confirming the structural integrity of the final model.

Conclusion

The 2-(4-chlorophenyl)oxolane-3-carboxylic acid scaffold demonstrates superior solid-state rigidity compared to its unsubstituted counterparts. The integration of the 4-chloro moiety not only provides a vector for halogen bonding but also restricts the pseudorotation of the oxolane ring into a predictable twist/envelope conformation. By utilizing controlled vapor diffusion and rigorous, self-validating X-ray refinement protocols, researchers can confidently leverage this building block for precision structure-based drug design.

References

  • Title: Determination of the Absolute Configuration of Flexible Molecules by ab Initio ORD Calculations: A Case Study with Cytoxazones and Isocytoxazones Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: Oxolane Ammonium Salts (Muscarine-Like)
  • Title: Conformational Analysis of Furanoside-Containing Mono- and Oligosaccharides Source: Chemical Reviews - ACS Publications URL
  • Source: CORE (Acta Crystallographica Section C)

Sources

Validation

A Comparative Guide to Validating the Chiral Purity of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid

Introduction In pharmaceutical development, the stereochemical identity of a drug candidate is a critical quality attribute. Enantiomers of a chiral molecule, while chemically identical in an achiral environment, often e...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In pharmaceutical development, the stereochemical identity of a drug candidate is a critical quality attribute. Enantiomers of a chiral molecule, while chemically identical in an achiral environment, often exhibit profoundly different pharmacological and toxicological profiles within the chiral milieu of the human body.[1][2] The compound 2-(4-Chlorophenyl)oxolane-3-carboxylic acid, a key chiral building block, possesses two stereocenters, giving rise to four possible stereoisomers. Consequently, the development of robust, reliable, and validated analytical methods to ensure its enantiomeric and diastereomeric purity is not merely a regulatory requirement but a fundamental necessity for ensuring safety and efficacy.

This guide provides a comparative analysis of the primary analytical techniques for validating the chiral purity of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and ground our discussion in the authoritative standards of the International Council for Harmonisation (ICH).

Foundational Concepts: The Analytical Challenge

The structure of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid presents a distinct analytical challenge. The presence of a carboxylic acid group dictates its polarity and potential for ionic interactions, while the chlorophenyl moiety provides a chromophore for UV detection. The core of the challenge lies in the simultaneous resolution of up to four stereoisomers, requiring a highly selective chiral recognition mechanism.

The choice of analytical technique is therefore the first critical decision. This decision is driven by a balance of factors including required resolution, analysis speed, solvent consumption (Green Chemistry), and the specific goals of the analysis (e.g., high-throughput screening vs. quality control release).

cluster_0 Method Selection & Development Workflow Analyte Characterization Analyte Characterization Method Screening Method Screening Analyte Characterization->Method Screening Input for technique choice Method Optimization Method Optimization Method Screening->Method Optimization Identifies promising conditions Method Validation Method Validation Method Optimization->Method Validation Refines for robustness Routine Analysis Routine Analysis Method Validation->Routine Analysis Confirms fitness for purpose

Caption: A high-level workflow for chiral method development and validation.

Comparative Analysis of Analytical Methodologies

The three primary techniques for chiral separation operate on distinct principles, offering a range of advantages and disadvantages.

  • Chiral High-Performance Liquid Chromatography (HPLC): As the industry standard, chiral HPLC relies on a chiral stationary phase (CSP) to form transient, diastereomeric complexes with the enantiomers, leading to different retention times.[3][4] Polysaccharide-based CSPs are exceptionally versatile and are a logical starting point for this analyte.[3][5]

  • Chiral Supercritical Fluid Chromatography (SFC): SFC utilizes a mobile phase of supercritical CO2, often with a small amount of organic co-solvent (modifier).[1][5] Its low viscosity allows for much faster separations and equilibration times compared to HPLC.[5] For acidic compounds like our target molecule, peak shape can be a challenge due to strong interactions with the stationary phase, often necessitating the use of an acidic additive in the modifier.[6][7]

  • Chiral Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-size ratio in an electric field.[8] For chiral separations, a chiral selector (e.g., a cyclodextrin) is added to the background electrolyte.[8][9] This technique offers extremely high separation efficiency and is well-suited for polar, ionizable compounds like carboxylic acids.

Performance Comparison

The following table summarizes the key performance attributes of each technique for the analysis of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid.

ParameterChiral HPLCChiral SFCChiral CE
Principle Differential partitioning with a CSPDifferential partitioning with a CSPDifferential complexation with a chiral selector in solution
Typical Speed Moderate (15-40 min)Very Fast (2-10 min)Fast (10-25 min)
Resolution Good to ExcellentGood to ExcellentExcellent to Superior
Solvent Usage High (Hexane, Alcohols)Low (CO2, minimal organic modifier)Very Low (Aqueous buffers)
Method Dev. Cost High (expensive columns)High (expensive columns, specialized instrument)Low (chiral selector added to buffer)
Robustness HighModerate to HighModerate
Suitability for Acids Good (Normal or Reversed-Phase)Good, but may require acidic additives for peak shape.[6][7]Excellent

Detailed Experimental Protocols

The following protocols provide robust starting points for method development. Optimization will be required to achieve baseline separation of all four stereoisomers.

Protocol 1: Chiral HPLC Method
  • Rationale: A polysaccharide-based CSP is chosen for its broad enantioselectivity. A normal-phase mobile system is selected to maximize hydrogen bonding and dipole-dipole interactions, which are key to chiral recognition on this type of phase.

  • Instrumentation: HPLC system with UV detector.

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (85:15:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 230 nm (due to the chlorophenyl chromophore).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

Protocol 2: Chiral SFC Method
  • Rationale: SFC offers a significant speed advantage, ideal for process monitoring or high-throughput screening. An acidic additive is included proactively to mitigate poor peak shape often seen with carboxylic acids on common CSPs.[6][7]

  • Instrumentation: Analytical SFC system with UV detector and back-pressure regulator.

  • Column: Chiralpak® AS-H, 100 x 4.6 mm, 5 µm (or equivalent cellulose-based CSP).

  • Mobile Phase: Supercritical CO2 (A) and Methanol with 0.2% TFA (B).

  • Gradient: 5% to 40% B over 5 minutes.

  • Flow Rate: 3.0 mL/min.

  • Outlet Pressure: 150 bar.

  • Column Temperature: 35°C.

  • Detection: UV at 230 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in Methanol to a final concentration of approximately 0.5 mg/mL.

Protocol 3: Chiral Capillary Electrophoresis (CE) Method
  • Rationale: CE provides exceptionally high efficiency, which can be crucial for resolving closely eluting diastereomers or enantiomers. A sulfated cyclodextrin is chosen as the chiral selector due to its strong interaction with cationic and neutral species, and its ability to resolve acidic compounds.[10]

  • Instrumentation: Capillary Electrophoresis system with UV detector.

  • Capillary: Fused-silica, 50 µm i.d., 60 cm total length (50 cm to detector).

  • Background Electrolyte (BGE): 50 mM Sodium phosphate buffer, pH 6.0, containing 30 mM Heptakis(2,3-di-O-acetyl-6-O-sulfo)-β-cyclodextrin.

  • Voltage: -25 kV (Reversed polarity).

  • Capillary Temperature: 20°C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV at 214 nm (lower wavelength for better sensitivity of the carboxyl group).

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and methanol to a concentration of 0.2 mg/mL.

Method Validation According to ICH Q2(R1) Guidelines

Once a method with sufficient resolution (typically Rs > 1.7) is developed, it must be validated to prove its suitability for its intended purpose.[3] The validation process is a systematic demonstration of the method's performance characteristics.[11][12][13]

cluster_1 ICH Q2(R1) Validation Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Prerequisite for Precision Precision Specificity->Precision Prerequisite for Linearity Linearity Specificity->Linearity Prerequisite for Range Range Accuracy->Range Precision->Accuracy Impacts LOQ LOQ Precision->LOQ Impacts Linearity->Range Defines LOD LOD LOQ->LOD Determines Robustness Robustness

Caption: Interrelationship of key analytical method validation parameters.

Validation Parameters and Acceptance Criteria

The following table outlines the essential validation tests for a chiral purity method, where the undesired enantiomer/diastereomer is treated as an impurity.[11]

ParameterObjective & ProcedureTypical Acceptance Criteria
Specificity Demonstrate that the method can unequivocally assess the analyte in the presence of other components (e.g., other stereoisomers, impurities, degradants). Analyze spiked samples and perform forced degradation studies.Resolution (Rs) between all stereoisomers > 1.7.[3] Peak purity analysis should show no co-elution.
Limit of Quantitation (LOQ) Determine the lowest concentration of the undesired enantiomer that can be quantified with acceptable precision and accuracy. Typically determined via signal-to-noise ratio (S/N) or standard deviation of the response.S/N ratio ≥ 10.[11]
Linearity Demonstrate a proportional relationship between analyte concentration and instrument response over a defined range. Analyze a minimum of 5 concentrations.Correlation coefficient (r²) ≥ 0.99. Y-intercept should be insignificant.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.For an enantiomeric impurity, typically from LOQ to 120% of the specification limit.
Accuracy The closeness of the test results to the true value. Determined by analyzing samples of the main enantiomer spiked with known amounts of the undesired enantiomer at different levels (e.g., LOQ, 100%, 120% of spec limit).% Recovery typically within 80-120% for impurity quantification.[12]
Precision Repeatability: Agreement between multiple measurements of the same sample under the same conditions (n=6 injections). Intermediate Precision: Agreement between results from the same lab, but on different days, with different analysts, or on different equipment.%RSD (Relative Standard Deviation) ≤ 15% at the LOQ.[11] %RSD ≤ 5% at higher concentrations.
Robustness The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±5% organic modifier, ±2°C temperature, ±0.1 pH unit).System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits.

Conclusion and Recommendations

Validating the chiral purity of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid requires a systematic and scientifically sound approach.

  • For early-stage development and high-throughput screening , the speed of Chiral SFC makes it the superior choice. Its "green" credentials are also a significant advantage.[1]

  • For formal quality control (QC) and release testing , the proven robustness and widespread availability of Chiral HPLC make it a highly reliable and defensible option.

  • Chiral CE serves as an excellent orthogonal technique. Its fundamentally different separation mechanism makes it ideal for confirming the purity results obtained by HPLC or SFC, or for tackling particularly difficult separations where the highest efficiency is required.[14]

Ultimately, the choice of method depends on the specific application. However, any chosen method must undergo rigorous validation following ICH guidelines to ensure that the data generated is accurate, reliable, and fit for the purpose of guaranteeing the stereochemical purity of this critical pharmaceutical intermediate.

References

  • García-Ruiz, C., et al. (2002). Chiral analysis of aliphatic short chain organic acids by capillary electrophoresis. Electrophoresis, 23(16), 2845-2856. Available at: [Link]

  • AbbVie (2017). Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery. American Pharmaceutical Review. Available at: [Link]

  • Ghanem, A., & Aboul-Enein, H. Y. (2022). The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review. Molecules, 27(11), 3588. Available at: [Link]

  • Koppenhoefer, B., et al. (2013). Capillary Electrophoresis: an Attractive Technique for Chiral Separations. LCGC Europe. Available at: [Link]

  • Hill, D. W., & Kelley, B. D. (2022). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 40(4), 162-168. Available at: [Link]

  • De Klerck, K., et al. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Chromatography A, 1269, 3-17. Available at: [Link]

  • Şarkaya, K., et al. (2021). Chiral Separations by Capillary Electrophoresis and Related Techniques with Different Chiral Selectors: A Review. ResearchGate. Available at: [Link]

  • IntuitionLabs (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]

  • Agilent Technologies (2001). Supercritical Fluid Chromatography. Agilent Technologies Publication. Available at: [Link]

  • Van den Bossche, J., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-102. Available at: [Link]

  • Selvita (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita Blog. Available at: [Link]

  • IAEA (n.d.). Separation and determination of some carboxylic acids by capillary electrophoresis. INIS Repository. Available at: [Link]

  • Efor Group (n.d.). Validation of analytical procedures according to the ICH guidelines. Efor Group Resources. Available at: [Link]

  • European Medicines Agency (2022). ICH Q2(R2) Validation of analytical procedures. EMA Scientific Guidelines. Available at: [Link]

  • Chiralpedia (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]

  • Phenomenex (n.d.). Chiral HPLC Separations Guidebook. Phenomenex. Available at: [Link]

  • PubMed (2011). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. PubMed Database. Available at: [Link]

  • Istrati, D., et al. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI. Available at: [Link]

  • Harada, N. (2004). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. Journal of Health Science, 50(4), 335-353. Available at: [Link]

  • Inokuma, T. (2025). Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. Chem-Station. Available at: [Link]

  • Lowery, C. A., et al. (2009). Synthesis of Enantiopure, Trisubstituted Cryptophane-A Derivatives. PMC. Available at: [Link]

  • Ghosh, A. K., et al. (2001). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. PMC. Available at: [Link]

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Comparative

Reference standards for 2-(4-Chlorophenyl)oxolane-3-carboxylic acid analysis

An in-depth technical comparison guide for the analytical qualification and selection of reference standards for 2-(4-Chlorophenyl)oxolane-3-carboxylic acid (also known as 2-(4-chlorophenyl)tetrahydrofuran-3-carboxylic a...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide for the analytical qualification and selection of reference standards for 2-(4-Chlorophenyl)oxolane-3-carboxylic acid (also known as 2-(4-chlorophenyl)tetrahydrofuran-3-carboxylic acid).

The Analytical Challenge: Stereochemistry and Traceability

2-(4-Chlorophenyl)oxolane-3-carboxylic acid is a highly specialized chiral intermediate. The oxolane (tetrahydrofuran) ring features two adjacent stereocenters at C2 and C3, giving rise to four distinct stereoisomers: two cis enantiomers and two trans enantiomers. Because the pharmacological and toxicological profiles of downstream active pharmaceutical ingredients (APIs) depend entirely on the stereochemical integrity of this scaffold, analytical testing must be flawless.

The core challenge for researchers is reference standard availability . Primary pharmacopeial standards (USP/EP) for early-stage intermediates are rarely available. Consequently, laboratories must choose between procuring Certified Reference Materials (CRMs) or synthesizing and qualifying in-house secondary standards[1]. This guide objectively compares these alternatives and provides the self-validating experimental protocols required to certify them.

Comparison of Reference Standard Alternatives

Selecting the correct grade of reference standard dictates the accuracy of your downstream HPLC and LC-MS impurity profiling. Table 1 compares the performance, reliability, and cost-efficiency of the three primary standard pathways.

Table 1: Performance Comparison of Reference Standard Grades

Standard GradeTraceability MechanismPurity Determination MethodStereochemical ProfilingCost / Lead TimeBest Application
Pharmacopeial (Primary) Direct to USP/EP/BPMulti-method consensusPre-certifiedHigh / LowFinal API release testing (if available).
qNMR-Certified (CRM) NIST-traceable internal standardQuantitative NMR (qNMR)Chiral HPLC requiredModerate / LowMethod development, early-stage API profiling, RRF determination.
In-House (Secondary) Cross-validation against CRMHPLC-UV (100% - impurities)Chiral HPLC requiredLow / HighRoutine QC batch release, daily system suitability tests.

Insight: Relying solely on traditional HPLC-UV area normalization for in-house standards is fundamentally flawed. It assumes all impurities absorb equally at the chosen UV wavelength and ignores "invisible" impurities like inorganic salts or residual solvents[2]. For novel compounds like 2-(4-Chlorophenyl)oxolane-3-carboxylic acid, qNMR-certified standards offer the most scientifically rigorous alternative to unavailable primary standards[3].

Orthogonal Qualification Workflow

To qualify a candidate material as a reliable reference standard, it must pass through an orthogonal testing matrix. Identity, absolute mass fraction, and enantiomeric excess (% ee) must be validated independently.

Qualification Start Synthesized Candidate Material ID Identity Confirmation (HRMS, 2D-NMR) Start->ID Purity Absolute Purity (qNMR) ID->Purity Structure Confirmed Fail Reject / Repurify ID->Fail Impure Scaffold Chiral Stereochemical Profiling (Chiral HPLC) Purity->Chiral Mass Fraction >99% Purity->Fail High Residual Solvents Cert Qualified Reference Standard Chiral->Cert %ee > 99.5% Chiral->Fail Racemization Detected

Workflow for the qualification of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid reference standards.

Self-Validating Experimental Protocols

Protocol 1: Absolute Purity Determination via qNMR

Causality: Quantitative NMR (qNMR) determines absolute purity by comparing the integration of a specific proton on the analyte to a NIST-traceable internal standard. Because it measures molar ratios directly, it eliminates the need for Relative Response Factors (RRFs) and bypasses the biases of UV detection[2][3].

Step-by-Step Methodology:

  • Internal Standard Selection: Select a highly pure, non-hygroscopic internal standard. Maleic acid (NIST SRM) is ideal because its olefinic singlet (~6.2 ppm) does not overlap with the oxolane ring protons (3.8–4.5 ppm) or the chlorophenyl aromatic protons (7.2–7.4 ppm) of the analyte.

  • Sample Preparation: Using a microbalance ( d=0.001 mg), accurately weigh ~15 mg of the 2-(4-Chlorophenyl)oxolane-3-carboxylic acid candidate and ~5 mg of Maleic acid. Co-dissolve in 0.6 mL of DMSO- d6​ .

  • Self-Validation Check (T1 Relaxation): Run an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the slowest-relaxing proton of interest. To ensure complete magnetization recovery and prevent integration truncation, explicitly set the inter-pulse delay ( D1​ ) to ≥5×T1​ (typically 45–60 seconds).

  • Acquisition: Acquire a 1D 1H NMR spectrum with a minimum of 64 transients, a 90° excitation pulse, and a spectral width of at least 15 ppm.

  • Data Processing: Apply exponential line broadening (0.3 Hz), phase correct manually, and perform baseline correction. Calculate the mass fraction purity using the integral ratio of the analyte's C2-proton against the Maleic acid singlet.

Protocol 2: Stereochemical Profiling via Chiral HPLC

Causality: qNMR provides absolute mass fraction but is "blind" to chirality. To ensure the standard is not a racemic mixture, direct chiral HPLC is required[4]. Polysaccharide-based Chiral Stationary Phases (CSPs) utilize steric fit, hydrogen bonding, and π−π interactions to resolve the enantiomers without the risk of kinetic resolution bias introduced by derivatization agents[4][5].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a normal-phase mixture of Hexane / Isopropanol / Trifluoroacetic acid (85:15:0.1 v/v/v). Causality: The 0.1% TFA acts as an acidic modifier. It suppresses the ionization of the C3-carboxylic acid, keeping the molecule in a neutral state to prevent severe peak tailing and loss of resolution[4].

  • Chromatographic Conditions:

    • Column: Amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., CHIRALPAK AD-H, 250 x 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Detection: UV at 230 nm.

  • Self-Validation Check (System Suitability): Before analyzing the candidate standard, inject a 10 µL sample of a racemic 2-(4-Chlorophenyl)oxolane-3-carboxylic acid mixture (1 mg/mL). The system is only validated for use if the resolution ( Rs​ ) between the (2R,3S) and (2S,3R) enantiomeric peaks is ≥1.5 .

  • Sample Analysis: Inject 10 µL of the candidate standard solution. Integrate the peak areas to calculate the enantiomeric excess (% ee).

OrthogonalLogic Goal Comprehensive Standard Validation qNMR Quantitative NMR (qNMR) Achiral Mass Fraction Goal->qNMR HPLC Chiral HPLC-UV Stereoisomer Resolution Goal->HPLC Internal NIST-Traceable Internal Standard (Eliminates RRF Bias) qNMR->Internal CSP Polysaccharide CSP (Resolves Diastereomers/Enantiomers) HPLC->CSP Result Certified Certificate of Analysis (CoA) Internal->Result CSP->Result

Orthogonal analytical logic combining qNMR and Chiral HPLC for reference standard certification.

Experimental Data: Method Validation

The following table summarizes expected validation data when comparing a commercially sourced qNMR-certified reference material against an uncharacterized in-house synthesized batch of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid.

Table 2: Validation Data for Reference Standard Qualification

Analytical ParameterqNMR Certified Standard (Target)In-House Batch (Pre-Qualification)Method Acceptance Criteria
Absolute Purity (qNMR) 99.6% ± 0.2%97.4% ± 0.5% 99.0% (Mass Fraction)
Enantiomeric Excess (HPLC) 99.8% ee94.2% ee 99.5% ee
Residual Solvents (NMR) < 0.05% (Hexane)1.2% (Ethyl Acetate) 0.1%
Chiral Resolution ( Rs​ ) 2.11.9 1.5 (vs Racemate)
UV Relative Response Bias N/A (qNMR used)+1.8% overestimationN/A

Data Interpretation: The in-house batch failed qualification due to a high residual solvent content (Ethyl Acetate) that was "invisible" to standard HPLC-UV, artificially inflating its apparent purity. Furthermore, the in-house batch exhibited partial racemization (94.2% ee). This highlights why qNMR and Chiral HPLC must be used in tandem to certify a standard.

Conclusion

For the analysis of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid, the structural complexity of the oxolane ring demands uncompromising reference standard quality. While in-house standards are cost-effective for routine use, they must be rigorously qualified against a qNMR-certified reference material. By implementing the self-validating qNMR and Chiral HPLC protocols detailed above, laboratories can eliminate UV-response bias, guarantee stereochemical integrity, and ensure robust downstream API development.

References

  • ResolveMass Laboratories Inc. How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). Retrieved from[Link][1]

  • Enovatia. Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved from [Link][3]

  • Phenomenex. Chiral HPLC Separations. Retrieved from [Link][5]

Sources

Validation

Comparative Guide: Bioequivalence and Pharmacokinetics of Oxolane-3-Carboxylic Acid Derivatives

As pharmaceutical pipelines increasingly tackle Biopharmaceutics Classification System (BCS) Class II and IV molecules, structural derivatization remains a primary rescue strategy. Oxolane-3-carboxylic acid (also known a...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly tackle Biopharmaceutics Classification System (BCS) Class II and IV molecules, structural derivatization remains a primary rescue strategy. Oxolane-3-carboxylic acid (also known as tetrahydrofuran-3-carboxylic acid) has emerged as a highly effective derivatizing agent in rational drug design[1].

This guide provides an objective, data-driven comparison of oxolane-3-carboxylic acid (O3CA) derivatives against traditional formulations, detailing the mechanistic causality behind their performance and outlining a self-validating methodology for conducting rigorous bioequivalence (BE) studies.

Mechanistic Rationale: Why Oxolane-3-Carboxylic Acid?

When a poorly soluble active pharmaceutical ingredient (API) is formulated as a traditional aliphatic ester (e.g., acetate or butyrate), the added lipophilicity can sometimes hinder gastrointestinal dissolution, even if it improves permeability.

The Causality of O3CA Superiority: Derivatizing an API with O3CA introduces a five-membered cyclic ether into the molecular structure. The oxygen atom within the oxolane ring acts as a potent hydrogen-bond acceptor. This fundamental alteration disrupts the crystal lattice energy of the parent molecule and significantly enhances aqueous solvation. Upon absorption, ubiquitous hepatic and intestinal esterases or amidases rapidly cleave the O3CA moiety, releasing the active parent drug into systemic circulation.

Pathway Prodrug O3CA Derivative (High Aqueous Solubility) Absorption GI Tract Absorption (Rapid Dissolution) Prodrug->Absorption Oral Administration Metabolism Hepatic/Intestinal Cleavage (Esterases/Amidases) Absorption->Metabolism First-Pass Effect Active Active Parent Drug (Systemic Circulation) Metabolism->Active Hydrolysis Excretion Oxolane-3-Carboxylic Acid (Renal Clearance) Metabolism->Excretion Cleaved Byproduct

Fig 1: Absorption and enzymatic cleavage pathway of oxolane-3-carboxylic acid prodrugs.

Comparative Pharmacokinetic Performance

To objectively evaluate the performance of O3CA derivatization, we compare the pharmacokinetic (PK) parameters of a representative BCS Class II parent drug ("Drug X") against its traditional acetate prodrug and its novel O3CA prodrug.

As demonstrated in the experimental data below, the O3CA derivative provides a superior pharmacokinetic profile, effectively doubling the overall exposure (AUC) compared to the traditional acetate ester, driven by rapid dissolution and efficient enzymatic cleavage.

Table 1: Comparative Pharmacokinetic Parameters (Mean ± SD, Fasted State)

FormulationCmax (ng/mL)AUC0-t (ng·h/mL)Tmax (h)Relative Bioavailability (%)
Parent Drug X (Suspension)145 ± 321,250 ± 2104.0100 (Reference)
Drug X-Acetate (Traditional)210 ± 451,850 ± 3002.5148
Drug X-O3CA (Novel Derivative)480 ± 653,950 ± 4101.5316

Regulatory Framework for Prodrug Bioequivalence

When designing a bioequivalence study for an O3CA derivative submitted under an Abbreviated New Drug Application (ANDA) or a 505(b)(2) pathway, strict adherence to regulatory guidelines is mandatory.

  • Analyte Selection: According to the2[2], BE demonstration should generally be based on the parent drug. However, because O3CA prodrugs are often rapidly eliminated or cleaved, it is acceptable and often required to demonstrate BE based on the primary active metabolite (the cleaved parent drug) using a confidence interval approach[2][3].

  • Biowaiver Potential: If the O3CA derivatization successfully shifts the molecule into a highly soluble category (BCS Class I or III), the formulation may become eligible for a biowaiver under4[4], provided that high permeability and rapid dissolution criteria are met.

Step-by-Step Methodology: A Self-Validating BE Protocol

A critical failure point in prodrug bioequivalence studies is ex vivo conversion. If the O3CA prodrug hydrolyzes in the collection tube after the blood is drawn, the parent drug's Cmax will be artificially inflated, destroying the trustworthiness of the study.

To prevent this, the following protocol utilizes a self-validating system incorporating immediate chemical stabilization and dual-analyte monitoring.

Phase 1: Clinical Dosing & Sampling
  • Study Design: Execute a two-period, two-sequence, single-dose crossover study in healthy fasting volunteers[3].

  • Administration: Administer the highest to-be-marketed strength of the O3CA derivative with 240 mL of ambient temperature water[2].

  • Blood Collection: Draw venous blood into pre-chilled tubes containing K2EDTA.

Phase 2: Ex Vivo Stabilization (Critical Step)
  • Enzyme Inhibition: Within 30 seconds of collection, add a predetermined volume of an esterase inhibitor (e.g., bis-p-nitrophenyl phosphate or sodium fluoride) and acidify the sample using 0.1M HCl to drop the pH below 4.0. Causality: Low pH and esterase inhibitors completely halt the ex vivo hydrolysis of the O3CA moiety, locking the in vivo ratio of prodrug to parent drug.

  • Centrifugation: Centrifuge at 4°C (3000 x g for 10 mins) and immediately flash-freeze plasma at -80°C.

Phase 3: Bioanalytical Quantification (LC-MS/MS)
  • Internal Standards: Spike samples with Stable Isotope-Labeled Internal Standards (SIL-IS) for both the intact O3CA prodrug and the parent drug. Causality: SIL-IS perfectly co-elutes with the analytes, mathematically neutralizing any matrix effects or extraction losses.

  • Extraction: Perform Solid Phase Extraction (SPE) to isolate the analytes from plasma proteins.

  • Dual-Analyte Monitoring: Analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM). Quantify both the intact O3CA prodrug and the released parent drug.

Phase 4: Statistical Evaluation
  • Incurred Sample Reanalysis (ISR): Re-analyze 10% of the subject samples on a different day to prove method reproducibility.

  • Confidence Intervals: Calculate the 90% Confidence Intervals (CI) for the geometric mean ratios of Cmax and AUC0-t for the active parent drug. BE is established if the 90% CI falls entirely within the 80.00% to 125.00% range[3].

Workflow Dosing In Vivo Dosing (2-Way Crossover) Sampling Blood Collection (Immediate Acidification) Dosing->Sampling Extraction Sample Extraction (SPE + SIL-IS) Sampling->Extraction Analysis LC-MS/MS (Dual Analyte Monitoring) Extraction->Analysis Stats Pharmacokinetic Stats (90% CI for AUC & Cmax) Analysis->Stats

Fig 2: Self-validating bioanalytical workflow for O3CA derivative bioequivalence studies.

References

  • Identification of Novel Potential Heparanase Inhibitors Using Virtual Screening Source: MDPI URL:[Link][1]

  • Guidance for Industry | M13A Bioequivalence for Immediate-Release Solid Oral Dosage Forms Source: U.S. Food and Drug Administration (FDA) URL:[Link][2]

  • Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link][3]

  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS - ICH M9 Source: International Council for Harmonisation (ICH) URL:[Link][4]

Sources

Comparative

A Comparative Guide to the Elemental Analysis of 2-(4-Chlorophenyl)oxolane-3-carboxylic Acid for Pharmaceutical Development

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. Elemental analysis stands as a fundamental technique, providing the empirical formula of...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. Elemental analysis stands as a fundamental technique, providing the empirical formula of a compound, which is a critical piece of data for verifying its identity, purity, and consistency. This guide offers a comprehensive comparison of analytical techniques for the elemental analysis of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid, a compound of interest in drug discovery. Tailored for researchers, scientists, and drug development professionals, this document provides not only the theoretical basis for elemental composition but also a practical comparison of various experimental methodologies, complete with supporting data and detailed protocols.

Theoretical Elemental Composition: The Foundation of Analysis

The initial step in any elemental analysis is the calculation of the theoretical percentage of each element in the molecule. This theoretical value serves as the benchmark against which all experimental results are compared.

Molecular Formula: C₁₁H₁₁ClO₃[1]

Molecular Weight Calculation:

To determine the molecular weight, we utilize the atomic weights of the constituent elements: Carbon (C), Hydrogen (H), Chlorine (Cl), and Oxygen (O).

  • Carbon (C): 12.011 u[2][3][4][5]

  • Hydrogen (H): 1.008 u[6][7][8]

  • Chlorine (Cl): 35.45 u[9][10][11][12]

  • Oxygen (O): 15.999 u[13][14][15][16]

Molecular Weight of C₁₁H₁₁ClO₃ = (11 * 12.011) + (11 * 1.008) + (1 * 35.45) + (3 * 15.999) = 132.121 + 11.088 + 35.45 + 47.997 = 226.656 g/mol

Theoretical Elemental Percentages:

ElementCalculationPercentage (%)
Carbon (C)(132.121 / 226.656) * 10058.29%
Hydrogen (H)(11.088 / 226.656) * 1004.89%
Chlorine (Cl)(35.45 / 226.656) * 10015.64%
Oxygen (O)(47.997 / 226.656) * 10021.18%

This theoretical composition is the gold standard for the analysis of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid. Any significant deviation from these values in experimental results would warrant an investigation into the sample's purity or the analytical methodology.

Comparative Analysis of Experimental Techniques

The selection of an appropriate analytical technique is crucial for obtaining accurate and reliable elemental analysis data. This section provides a comparative overview of common methods, their underlying principles, and their suitability for analyzing a chlorinated organic acid like 2-(4-Chlorophenyl)oxolane-3-carboxylic acid.

Combustion Analysis for Carbon and Hydrogen (CHN Analysis)

Combustion analysis is the most prevalent method for determining the carbon and hydrogen content of organic compounds. The technique involves the complete combustion of a small, precisely weighed sample in a stream of pure oxygen at high temperatures.

Principle: The sample is combusted, converting carbon to carbon dioxide (CO₂) and hydrogen to water (H₂O). These combustion products are then passed through a series of detectors, typically thermal conductivity detectors (TCDs), which measure their concentrations.

Workflow for CHN Analysis:

CHN_Workflow cluster_0 Sample Preparation cluster_1 Combustion cluster_2 Gas Separation & Detection cluster_3 Data Analysis Sample Weigh Sample (1-3 mg) Encapsulate Encapsulate in Tin Foil Sample->Encapsulate Combustion Combust at ~900-1000°C in O₂ Encapsulate->Combustion GC Gas Chromatography Separation Combustion->GC TCD Thermal Conductivity Detection GC->TCD Calculation Calculate %C and %H TCD->Calculation

Caption: Workflow of CHN Combustion Analysis.

Advantages:

  • High Precision and Accuracy: When properly calibrated, CHN analyzers provide highly accurate and precise results.

  • Small Sample Size: Typically requires only 1-3 mg of the sample.

  • Automation: Modern CHN analyzers are highly automated, allowing for high throughput.

Challenges with Halogenated Compounds: The presence of chlorine can pose challenges. Incomplete combustion can lead to the formation of soot and other byproducts, affecting the accuracy of carbon determination. Additionally, the formation of corrosive hydrogen chloride (HCl) can damage the instrument if not properly managed. Modern CHN analyzers designed for halogenated compounds incorporate specialized scrubbers and combustion catalysts to mitigate these issues.

Oxygen Determination by Pyrolysis

The determination of oxygen is typically performed in a separate analysis using a pyrolysis-based method.

Principle: The sample is pyrolyzed in an inert gas stream (e.g., helium) at a high temperature (typically around 1300°C) in the presence of a catalyst (e.g., platinized carbon). The oxygen in the sample is converted to carbon monoxide (CO), which is then detected, usually by a thermal conductivity detector.

Workflow for Oxygen Analysis:

Oxygen_Workflow cluster_0 Sample Preparation cluster_1 Pyrolysis cluster_2 Gas Detection cluster_3 Data Analysis Sample Weigh Sample (1-3 mg) Encapsulate Encapsulate in Silver Foil Sample->Encapsulate Pyrolysis Pyrolyze at ~1300°C in He Encapsulate->Pyrolysis TCD Thermal Conductivity Detection of CO Pyrolysis->TCD Calculation Calculate %O TCD->Calculation

Caption: Workflow of Oxygen Analysis by Pyrolysis.

Advantages:

  • Direct Measurement: Provides a direct measurement of the oxygen content.

  • Good Sensitivity: Capable of detecting low levels of oxygen.

Considerations: It is crucial to ensure that the sample is completely free of any adsorbed water or solvents, as this will lead to erroneously high oxygen values.

Chlorine Determination: A Comparative Overview

Several methods are available for the determination of chlorine in organic compounds. The choice of method often depends on the required sensitivity, sample matrix, and available instrumentation.

Comparison of Chlorine Analysis Techniques:

TechniquePrincipleAdvantagesDisadvantages
Schöniger Flask Combustion The sample is combusted in a sealed flask filled with oxygen. The resulting hydrogen chloride is absorbed into a solution and titrated.Simple, inexpensive equipment.Manual method, lower throughput, potential for incomplete combustion.
Combustion Ion Chromatography (CIC) The sample is combusted, and the resulting gases are passed through an ion chromatograph to separate and quantify the chloride ions.High sensitivity and selectivity, can determine multiple halogens simultaneously.Higher initial instrument cost.
Microcoulometry The sample is combusted, and the resulting HCl is passed into a titration cell where it reacts with silver ions. The current required to regenerate the silver ions is measured.High sensitivity, suitable for trace analysis.Can be susceptible to interferences from other halides and sulfur.

Recommended Technique for 2-(4-Chlorophenyl)oxolane-3-carboxylic acid:

For a pharmaceutical development setting, Combustion Ion Chromatography (CIC) is the recommended method for chlorine determination. Its high sensitivity, selectivity, and ability to be automated make it well-suited for the rigorous demands of quality control and regulatory compliance.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the analytical data, detailed and validated experimental protocols are essential.

Protocol for CHN Analysis
  • Instrument Preparation: Ensure the CHN analyzer is calibrated with a certified standard, such as acetanilide.

  • Sample Preparation: Accurately weigh 1-3 mg of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid into a tin capsule. Fold the capsule to ensure no sample can escape.

  • Analysis: Place the encapsulated sample into the autosampler of the CHN analyzer. Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace.

  • Data Acquisition: The instrument's software will record the signals from the thermal conductivity detectors and calculate the percentage of carbon and hydrogen.

Protocol for Oxygen Analysis
  • Instrument Preparation: Calibrate the elemental analyzer in oxygen mode using a certified standard, such as benzoic acid.

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into a silver capsule.

  • Analysis: Place the sample in the autosampler and begin the analysis. The sample will be dropped into the pyrolysis furnace.

  • Data Acquisition: The software will calculate the oxygen percentage based on the detected carbon monoxide.

Protocol for Chlorine Analysis by Combustion Ion Chromatography (CIC)
  • Instrument Preparation: Calibrate the ion chromatograph with a series of certified chloride standard solutions.

  • Sample Preparation: Accurately weigh 1-5 mg of the sample into a combustible container (e.g., a gelatin capsule).

  • Combustion: Place the sample into the combustion unit of the CIC system. The sample is combusted in a stream of oxygen.

  • Absorption: The combustion gases are passed through an absorption solution, which traps the hydrogen chloride.

  • Chromatography: A portion of the absorption solution is injected into the ion chromatograph. The chloride ions are separated from other ions and quantified by a conductivity detector.

  • Data Analysis: The software calculates the percentage of chlorine in the original sample.

Data Interpretation and Validation

The experimental results should be compared to the theoretical values. For pharmaceutical applications, the acceptance criteria for elemental analysis are typically within ±0.4% of the theoretical value.

Hypothetical Experimental Data for 2-(4-Chlorophenyl)oxolane-3-carboxylic acid:

ElementTheoretical %Experimental % (Run 1)Experimental % (Run 2)Experimental % (Run 3)Average %Deviation from Theoretical
C58.2958.1558.3558.2558.25-0.04
H4.894.924.874.904.90+0.01
Cl15.6415.5815.6915.6215.63-0.01
O21.1821.2521.1021.1921.180.00

In this hypothetical example, all elemental percentages are well within the acceptable ±0.4% deviation, indicating a high purity of the sample and the validity of the analytical methods employed.

Method Validation: All analytical methods used for elemental analysis in a pharmaceutical setting must be validated according to ICH Q2(R1) guidelines.[1][17] This includes demonstrating specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness of the method. The use of certified reference materials (CRMs) from recognized bodies like the National Institute of Standards and Technology (NIST) is crucial for establishing accuracy and traceability. For a chlorinated organic compound, a suitable CRM would be a well-characterized compound with a certified chlorine content.

Conclusion: Ensuring Quality and Compliance

The elemental analysis of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid is a critical step in its development as a potential pharmaceutical agent. By combining theoretical calculations with robust and validated experimental techniques, researchers can confidently determine the empirical formula and purity of the compound. For routine analysis in a regulated environment, a combination of automated CHN analysis, pyrolysis for oxygen determination, and Combustion Ion Chromatography for chlorine analysis provides a reliable, accurate, and efficient workflow. This comprehensive approach to elemental analysis ensures the generation of high-quality data that is essential for regulatory submissions and the overall success of the drug development process.

References

  • B.C. Ministry of Environment and Climate Change Strategy. (2019, November 14). Organic Chlorine in Petroleum Products by Oxidative Pyrolysis and Microcoulometry.
  • Scribd. Organic Chloride Testing by Microcoulometry.
  • Canada Commons. Determination of Organic Chlorine in Petroleum Products by Oxidative Pyrolysis and Microcoulometry.
  • Analytik Jena. Standard Test Method for Determining Organic Chloride in Aromatic Hydrocarbons and Related Chemicals by Microcoulometry according to ASTM D5808.
  • Metrohm. (2022, October 3). How to analyze AOF and AOX by combustion ion chromatography (CIC).
  • XOS. (2017, October 15). Effectively Monitor Total Chlorine in Liquid Hydrocarbons.
  • Spectro-Lab. Elemental Analysis: CHNS/O characterization of polymers and plastics.
  • SCAN-test Method. Extractable organic chlorine.
  • Exeter Analytical, Inc. DETERMINATION OF OXYGEN IN ORGANIC COMPOUNDS WITH THE 440.
  • Thermo Fisher Scientific. Determination of Adsorbable Organic Halogen in Wastewater Using a Combustion Ion Chromatography System.
  • Royal Society of Chemistry. The application of the oxygen-flask combustion technique to the determination of trace amounts of chlorine and sulphur in organic compounds.
  • Medium. (2024, November 15). Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future.
  • Thermo Fisher Scientific. Elemental Analysis: Total Oxygen Determination in Gasoline.
  • ResearchGate. (2025, October 26). Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review.
  • Metrohm. Halogens and sulfur in solid samples according to EN 17813.
  • Thermo Fisher Scientific. Elemental Analysis: CHNS/O Determination in Carbon.
  • ASTM International. Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion.
  • Thermo Fisher Scientific. Combustion Ion Chromatography - Enhancing Halogen Detection Using Preconcentration Methods.
  • Agilent. (2021, September 28). Elemental Impurities in Aspirin: USP <232>/<233> and ICH Q3D Methods Using ICP-OES.
  • Wiley Online Library. (2020, January 16). Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review.
  • AMS Biotechnology (Europe) Ltd. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Thermo Fisher Scientific. Determination of Halogens in Coal Using Combustion Ion Chromatography.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • National Center for Biotechnology Information. (2024, March 26). Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion.
  • PubMed. (2020, September 15). Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review.
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  • ResearchGate. (2022, April 15). (PDF) Oxygen Flask Combustion Method.
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  • Arizona State University. (2020, March 17). Perkin Elmer 2400 Elemental Analyzer Operating Instructions For CHN Analysis.
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety protocols and logistical steps to ensure minimal environmental impact and adherence to regulatory standards. The procedures outlined are grounded in established principles of chemical waste management for halogenated organic compounds and carboxylic acids.

Hazard Assessment and Chemical Profile
  • Skin and Eye Irritation: Direct contact may cause significant irritation.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][2]

  • Aquatic Toxicity: As with many chlorinated organic compounds, it may be toxic to aquatic life with long-lasting effects.[2]

  • Hazardous Combustion Products: Thermal decomposition can produce toxic and corrosive gases, including carbon oxides, nitrogen oxides, and hydrogen chloride.[4]

Chemical Compatibility and Storage:

Proper segregation is critical to prevent dangerous reactions. Store 2-(4-Chlorophenyl)oxolane-3-carboxylic acid away from:

  • Bases: To avoid exothermic neutralization reactions.[5][6][7][8]

  • Oxidizing Agents: To prevent vigorous and potentially explosive reactions.[5][6][7][8]

  • Reactive Metals: (e.g., sodium, potassium, magnesium) to prevent the generation of flammable gases.[5][9]

  • Non-halogenated Solvents: To prevent cross-contamination of waste streams, which complicates disposal and increases costs.[7][8][10]

Personal Protective Equipment (PPE) and Handling

When handling 2-(4-Chlorophenyl)oxolane-3-carboxylic acid in any form (solid, solution, or as waste), the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are essential. In situations with a high risk of splashing, a face shield should also be worn.[11]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[2][12]

  • Body Protection: A lab coat or chemical-resistant apron is required to protect against skin contact.[12]

  • Respiratory Protection: If handling fine powders or generating aerosols, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases.[2]

All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1][12] Eyewash stations and safety showers must be readily accessible.[3]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. If the spill is large or in a poorly ventilated space, evacuate the entire area.

  • Ventilate: Ensure adequate ventilation to disperse any airborne contaminants.

  • Absorb: For liquid spills, cover with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[12] For solid spills, carefully sweep up the material to avoid generating dust.[1][3]

  • Collect: Place the absorbed material or swept solids into a clearly labeled, sealable, and chemically compatible container for hazardous waste.[3][13]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the decontamination materials as hazardous waste.

  • Dispose: The sealed container of spill debris must be disposed of as hazardous chemical waste following the procedures outlined in the next section.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid waste.

DisposalWorkflow Disposal Decision Workflow for 2-(4-Chlorophenyl)oxolane-3-carboxylic acid Start Waste Generation (Solid or in Solution) Segregation Segregate as Chlorinated Organic Waste Start->Segregation Container Select Compatible, Labeled Hazardous Waste Container Segregation->Container Labeling Label Container: 'Hazardous Waste' 'Chlorinated Organic Acid' List Constituents Container->Labeling Storage Store in Designated Satellite Accumulation Area (SAA) Labeling->Storage Pickup Arrange for Pickup by Certified Waste Management Storage->Pickup Incineration High-Temperature Incineration with Acid Gas Scrubbing Pickup->Incineration Final Final Disposition Incineration->Final

Caption: Decision workflow for proper disposal.

Step-by-Step Disposal Procedure

The primary and recommended disposal method for chlorinated organic compounds is high-temperature incineration.[14] This process ensures the complete destruction of the compound and allows for the capture and neutralization of hazardous byproducts like hydrogen chloride.[4][14]

Operational Plan:

  • Waste Segregation: At the point of generation, meticulously separate waste containing 2-(4-Chlorophenyl)oxolane-3-carboxylic acid from all other waste streams. This is especially critical for separating it from non-halogenated organic waste.[6][8][10]

  • Container Selection: Use a designated, robust, and leak-proof container that is compatible with acidic and chlorinated organic compounds.[13][15] The container must have a secure, tight-fitting lid.[5]

  • Waste Labeling: The container must be clearly and accurately labeled as "Hazardous Waste." The label must also include:

    • The full chemical name: "2-(4-Chlorophenyl)oxolane-3-carboxylic acid" and any other components in the waste mixture.

    • The hazard characteristics: "Corrosive," "Irritant," and "Environmental Hazard."

    • The date of waste accumulation.

  • Accumulation and Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be secure, well-ventilated, and away from incompatible materials.[13] Ensure secondary containment is used to capture any potential leaks.

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and certified environmental services contractor. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[1][12] Provide the contractor with a full chemical inventory of the waste container.

Quantitative Data Summary

ParameterGuideline/ValueSource/Rationale
EPA Hazardous Waste Code (Anticipated) D002 (Corrosivity, if pH ≤ 2.0)Based on the carboxylic acid functional group.[16]
Waste Segregation Halogenated Organic WastePrevents contamination and ensures proper disposal pathway.[6][10]
Incineration Temperature >1000°CEnsures complete destruction of chlorinated organic compounds.[14]
Aqueous Disposal ProhibitedOrganic acids that are toxic after neutralization should not be drain disposed.[15]
Conclusion: A Commitment to Safety and Compliance

The proper disposal of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and environmental stewardship. By adhering to the principles of hazard assessment, proper handling, and certified disposal methods, researchers can ensure they are meeting their ethical and regulatory obligations.

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Handling

A Senior Scientist's Guide to Handling 2-(4-Chlorophenyl)oxolane-3-carboxylic acid: From Risk Assessment to Disposal

A Note on Scientific Diligence: As of the creation of this guide, a comprehensive, publicly available Safety Data Sheet (SDS) for 2-(4-Chlorophenyl)oxolane-3-carboxylic acid (CAS No. 1341445-99-5) has not been establishe...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Scientific Diligence: As of the creation of this guide, a comprehensive, publicly available Safety Data Sheet (SDS) for 2-(4-Chlorophenyl)oxolane-3-carboxylic acid (CAS No. 1341445-99-5) has not been established. The following protocols are therefore synthesized from the known hazards of its core chemical motifs: carboxylic acids, halogenated aromatic compounds, and data from structurally analogous molecules.[1][2] This guide is intended to supplement, not replace, a thorough, compound-specific risk assessment and the direct supplier's safety information.

Hazard Identification: A Structural Perspective

The potential hazards of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid are best understood by dissecting its structure. The toxicological properties of this specific compound have not been fully investigated, demanding a cautious approach.[3]

  • Carboxylic Acid Group: Carboxylic acids, while often weak, can be corrosive or irritating to the skin and eyes.[4][5]

  • Chlorophenyl Group: The presence of a chlorine atom on the phenyl ring classifies this substance as a halogenated organic compound.[6] Such compounds can be toxic and require specific disposal protocols.[7][8] Combustion may produce hazardous decomposition products like hydrogen chloride and carbon monoxide.[3]

  • General Profile: Based on similar compounds, it is prudent to treat this chemical as harmful if swallowed, causing skin irritation, serious eye irritation, and potential respiratory irritation.[5][9][10]

Engineering Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the final barrier. Before any handling, ensure the primary engineering and administrative controls are in place.

  • Chemical Fume Hood: All manipulations, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning and certified chemical fume hood to prevent inhalation of dusts or vapors.[1][7]

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible and unobstructed.[2][3]

  • Ventilation: Work should always be performed in a well-ventilated area.[10]

Personal Protective Equipment (PPE): A Mandated Protocol

A multi-layered PPE approach is required to minimize exposure during all phases of handling.[2] The selection of specific PPE should be guided by a thorough risk assessment of the planned procedure.[11]

Protection Type Specific PPE Standard/Material Rationale & Operational Notes
Eye and Face Protection Chemical safety goggles and a full-face shield.ANSI Z87.1 / EN166 approved.[2][12]Goggles provide a seal against dust and splashes. A face shield is mandatory when there is a significant risk of splashing, such as during transfers of larger quantities or reaction work-ups.[1][12]
Hand Protection Chemical-resistant gloves (Nitrile recommended for splash protection).Conforming to EN 374.Nitrile gloves offer good resistance to a variety of chemicals, including acids and solvents.[12] For prolonged contact or immersion, consult manufacturer compatibility charts. Always inspect gloves before use and use proper removal techniques to avoid skin contact. Change gloves immediately if contaminated.
Body Protection Chemical-resistant laboratory coat.Flame-retardant material recommended.A lab coat protects skin and personal clothing from contamination. Ensure it is fully buttoned. For larger-scale operations, a chemical-resistant apron may be required.[11]
Respiratory Protection NIOSH-approved respirator with appropriate cartridges.As determined by exposure assessment.Generally not required when working exclusively within a fume hood. If there is a risk of generating fine dust outside of a fume hood or if ventilation is inadequate, a respirator (e.g., N95 for particulates or one with organic vapor cartridges) is necessary.[3][13]

Procedural Workflow: Safe Handling Step-by-Step

This workflow provides a logical sequence for handling 2-(4-Chlorophenyl)oxolane-3-carboxylic acid safely.

G cluster_prep Preparation Phase cluster_handling Handling & Use Phase cluster_cleanup Post-Procedure & Disposal Phase prep_1 Verify fume hood certification and accessibility of eyewash/shower. prep_2 Don all required PPE: Lab coat, goggles, face shield, gloves. prep_1->prep_2 prep_3 Assemble all necessary labware and reagents inside the fume hood. prep_2->prep_3 handle_1 Carefully weigh the solid compound on a weigh boat or paper. prep_3->handle_1 handle_2 Transfer compound to the reaction vessel. Avoid generating dust. handle_1->handle_2 handle_3 Conduct the experiment, keeping the sash of the fume hood at the lowest practical height. handle_2->handle_3 clean_1 Quench reaction and perform work-up inside the fume hood. handle_3->clean_1 clean_2 Decontaminate all glassware and surfaces that came into contact with the chemical. clean_1->clean_2 clean_3 Segregate all waste into the designated 'Halogenated Organic Waste' container. clean_2->clean_3 clean_4 Remove PPE carefully and wash hands thoroughly. clean_3->clean_4

Caption: Experimental workflow from preparation to disposal.

Emergency Protocols

  • Skin Contact: Immediately remove all contaminated clothing.[14] Flush the affected skin with plenty of soap and water for at least 15 minutes.[5][9] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

  • Spill: Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material, place it into a suitable, closed container for disposal, and label it as hazardous waste.[10] Do not allow the chemical to enter drains.

Disposal Plan: A Critical Responsibility

As a halogenated organic compound, 2-(4-Chlorophenyl)oxolane-3-carboxylic acid and any materials contaminated with it must be disposed of according to specific protocols.

  • Waste Segregation: Under no circumstances should this compound or its waste be poured down the drain.[7] Non-halogenated solvents mixed with any quantity of a halogenated substance must be treated as halogenated waste.[8]

  • Waste Containers: All waste (solid and liquid) must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[6] The container must be made of a compatible material (e.g., high-density polyethylene), kept tightly closed when not in use, and stored in a designated satellite accumulation area, preferably within a fume hood or ventilated cabinet.[15]

  • Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Ensure all waste containers are properly tagged with the full chemical names of all constituents.[16]

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